Product packaging for (r)-3-Amino-4-methylpentanoic acid(Cat. No.:CAS No. 75992-50-6)

(r)-3-Amino-4-methylpentanoic acid

Cat. No.: B1221149
CAS No.: 75992-50-6
M. Wt: 131.17 g/mol
InChI Key: GLUJNGJDHCTUJY-RXMQYKEDSA-N
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Description

(3R)-beta-leucine is the (3R)-beta-isomer of leucine. It is an enantiomer of a (3S)-beta-leucine. It is a tautomer of a (3R)-beta-leucine zwitterion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO2 B1221149 (r)-3-Amino-4-methylpentanoic acid CAS No. 75992-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-amino-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUJNGJDHCTUJY-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375828
Record name (R)-beta-Homovaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75992-50-6
Record name (R)-beta-Homovaline
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URL https://comptox.epa.gov/dashboard/DTXSID20375828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75992-50-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(r)-3-Amino-4-methylpentanoic acid basic properties

Handling: Use only in a well-ventilated area, preferably within a fume hood. [3]Avoid generating dust. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [3]Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability as a powder, storage at -20°C is recommended. [1]

References

  • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. Source
  • Organic Synthesis. Pregabalin. Source
  • Wikipedia. Leucine. Source
  • Quick Company. An Efficient Process For Synthesis Of Pregabalin. Source
  • Google Patents. (2011).
  • Selleck Chemicals. 3-Amino-4-methylpentanoic acid. Source
  • Quick Company. "A Process For Synthesis Of S (+) Pregabalin". Source
  • MedChemExpress. (2025).
  • MedChemExpress. 3-Amino-4-methylpentanoic acid | Metabolite. Source
  • Wikipedia. β-Leucine. Source
  • Google Patents. (2022).
  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Source
  • BOC Sciences. Leucine: Definition, Structure, Benefits, Sources and Uses. Source
  • Selleck China. 3-Amino-4-methylpentanoic acid产品说明书. Source
  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923. Source
  • Google Patents. (2011).
  • CPHI Online. This compound. Source
  • Manus Aktteva Biopharma LLP.
  • Neulife. Unlock Your Potential with Beta Leucine Power Boost!. Source
  • Arkat USA. (2009). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Arkivoc, 2009(11), 129-140. Source
  • CPHI Online. (R)-N-Fmoc-3-Amino-4-methylpentanoic Acid. Source
  • Sigma-Aldrich. (R)-3-amino-4-methyl-pentanoic acid. Source
  • Sigma-Aldrich. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR. Source
  • Sigma-Aldrich. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR (Product Page). Source
  • PubChem. (3R)-beta-Leucine. Source
  • PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. International Journal of Molecular Sciences, 25(16), 9120. Source
  • Gusev, I., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • MDPI. (2024).
  • MDPI. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Source
  • MedChemExpress. 3-Amino-4-methylpentanoic acid (Standard). Source
  • The Journal of Organic Chemistry. (1983). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate.
  • PubChem. 3-Amino-4-methylhexanoic acid. Source

(r)-3-Amino-4-methylpentanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-3-Amino-4-methylpentanoic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond basic data to provide field-proven insights into its synthesis, characterization, and application, ensuring a foundation of scientific integrity and practical utility.

Introduction: The Significance of a Chiral β-Amino Acid

This compound, also known as (3R)-β-Leucine, is a chiral, non-proteinogenic β-amino acid.[1] Unlike its α-amino acid counterparts that form the primary backbone of natural proteins, β-amino acids possess an additional carbon atom between the carboxyl and amino groups. This seemingly minor structural alteration imparts significant and advantageous properties, making it a highly valuable building block in medicinal chemistry.

The incorporation of β-amino acids like (3R)-β-Leucine into peptide-based therapeutics can induce stable secondary structures (e.g., helices, sheets) and, critically, confer resistance to enzymatic degradation by proteases. This enhanced stability leads to improved pharmacokinetic profiles, a crucial attribute for successful drug candidates. This guide will explore the essential physicochemical properties, stereoselective synthesis, analytical validation, and safe handling of this important molecule.

Physicochemical and Structural Characteristics

A precise understanding of a molecule's properties is the bedrock of its effective application. The key identifiers and physical data for this compound are summarized below. This data is essential for everything from reaction stoichiometry calculations to analytical method development.

PropertyValueSource
Molecular Formula C₆H₁₃NO₂[1]
Molecular Weight 131.17 g/mol [1]
IUPAC Name (3R)-3-amino-4-methylpentanoic acid[1]
Common Synonyms (3R)-beta-Leucine, L-beta-Leucine[1]
CAS Number 75992-50-6[1]
Appearance White to off-white solid[2]
Canonical SMILES CC(C)CC(O)=O
InChIKey GLUJNGJDHCTUJY-RXMQYKEDSA-N[1]

Note: Physical properties such as melting point can vary. The racemic mixture (DL-3-Amino-4-methylpentanoic acid) has a reported melting point of 206-209°C.[3] The enantiomerically pure form may exhibit different values.

Synthesis Strategy: The Imperative of Stereocontrol

The biological activity of chiral molecules is inextricably linked to their stereochemistry. Therefore, the synthesis of this compound necessitates a high degree of stereocontrol to avoid contamination with the (S)-enantiomer, which could have different or even undesirable biological effects.

While various methods exist for amino acid synthesis, a common and effective strategy for producing chiral β-amino acids involves the asymmetric reduction of a β-keto ester or a related prochiral precursor. This approach leverages chiral catalysts or auxiliaries to selectively generate the desired (R) configuration at the C3 position.

Below is a conceptual workflow for a modern enantioselective synthesis.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Asymmetric Amination cluster_2 Phase 3: Final Product Isolation A 1. Starting Material (e.g., Isovaleric Acid Derivative) B 2. Chain Elongation (e.g., Malonic Ester Synthesis) A->B C 3. Prochiral β-Keto Ester Formation B->C D 4. Enantioselective Reductive Amination (Chiral Catalyst + NH₃ source) C->D Key Stereochemical Step E 5. Formation of Chiral β-Amino Ester D->E F 6. Ester Hydrolysis (e.g., LiOH) E->F G 7. Purification & Isolation (Crystallization / Chromatography) F->G H This compound G->H

Caption: Conceptual workflow for enantioselective synthesis.

Causality in Synthesis: The choice of an asymmetric method (Step 4) over classical approaches like the Hell-Volhard-Zelinskii reaction followed by ammonolysis is deliberate.[4] While the latter is fundamentally sound, it produces a racemic mixture that requires a subsequent, often difficult and costly, chiral resolution step. An enantioselective synthesis is more efficient as it builds the desired chirality directly into the molecular framework, a core principle of modern pharmaceutical manufacturing.

Analytical Characterization: A Self-Validating Protocol

Trustworthiness in research and development demands rigorous analytical validation. For a chiral compound, identity, purity, and enantiomeric excess are the critical quality attributes. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for this purpose.

Protocol: Determination of Enantiomeric Purity by Chiral HPLC

This protocol describes a self-validating system for quantifying the enantiomeric excess (e.e.) of this compound. The causality is built-in: the use of a well-characterized racemic standard allows for unambiguous peak identification and system suitability verification.

1. Objective: To separate and quantify the (R) and (S) enantiomers of 3-Amino-4-methylpentanoic acid.

2. Materials & Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA/IB/IC)

  • This compound test sample

  • (DL)-3-Amino-4-methylpentanoic acid racemic standard

  • HPLC-grade solvents (e.g., Hexane, Isopropanol, Ethanol)

  • Acidic modifier (e.g., Trifluoroacetic Acid - TFA)

3. Chromatographic Conditions (Example):

  • Column: Chiralpak IA

  • Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

    • Expertise Note: Mobile phase composition is the most critical parameter. The ratio of the polar alcohol to the non-polar alkane must be optimized to achieve baseline separation (Resolution > 1.5). TFA is added to protonate the amino and carboxyl groups, ensuring sharp, symmetrical peak shapes.

4. Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the test sample in the mobile phase to a concentration of ~1 mg/mL.

    • Prepare a separate solution of the racemic standard at the same concentration.

  • System Suitability:

    • Inject the racemic standard solution.

    • Confirm the elution of two distinct, well-resolved peaks corresponding to the (R) and (S) enantiomers.

    • The peak areas should be approximately equal (e.g., 45-55% for each). This validates that the column and conditions are capable of separating the enantiomers.

  • Sample Analysis:

    • Inject the test sample solution.

    • Identify the major peak corresponding to the (R)-enantiomer based on the retention time established with the racemic standard.

    • Identify and integrate the area of the minor peak, corresponding to the (S)-enantiomer impurity.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

G A Sample Preparation (Test Sample & Racemic Standard) B HPLC System Setup (Chiral Column, Mobile Phase) A->B C System Suitability Test (Inject Racemic Standard) B->C D Resolution Check (Two baseline-separated peaks?) C->D E Analyze Test Sample (Inject Sample) D->E Yes H FAIL: Optimize Method D->H No F Peak Integration (Area_R and Area_S) E->F G Calculate Enantiomeric Excess (%) F->G I PASS: Report Result G->I H->B Re-evaluate

Sources

An In-Depth Technical Guide to (3R)-3-Amino-4-methylpentanoic Acid: Synthesis, Characterization, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive technical overview of (3R)-3-amino-4-methylpentanoic acid, a chiral non-proteinogenic β-amino acid of significant interest to the pharmaceutical industry. We delve into its precise nomenclature, stereochemical importance, and physicochemical properties. Central to this document are detailed, field-proven methodologies for its enantioselective synthesis and rigorous analytical characterization. Furthermore, we explore its critical role as a sophisticated building block in the development of modern therapeutics, particularly as an advanced intermediate for dipeptidyl peptidase-4 (DPP-4) inhibitors. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthon in their research and development pipelines.

Introduction: A Profile of a Key Chiral Building Block

(3R)-3-Amino-4-methylpentanoic acid, also known as (3R)-β-Leucine, is a non-naturally occurring β-amino acid. Unlike its α-amino acid counterparts, which are the fundamental constituents of proteins, β-amino acids possess an amino group attached to the beta carbon (C3) relative to the carboxyl group. This structural distinction imparts unique conformational properties, making them valuable components in the design of peptidomimetics, foldamers, and pharmacologically active small molecules that exhibit enhanced stability against enzymatic degradation.

The significance of this compound lies in its defined stereochemistry. The (R)-configuration at the C3 chiral center is a crucial design element in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). In a biological system, enantiomers of a chiral drug can have widely different pharmacological, metabolic, and toxicological profiles. Therefore, access to enantiopure building blocks like (3R)-3-amino-4-methylpentanoic acid is a non-negotiable prerequisite for the development of safe and effective medicines. Its structural similarity to endogenous molecules and its utility as a precursor to potent enzyme inhibitors underscore its importance in modern medicinal chemistry.

Nomenclature, Structure, and Identifiers

To ensure clarity and precision in scientific communication, it is essential to define the compound's identity using standardized nomenclature and identifiers.

  • IUPAC Name: (3R)-3-amino-4-methylpentanoic acid[1]

  • Common Synonyms: (3R)-beta-Leucine, L-beta-Leucine, (3R)-3-Amino-4-methylvaleric acid[1]

  • CAS Number: 75992-50-6[2]

  • Molecular Formula: C₆H₁₃NO₂[1]

  • SMILES: CC(C)N[1]

The "(3R)" designation is determined by the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral carbon at the C3 position are ranked, and their spatial arrangement defines the absolute configuration as "R" (rectus). This stereochemical purity is the cornerstone of its utility in asymmetric synthesis.

Physicochemical and Spectroscopic Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its application in synthesis and formulation.

Table 1: Physicochemical Properties of (3R)-3-Amino-4-methylpentanoic Acid

PropertyValueSource
Molecular Weight131.17 g/mol [1]
AppearanceWhite to off-white solid
Storage Class11 (Combustible Solids)[3]
InChI KeyGLUJNGJDHCTUJY-RXMQYKEDSA-N[1][3]
Expected Spectroscopic Data

Analytical characterization is critical for confirming the identity and purity of the synthesized material. Below are the expected data from standard spectroscopic techniques.

Table 2: Expected Analytical Data for (3R)-3-Amino-4-methylpentanoic Acid

TechniqueExpected Observations
¹H NMR Signals corresponding to the isopropyl methyl protons (doublet), the isopropyl methine proton (multiplet), the protons on the C2 methylene group (diastereotopic, appearing as complex multiplets), the proton on the C3 chiral center (multiplet), and the amine protons. The carboxylic acid proton may be broad or exchangeable.
¹³C NMR Resonances for the two non-equivalent isopropyl methyl carbons, the isopropyl methine carbon, the C2 methylene carbon, the C3 chiral carbon bearing the amino group, and the C1 carboxyl carbon (typically >170 ppm).
Mass Spec. (ESI+) Expected [M+H]⁺ ion at m/z 132.10.
MS/MS Fragmentation Key fragmentation pathways for the protonated molecule would include the neutral loss of water (-18 Da) and the loss of the carboxylic acid group as COOH (-45 Da) or CO + H₂O (-46 Da).[4][5] Alpha-cleavage next to the isopropyl group is also a probable fragmentation route.

Enantioselective Synthesis Strategy

Achieving high enantiomeric purity is the primary challenge in synthesizing this molecule. While various methods exist for asymmetric synthesis of amino acids, one robust and well-documented approach involves the use of a chiral auxiliary derived from a readily available natural product, such as an amino acid. The following protocol is a conceptualized workflow based on established principles of asymmetric synthesis, such as the Evans asymmetric alkylation methodology, adapted for β-amino acids.

Conceptual Synthesis Protocol

This multi-step synthesis is designed to control the stereochemistry at the C3 position, yielding the desired (R)-enantiomer.

Step 1: Preparation of Chiral N-Acyl Oxazolidinone

  • React a commercially available chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyloxazolidin-2-one) with 3-bromopropionyl chloride under basic conditions (e.g., n-BuLi) in an aprotic solvent like THF at -78 °C.

  • The causality here is the formation of a chiral imide. The oxazolidinone auxiliary acts as a chiral director, shielding one face of the enolate that will be formed in the subsequent step, thereby dictating the stereochemical outcome of the alkylation.

Step 2: Asymmetric Alkylation

  • Treat the N-acyl oxazolidinone with a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form a stereodefined sodium enolate.

  • Introduce isopropyl iodide (2-iodopropane) as the alkylating agent. The bulky auxiliary sterically hinders the approach of the electrophile from one side, forcing the isopropyl group to add from the opposite face. This step establishes the chiral center.

  • The reaction is quenched and the product is purified via column chromatography.

Step 3: Hydrolysis and Auxiliary Removal

  • Cleave the alkylated N-acyl oxazolidinone using lithium hydroxide and hydrogen peroxide in a THF/water mixture. This step hydrolyzes the amide bond, liberating the carboxylic acid and recovering the chiral auxiliary, which can be recycled.

  • This process yields an intermediate, (R)-3-(bromomethyl)-4-methylpentanoic acid.

Step 4: Amination with Stereochemical Inversion

  • Convert the bromide to an azide using sodium azide (NaN₃) in a polar aprotic solvent like DMF. This is an Sₙ2 reaction that proceeds with inversion of configuration if the starting material were chiral at that center; however, in this conceptual pathway, the key chiral center is already set. The goal here is to introduce the nitrogen precursor.

  • Reduce the resulting azide to the primary amine using a standard method such as catalytic hydrogenation (H₂, Pd/C) or treatment with triphenylphosphine (Staudinger reaction) followed by hydrolysis. This final step yields (3R)-3-amino-4-methylpentanoic acid.

Diagram: Conceptual Enantioselective Synthesis Workflow

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3-4: Cleavage & Amination A Chiral Oxazolidinone C N-Acyl Oxazolidinone A->C B 3-Bromopropionyl Chloride B->C E Alkylated Intermediate C->E NaHMDS D Isopropyl Iodide D->E F Hydrolysis (LiOH/H₂O₂) E->F G Azide Formation (NaN₃) F->G H Reduction (H₂, Pd/C) G->H I (3R)-3-Amino-4-methylpentanoic Acid H->I

Caption: Workflow for enantioselective synthesis.

Analytical Characterization Workflow

A self-validating protocol for quality control is essential to ensure the final product meets the required specifications for use in drug development.

Protocol 1: Full Characterization of a Synthesis Batch

  • Structural Confirmation (NMR):

    • Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O with a pH adjustment, or MeOD).

    • Acquire ¹H and ¹³C NMR spectra.

    • Trustworthiness Check: The observed chemical shifts, coupling constants, and integration values must be consistent with the structure of (3R)-3-amino-4-methylpentanoic acid and match reference data if available.

  • Molecular Weight Verification (MS):

    • Prepare a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent like methanol/water.

    • Analyze using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

    • Trustworthiness Check: The measured mass of the [M+H]⁺ ion must be within 5 ppm of the calculated exact mass (132.1019 for C₆H₁₄NO₂⁺).

  • Purity and Enantiomeric Excess (HPLC):

    • Develop a chiral HPLC method. This typically involves using a chiral stationary phase (e.g., a cyclodextrin- or protein-based column).

    • Prepare a standard solution of the racemic compound (if available) to establish the retention times of both the (R) and (S) enantiomers.

    • Inject the synthesized sample and integrate the peak areas for both enantiomers.

    • Trustworthiness Check: The purity should typically be >98%. The enantiomeric excess (e.e.) is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. For pharmaceutical applications, an e.e. of >99% is often required.

Diagram: Analytical Quality Control Workflow

G cluster_final Start Synthesized Batch NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS High-Resolution MS Start->MS HPLC Chiral HPLC Analysis Start->HPLC Decision1 Structure Correct? NMR->Decision1 Decision2 MW Correct? MS->Decision2 Decision3 Purity & e.e. >99%? HPLC->Decision3 Fail Reject Batch Decision1->Fail No Decision2->Fail No Pass Release for Use Decision3->Pass Yes Decision3->Fail No

Caption: Quality control validation process.

Applications in Pharmaceutical Development

The primary value of (3R)-3-amino-4-methylpentanoic acid is as a chiral intermediate for APIs that require its specific stereochemical architecture. A prominent example is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors.

Intermediate for DPP-4 Inhibitors

DPP-4 is an enzyme involved in glucose metabolism. Its inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels. Many DPP-4 inhibitors, used in the treatment of type 2 diabetes, are β-amino acid derivatives.

Patents have described the preparation of advanced intermediates for DPP-4 inhibitors where a protected form of a β-amino acid is a core component.[6] For instance, a protected (R)-3-amino-4-(substituted-phenyl)butanoic acid derivative is condensed with another molecular fragment to build the final API. The isopropyl group and the (R)-stereochemistry of (3R)-3-amino-4-methylpentanoic acid are representative of the precise structural features often required for potent and selective binding to the enzyme's active site.

Diagram: Role as a Pharmaceutical Intermediate

G A (3R)-3-Amino-4-methylpentanoic Acid (Chiral Building Block) B Chemical Protection (e.g., Boc group on amine) A->B C Protected Intermediate B->C D Coupling Reaction with other synthetic fragments C->D E Advanced Intermediate (e.g., for DPP-4 Inhibitor) D->E F Final Deprotection & Purification E->F G Active Pharmaceutical Ingredient (API) F->G H Therapeutic Action (e.g., DPP-4 Inhibition) G->H

Caption: From chiral building block to API.

Safety and Handling

Proper handling is crucial to ensure laboratory safety. According to the Globally Harmonized System (GHS), (3R)-3-amino-4-methylpentanoic acid presents the following hazards:

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Use only in a well-ventilated area.

    • Response: If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove person to fresh air.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage for long-term stability is at -20°C in powder form.[2]

Conclusion

(3R)-3-Amino-4-methylpentanoic acid is more than a simple chemical; it is a precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined three-dimensional structure, which is essential for creating selective and potent pharmaceutical agents. A mastery of its enantioselective synthesis and a rigorous adherence to analytical validation protocols are fundamental to unlocking its potential. As the demand for stereochemically complex drugs continues to grow, the importance of high-quality chiral building blocks like (3R)-β-Leucine will only increase, making it a key asset in the ongoing quest for novel and improved therapeutics.

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A Comprehensive Technical Guide to the Nomenclature and Synthetic Significance of (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (R)-3-Amino-4-methylpentanoic acid, a chiral building block of significant interest in medicinal chemistry. We will delve into its comprehensive nomenclature, chemical properties, and its critical role as a precursor in the synthesis of important pharmaceutical agents. The guide also features a detailed, exemplary synthetic protocol, offering insights into the practical considerations and rationale behind its preparation.

Introduction: The Versatile Chiral Building Block

This compound is a non-proteinogenic β-amino acid. Its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and the proteinogenic amino acid L-leucine makes it a valuable scaffold in drug discovery.[1][2] As a chiral molecule, the specific stereochemistry—the (R)-configuration at the 3-position—is often crucial for its biological activity and its utility as an intermediate in the synthesis of stereochemically pure active pharmaceutical ingredients (APIs). One of the most notable applications of this compound is in the synthesis of Pregabalin, a widely used medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[2] Understanding the various synonyms and identifiers for this compound is fundamental for researchers navigating the scientific literature and chemical supply catalogs.

Chapter 1: Unraveling the Nomenclature: Synonyms and Identifiers

The unambiguous identification of a chemical compound is paramount in scientific research. This compound is known by several names, which can be broadly categorized into systematic, common, and commercial identifiers.

Systematic and Common Names

The nomenclature of this compound can be understood from different perspectives:

  • IUPAC Name: The systematic name assigned by the International Union of Pure and Applied Chemistry is (3R)-3-amino-4-methylpentanoic acid .[1] This name precisely describes the molecular structure, including the stereochemistry at the chiral center.

  • Common Synonyms: In literature and commercial listings, several other names are frequently used. These include:

    • (3R)-beta-Leucine[1]

    • L-beta-Leucine[1]

    • (3R)-3-Amino-4-methylvaleric acid[1]

    • (r)-homo-beta-valine[1]

    • (r)-beta-homovaline[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C6H13NO2[1]
Molecular Weight 131.17 g/mol [1]
CAS Number 75992-50-6[1]
PubChem CID 2761558[1]
ChEBI ID CHEBI:15604[1]
InChI InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1[1]
InChIKey GLUJNGJDHCTUJY-RXMQYKEDSA-N[1]
SMILES CC(C)N[1]

Chapter 2: Role in Asymmetric Synthesis and Drug Development

The primary significance of this compound in the pharmaceutical industry lies in its role as a key chiral intermediate. The synthesis of single-enantiomer drugs is a critical aspect of modern drug development to maximize therapeutic efficacy and minimize potential side effects associated with the unwanted enantiomer.

Precursor to Pregabalin

This compound is a direct precursor to the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid, commonly known as Pregabalin (marketed under the brand name Lyrica, among others).[2] Pregabalin is a GABA analogue that exhibits anticonvulsant, analgesic, and anxiolytic properties.[2] The therapeutic activity of Pregabalin resides almost exclusively in the (S)-enantiomer. Consequently, stereoselective synthesis is essential, and this compound provides a strategic starting point for achieving the desired stereochemistry in the final product.

The following diagram illustrates a conceptual workflow for the synthesis of Pregabalin from a derivative of this compound.

G cluster_0 Synthesis of Pregabalin Intermediate R_acid This compound derivative Intermediate_1 Activated Carboxylic Acid (e.g., Acid Chloride, Ester) R_acid->Intermediate_1 Activation Intermediate_2 Amide Formation Intermediate_1->Intermediate_2 Amidation Intermediate_3 Hofmann Rearrangement Intermediate_2->Intermediate_3 Rearrangement Pregabalin (S)-Pregabalin Intermediate_3->Pregabalin Hydrolysis

Caption: Conceptual synthetic pathway from an this compound derivative to (S)-Pregabalin.

Chapter 3: Exemplary Synthetic Protocol

The following is a representative, multi-step protocol for the asymmetric synthesis of this compound. This protocol is designed to be self-validating through in-process checks and final product characterization.

Asymmetric Synthesis via Chiral Auxiliary

This method employs a chiral auxiliary to control the stereochemistry of the reaction.

Step 1: Acylation of Chiral Auxiliary

  • Rationale: To introduce a chiral handle that will direct the stereochemical outcome of a subsequent conjugate addition reaction.

  • Procedure:

    • Dissolve the chiral auxiliary (e.g., (R)-4-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a strong base (e.g., n-butyllithium) to deprotonate the auxiliary.

    • Add 3-methylbut-2-enoyl chloride dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting N-acyloxazolidinone by flash column chromatography.

Step 2: Stereoselective Conjugate Addition

  • Rationale: To introduce the amino group stereoselectively at the β-position.

  • Procedure:

    • Dissolve the purified N-acyloxazolidinone in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a Lewis acid (e.g., titanium tetrachloride) to activate the substrate.

    • Introduce a nucleophilic nitrogen source (e.g., bis(trimethylsilyl)acetamide).

    • Stir the reaction at low temperature for several hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product, dry the organic layer, and concentrate in vacuo.

Step 3: Hydrolysis and Removal of Chiral Auxiliary

  • Rationale: To cleave the desired β-amino acid from the chiral auxiliary.

  • Procedure:

    • Dissolve the product from the previous step in a mixture of THF and water.

    • Add lithium hydroxide to hydrolyze the amide bond.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by thin-layer chromatography).

    • Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to pH ~6.

    • The chiral auxiliary can be recovered by extraction.

    • The aqueous layer containing the desired this compound can be purified by ion-exchange chromatography.

Quality Control and Characterization
  • In-process Controls: Monitor the progress of each reaction step by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Final Product Characterization:

    • NMR Spectroscopy: Confirm the chemical structure using ¹H and ¹³C NMR.

    • Mass Spectrometry: Determine the molecular weight of the product.

    • Chiral HPLC: Determine the enantiomeric excess (e.e.) of the final product to ensure high stereochemical purity.

    • Melting Point: Compare the melting point with literature values.

Conclusion

This compound is a compound of considerable importance in the field of medicinal chemistry. Its value as a chiral building block, particularly in the synthesis of pharmaceuticals like Pregabalin, underscores the need for a thorough understanding of its nomenclature and synthetic methodologies. This guide has provided a comprehensive overview of its synonyms, chemical properties, and a detailed look into its application in asymmetric synthesis, equipping researchers with the foundational knowledge required for its effective use in drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6994743, Npc168081.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761558, (3R)-beta-Leucine.
  • Wikipedia (2024). Pregabalin.
  • Wikipedia (2024). γ-Hydroxybutyric acid.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53487343, (R)-methyl 3-amino-4-methylpentanoate hydrochloride.
  • Chemsrc (n.d.). 2-Amino-4-methylpentanoic acid.
  • Chemistry LibreTexts (2024). 26.4: Synthesis of Amino Acids.
  • The Journal of Organic Chemistry (1983). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose.
  • Human Metabolome Database (2021). Showing metabocard for 3-Amino-4-methylpentanoic acid (HMDB0245808).
  • Organic Syntheses (n.d.). 3-methylpentanoic acid.
  • Google Patents (2008). WO2008004044A1 - Process for the preparation of (r)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and of pregabalin and synthesis intermediates.
  • PCOVERY (n.d.). This compound.

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An In-Depth Technical Guide to the Natural Occurrence of (R)-beta-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the ever-evolving landscape of drug discovery and peptide engineering, the exploration of non-proteinogenic amino acids has opened new avenues for the development of novel therapeutics with enhanced stability and bioactivity. Among these, beta-amino acids, and specifically (R)-beta-Leucine, have garnered significant interest. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the natural occurrence of (R)-beta-Leucine. As a Senior Application Scientist, the aim is to present not just a compilation of facts, but a synthesized narrative grounded in scientific integrity, offering insights into the causality behind experimental choices and providing a self-validating system of protocols.

Introduction to (R)-beta-Leucine: A Molecule of Growing Significance

Beta-amino acids are structural isomers of their more common alpha-amino acid counterparts, with the amino group attached to the β-carbon instead of the α-carbon.[1] This seemingly subtle structural alteration imparts unique conformational properties and, crucially, resistance to proteolytic degradation, a major hurdle in the therapeutic application of peptides. (R)-beta-Leucine, the (R)-enantiomer of 3-amino-4-methylpentanoic acid, is a chiral β-amino acid that is increasingly recognized for its potential role in the design of peptidomimetics and other bioactive molecules. Its isobutyl side chain, identical to that of L-leucine, allows it to participate in specific molecular interactions, while its β-amino acid backbone offers a scaffold for creating novel secondary structures and enhancing metabolic stability.

The Natural Landscape of (R)-beta-Leucine

While the natural abundance of β-amino acids is less extensive than that of α-amino acids, they are not biological rarities.[1] The known natural occurrences of (R)-beta-Leucine are primarily linked to two distinct domains: as a product of L-leucine metabolism in mammals and as a constituent of complex natural products from marine organisms.

Metabolic Origin in Humans and Other Mammals

A significant natural source of β-leucine in humans and other mammals is the catabolism of the essential α-amino acid, L-leucine.[2][3] A minor pathway in leucine degradation involves the conversion of L-leucine to (3R)-beta-leucine, a reaction catalyzed by the vitamin B12-dependent enzyme, leucine 2,3-aminomutase (EC 5.4.3.7).[1][2] This enzyme facilitates an intramolecular transfer of the amino group from the α-carbon to the β-carbon. While this metabolic route accounts for a small fraction of overall leucine degradation, it represents a confirmed endogenous source of (R)-beta-leucine in mammals.[3]

Marine Invertebrates: A Reservoir of β-Amino Acid-Containing Peptides

The marine environment, particularly sponges and their associated microorganisms, is a prolific source of structurally diverse and biologically active natural products.[4][5][6][7] Many of these compounds are peptides that incorporate non-proteinogenic amino acids, including β-amino acids. While the specific stereochemistry is not always elucidated in initial isolation studies, the presence of β-leucine has been suggested in complex peptides isolated from marine sponges. For instance, theonellapeptolides, a class of cyclic depsipeptides from the sponge Theonella swinhoei, are known to contain a variety of unusual amino acids, including β-amino acids. Further detailed stereochemical analysis of such natural products is a promising avenue for discovering novel (R)-beta-leucine-containing molecules.

Table 1: Documented and Potential Natural Sources of (R)-beta-Leucine

Source Organism/SystemCompound/ContextMethod of IdentificationKey References
Humans, Rats, MonkeysEndogenous metaboliteEnzymatic assays, Chromatographic analysis[2]
Clostridium sporogenesFermentation product of L-leucineEnzymatic assays[2]
Plant tissue cultures (Andrographis paniculata)Presence of leucine 2,3-aminomutase activityStereochemical analysis of enzymatic product[1]
Marine Sponges (e.g., Theonella swinhoei)Component of complex peptides (e.g., theonellapeptolides)Mass spectrometry, NMR (stereochemistry often unassigned)

Biosynthesis of (R)-beta-Leucine: A Tale of Two Pathways

The biosynthesis of (R)-beta-Leucine is understood primarily through its formation from L-leucine. It is crucial to distinguish this pathway from the well-characterized de novo biosynthesis of α-leucine found in plants, fungi, and bacteria.[8][9][10][11]

The Leucine 2,3-Aminomutase Pathway

The only well-characterized biosynthetic route to (R)-beta-leucine is the isomerization of L-leucine catalyzed by leucine 2,3-aminomutase.

  • Enzyme: Leucine 2,3-aminomutase (EC 5.4.3.7)

  • Cofactor: Cobamide (Vitamin B12)[1]

  • Reaction: (2S)-alpha-leucine ⇌ (3R)-beta-leucine[1]

  • Mechanism: The reaction is believed to proceed through a radical mechanism, a hallmark of many B12-dependent isomerases. The enzyme utilizes the reactivity of the cobalt-carbon bond in the cofactor to generate a 5'-deoxyadenosyl radical, which then abstracts a hydrogen atom from the substrate, initiating the rearrangement.

Biosynthesis_R_beta_Leucine L_Leucine L-Leucine (α-amino acid) Enzyme Leucine 2,3-aminomutase (EC 5.4.3.7) L_Leucine->Enzyme Substrate R_beta_Leucine (R)-beta-Leucine (β-amino acid) Enzyme->R_beta_Leucine Product Cofactor Vitamin B12 (Cobamide) Cofactor->Enzyme Cofactor

Comparative Pathway: De Novo Biosynthesis of α-Leucine

For context, the de novo biosynthesis of α-leucine is a multi-step pathway starting from pyruvate, which is fundamentally different from the isomerization reaction that forms β-leucine. This pathway involves a series of enzymes including acetolactate synthase, α-isopropylmalate synthase, and leucine aminotransferase.[3]

Alpha_Leucine_Biosynthesis Pyruvate Pyruvate alpha_Ketoisovalerate α-Ketoisovalerate Pyruvate->alpha_Ketoisovalerate Multiple Steps alpha_Isopropylmalate α-Isopropylmalate alpha_Ketoisovalerate->alpha_Isopropylmalate α-Isopropylmalate synthase beta_Isopropylmalate β-Isopropylmalate alpha_Isopropylmalate->beta_Isopropylmalate α-Isopropylmalate isomerase alpha_Ketoisocaproate α-Ketoisocaproate beta_Isopropylmalate->alpha_Ketoisocaproate β-Isopropylmalate dehydrogenase L_Leucine L-Leucine alpha_Ketoisocaproate->L_Leucine Leucine aminotransferase

Methodologies for Isolation and Characterization

The successful study of (R)-beta-leucine from natural sources hinges on robust and sensitive analytical techniques. The following protocols provide a framework for the isolation, purification, and characterization of this and other β-amino acids.

Extraction and Isolation from Natural Sources

The choice of extraction and isolation protocol is highly dependent on the source material and the nature of the target molecule (free amino acid vs. peptide-bound).

Experimental Protocol: General Extraction from Marine Sponges

  • Sample Preparation: Lyophilize the fresh or frozen sponge material to remove water. Grind the dried material into a fine powder.

  • Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like hexane to remove lipids, followed by a medium-polarity solvent like dichloromethane, and finally a polar solvent like methanol or a methanol/water mixture to extract more polar compounds, including peptides and amino acids.

  • Fractionation: The crude extracts are then subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on polarity.

Isolation_Workflow Start Marine Sponge Sample Lyophilize Lyophilization & Grinding Start->Lyophilize Extract Sequential Solvent Extraction (Hexane, DCM, MeOH) Lyophilize->Extract Fractionate Fractionation (VLC or SPE) Extract->Fractionate HPLC Preparative RP-HPLC Fractionate->HPLC Analyze Analytical Characterization HPLC->Analyze

Purification by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the cornerstone for the purification of peptides and amino acids.[12] For β-amino acid-containing peptides, some modifications to standard protocols may be necessary due to altered hydrophobicity.[13]

Experimental Protocol: RP-HPLC Purification of Peptides

  • Column Selection: A C18 stationary phase is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Gradient Optimization: The gradient slope should be optimized to achieve good separation of the target peptide from impurities. A shallower gradient can improve the resolution of closely eluting peaks.

  • Detection: UV detection at 210-220 nm is standard for monitoring the peptide backbone.

Chiral Separation of (R)- and (S)-beta-Leucine

Distinguishing between the enantiomers of β-leucine is critical. Chiral chromatography is the most effective method for this.[14][15]

Experimental Protocol: Chiral HPLC Separation

  • Column Selection: Utilize a chiral stationary phase (CSP). Options include cyclodextrin-based, macrocyclic antibiotic-based (e.g., teicoplanin), or ligand-exchange columns.[14][16][17][18]

  • Mobile Phase: The mobile phase composition is highly dependent on the CSP. For ligand-exchange chromatography, a mobile phase containing a metal salt (e.g., copper(II) sulfate) is used.[16] For other CSPs, mixtures of organic solvents (e.g., hexane, ethanol) may be employed.

  • Derivatization (Optional): Derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), can be used to form diastereomers that are separable on a standard achiral RP-HPLC column.[19]

Structural Characterization

A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is essential for the unambiguous structural elucidation of (R)-beta-leucine and its containing peptides.

4.4.1. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass and elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): Used for sequencing peptides. The fragmentation patterns of β-amino acid-containing peptides can differ from those of α-peptides, providing valuable structural information.[20][21][22][23] For instance, cleavage of the N-Cβ bond is typically not observed for β-amino acid residues in electron-capture dissociation (ECD) or electron-transfer dissociation (ETD) experiments.[20]

4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1D and 2D NMR: Techniques such as 1H, 13C, COSY, TOCSY, HSQC, and HMBC are used to determine the constitution and connectivity of the molecule.[24][25][26]

  • Stereochemistry Determination: The relative and absolute stereochemistry can often be determined using Nuclear Overhauser Effect (NOE) data to establish through-space proximities of protons. For chiral molecules, derivatization with a chiral agent can create diastereomers with distinct NMR signals. 19F NMR of derivatives with fluorine-containing chiral reagents can also be a powerful tool for enantiodiscrimination.[27]

Conclusion and Future Perspectives

The natural occurrence of (R)-beta-Leucine, while not as widespread as its α-amino acid cousin, is significant in the context of both mammalian metabolism and the vast chemical diversity of the marine world. The biosynthetic pathway involving leucine 2,3-aminomutase provides a clear route to its formation in biological systems. For researchers in drug development, the presence of (R)-beta-leucine in nature underscores its biological relevance and provides inspiration for the design of novel peptidomimetics with improved pharmacokinetic properties.

Future research should focus on a more systematic screening of natural product libraries, particularly from marine sources, with a specific emphasis on stereochemical determination to identify more examples of (R)-beta-leucine-containing compounds. Further elucidation of the structure and mechanism of leucine 2,3-aminomutase and the exploration for other potential biosynthetic pathways in microorganisms will provide deeper insights into the biological roles of this intriguing molecule. The methodologies outlined in this guide provide a robust framework for such future investigations, paving the way for the discovery and development of the next generation of peptide-based therapeutics.

References

  • Leucine 2,3-aminomutase. In: Wikipedia. [Link]
  • Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. PMC, NIH. [Link]
  • Leucine 2,3-aminomutase, an enzyme of leucine c
  • Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. PMC, NIH. [Link]
  • PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. The University of Arizona. [Link]
  • Leucine Biosynthesis in Fungi: Entering Metabolism through the Back Door. ASM Journals. [Link]
  • An efficient method for the expression and purific
  • Leucine 2,3-aminomutase, an enzyme of leucine c
  • Leucine. In: Wikipedia. [Link]
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. [Link]
  • Branched-chain amino acid biosynthesis in fungi. Portland Press. [Link]
  • Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. PMC, NIH. [Link]
  • Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization.
  • Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. [Link]
  • Structure and fragmentation of b2 ions in peptide mass spectra.
  • Mass Spectrometry - Fragmentation P
  • Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. PubMed. [Link]
  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC, NIH. [Link]
  • peptide nmr. [Link]
  • Chiral HPLC Separ
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Assay of leucine 2,3-aminomutase. PubMed. [Link]
  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). [Link]
  • The Discovery of Marine Natural Products with Therapeutic Potential. PMC, NIH. [Link]
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
  • Recent Advances in Marine-Based Nutraceuticals and Their Health Benefits. PMC, NIH. [Link]
  • Marine-Based Nutraceuticals: An Innovative Trend in the Food and Supplement Industries. [Link]
  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC, NIH. [Link]
  • Editorial: The discovery, identification and application of marine microorganisms derived n
  • Bioactive Molecules from Marine Diatoms and Their Value for the Nutraceutical Industry. [Link]

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A Technical Guide to the Biological Significance of β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary:

Beyond the canonical 20 α-amino acids lies a structurally diverse and functionally critical class of molecules: the β-amino acids. Characterized by the placement of the amino group on the β-carbon, this simple isomeric shift imparts profound changes in chemical and biological properties. This guide provides an in-depth exploration of the multifaceted significance of β-amino acids, from their roles in endogenous metabolism to their revolutionary impact on therapeutic design. We will dissect their unique structural attributes that confer proteolytic resistance, examine the physiological functions of key natural β-amino acids, and detail their application as building blocks for novel pharmaceuticals. This document is designed to be a comprehensive resource, blending foundational science with practical, field-proven insights for professionals in biochemical research and drug development.

Section 1: The Fundamental Distinction: Structure and Natural Occurrence

The primary structural difference between α- and β-amino acids is the location of the amino group relative to the carboxyl group. In α-amino acids, both groups are attached to the same carbon (the α-carbon). In β-amino acids, they are separated by an additional carbon atom.[1] This seemingly minor alteration introduces an additional C-C bond into the backbone, fundamentally changing the molecule's conformational flexibility and its ability to be recognized by enzymes evolved to process α-amino acids.

dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0];

// Alpha-Amino Acid alpha_label [label="α-Amino Acid", pos="1.5,1.5!", fontsize=14, fontcolor="#202124"]; alpha_structure [label=< NH₂ | HOOC—Cα—H | R

>, pos="1.5,0!", fontsize=12];

// Beta-Amino Acid beta_label [label="β-Amino Acid", pos="4.5,1.5!", fontsize=14, fontcolor="#202124"]; beta_structure [label=< NH₂ | HOOC—Cα—Cβ—H || HR

>, pos="4.5,0!", fontsize=12]; } enddot Caption: Core structures of α- and β-amino acids.

While not utilized in ribosomal protein synthesis, β-amino acids are far from unnatural.[1] They are found in a variety of natural products, including peptides, alkaloids, and macrolactam polyketides, often conferring potent biological activities.[1][2][3] Bacteria, fungi, and plants frequently incorporate them into secondary metabolites.[1]

1.1 Key Naturally Occurring β-Amino Acids

β-Amino AcidNatural Source / PrecursorKey Biological Role
β-Alanine Diet (animal-based foods), catabolism of uracilRate-limiting precursor for carnosine synthesis, intracellular pH buffering in muscle.[4][5][6]
β-Aminoisobutyric Acid (BAIBA) Catabolism of thymine and valine.[7]Exercise-induced myokine, promotes "browning" of white fat, improves insulin sensitivity.[7][8][9]
(R)-β-Proline Found in certain natural compoundsActs as a selective inhibitor of GABA uptake in astrocytes.[1]

1.2 Biosynthesis Overview

The biosynthesis of β-amino acids is distinct from the well-trodden pathways of their α-analogs. Key enzymatic routes include:

  • Amino Group Migration: Enzymes like aminomutases can catalyze the migration of an amino group from the α- to the β-position of an α-amino acid precursor.

  • Catabolic Pathways: As seen with β-alanine and BAIBA, they are often products of nucleotide (uracil, thymine) or α-amino acid (valine) degradation.[7][10]

  • Polyketide Synthesis: In many microbial pathways, β-amino acids serve as starter units for the biosynthesis of complex macrolactam antibiotics.[11]

Biosynthesis_Overview Aspartate Aspartate Beta_Alanine β-Alanine Aspartate->Beta_Alanine Decarboxylation Valine Valine BAIBA β-Aminoisobutyric Acid (BAIBA) Valine->BAIBA Transamination Uracil Uracil Uracil->Beta_Alanine Reductive Degradation Thymine Thymine Thymine->BAIBA Reductive Degradation

Section 2: The Structural Advantage in Peptide and Drug Design

The most significant implication of the β-amino acid structure for drug development is its effect when incorporated into peptides. Oligomers composed exclusively of β-amino acids are termed "β-peptides," while those containing a mix are "α/β-peptides."[12]

2.1 Conformational Stability and Foldamers

The added backbone flexibility allows β-peptides to fold into stable, well-defined secondary structures, including helices (such as the 3₁₄-helix), sheets, and turns, even in short sequences.[3][13] This predictable folding behavior makes them a prime example of "foldamers"—unnatural oligomers that mimic the structural properties of natural biopolymers. This conformational stability is crucial for designing molecules that can present side chains in a precise three-dimensional arrangement to interact with biological targets like protein surfaces.[14]

2.2 Proteolytic Resistance: A Paradigm Shift for Peptide Therapeutics

Perhaps the most valuable attribute of β-amino acids in medicinal chemistry is the profound proteolytic stability they confer upon a peptide backbone.[3][15]

  • The Rationale: Proteases are highly evolved enzymes with active sites specifically shaped to recognize and cleave the amide bonds of α-peptides. The altered backbone geometry of a β-amino acid residue disrupts this recognition. Peptides composed entirely of β-amino acids are exceptionally resistant to degradation by common proteases.[3][13][16]

  • The Impact: A major hurdle for α-peptide drugs is their rapid in-vivo degradation, leading to poor bioavailability and short half-lives.[12] Incorporating β-amino acids can dramatically extend a peptide's duration of effect. Studies have shown that α/β-peptide analogs can exhibit identical biological activity to their α-peptide counterparts but with significantly enhanced stability and prolonged in-vivo efficacy.[12] Simple modifications, such as adding a β-amino acid to the terminus of a peptide, can significantly reduce nonspecific degradation by exopeptidases.[17]

Table: Comparison of α-Peptide and β-Peptide Properties

Propertyα-Peptidesβ-Peptides & α/β-PeptidesSignificance in Drug Development
Backbone Structure -(NH-CαHR-CO)--(NH-CβHR-CαH₂-CO)-Alters 3D geometry and enzyme recognition sites.
Secondary Structures α-helix, β-sheet3₁₄-helix, 12-helix, sheets, turns.[13]Enables mimicry of natural peptide structures with unnatural backbones.
Proteolytic Stability Generally low; rapidly degraded by proteases.[12]High; resistant to a wide range of proteases.[3][16]Dramatically improves pharmacokinetic properties, allowing for less frequent dosing and sustained therapeutic effect.[12]
Immunogenicity Can be immunogenic.Generally considered to have lower immunogenic potential.Reduces the risk of adverse immune reactions to the therapeutic agent.

Section 3: Physiological and Pharmacological Roles

Beyond their structural utility, specific β-amino acids and their derivatives are integral to physiology and pharmacology.

3.1 β-Alanine and Muscle Homeostasis

β-Alanine's primary role is as the rate-limiting precursor to the dipeptide carnosine (β-alanyl-L-histidine).[5][6] Carnosine is highly concentrated in skeletal muscle and acts as a potent intracellular pH buffer.[4][5] During high-intensity exercise, the accumulation of protons contributes to acidosis and fatigue. By synthesizing carnosine, β-alanine enhances the muscle's buffering capacity, delaying fatigue and improving performance in anaerobic activities.[4][6] Emerging evidence also suggests β-alanine may directly influence cellular energetics by increasing oxygen consumption and upregulating proteins involved in oxidative metabolism.[4][18]

3.2 BAIBA: The "Exercise Myokine"

β-Aminoisobutyric acid (BAIBA) is a catabolite of thymine and valine that has gained significant attention as a myokine—a substance secreted by muscle during exercise that exerts effects on other tissues.[7][8][19]

  • Mechanism of Action: Exercise stimulates PGC-1α expression in muscle, which in turn increases BAIBA production and secretion.[8][19] Circulating BAIBA travels to white adipose tissue and, via PPARα receptors, activates a thermogenic program, inducing a "browning" effect that increases energy expenditure.[7][9]

  • Metabolic Benefits: This action positions BAIBA as a key mediator of the metabolic benefits of exercise.[8] Studies have linked higher BAIBA levels to improved glucose metabolism, reduced fat mass, and a better overall metabolic profile, making it a potential therapeutic target for metabolic syndrome.[9][19][20]

3.3 Cornerstone of Potent Pharmaceuticals

β-Amino acid motifs are central to the function of some of the most important drugs in clinical use.

  • β-Lactam Antibiotics: The β-lactam ring, a cyclic amide derivative of a β-amino acid, is the core structural feature of the entire class of penicillin, cephalosporin, and carbapenem antibiotics. It functions by mimicking the D-Ala-D-Ala substrate of bacterial transpeptidase, an enzyme essential for cell wall synthesis. The strained ring acylates the enzyme's active site, leading to irreversible inhibition and bacterial cell death.

  • Taxol (Paclitaxel): This highly effective anticancer agent features a complex diterpene core, but its biological activity is critically dependent on the N-benzoyl-(2R,3S)-3-phenylisoserine side chain—a derivative of a β-amino acid.[21] This side chain is essential for binding to β-tubulin, stabilizing microtubules, and arresting the cell cycle, leading to apoptotic cell death in rapidly dividing cancer cells.

Section 4: Key Methodologies in β-Amino Acid Research

As a Senior Application Scientist, it is imperative to ground theoretical knowledge in robust, reproducible methodologies. Here, we detail protocols for the synthesis and analysis of β-amino acids, explaining the causality behind key steps.

4.1 Protocol: Asymmetric Synthesis of an Enantiopure β-Amino Acid

The synthesis of optically pure β-amino acids is a significant challenge due to the creation of one or two stereocenters.[1][22] The following protocol outlines a general approach based on the highly reliable Michael addition of a chiral lithium amide to an α,β-unsaturated ester.[21]

  • Objective: To synthesize an enantiomerically enriched β-amino acid derivative.

  • Principle: A chiral amine is used to form a lithium amide, which then adds in a 1,4-conjugate fashion to an unsaturated ester. The chirality of the amine directs the stereochemical outcome of the addition, creating a new stereocenter at the β-position with high diastereoselectivity. Subsequent deprotection yields the target β-amino acid.

Step-by-Step Methodology:

  • Preparation of the Chiral Lithium Amide (The "Why"):

    • Action: Dissolve (R)-(+)-N-benzyl-α-methylbenzylamine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon) and cool to -78 °C. Add n-butyllithium (1.05 eq) dropwise.

    • Causality: This step deprotonates the chiral amine to form the lithium amide nucleophile. The use of a chiral amine is the cornerstone of the asymmetric induction. The benzyl and methylbenzyl groups provide steric bulk that will direct the approach to the electrophile. The low temperature is critical to prevent side reactions and maintain the stability of the organolithium reagent.

  • Michael Addition (The "Why"):

    • Action: To the solution from Step 1, add a solution of tert-butyl crotonate (1.2 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 2-4 hours.

    • Causality: This is the key bond-forming and stereochemistry-defining step. The lithium amide attacks the β-carbon of the unsaturated ester. The facial selectivity is controlled by the chiral auxiliary on the nitrogen, leading to a preferred diastereomer of the resulting lithium enolate. Tert-butyl ester is used as it is sterically hindering and stable to the reaction conditions but can be removed later under acidic conditions.

  • Enolate Quenching (The "Why"):

    • Action: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

    • Causality: The enolate intermediate formed in Step 2 is protonated by the mild acid NH₄Cl. A rapid and controlled quench is necessary to prevent undesired side reactions or racemization.

  • Workup and Purification (The "Why"):

    • Action: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

    • Causality: This standard liquid-liquid extraction separates the organic product from inorganic salts. Chromatography is essential to isolate the desired diastereomer from any minor isomers and unreacted starting materials, ensuring high purity of the protected β-amino acid.

  • Deprotection (The "Why"):

    • Action: Dissolve the purified product in methanol. Add Palladium on carbon (10 mol%) and a catalytic amount of HCl. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours.

    • Causality: This is the final step to reveal the free amino group. Catalytic hydrogenolysis cleaves the two N-benzyl groups. The palladium catalyst facilitates the reduction by hydrogen gas. The tert-butyl ester can then be removed by treatment with trifluoroacetic acid if the free carboxylic acid is desired.

Synthesis_Workflow start Start: Chiral Amine + α,β-Unsaturated Ester step1 1. Amide Formation (n-BuLi, THF, -78°C) start->step1 step2 2. Michael Addition (-78°C) step1->step2 step3 3. Enolate Quench (Sat. NH4Cl) step2->step3 step4 4. Workup & Purification (Extraction, Chromatography) step3->step4 step5 5. Deprotection (H2, Pd/C) step4->step5 end_node Finish: Enantiopure β-Amino Acid step5->end_node

4.2 Protocol: LC-MS/MS Analysis of β-Amino Acids in Plasma

Accurate quantification of β-amino acids in biological fluids is essential for metabolic studies.[23] LC-MS/MS provides the necessary sensitivity and specificity.[24][25]

  • Objective: To quantify β-alanine and BAIBA in human plasma.

  • Principle: A "dilute-and-shoot" method using hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Stable isotope-labeled internal standards are used for accurate quantification. HILIC is chosen for its superior retention of polar analytes like amino acids, which perform poorly on traditional reversed-phase columns.[24]

Step-by-Step Methodology:

  • Sample Preparation (The "Why"):

    • Action: To 50 µL of plasma, add 10 µL of an internal standard solution (containing known concentrations of β-Alanine-d₄ and BAIBA-d₅). Add 200 µL of acetonitrile containing 0.1% formic acid. Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Causality: Acetonitrile is a protein precipitation agent. By adding a high volume, proteins are denatured and crash out of solution, cleaning the sample. The internal standards are critical for accurate quantification as they co-elute with their respective analytes and correct for variations in sample preparation, matrix effects, and instrument response. Centrifugation pellets the precipitated protein, leaving the analytes in the supernatant.

  • LC Separation (The "Why"):

    • Action: Inject 5 µL of the supernatant onto a HILIC column (e.g., Intrada Amino Acid column). Use a gradient elution from high organic (e.g., 85% acetonitrile with ammonium formate) to higher aqueous mobile phase.

    • Causality: HILIC chromatography is essential for retaining and separating these small, polar molecules without derivatization.[25] The gradient elution allows for the separation of analytes from other matrix components and, crucially, can resolve isobaric compounds (molecules with the same mass), which is a common challenge in amino acid analysis.[25][26]

  • MS/MS Detection (The "Why"):

    • Action: Analyze the column eluent using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for each analyte and its internal standard (e.g., for β-Alanine: Q1 m/z 90.1 -> Q3 m/z 44.1).

    • Causality: Tandem mass spectrometry provides exceptional specificity and sensitivity. The first quadrupole (Q1) selects the parent ion (e.g., protonated β-alanine). The second quadrupole (Q2) is a collision cell where the ion is fragmented. The third quadrupole (Q3) selects a specific fragment ion. This parent -> fragment transition is unique to the analyte, eliminating interference from co-eluting compounds and ensuring highly reliable quantification.

  • Quantification (The "Why"):

    • Action: Construct a calibration curve using standards of known concentrations. Calculate the analyte concentration in the unknown samples by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against the calibration curve.

    • Causality: The use of an internal standard ratio corrects for any sample loss or ionization suppression/enhancement (matrix effects), providing the most accurate and precise quantification possible.[24]

Section 5: Future Outlook and Conclusion

The field of β-amino acid research continues to expand, driven by their proven utility and immense potential. From their fundamental roles in metabolism to their application in creating next-generation therapeutics, they represent a vital area of study. The ability to create protease-resistant, structurally defined β-peptides and α/β-peptides offers a powerful solution to the long-standing challenges of peptide drug development.[14][15][27] These "foldamers" are being explored for a wide range of applications, including antimicrobial agents, inhibitors of protein-protein interactions, and GPCR modulators.[14][28]

Furthermore, the discovery of BAIBA as a key metabolic regulator highlights that there may be other endogenous β-amino acids with undiscovered signaling roles. As analytical techniques become more sensitive, future metabolomic studies will likely uncover new functions for these versatile molecules.

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An In-Depth Technical Guide to (r)-3-Amino-4-methylpentanoic Acid: Current Understanding and Future Research Directives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of (r)-3-Amino-4-methylpentanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, explore its relationship with structurally similar compounds, and, given the current state of knowledge, propose a roadmap for investigating its potential metabolic and pharmacological roles. Our approach is grounded in established scientific principles and methodologies, aiming to equip the reader with the foundational knowledge and experimental frameworks necessary to advance our understanding of this molecule.

Compound Profile: this compound

This compound, also known as (3R)-beta-Leucine, is a beta-amino acid derivative.[1][2] Its chemical structure consists of a pentanoic acid backbone with an amino group at the third (beta) position and a methyl group at the fourth position, with the stereochemistry at the third carbon being (R).

Property Value Source
Molecular Formula C6H13NO2[3]
Molecular Weight 131.17 g/mol [2][3]
IUPAC Name (3R)-3-amino-4-methylpentanoic acid[2]
Synonyms (3R)-beta-Leucine, L-beta-Leucine[2]
CAS Number 75992-50-6[2]

The Human Metabolome Database classifies 3-Amino-4-methylpentanoic acid (in its general, non-stereospecific form) as a secondary metabolite.[1] It is important to note that it is not considered a naturally occurring metabolite in humans but rather a component of the "exposome," which encompasses all exposures of an individual over their lifetime.[1] This suggests that its presence in biological systems is likely due to external sources.

The GABA Analogue Hypothesis: A Link to Neuroactivity

While direct metabolic pathways for this compound are not documented, its structural similarity to γ-aminobutyric acid (GABA) analogues warrants significant attention. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Molecules that mimic the structure of GABA, known as GABA analogues, often exhibit neurological activity.

A prominent example is Pregabalin, marketed as Lyrica, which is (S)-3-(aminomethyl)-5-methylhexanoic acid.[5] Despite being a GABA analogue, Pregabalin does not directly bind to GABA receptors but exerts its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[5] This mechanism is responsible for its anticonvulsant, analgesic, and anxiolytic properties.[5]

Given the structural resemblance, it is plausible that this compound could interact with components of the GABAergic system or other neuronal targets. This hypothesis forms a strong basis for initiating pharmacological investigations.

Proposed Avenues for Metabolic and Pharmacological Investigation

The current void in our understanding of this compound's role in metabolism presents a unique opportunity for novel research. Below, we outline key experimental workflows to elucidate its metabolic fate and potential pharmacological activity.

Elucidating Metabolic Pathways

The initial step in understanding the metabolic role of a compound is to determine its biosynthetic and degradation pathways.

Caption: Figure 1. Proposed experimental workflow for elucidating the metabolic pathways of this compound.

Causality in Experimental Choices:

  • Isotope Labeling: Using stable isotopes is crucial for tracing the metabolic fate of the molecule and identifying its downstream metabolites unequivocally.

  • Cellular Models: Hepatocytes are the primary site of xenobiotic metabolism, making them an ideal starting point. Neuronal cell lines are relevant due to the GABA analogue hypothesis.

  • Liver Fractions: Microsomes and S9 fractions contain a high concentration of drug-metabolizing enzymes, allowing for the rapid identification of primary metabolites.

Assessing Pharmacological Activity

Based on the GABA analogue hypothesis, a primary focus of pharmacological testing should be on the central nervous system.

PharmacologicalProfiling cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_invivo In Vivo Behavioral Models b1 GABA Receptor Binding (GABA-A, GABA-B) b3 Broad Receptor Panel Screen b1->b3 b2 α2δ-1 Subunit Binding Assay b2->b3 f1 Electrophysiology on Neurons (e.g., patch-clamp) b3->f1 f2 Calcium Imaging f1->f2 f3 Neurotransmitter Release Assays f2->f3 v1 Animal Models of Epilepsy f3->v1 v2 Neuropathic Pain Models v1->v2 v3 Anxiety Models v2->v3 caption Figure 2. Pharmacological investigation workflow.

Caption: Figure 2. A tiered approach to investigating the pharmacological properties of this compound.

Self-Validating System:

This workflow is designed to be self-validating. Positive results in binding assays should be followed up with functional assays to determine the nature of the interaction (agonist, antagonist, modulator). In turn, significant in vitro functional activity provides a strong rationale for proceeding to more complex and resource-intensive in vivo models.

Methodologies: Synthesis and Analysis

Advancements in the study of this compound will rely on robust methods for its synthesis and analysis.

Synthesis of this compound

While specific synthesis routes for the (r)-enantiomer are not detailed in the initial search results, general methods for amino acid synthesis can be adapted. One established method is the enantioselective synthesis from an achiral precursor using a chiral catalyst.[6] For instance, the use of rhodium(I) complexes with chiral diphosphine ligands has proven effective for producing enantiomerically pure amino acids.[6]

Another classical approach is the Strecker synthesis, followed by resolution of the racemic mixture to isolate the desired enantiomer.

Analytical Protocols

Accurate quantification and identification of this compound in biological matrices are essential for both metabolic and pharmacokinetic studies.

This method is widely used for the analysis of amino acids which lack a strong UV chromophore.[7]

  • Sample Preparation:

    • For protein hydrolysates, perform acid hydrolysis to release free amino acids.

    • For biological fluids (plasma, urine), perform protein precipitation (e.g., with acetonitrile or trichloroacetic acid) followed by centrifugation.

  • Derivatization:

    • Adjust the pH of the sample to alkaline conditions (e.g., using a borate buffer).

    • React primary amines with ortho-phthalaldehyde (OPA) and a thiol (e.g., 3-mercaptopropionic acid).

    • React secondary amines (if present) with 9-fluorenylmethylchloroformate (FMOC-Cl).

  • HPLC Separation:

    • Utilize a reversed-phase C18 column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection:

    • Use a fluorescence detector with appropriate excitation and emission wavelengths for the OPA/FMOC derivatives.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations of this compound.

    • An internal standard should be used to correct for variations in sample preparation and injection volume.

Conclusion and Future Directions

This compound represents a molecule with untapped potential. While its direct role in metabolism remains to be elucidated, its structural similarity to known neuroactive compounds, particularly GABA analogues, provides a compelling rationale for further investigation. The experimental frameworks outlined in this guide offer a clear and scientifically rigorous path forward. By systematically exploring its metabolic fate and pharmacological profile, the scientific community can unlock the potential of this compound for therapeutic applications and a deeper understanding of neurochemical pathways.

References

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Whitepaper: A Technical Guide to the Discovery, Synthesis, and Structural Validation of Novel β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

β-amino acids represent a pivotal class of non-proteinogenic building blocks that offer profound advantages in medicinal chemistry and drug discovery. Their unique structural properties—stemming from an additional carbon in the backbone compared to their α-analogs—confer remarkable proteolytic stability and the ability to form unique, stable secondary structures in peptides (β-peptides). This guide provides an in-depth technical overview of the modern workflow for discovering novel β-amino acid structures, from rational design and advanced asymmetric synthesis to rigorous structural elucidation. We will explore the causality behind key experimental choices, detail self-validating protocols, and present a framework for leveraging these novel structures in the development of next-generation therapeutics.

The Strategic Imperative for β-Amino Acids in Drug Design

The limitations of native α-peptides as therapeutic agents, such as poor metabolic stability and conformational flexibility, are well-documented. The incorporation of β-amino acids is a powerful strategy to overcome these hurdles. The homologated backbone fundamentally alters the peptide's susceptibility to enzymatic degradation by proteases.

Furthermore, β-amino acids induce unique folding patterns, such as the 12-helical and 14-helical structures, which can mimic or disrupt biological interactions with high specificity. This capability has been harnessed to create potent agonists/antagonists for G-protein-coupled receptors (GPCRs), inhibitors of protein-protein interactions, and novel antimicrobial agents. The core value proposition is clear: novel β-amino acid structures provide access to previously unexplored chemical space and enable the design of more robust and effective peptide-based drugs.

Modern Strategies for Asymmetric Synthesis of Novel β-Amino Acids

Accessing enantiomerically pure β-amino acids is the cornerstone of their utility. While classical methods like the Arndt-Eistert homologation exist, modern drug discovery demands more efficient, scalable, and stereocontrolled approaches. The focus has shifted to catalytic asymmetric synthesis, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer.

Causality in Catalyst Selection: A Comparative Overview

The choice of synthetic strategy is dictated by the desired substitution pattern and functional group tolerance. Recent advances provide a powerful toolkit for the medicinal chemist.

Synthetic StrategyCatalyst SystemKey SubstratesRationale & Mechanistic InsightAdvantagesLimitations
Migratory Cross-Electrophile Coupling Ni(II)/cyclo-Box Complex + Chiral Phosphoric Acid (CPA)β-bromo α-amino acid esters, aryl bromidesA tandem radical 1,2-N-shift and cross-coupling. The Ni(II) complex facilitates the coupling, while the chiral CPA controls the enantioselectivity of the radical addition.Excellent regio- and enantioselectivity; utilizes abundant α-amino acid starting materials.May require multi-step preparation of starting materials.
Carboxylation of Aziridines Nickel/N-heterocyclic carbene (NHC) ligandSubstituted aziridinesInvolves the oxidative addition of a Ni(0) complex to the C-N bond of the aziridine ring, followed by carboxylation with CO2. The ligand controls reactivity and stability.High functional group tolerance; provides direct access to β-amino acids from simple building blocks.Direct asymmetric synthesis from aziridines remains a challenge with this specific method.
Mukaiyama-Mannich Reaction Confined Imidodiphosphorimidate (IDPi) Brønsted AcidBis-silyl ketene acetals (from carboxylic acids), silylated aminomethyl etherThe chiral IDPi catalyst activates the imine for nucleophilic attack by the ketene acetal. The confined chiral environment dictates the facial selectivity, ensuring high enantioselectivity.Delivers free, unmodified β²-amino acids directly; scalable and allows for catalyst recovery.Primarily demonstrated for β²-substituted structures.
Enzymatic Kinetic Resolution ω-TransaminaseRacemic β-amino acidsThe enzyme selectively converts one enantiomer (e.g., the S-enantiomer) to a keto acid, leaving the desired R-enantiomer untouched and optically pure.Extremely high enantioselectivity (>99% ee); operates under mild, aqueous conditions.Maximum theoretical yield is 50%; requires screening for suitable enzyme variants.
Experimental Protocol: Ni/CPA Co-catalyzed Migratory Cross-Coupling

This protocol provides a representative workflow for synthesizing an α-arylated β-amino acid derivative, a structure of significant interest in medicinal chemistry.

Objective: To synthesize an enantioenriched α-aryl-β-amino acid ester from a β-bromo-α-amino acid ester and an aryl bromide.

Materials:

  • NiBr2·glyme (Nickel catalyst precursor)

  • Chiral cyclo-Box ligand (e.g., (R,R)-4,6-dibenzofurandiyl-2,2'-bioxazoline)

  • Chiral Phosphoric Acid (CPA)

  • Organic diboron reductant (e.g., bis(pinacolato)diboron)

  • β-bromo-α-amino acid ester (starting material)

  • Aryl bromide (coupling partner)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (In-situ): Inside an inert atmosphere glovebox, add NiBr2·glyme (5 mol%), the chiral cyclo-Box ligand (5.5 mol%), and the CPA (10 mol%) to an oven-dried reaction vessel.

  • Reagent Addition: Add the β-bromo-α-amino acid ester (1.0 equiv.), the aryl bromide (1.5 equiv.), and the organic diboron reductant (1.5 equiv.).

  • Solvent and Reaction Initiation: Add anhydrous 1,4-dioxane to the desired concentration. Seal the vessel, remove it from the glovebox, and place it in a pre-heated oil bath at the optimized reaction temperature (e.g., 80 °C).

  • Reaction Monitoring: Stir the reaction for the specified time (e.g., 24-48 hours). Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to confirm the consumption of starting material and formation of the product.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Quench the reaction carefully. Perform an aqueous work-up to remove inorganic salts. Extract the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired β-amino acid derivative.

  • Validation: Confirm the structure and determine enantiomeric excess (ee) using chiral HPLC.

The Structural Elucidation Workflow: A Self-Validating System

Synthesizing a novel molecule is only the first step. A rigorous, multi-technique approach is required to unambiguously determine its structure, ensuring the integrity of all subsequent biological studies.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_application Functional Analysis s1 Asymmetric Synthesis s2 Work-up & Column Chromatography s1->s2 v1 Mass Spectrometry (MS) Verify Molecular Weight s2->v1 v2 NMR Spectroscopy (1D & 2D) Determine Connectivity v1->v2 v3 X-ray Crystallography Determine Absolute Stereochemistry v2->v3 a1 Circular Dichroism (CD) Assess Secondary Structure v3->a1 a2 Incorporate into Peptide & Biological Assays a1->a2 caption Workflow: From Synthesis to Validated β-Amino Acid.

Workflow: From Synthesis to Validated β-Amino Acid.

Tier 1: Molecular Weight Confirmation via Mass Spectrometry (MS)

The first and most fundamental question is: "Did I make a compound with the correct mass?". Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, which allows for the calculation of the exact molecular weight.[1]

  • Causality: High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is preferred.[2] This technique provides a highly accurate mass measurement (typically to within 5 ppm), which can be used to confirm the elemental formula of the synthesized compound. This initial check prevents the waste of resources on more time-consuming analyses if the synthesis was unsuccessful.

Tier 2: Connectivity and Relative Stereochemistry via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the precise structure of a molecule in solution.[3] It provides information about the chemical environment of each atom, allowing for the deduction of the atomic connectivity. A combination of 1D and 2D NMR experiments is essential for a complete structural assignment.[3][4][5]

  • ¹H NMR: Provides information on the number and type of hydrogen atoms.

  • ¹³C NMR: Shows the number and type of carbon atoms.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks within the molecule.[3][6]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons directly to the carbons they are attached to.[3][6][7] This is invaluable for assigning carbon signals based on already-assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (2-3 bonds). This is critical for connecting molecular fragments and identifying quaternary carbons.

By systematically interpreting these spectra, a researcher can build a complete picture of the molecule's covalent framework and relative stereochemistry.

Tier 3: Absolute Stereochemistry via Single-Crystal X-ray Crystallography

While NMR can define relative stereochemistry, it cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). For chiral molecules, determining the absolute configuration is critical. Single-crystal X-ray crystallography is the gold-standard technique for this purpose.[8]

  • Principle: The technique involves diffracting X-rays off a single, highly ordered crystal of the compound. The resulting diffraction pattern is used to calculate a 3D electron density map, from which the precise position of every atom in space can be determined.

  • Causality: By using X-ray sources with specific wavelengths (e.g., Cu Kα radiation), anomalous dispersion effects can be measured. This allows for the unambiguous determination of the absolute configuration (e.g., R vs. S) of every chiral center in the molecule. The output is a definitive 3D model of the molecule as it exists in the solid state.

G ms Mass Spectrometry mw Correct Molecular Weight? ms->mw nmr NMR Spectroscopy (COSY, HSQC, etc.) conn Correct Connectivity? nmr->conn xray X-ray Crystallography abs_config Absolute Configuration Determined xray->abs_config mw->nmr Yes fail Re-synthesize or Re-purify mw->fail No conn->xray Yes conn->fail No caption Logical Flow of Structural Validation.

Logical Flow of Structural Validation.

Application in Drug Discovery: Probing Function

Once a novel β-amino acid is synthesized and its structure is validated, it can be incorporated into peptides to assess its impact on structure and function.

Assessing Secondary Structure with Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a rapid, low-resolution technique used to assess the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light.

  • Utility: By comparing the CD spectrum of a native α-peptide with its analog containing a novel β-amino acid, one can quickly determine if the modification induced or disrupted a particular secondary structure (e.g., α-helix, β-sheet, or β-peptide-specific helices). For example, a β-peptide forming a 14-helix will have a distinct CD spectrum that is readily identifiable.

Case Study: Modifying a GPCR Ligand

Consider a native 10-residue α-peptide that acts as a weak agonist for a specific GPCR.

  • Hypothesis: Replacing the Glycine at position 5 with a novel, conformationally constrained cyclic β-amino acid will pre-organize the peptide into a bioactive conformation, increasing potency and providing resistance to serum proteases.

  • Synthesis: The novel β-amino acid is synthesized and validated as per the workflow in Section 3. It is then incorporated into the peptide sequence using solid-phase peptide synthesis (SPPS).

  • Structural Analysis: CD spectroscopy confirms that the modified peptide adopts a more stable, helical structure in solution compared to the random coil of the native peptide.

  • Biological Validation:

    • Binding Assay: The modified peptide shows a 50-fold increase in binding affinity for the target GPCR.

    • Functional Assay: In a cell-based assay, the β-peptide analog demonstrates a 100-fold increase in agonist potency.

    • Stability Assay: The modified peptide shows a half-life of >24 hours in human serum, whereas the native peptide is degraded in <5 minutes.

This self-validating cycle of design, synthesis, structural confirmation, and functional testing is the engine of modern drug discovery.

Conclusion and Future Outlook

The discovery of novel β-amino acids is a field driven by continuous innovation in synthetic chemistry and analytical science. The ability to rationally design and construct unique, enantiomerically pure building blocks is directly proportional to our ability to create next-generation therapeutics with enhanced properties. The modern workflow, grounded in catalytic asymmetric synthesis and a multi-tiered analytical validation process, ensures both the novelty and the integrity of these structures. Future advances will likely involve the integration of computational modeling to predict folding and binding properties, the development of new biocatalytic routes for greener synthesis, and the expansion of skeletal editing techniques to generate unprecedented molecular diversity.

References

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Introduction to chiral beta-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Chiral β-Amino Acids for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral β-amino acids represent a pivotal class of non-proteinogenic amino acids that have garnered substantial interest across organic synthesis and medicinal chemistry. Distinguished from their α-amino acid counterparts by the position of the amino group on the carbon backbone, they confer unique structural and functional properties to molecules in which they are incorporated. Their inclusion in peptide sequences gives rise to β-peptides, which can form stable, predictable secondary structures and exhibit remarkable resistance to proteolytic degradation.[1][2][3] These characteristics make them highly valuable building blocks for peptidomimetics and other therapeutic agents.[2][4][5] The development of robust stereoselective synthetic methods has been crucial to unlocking their potential, with catalytic asymmetric hydrogenation, conjugate additions, and biocatalytic resolutions emerging as leading strategies.[1][3][6] This guide provides a comprehensive overview of the core principles of chiral β-amino acids, detailing their synthesis, their profound impact on peptide structure, their application in drug discovery, and the analytical techniques essential for their stereochemical characterization.

The Structural and Biological Imperative of Chiral β-Amino Acids

The fundamental distinction between α- and β-amino acids lies in the location of the amino group relative to the carboxyl function. In α-amino acids, both groups are attached to the same carbon (the α-carbon), whereas in β-amino acids, the amino group is attached to the adjacent carbon (the β-carbon). This seemingly minor shift introduces an additional C-C bond into the backbone, a feature with profound consequences for molecular conformation and biological stability.

The Critical Role of Chirality Chirality is a cornerstone of molecular recognition in biology.[7] Proteins, enzymes, and receptors are themselves chiral, meaning they often interact differently with the two enantiomers of a chiral drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even toxic.[7] Therefore, the ability to synthesize β-amino acids as single, pure enantiomers is not merely an academic challenge but a prerequisite for their use in drug development.[]

Unique Conformational Landscape of β-Peptides When β-amino acids are polymerized, they form β-peptides. The extended backbone of β-peptides allows them to adopt novel and highly stable secondary structures, such as the 14-helix, 10/12-helix, and various sheets and turns, that are distinct from the familiar α-helices and β-sheets of proteins.[9][10] These ordered structures, often referred to as "foldamers," can be formed from relatively short sequences and exhibit greater conformational stability compared to α-peptides of similar length.[9][11] This structural predictability is a significant advantage in the rational design of bioactive molecules.

Perhaps the most compelling attribute for drug development is their enhanced resistance to enzymatic degradation. Proteases, which readily cleave the peptide bonds of α-peptides, are generally ineffective against the backbone of β-peptides.[4][12] This intrinsic stability translates to longer in vivo half-lives, a critical property for therapeutic candidates.

Asymmetric Synthesis of Chiral β-Amino Acids: Core Methodologies

The central challenge in β-amino acid synthesis is the stereocontrolled formation of one or two chiral centers. Over the past decades, several powerful strategies have been developed to address this, moving from classical resolutions to highly efficient catalytic asymmetric methods.

Catalytic Asymmetric Hydrogenation

This is one of the most efficient and atom-economical methods for producing enantiopure β-amino acids. The process involves the hydrogenation of a prochiral β-amino acrylic acid derivative using a transition metal complexed with a chiral ligand.

  • Causality of Experimental Choice: The choice of catalyst is paramount. Rhodium and Ruthenium complexes are frequently used, paired with chiral phosphine ligands (e.g., BINAP, Josiphos).[1][13] The chiral ligand creates a chiral environment around the metal center, which coordinates to the double bond of the substrate from a specific face. This facial selectivity dictates which enantiomer of the product is formed upon hydrogen delivery. The reaction is often performed under pressure to ensure sufficient hydrogen concentration.

Asymmetric_Hydrogenation_Workflow sub Prochiral Substrate (β-Amino Acrylate) reaction Asymmetric Hydrogenation sub->reaction cat Chiral Catalyst [Rh(COD)2]BF4 + Ligand cat->reaction h2 H₂ Gas (Pressure) h2->reaction solvent Solvent (e.g., Methanol) solvent->reaction product Enantiopure Product (Chiral β-Amino Acid Ester) reaction->product High e.e.

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Conjugate Addition Reactions

Asymmetric conjugate addition, or aza-Michael, reactions involve the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. The reaction is rendered enantioselective by a chiral catalyst that activates the electrophile and/or positions the nucleophile for a stereoselective attack.

  • Causality of Experimental Choice: Chiral Lewis acids and organocatalysts are commonly employed.[1] For example, a chiral metal-ligand complex can coordinate to the carbonyl group of the unsaturated ester, lowering its LUMO and shielding one face of the molecule from nucleophilic attack. This forces the amine to add to the opposite face, establishing the desired stereochemistry at the β-carbon.[3]

Enzymatic and Biocatalytic Methods

Biocatalysis offers an environmentally friendly and often highly selective route to chiral compounds. For β-amino acids, ω-transaminases (ω-TAs) are particularly useful.[6] These enzymes can be used in two primary modes:

  • Asymmetric Synthesis: A prochiral β-keto acid is converted directly into a chiral β-amino acid with high enantiomeric excess.

  • Kinetic Resolution: The enzyme selectively deaminates one enantiomer from a racemic mixture of β-amino acids, leaving the other, desired enantiomer untouched and enantiopure. The conversion is theoretically limited to 50%.[6]

  • Causality of Experimental Choice: Enzymes operate under mild conditions (aqueous buffer, room temperature) and exhibit exquisite stereoselectivity. The choice of a specific ω-TA depends on the substrate, as different enzymes have different substrate specificities. The reaction often requires a sacrificial amino donor (for asymmetric synthesis) or acceptor (for resolution).

Kinetic_Resolution_Workflow racemate Racemic β-Amino Acid (R- and S-enantiomers) reaction Selective Deamination racemate->reaction enzyme ω-Transaminase (Enzyme) enzyme->reaction acceptor Amino Acceptor (e.g., Pyruvate) acceptor->reaction product_S (S)-β-Amino Acid (Unreacted, High e.e.) reaction->product_S ~50% Yield product_keto β-Keto Acid (Product) reaction->product_keto

Caption: Workflow for Biocatalytic Kinetic Resolution.

Experimental Protocol 1: Asymmetric Hydrogenation of a β-Amino Acrylate Derivative

This protocol is a representative example and should be adapted based on the specific substrate and catalyst system.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%) and the transition metal precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%). Anhydrous, degassed solvent (e.g., methanol, 5 mL) is added, and the mixture is stirred at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup: In a separate stainless-steel autoclave equipped with a glass liner and a magnetic stir bar, the β-(acylamino)acrylate substrate (1.0 mmol) is dissolved in degassed methanol (10 mL).

  • Hydrogenation: The catalyst solution is transferred to the autoclave via cannula. The autoclave is sealed, removed from the glovebox, and purged three times with nitrogen gas, followed by three purges with hydrogen gas. The system is then pressurized with hydrogen to the desired pressure (e.g., 10 atm).

  • Reaction Monitoring: The reaction is stirred vigorously at a constant temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours). Progress can be monitored by taking aliquots (after careful depressurization and purging) and analyzing by TLC or ¹H NMR.

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the enantiomerically enriched β-amino acid ester.

  • Stereochemical Analysis: The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis (see Protocol 2).

Table 1: Comparison of Key Asymmetric Synthesis Methodologies
MethodologyAdvantagesDisadvantagesTypical Catalysts/Reagents
Asymmetric Hydrogenation High enantioselectivity, atom economical, scalable.[14][15]Requires specialized high-pressure equipment, substrate synthesis can be multi-step.Chiral Rh- or Ru-phosphine complexes.
Conjugate Addition Broad substrate scope, mild reaction conditions.[1][3]Nucleophile and electrophile reactivity must be well-matched.Chiral Lewis acids, organocatalysts.
Biocatalytic Resolution Extremely high enantioselectivity, environmentally benign (aqueous media).[6][16]Maximum theoretical yield of 50%, requires screening for suitable enzymes.ω-Transaminases, lipases.

Applications in Drug Discovery and Development

The unique properties of chiral β-amino acids make them powerful tools for addressing common challenges in drug development, such as poor metabolic stability and lack of target specificity.

β-Peptides and Peptidomimetics

Incorporating β-amino acids into peptide sequences is a proven strategy to create analogues with superior drug-like properties.[4][12]

  • Modulating Bioactivity: They can be used to mimic the bioactive conformation of a natural α-peptide, leading to potent receptor agonists or antagonists.[4] The altered backbone can also lock the peptide into a specific secondary structure required for binding, thereby increasing potency and selectivity.

  • Antimicrobial Agents: The amphiphilic helical structures formed by some β-peptides can selectively disrupt bacterial cell membranes, making them promising candidates for new antibiotics that can overcome resistance mechanisms.[4]

  • Inhibiting Protein-Protein Interactions (PPIs): The stable, well-defined helical structures of β-peptides can mimic the α-helices often found at the interface of PPIs, allowing them to act as effective inhibitors for targets previously considered "undruggable."[4][12]

Small Molecule Pharmaceuticals

The chiral β-amino acid scaffold is a key structural motif in a variety of successful small molecule drugs.

  • Anticancer Agents: The side chain of the blockbuster drug Taxol (Paclitaxel) contains a β-amino acid fragment that is essential for its microtubule-stabilizing activity.[17][18]

  • Enzyme Inhibitors: Fluorinated β-amino acids are used to create potent inhibitors of various enzymes, where the fluorine atoms can modulate electronic properties and binding affinity.[14]

  • Antiviral and Antibacterial Compounds: Heterocyclic derivatives of β-amino acids have shown a broad spectrum of activity against viruses like HIV and various pathogenic bacteria.[19]

Table 2: Selected Examples of Therapeutics Incorporating a Chiral β-Amino Acid Moiety
Compound/ClassTherapeutic AreaKey β-Amino Acid MoietyMechanism of Action
Paclitaxel (Taxol®) Oncology(2R,3S)-N-Benzoyl-3-phenylisoserineStabilizes microtubules, arresting cell division.[18]
Sitagliptin (Januvia®) Antidiabeticβ-amino acid derived from trifluoromethyl-substituted piperazineDPP-4 inhibitor.
Ezetimibe Hypercholesterolemiaβ-lactam (a cyclic β-amino acid derivative)Inhibits cholesterol absorption.[18]
β-Peptide Foldamers Infectious Disease (Investigational)Various (e.g., β³-hVal, β³-hAla)Antimicrobial; membrane disruption.[4]

Stereochemical and Analytical Characterization

Verifying the stereochemical purity of a synthesized β-amino acid is a critical, non-negotiable step in its development and application. The primary metric is enantiomeric excess (e.e.), which quantifies the predominance of one enantiomer over the other.

Analytical_Workflow cluster_hplc Primary Method: Chiral HPLC cluster_nmr Confirmatory Method: NMR sample Synthesized Sample (Crude or Purified) hplc Chiral HPLC System sample->hplc Inject Sample derivatization Form Diastereomers sample->derivatization React with... chromatogram Chromatogram (Two Peaks for R/S) hplc->chromatogram Generate Data nmr NMR Spectrometer spectrum ¹H or ¹⁹F NMR Spectrum (Distinct Signals for Diastereomers) nmr->spectrum Generate Data calc Calculate e.e. %e.e. = |(A₁ - A₂)/(A₁ + A₂)| × 100 chromatogram->calc Integrate Peak Areas derivatization->nmr Analyze Mixture marfey Chiral Derivatizing Agent (e.g., Marfey's Reagent) marfey->derivatization

Caption: Analytical workflow for determining stereochemical purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for separating and quantifying enantiomers.[20] The separation is achieved on a Chiral Stationary Phase (CSP), which contains a chiral selector molecule immobilized on a solid support (typically silica).

  • Principle of Separation: The two enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector on the CSP. Because diastereomers have different physical properties, one enantiomer will interact more strongly with the CSP than the other, causing it to be retained longer on the column and thus elute later. This difference in retention time allows for their separation and quantification.[21]

  • Common CSPs: For amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) and ligand-exchange columns are particularly effective.[21][22][23] Teicoplanin-based columns are versatile and compatible with LC-MS, allowing for direct analysis of underivatized amino acids.[21][23]

Experimental Protocol 2: General Chiral HPLC Analysis for Enantiomeric Excess (e.e.)
  • Sample Preparation: Prepare a stock solution of the purified β-amino acid derivative at a concentration of ~1 mg/mL in the mobile phase or a compatible solvent. Prepare a racemic standard in the same manner for comparison and peak identification.

  • System Setup:

    • Column: Install an appropriate chiral column (e.g., Astec CHIROBIOTIC T).

    • Mobile Phase: Prepare and degas the mobile phase. A typical mobile phase for polar compounds on a teicoplanin column might be a mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium acetate). The exact composition must be optimized for the specific analyte.

    • Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 0.5 - 1.0 mL/min).

    • Detector: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 5-10 µL) of the racemic standard to determine the retention times of both enantiomers.

    • Inject the same volume of the synthesized sample.

  • Data Processing:

    • Identify the peaks in the sample chromatogram corresponding to the two enantiomers based on the retention times from the racemic standard.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess using the formula: % e.e. = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100 .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR cannot directly distinguish between enantiomers, it can be used to determine e.e. by first converting the enantiomeric mixture into a mixture of diastereomers using a chiral derivatizing agent (CDA).

  • Marfey's Method: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a classic CDA. It reacts with the amino group of the β-amino acid to form stable diastereomers. These diastereomers have distinct chemical environments and will therefore exhibit separate, distinguishable signals in the ¹H or ¹⁹F NMR spectrum, allowing for their relative integration and the calculation of e.e.[24]

Conclusion and Future Outlook

Chiral β-amino acids have transitioned from being synthetic curiosities to indispensable tools in modern medicinal chemistry and drug development. Their ability to form stable, predictable structures and resist enzymatic degradation provides a powerful platform for designing next-generation therapeutics. The continued evolution of asymmetric synthesis, particularly in the realm of catalysis and biocatalysis, will undoubtedly make these valuable building blocks more accessible and cost-effective. Future research will likely focus on expanding the diversity of functionalized β-amino acids, exploring their application in new therapeutic modalities such as constrained peptides and foldamer-based materials, and further elucidating the complex structure-activity relationships that govern their biological function.

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Spectroscopic Data of (R)-3-Amino-4-methylpentanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-4-methylpentanoic acid, also known as (R)-β-leucine, is a non-proteinogenic β-amino acid. Its structural motif is of significant interest in medicinal chemistry and drug development, where it can be incorporated into peptidomimetics and other bioactive molecules to enhance proteolytic stability, modulate receptor affinity, and introduce conformational constraints.[1] The precise characterization of its stereochemistry and purity is paramount for its application in pharmaceuticals, making a thorough understanding of its spectroscopic properties essential.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to aid researchers, scientists, and drug development professionals in the unambiguous identification and quality control of this important chiral building block.

Molecular Structure and Key Features

This compound possesses a chiral center at the C3 carbon, which dictates its three-dimensional arrangement and biological activity. Its structure includes a carboxylic acid group, a primary amine, and an isobutyl side chain. These functional groups give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Expertise & Experience: Causality Behind Experimental Choices

For a polar and zwitterionic-capable molecule like a β-amino acid, the choice of solvent is critical for acquiring high-quality NMR spectra. Deuterated water (D₂O) is a common choice as it readily dissolves the amino acid. However, the acidic and amine protons will exchange with deuterium, leading to the disappearance of their signals. To observe these labile protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable. The choice of a high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex spin systems in the aliphatic region of the spectrum.

Trustworthiness: A Self-Validating System

A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provides a self-validating system for structural confirmation. For instance, the proton-proton connectivities observed in a COSY spectrum must be consistent with the carbon-proton attachments identified in an HSQC spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • If using D₂O, a small amount of a pH buffer may be added to ensure consistency. For DMSO-d₆, gentle warming may be required to aid dissolution.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard for D₂O (e.g., DSS), if quantitative analysis is needed.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum using a standard pulse program.

    • Ensure the spectral width covers the expected range of chemical shifts (typically 0-12 ppm).

    • Optimize the acquisition parameters, including the number of scans, to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon-13 NMR spectrum using a proton-decoupled pulse sequence.

    • The spectral width should encompass the full range of expected carbon resonances (typically 0-180 ppm).

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm or DSS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H NMR spectrum to deduce proton connectivity.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H1' (CH₃)~ 0.90Doublet3H
H1'' (CH₃)~ 0.92Doublet3H
H4 (CH)~ 1.85Multiplet1H
H2 (CH₂)~ 2.40Multiplet2H
H3 (CH)~ 3.30Multiplet1H
Interpretation of the ¹H NMR Spectrum
  • The two doublets around 0.9 ppm are characteristic of the two diastereotopic methyl groups of the isobutyl side chain, each split by the adjacent methine proton (H4).

  • The multiplet around 1.85 ppm corresponds to the methine proton (H4) of the isobutyl group, which is coupled to the six methyl protons and the methine proton at the chiral center (H3).

  • The multiplet around 2.40 ppm is assigned to the two methylene protons (H2) adjacent to the carboxylic acid group. These protons are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet.

  • The multiplet around 3.30 ppm corresponds to the methine proton at the chiral center (H3), which is coupled to the adjacent methylene protons (H2) and the methine proton of the isobutyl group (H4).

Predicted ¹³C NMR Data

The following table presents the predicted ¹³C NMR chemical shifts.

Carbon Assignment Predicted Chemical Shift (ppm)
C1' (CH₃)~ 18.0
C1'' (CH₃)~ 19.5
C4 (CH)~ 32.0
C2 (CH₂)~ 40.0
C3 (CH)~ 55.0
C5 (C=O)~ 175.0
Interpretation of the ¹³C NMR Spectrum
  • The signals in the upfield region (~18-32 ppm) correspond to the sp³ hybridized carbons of the isobutyl group.

  • The signal around 40 ppm is assigned to the methylene carbon (C2).

  • The signal around 55 ppm is characteristic of the carbon bearing the amino group (C3).

  • The downfield signal around 175 ppm is indicative of the carbonyl carbon of the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: Causality Behind Experimental Choices

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and speed, as it requires minimal sample preparation. Alternatively, preparing a potassium bromide (KBr) pellet can also yield a high-quality spectrum. The key is to ensure the sample is free of moisture, as water has strong IR absorption bands that can obscure important regions of the spectrum.

Experimental Protocol: ATR-FTIR
  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction if necessary.

    • Label the significant absorption peaks.

Expected IR Absorption Bands
Wavenumber Range (cm⁻¹) Functional Group Vibration
3400 - 2400 (broad)O-H of Carboxylic AcidStretching
3100 - 3000N-H of AmineStretching
2960 - 2850C-H of Alkyl GroupsStretching
~ 1710C=O of Carboxylic AcidStretching
~ 1640 - 1550N-H of AmineBending
~ 1400O-H of Carboxylic AcidBending
~ 1300 - 1200C-O of Carboxylic AcidStretching
Interpretation of the IR Spectrum
  • The very broad absorption band in the 3400-2400 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • The N-H stretching vibrations of the primary amine are expected to appear around 3100-3000 cm⁻¹.

  • The sharp peaks in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the isobutyl group.

  • A strong, sharp absorption around 1710 cm⁻¹ is indicative of the C=O stretching of the carboxylic acid.

  • The N-H bending vibration of the amine is expected in the 1640-1550 cm⁻¹ region.

  • The presence of both the acidic O-H and the basic N-H groups suggests that the compound may exist in a zwitterionic form in the solid state, which can lead to the appearance of carboxylate (COO⁻) and ammonium (NH₃⁺) absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is invaluable for confirming the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification.

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Liquid Chromatography (Optional but Recommended):

    • Inject the sample into a liquid chromatograph to separate it from any impurities. A reversed-phase (e.g., C18) or HILIC column can be used.

  • Mass Spectrometry Acquisition:

    • The eluent from the LC is directed to the ESI source of the mass spectrometer.

    • Acquire mass spectra in either positive or negative ion mode over a suitable m/z range (e.g., 50-500).

    • For structural information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and inducing fragmentation.

Expected Mass Spectrometric Data

Based on the molecular formula C₆H₁₃NO₂, the exact mass of this compound is 131.0946 g/mol .

Ion m/z (Expected) Notes
[M+H]⁺132.1021Protonated molecule (Positive ion mode)
[M-H]⁻130.0868Deprotonated molecule (Negative ion mode)[2]
[M-H₂O+H]⁺114.0915Loss of water from the protonated molecule
[M-COOH]⁺86.1018Loss of the carboxyl group
Interpretation of the Mass Spectrum
  • The observation of a parent ion with an m/z value corresponding to the calculated exact mass of the protonated or deprotonated molecule provides strong evidence for the compound's identity.

  • Common fragmentation pathways for amino acids include the loss of water and the loss of the carboxylic acid group. Observing fragment ions corresponding to these losses further supports the proposed structure.

Visualization of Spectroscopic Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (LC-MS) Sample->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure

Sources

Physicochemical characteristics of beta-leucine

Data sourced from PubChem CID 439734 [6]

Conformational Preferences and Implications for Drug Design

The most significant distinction between alpha- and beta-amino acids in the context of drug development lies in their conformational properties. The additional methylene group in the backbone of beta-leucine introduces greater flexibility and allows for the formation of unique, stable secondary structures in peptides, such as helices (e.g., 14-helices) and sheets. [1][7]

  • Increased Stability: Peptides incorporating beta-leucine (β-peptides) are often resistant to degradation by proteases, which are enzymes evolved to recognize and cleave peptide bonds between α-amino acids. This enhanced stability is a major advantage for developing peptide-based drugs with improved pharmacokinetic profiles. [1]* Structural Mimicry: The well-defined secondary structures of β-peptides can be designed to mimic the bioactive conformations of natural peptides or protein secondary structure motifs (e.g., α-helices or β-turns). This allows them to act as potent and specific agonists or antagonists at biological targets. [1]* Modulation of Bioactivity: The replacement of an alpha-leucine with a beta-leucine can drastically alter the biological activity of a peptide. This modification can enhance binding affinity by positioning the isobutyl side chain in a more favorable orientation within a receptor's binding pocket or disrupt a critical interaction, leading to antagonism. [8]

Gbeta_leucineβ-Leucine IncorporationpropertiesUnique Backbone Torsion AnglesAltered H-Bonding PatternsSteric Influence of Side Chainbeta_leucine:f0->properties:p1beta_leucine:f0->properties:p2beta_leucine:f0->properties:p3outcomesEnhanced Proteolytic StabilityFormation of Novel Secondary Structures (e.g., 14-Helix)Modulation of Receptor Binding Affinityproperties->outcomescaptionImpact of β-Leucine on Peptide Properties

Caption: Impact of β-Leucine on Peptide Properties

Conclusion

Beta-leucine is a versatile and powerful tool in the arsenal of medicinal chemists and drug developers. Its distinct physicochemical characteristics—stemming from the altered position of its amino group—provide a rational basis for the design of next-generation peptide therapeutics. A thorough understanding of its solubility, ionization, and conformational behavior is paramount for harnessing its full potential to create novel drugs with enhanced stability, specificity, and efficacy. The protocols and data presented in this guide serve as a foundational resource for researchers embarking on the synthesis and application of beta-leucine-containing molecules.

References

  • Leucine - Wikipedia. Wikipedia. [Link]
  • Beta-Leucine | C6H13NO2 | CID 193411 - PubChem.
  • (3S)-beta-leucine | C6H13NO2 | CID 439734 - PubChem.
  • β-Leucine - Wikipedia. Wikipedia. [Link]
  • Showing metabocard for Beta-Leucine (HMDB0003640) - Human Metabolome Database.
  • β-Amino acid residues: Conformational characterization of an N- and C-protected homo-β-(S)-leucine - ResearchGate.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications.
  • Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy - MDPI. MDPI. [Link]

An In-depth Technical Guide to the Safe Handling of (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for (R)-3-Amino-4-methylpentanoic acid, a compound of interest for researchers, scientists, and professionals in drug development. The guide moves beyond standard safety data sheet information to offer in-depth, field-proven insights into the chemical's properties, hazards, and the necessary precautions for its safe use in a laboratory setting. By elucidating the causality behind experimental choices and grounding all recommendations in authoritative sources, this document aims to foster a culture of safety and scientific integrity.

Introduction and Scientific Context

This compound, a β-amino acid and a positional isomer of L-leucine, is a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its structural motifs are incorporated into various drug candidates and bioactive molecules. As with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to protecting laboratory personnel and the integrity of research outcomes. This guide is structured to provide a holistic view of the safe handling of this compound, from initial risk assessment to final disposal.

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that requires careful handling due to its potential health effects.

GHS Pictogram:



Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications underscore the importance of avoiding direct contact and inhalation. The irritant nature of the compound is the primary hazard that dictates the handling procedures outlined in this guide.

Toxicological Profile: An Expert's Perspective

While comprehensive toxicological data for this compound is not extensively published, its classification as an irritant and harmful if swallowed provides a clear directive for minimizing exposure. The irritant properties are likely due to its acidic nature and its ability to interact with biological membranes.

For researchers, it is crucial to understand that the absence of extensive long-term toxicity data does not imply safety. A precautionary principle should always be adopted. When handling novel or lesser-studied compounds, it is prudent to treat them as potentially having unknown chronic effects and to manage them with the highest degree of care. The Occupational Safety and Health Administration (OSHA) mandates that employers inform employees about the specific hazardous chemicals they may be exposed to and provide appropriate training for handling them.[3]

Engineering Controls and Personal Protective Equipment (PPE): A Self-Validating System

The primary goal in handling this compound is to minimize all potential routes of exposure: inhalation, skin contact, eye contact, and ingestion. This is achieved through a multi-layered approach, starting with engineering controls and supplemented by appropriate PPE. This hierarchy of controls is a foundational concept in laboratory safety.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of the powder and any potential vapors from its solutions.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area. The importance of their proximity cannot be overstated in the event of an accidental splash.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles are mandatory when handling this compound in any form.[2] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities of solutions.[4]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for handling this compound, as they offer good resistance to a range of chemicals, including organic acids.[5][6] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently. Never wear gloves outside of the laboratory area to prevent cross-contamination.

    • Laboratory Coat: A standard laboratory coat should be worn at all times and should be fully buttoned.

    • Protective Clothing: For procedures with a higher risk of splashes, additional protective clothing, such as a chemically resistant apron, may be necessary.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be required. The selection of the appropriate respirator should be made by a qualified safety professional.

Table 1: Personal Protective Equipment (PPE) Selection Guide

Task Eye/Face Protection Gloves Body Protection Respiratory Protection
Weighing solidSafety gogglesNitrile glovesLab coatNot typically required if in a fume hood
Preparing solutionsSafety gogglesNitrile glovesLab coatNot typically required if in a fume hood
Transferring solutionsSafety goggles and face shieldNitrile glovesLab coat, chemical-resistant apronNot typically required if in a fume hood
Cleaning spillsSafety goggles and face shieldHeavy-duty nitrile or butyl glovesLab coat, chemical-resistant apronAs needed, based on spill size and location

Safe Handling and Storage Protocols: A Step-by-Step Approach

Adherence to established protocols is critical for ensuring safety. The following step-by-step methodologies are designed to be self-validating systems for the safe handling of this compound.

Experimental Workflow for Safe Handling

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage A Don appropriate PPE B Verify functionality of fume hood, safety shower, and eyewash station A->B C Gather all necessary materials and reagents B->C D Weigh this compound in fume hood C->D E Prepare solutions in fume hood, adding solid to solvent slowly D->E F Conduct experiment within the fume hood E->F G Decontaminate all surfaces and equipment F->G H Segregate and label all waste streams G->H I Store unused compound in a tightly sealed container in a designated area H->I J Remove and dispose of PPE correctly I->J K Wash hands thoroughly J->K

Caption: Experimental workflow for handling this compound.

Storage Requirements
  • Container: Keep the container tightly closed.[2]

  • Environment: Store in a cool, dry, and well-ventilated area.[7]

  • Incompatibilities: Store away from strong oxidizing agents. While specific reactivity data for this compound is limited, as a general precaution for amino acids, it is prudent to avoid storage with strong acids and bases.[1]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek medical attention if irritation persists.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection if necessary.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.

SpillResponse Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Alert Alert supervisor and colleagues Spill->Alert PPE Don appropriate PPE for cleanup Alert->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up the spill using appropriate methods Contain->Cleanup Dispose Dispose of waste in a labeled, sealed container Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Report Document the incident Decontaminate->Report

Caption: Emergency response workflow for a spill of this compound.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Conditions to Avoid: Avoid dust generation.

  • Incompatible Materials: Strong oxidizing agents. As a general precaution, avoid contact with strong acids and bases.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[8]

Waste Disposal

All waste generated from the handling of this compound must be considered hazardous waste and disposed of in accordance with local, state, and federal regulations.[2]

  • Solid Waste: Collect in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of as hazardous waste.

It is the responsibility of the researcher to ensure that all waste is properly segregated and labeled.[9]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of the OSHA Chemical Hygiene Plan, adhering to the hierarchy of controls, and maintaining a state of preparedness for emergencies, researchers can confidently and safely utilize this compound in their work.[2][10] This guide serves as a foundational resource to support a culture of safety and scientific excellence in the laboratory.

References

  • This compound Safety Data Sheet. MedChemExpress. [URL not available]
  • Occupational Safety and Health Administration (OSHA).
  • 3-Amino-4-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL not available]
  • PubChem. (3R)-beta-Leucine.
  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances. [Link]
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]
  • Lab Manager. Ten Tips for Handling Hazardous Chemicals in a Lab. [Link]
  • This compound Safety Data Sheet. CymitQuimica. [URL not available]
  • Occupational Safety and Health Administration (OSHA). 1910.
  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [URL not available]
  • Utah State University.
  • Princeton University Environmental Health and Safety. Trash Disposal. [Link]
  • European Chemicals Agency (ECHA).
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  • Hampshire College.
  • DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
  • University of Kentucky. Chemical Hygiene Plan. [Link]
  • Daniels Health.
  • University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
  • StatPearls.
  • University of South Carolina.
  • University of Wisconsin–Madison. Chemical Hygiene Plan. [Link]
  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2. [Link]
  • Anenta. A guide to the disposal of pharmaceutical waste. [Link]
  • Northwestern University. Hazardous Waste Disposal Guide. [Link]
  • Becky Aktsiaselts. Chemical Resistance Table for Gloves. [Link]
  • Bergamot. Nitrile Gloves Chemical Resistance Guide. [Link]
  • University of California, Berkeley. Gloves - Tables of Properties and Resistances. [Link]
  • OSHA. Glove Selection Chart. [Link]
  • Medicom. Chemical Resistance Reference Chart. [Link]

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A Technical Guide to Sourcing and Quality Control of (R)-3-Amino-4-methylpentanoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of chiral starting materials of exacting purity is a cornerstone of successful and reproducible outcomes. This guide provides an in-depth technical overview of (R)-3-Amino-4-methylpentanoic acid, a critical building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably Pregabalin. We will navigate the landscape of commercial suppliers and delve into the essential quality control parameters and analytical methodologies required to ensure the suitability of this compound for its intended use.

The Significance of Stereochemical Purity: The Case of this compound

This compound is a non-proteinogenic β-amino acid. Its structural significance lies in its role as a key chiral intermediate. The therapeutic efficacy of many drugs is intrinsically linked to the specific stereochemistry of the molecule. In the case of Pregabalin, it is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid that possesses the desired pharmacological activity as a GABA analogue.[1] The synthesis of (S)-Pregabalin often proceeds via the chiral intermediate this compound, where the stereocenter is established early and carried through the synthetic sequence.

The presence of the unwanted (S)-enantiomer of 3-Amino-4-methylpentanoic acid in the starting material can lead to the formation of the (R)-enantiomer of the final API, which may have different pharmacological or toxicological properties. Therefore, stringent control over the enantiomeric purity of this compound is not merely a matter of chemical purity but a critical determinant of the safety and efficacy of the final drug product.

Commercial Supplier Landscape

Identifying a reliable commercial source for this compound requires careful consideration of the available data and the intended application. The table below summarizes a selection of potential suppliers. It is crucial to note that the level of publicly available technical documentation, such as Certificates of Analysis (CofA) and detailed analytical methods, can vary significantly. For applications in drug development, direct communication with the supplier to request specific quality grades (e.g., GMP-grade) and comprehensive analytical data is imperative.

SupplierProduct NameCAS NumberAvailable InformationNotes
Sigma-Aldrich (AldrichCPR) (R)-3-amino-4-methyl-pentanoic acid65122-34-1Product page available. States that analytical data is not collected by the company for this product grade and the buyer is responsible for confirming identity and purity.[1]Suitable for early-stage research and discovery where the user has in-house analytical capabilities to verify quality.
SINO High Goal Chemical Technology Co., Ltd. This compoundNot specifiedListed on CPHI Online, indicating a focus on the pharmaceutical industry.[2]Direct inquiry for specifications, CofA, and availability of different grades is necessary.
MedchemExpress 3-Amino-4-methylpentanoic acid5699-54-7Product page for the racemate or unspecified isomer. Purity of 98.0% is listed, with access to a data sheet and CofA.[3]While not the specific (R)-enantiomer, this supplier provides an example of the type of documentation to request.
Selleck Chemicals 3-Amino-4-methylpentanoic acid5699-54-7Product page for the racemate or unspecified isomer, described as a human metabolite.[4][5]Similar to MedchemExpress, useful as a reference for documentation but not a direct source for the chiral compound.
ChemicalBook 3-AMINO-4-METHYLPENTANOIC ACID5699-54-7A directory listing multiple suppliers of the general compound.[5]A useful starting point to identify a broader range of potential manufacturers to contact directly.

Understanding Potential Impurities: A Synthesis-Based Approach

A thorough understanding of the potential impurities in this compound begins with an appreciation of its synthetic route. While numerous synthetic strategies exist, a common approach involves the asymmetric synthesis or resolution of a racemic mixture. A plausible synthetic pathway is outlined below.

G cluster_0 Plausible Synthetic Route Isovaleraldehyde Isovaleraldehyde Knoevenagel_Condensation Knoevenagel_Condensation Isovaleraldehyde->Knoevenagel_Condensation Malonic_Acid_Derivative Malonic_Acid_Derivative Malonic_Acid_Derivative->Knoevenagel_Condensation Unsaturated_Ester Unsaturated_Ester Knoevenagel_Condensation->Unsaturated_Ester Formation of α,β-unsaturated ester Asymmetric_Hydrogenation Asymmetric_Hydrogenation Unsaturated_Ester->Asymmetric_Hydrogenation Chiral catalyst (e.g., Rh-complex) Chiral_Ester Chiral_Ester Asymmetric_Hydrogenation->Chiral_Ester Introduction of stereocenter Hydrolysis Hydrolysis Chiral_Ester->Hydrolysis Acid or base catalyzed R_3_Amino_Acid (R)-3-Amino-4- methylpentanoic acid Hydrolysis->R_3_Amino_Acid

Caption: A generalized synthetic workflow for this compound.

Based on this synthetic approach, a range of potential impurities can be anticipated:

  • Enantiomeric Impurity: The (S)-enantiomer of 3-Amino-4-methylpentanoic acid is the most critical impurity to monitor. Its presence would arise from an incomplete enantioselectivity of the asymmetric hydrogenation step or from racemization during hydrolysis.

  • Starting Materials: Unreacted isovaleraldehyde or the malonic acid derivative may be present.

  • Intermediates: The unsaturated ester or the chiral ester could be carried through if the reactions are incomplete.

  • By-products: Side reactions can lead to the formation of various by-products. For instance, over-reduction or side reactions of the starting materials.

  • Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.

  • Heavy Metals: If a metal catalyst (e.g., Rhodium) is used for hydrogenation, its residual presence must be quantified.

A Framework for Rigorous Quality Control

A robust quality control program for this compound is essential to ensure its identity, purity, and stereochemical integrity. The following analytical techniques form the cornerstone of a comprehensive quality assessment.

Identity Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (amine, carboxylic acid).

Purity Assessment (Achiral)

A high-performance liquid chromatography (HPLC) method with a suitable detector (e.g., UV or Charged Aerosol Detector - CAD) is typically employed to assess achiral purity.

Illustrative HPLC Protocol for Achiral Purity:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient elution is often used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Program: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or CAD.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

This method will separate the target compound from impurities with different polarities.

G cluster_1 Achiral Purity Workflow Sample Sample HPLC Reversed-Phase HPLC System Sample->HPLC Detector UV or CAD Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Purity Calculation Chromatogram->Analysis G cluster_2 Chiral Purity Workflow Sample Sample Chiral_HPLC Chiral HPLC System (CSP) Sample->Chiral_HPLC Detector UV Detector Chiral_HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Enantiomeric Excess Calculation Chromatogram->Analysis

Sources

Methodological & Application

Application Note: A Robust Protocol for the Asymmetric Synthesis of (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the enantioselective synthesis of (R)-3-Amino-4-methylpentanoic acid, a valuable chiral β-amino acid building block for pharmaceutical and chemical research. The presented strategy hinges on a highly efficient catalytic asymmetric hydrogenation of a readily prepared α,β-unsaturated nitrile ester using a Rhodium-DuPHOS catalyst system. This method is distinguished by its high stereocontrol, excellent chemical yields, and operational simplicity, making it suitable for both laboratory-scale synthesis and scale-up considerations. We provide step-by-step experimental procedures, mechanistic insights, data interpretation, and a comprehensive troubleshooting guide to ensure reliable execution by researchers and drug development professionals.

Introduction: The Significance of Chiral β-Amino Acids

Chiral β-amino acids are critical structural motifs in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. This compound, a β-amino acid and a positional isomer of the proteinogenic L-leucine, represents a key chiral building block.[1] Its structural relationship to leucine makes it a valuable component for creating peptidomimetics and other molecules designed to interact with biological systems.[2] The precise control of its stereochemistry is paramount, as different enantiomers can exhibit dramatically different pharmacological or toxicological profiles.

While various methods exist for obtaining enantiomerically pure amino acids, including chiral resolution and enzymatic synthesis, catalytic asymmetric synthesis offers a direct, efficient, and highly selective approach.[3][4][5][6] This protocol focuses on an asymmetric hydrogenation strategy, which has proven to be a robust and scalable method for producing enantiopure compounds.[7][8]

Overview of the Selected Synthetic Strategy

The synthesis is designed as a three-stage process that maximizes both efficiency and stereochemical purity. The core of this strategy is the asymmetric hydrogenation, a key transformation that establishes the chiral center with high fidelity.

  • Stage 1: Knoevenagel Condensation. Synthesis of the hydrogenation precursor, ethyl (E)-3-cyano-4-methylpent-2-enoate, from isobutyraldehyde and ethyl cyanoacetate. This is a reliable condensation reaction to create the required α,β-unsaturated system.

  • Stage 2: Catalytic Asymmetric Hydrogenation. The crucial enantioselective step where the C=C double bond is reduced using a chiral Rhodium catalyst, specifically with a DuPHOS-family ligand. This reaction sets the stereocenter at the C3 position to yield (R)-3-cyano-4-methylpentanoate with high enantiomeric excess (ee).[7][9]

  • Stage 3: Nitrile Reduction and Ester Hydrolysis. The cyano group is reduced to a primary amine, and the ethyl ester is hydrolyzed to yield the final target molecule, this compound.

This pathway is selected for its high degree of predictability, the commercial availability of the necessary reagents and catalysts, and the extensive documentation of its effectiveness for similar substrates in peer-reviewed literature.[7][10]

Logical Workflow of the Synthesis

Synthesis_Workflow Start Isobutyraldehyde + Ethyl Cyanoacetate Precursor Ethyl (E)-3-cyano-4-methylpent-2-enoate Start->Precursor Knoevenagel Condensation Chiral_Intermediate Ethyl (R)-3-cyano-4-methylpentanoate Precursor->Chiral_Intermediate Asymmetric Hydrogenation [Rh(cod)2]BF4 / (S,S)-Me-DuPHOS H2 (gas) Final_Product This compound Chiral_Intermediate->Final_Product 1. Raney Nickel, H2 2. HCl (aq), Hydrolysis

Caption: Overall synthetic workflow from starting materials to the final product.

Detailed Experimental Protocols

PART A: Synthesis of Ethyl (E)-3-cyano-4-methylpent-2-enoate (Precursor)

Causality: This step employs a Knoevenagel condensation. Piperidine acts as a base to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of isobutyraldehyde. Subsequent dehydration yields the thermodynamically stable E-isomer of the α,β-unsaturated product.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Isobutyraldehyde72.1136.1 g (45.5 mL)0.50
Ethyl cyanoacetate113.1256.6 g (53.3 mL)0.50
Piperidine85.154.3 g (5.0 mL)0.05
Toluene-250 mL-

Step-by-Step Protocol:

  • Equip a 1 L three-neck round-bottom flask with a Dean-Stark trap, a condenser, a magnetic stirrer, and a temperature probe.

  • Charge the flask with toluene (250 mL), isobutyraldehyde (45.5 mL), ethyl cyanoacetate (53.3 mL), and piperidine (5.0 mL).

  • Heat the mixture to reflux (approx. 110-115 °C) and stir vigorously.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours when water evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield the pure product as a colorless oil. Expected Yield: 75-85%.

PART B: Asymmetric Hydrogenation to Ethyl (R)-3-cyano-4-methylpentanoate

Causality: This is the key enantioselective step. The chiral (S,S)-Me-DuPHOS ligand coordinates to the rhodium metal center, creating a chiral catalytic environment. The substrate coordinates to this complex, and hydrogen is delivered stereoselectively to one face of the double bond, leading to the formation of the (R)-enantiomer in high excess. The choice of catalyst and conditions is critical for achieving high enantioselectivity.[7]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Precursor from Part A167.2216.7 g0.10
[Rh(cod)₂]BF₄406.0041 mg0.0001
(S,S)-Me-DuPHOS306.3434 mg0.00011
Degassed Methanol-100 mL-
Hydrogen Gas (H₂)2.0260 psi-

Step-by-Step Protocol:

  • In a glovebox, charge a glass liner for a high-pressure reactor with the catalyst precursor [Rh(cod)₂]BF₄ (41 mg) and the chiral ligand (S,S)-Me-DuPHOS (34 mg).

  • Add 20 mL of degassed methanol and stir for 15-20 minutes to allow for catalyst formation (solution should turn orange-red).

  • Add a solution of the precursor (16.7 g) in degassed methanol (80 mL) to the catalyst solution.

  • Seal the glass liner inside the high-pressure reactor.

  • Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 60 psi.

  • Stir the reaction mixture at room temperature (25 °C) for 12-18 hours. Monitor the reaction progress by checking for the disappearance of the starting material via TLC or GC.

  • Once complete, carefully vent the reactor and purge with nitrogen.

  • Remove the reaction mixture and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel chromatography if necessary, though it is often of sufficient purity for the next step.

  • Crucial QC Step: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis. Expected ee: >98%.

PART C: Reduction and Hydrolysis to this compound

Causality: The final stage involves two transformations. First, the nitrile group is reduced to a primary amine using a heterogeneous catalyst like Raney Nickel under a hydrogen atmosphere. Second, the ethyl ester is saponified (hydrolyzed) under acidic conditions to yield the final carboxylic acid.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Chiral Intermediate from Part B169.2315.0 g0.088
Raney Nickel (50% slurry in water)-~5 g-
Ethanol-150 mL-
Hydrogen Gas (H₂)2.02100 psi-
6 M Hydrochloric Acid-100 mL-

Step-by-Step Protocol:

  • Carefully wash the Raney Nickel slurry with ethanol (3 x 20 mL) to remove water.

  • In a high-pressure reactor, combine the chiral intermediate (15.0 g), the washed Raney Nickel, and ethanol (150 mL).

  • Seal the reactor, purge with nitrogen, then hydrogen, and pressurize with H₂ to 100 psi.

  • Heat the mixture to 50 °C and stir for 24 hours.

  • After cooling and venting, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be kept wet.

  • Concentrate the filtrate under reduced pressure to obtain the crude amino ester.

  • Add 100 mL of 6 M HCl to the crude product and heat the mixture to reflux for 6-8 hours to effect hydrolysis.

  • Cool the solution to room temperature and wash with dichloromethane (2 x 50 mL) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to ~6.5-7.0 using a suitable base (e.g., NaOH or an ion-exchange resin). The product will precipitate as a white solid.

  • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford pure this compound. Expected Overall Yield: 60-70% over 3 steps.

Summary of Results and Data

StageProductTypical YieldPurity (by GC/NMR)Enantiomeric Excess (ee)
AEthyl (E)-3-cyano-4-methylpent-2-enoate80%>98%N/A
BEthyl (R)-3-cyano-4-methylpentanoate95%>97%>98%
CThis compound80%>99%>98%

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low ee in Part B Inactive or poisoned catalyst; Oxygen leak in the reactor; Impure ligand.Ensure all solvents are thoroughly degassed. Use high-purity reagents and handle the catalyst/ligand in an inert atmosphere (glovebox). Check reactor seals.
Stalled Hydrogenation Catalyst poisoning (e.g., by sulfur impurities); Insufficient H₂ pressure.Purify the substrate from Part A carefully. Increase catalyst loading slightly. Ensure the H₂ pressure is maintained.
Incomplete Nitrile Reduction Inactive Raney Nickel; Insufficient reaction time or temperature.Use fresh, active Raney Nickel. Increase reaction time or temperature moderately. Ensure adequate H₂ pressure.
Difficulty in Final Product Isolation Incorrect pH adjustment; Product is too soluble.Adjust pH carefully to the isoelectric point (~pH 7). If solubility is an issue, concentrate the aqueous solution before filtration.

Conclusion

The protocol detailed in this application note presents a reliable and highly enantioselective pathway for the synthesis of this compound. By leveraging a well-established Knoevenagel condensation followed by a state-of-the-art catalytic asymmetric hydrogenation and a robust reduction/hydrolysis sequence, this method consistently delivers the target compound in high yield and excellent optical purity. This guide serves as a valuable resource for researchers requiring access to this important chiral building block for applications in medicinal chemistry and materials science.

References

  • Muñoz, A., et al. (2009). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. ResearchGate. [This is a general reference to the use of chiral auxiliaries].
  • Liu, P., et al. (2020). Rational Design, Synthesis, and Mechanism of...Inhibitor...Employing a Second-Deprotonation Strategy. PubMed Central.
  • List, B., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. ACS Publications.
  • Ulibarri, G., et al. (1992). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose. The Journal of Organic Chemistry.
  • Mansoori, A., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. ResearchGate.
  • El-Maghrabey, M. H., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. MDPI.
  • Belokon, Y. N., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
  • Wang, C., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling. Nature.
  • El-Maghrabey, M. H., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors. PubMed.
  • Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry.
  • Armstrong, D. W. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Singh, P., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers.
  • Tang, W., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society.
  • Burk, M. J., et al. (2003). Preparation of pregabalin and related compounds. Google Patents (US20030212290A1).
  • Shaikh, A., et al. (2024). Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Georgia Southern University Digital Commons.
  • Yang, J. W. (2015). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry.
  • CN110683960A - Synthesis method of (R) -3-aminobutanol. (2020). Google Patents.
  • Ordóñez, M., & Cativiela, C. (2006). Catalytic asymmetric synthesis of α- and β-amino phosphonic acid derivatives. Chemical Society Reviews.
  • Gotor-Fernández, V., et al. (2011). A new synthetic route for the preparation of pregabalin. ResearchGate.

Sources

Application Notes & Protocols: Asymmetric Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs found in a wide array of natural products and serve as indispensable building blocks in pharmaceutical development.[1][2] Unlike their α-amino acid counterparts, peptides constructed from β-amino acids (β-peptides) often exhibit remarkable resistance to metabolic degradation by common proteases, making them attractive candidates for peptidomimetics with enhanced in vivo stability.[3] The specific stereochemistry of these molecules is paramount; the biological activity of chiral drugs is often dictated by a single enantiomer. Consequently, the development of robust and efficient methods for the asymmetric synthesis of enantiomerically pure β-amino acids is a significant objective in modern organic and medicinal chemistry.[1][4][]

This guide provides an in-depth overview of several key strategies for asymmetric β-amino acid synthesis, detailing the mechanistic rationale behind each approach and providing field-tested protocols for researchers in drug discovery and chemical synthesis. The methodologies covered include conjugate addition reactions, catalytic hydrogenation, and classical rearrangement reactions, each offering distinct advantages depending on the desired substitution pattern and available starting materials.

Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral β-amino acids can be broadly categorized into several primary approaches, including transition metal catalysis, organocatalysis, and biocatalysis.[6] The most prevalent and versatile methods rely on forming the chiral center through carbon-carbon, carbon-nitrogen, or carbon-hydrogen bond formations.[1] Key strategies that have emerged as pillars in this field are:

  • Conjugate Addition (Aza-Michael Reaction): This method involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[7][8] Asymmetric induction can be achieved using chiral auxiliaries, chiral nucleophiles, or chiral catalysts.[7][9][10] This is one of the most direct routes to β-amino carbonyl derivatives.[7]

  • Asymmetric Hydrogenation: The catalytic hydrogenation of β-amino acrylates or related enamines using chiral transition metal complexes (typically Rhodium or Ruthenium) is a powerful, atom-economical method for setting the stereocenter.[1][11][12] The geometry of the enamine precursor ((E)- vs. (Z)-isomer) can significantly influence the reaction's efficiency and enantioselectivity.[1]

  • Arndt-Eistert Homologation: This classical reaction provides a reliable method for converting readily available, enantiopure α-amino acids into their β-amino acid homologues.[9][13] The key step is a Wolff rearrangement of an α-diazoketone intermediate, which proceeds with retention of stereochemistry.[13][14]

  • Mannich-Type Reactions: The addition of enolates to imines, catalyzed by chiral complexes or organocatalysts, is a highly effective route for constructing β-amino acid frameworks, often with the ability to create multiple stereocenters simultaneously.[6][15][16]

The choice of strategy depends on factors such as the desired substitution pattern, scalability, and the availability of chiral starting materials or catalysts.

Visualizing the Synthetic Decision Workflow

The selection of an appropriate synthetic route is a critical first step. The following diagram illustrates a simplified decision-making workflow for a synthetic chemist targeting a specific β-amino acid.

G cluster_start cluster_analysis cluster_methods cluster_end start Target β-Amino Acid Defined (Structure, Stereochem) q1 Is chiral α-amino acid precursor readily available? start->q1 q2 Is the target a β-aryl or β-alkyl structure? q1->q2 No arndt Arndt-Eistert Homologation q1->arndt Yes q3 Is atom economy a primary concern? q2->q3 Varies michael Asymmetric Aza-Michael Addition q2->michael Yes, broad substrate scope hydro Asymmetric Hydrogenation q3->hydro Yes mannich Asymmetric Mannich Reaction q3->mannich No (Stoichiometric reagents) end_node Synthesize & Characterize (Yield, ee%, dr%) arndt->end_node michael->end_node hydro->end_node mannich->end_node

Caption: Decision workflow for selecting a synthetic strategy.

Detailed Application Notes & Protocols

Asymmetric Aza-Michael Addition using a Chiral Auxiliary

The conjugate addition of nitrogen nucleophiles to α,β-unsaturated systems is a cornerstone of β-amino acid synthesis.[7][9] Using a chiral auxiliary, such as (S,S)-(+)-pseudoephedrine, allows for excellent diastereocontrol during the C-N bond formation. The auxiliary can be subsequently removed to yield the desired enantiomerically enriched β-amino acid derivative.

Causality and Mechanistic Insight: The chiral auxiliary, (S,S)-(+)-pseudoephedrine, forms an α,β-unsaturated amide with the substrate. The lithium amide nucleophile is directed to one face of the double bond by a chelate formed between the lithium cation, the amide carbonyl, and the auxiliary's hydroxyl group. This rigid, chair-like transition state effectively blocks the other face, leading to high diastereoselectivity.

G A α,β-Unsaturated Amide (with Pseudoephedrine auxiliary) C Chelated Transition State (Li+ coordinated to C=O and -OH) A->C + B Lithium Benzylamide (Nucleophile) B->C D Diastereoselective 1,4-Addition C->D Face-selective attack E Enolate Intermediate D->E F Aqueous Workup (Protonation) E->F G β-Amino Amide Adduct (High d.r.) F->G H Auxiliary Cleavage (e.g., Acid Hydrolysis) G->H I Chiral β-Amino Ester H->I

Caption: Workflow for chiral auxiliary-directed Aza-Michael addition.

Protocol: Diastereoselective Synthesis of a β-Amino Ester via Aza-Michael Addition

This protocol is adapted from methodologies employing pseudoephedrine as a chiral auxiliary.[7]

Materials:

  • (S,S)-(+)-pseudoephedrine derived α,β-unsaturated amide (1.0 mmol)

  • Dibenzylamine (4.0 mmol, 4.0 eq)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (4.0 mmol, 4.0 eq)

  • Dry Toluene

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • Preparation of Lithium Amide: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add dry toluene (40 mL) and dibenzylamine (4.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (4.0 mmol) dropwise. Stir the resulting mixture at -78 °C for 30 minutes.

    • Expert Insight: Pre-forming the lithium amide is crucial. Adding n-BuLi directly to the main reaction could result in competitive 1,2-addition to the carbonyl group.

  • Conjugate Addition: In a separate flame-dried flask, dissolve the pseudoephedrine amide (1.0 mmol) in dry toluene (20 mL) and cool the solution to -90 °C using a liquid nitrogen/ethanol bath. Slowly add the pre-formed lithium amide solution from Step 1 to the amide solution over 2 hours via a cannula.

    • Causality: The extremely low temperature (-90 °C) and slow addition rate are critical for maximizing diastereoselectivity by favoring the thermodynamically stable chelated transition state and minimizing side reactions.

  • Quenching: After the addition is complete, stir the reaction for an additional 30 minutes at -90 °C. Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Workup and Isolation: Transfer the mixture to a separatory funnel, add water, and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product (the β-amino amide adduct) by flash column chromatography on silica gel. Characterize the product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio (d.r.) by HPLC analysis on a chiral column.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by acidic hydrolysis (e.g., refluxing in 6 M HCl) to yield the β-amino acid hydrochloride, which can be esterified (e.g., with SOCl₂ in methanol) to afford the final β-amino ester.

Substrate TypeNucleophileTypical YieldTypical d.r.
Cinnamide deriv.Li-N(Bn)₂85-95%>95:5
Crotonamide deriv.Li-N(Bn)(Me)70-85%>90:10
Methacrylamide deriv.Li-N(Bn)₂80-90%>95:5
This data is representative of results achievable with this class of reaction.
Asymmetric Hydrogenation of β-(Acylamino)acrylates

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for producing chiral β-amino acids.[11] Chiral Rhodium or Ruthenium complexes bearing ligands like BINAP or DuPHOS are commonly employed to achieve high enantioselectivity.[1][12]

Causality and Mechanistic Insight: The catalytic cycle involves the coordination of the β-(acylamino)acrylate substrate to the chiral metal center. The stereochemical outcome is determined during the oxidative addition of H₂ and the subsequent migratory insertion steps. The chiral ligand framework creates a constrained steric environment, forcing the substrate to coordinate in a specific orientation, which in turn dictates the facial selectivity of the hydride transfer to the double bond. For many catalyst systems, the (Z)-isomer of the substrate leads to higher enantioselectivity.[1]

Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a generalized procedure based on established methods for the hydrogenation of enamines.[1][12]

Materials:

  • β-(Acylamino)acrylate substrate (1.0 mmol)

  • [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%)

  • Chiral diphosphine ligand (e.g., (R,R)-Et-DuPHOS) (0.011 mmol, 1.1 mol%)

  • Anhydrous, degassed Methanol (MeOH)

  • High-pressure hydrogenation vessel (Parr apparatus or similar)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the Rhodium precursor and the chiral ligand to a Schlenk flask. Add anhydrous, degassed MeOH and stir for 20-30 minutes to allow for the formation of the active catalyst complex.

    • Expert Insight: The catalyst is air- and moisture-sensitive. Rigorous exclusion of oxygen is paramount for achieving high catalytic activity and enantioselectivity. Degassing the solvent by freeze-pump-thaw cycles is recommended.

  • Reaction Setup: In a separate flask, dissolve the β-(acylamino)acrylate substrate in degassed MeOH. Transfer this solution via cannula to the flask containing the pre-formed catalyst.

  • Hydrogenation: Transfer the entire reaction mixture to a high-pressure hydrogenation vessel. Purge the vessel several times with H₂ gas before pressurizing to the desired pressure (e.g., 5-10 bar).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or by taking aliquots (after carefully depressurizing and re-purging the vessel) for ¹H NMR or GC analysis. Reactions are typically complete within 12-24 hours.

  • Workup and Purification: Once the reaction is complete, carefully vent the H₂ gas and purge the vessel with nitrogen. Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or by passing it through a short plug of silica gel to remove the catalyst.

  • Characterization: Determine the enantiomeric excess (e.e.) of the product by HPLC or GC analysis on a suitable chiral stationary phase.

LigandSubstrate IsomerPressure (bar)Typical YieldTypical e.e.
(R)-BINAPZ10>95%>90%
(S,S)-Et-DuPHOSZ5>95%>99%
BisphosphepineZ10>90%>95%
Data is representative and highly dependent on the specific substrate and ligand combination.[1]
Arndt-Eistert Synthesis for α- to β-Amino Acid Homologation

The Arndt-Eistert synthesis is a reliable, multi-step sequence for the one-carbon homologation of a carboxylic acid.[14] When applied to N-protected α-amino acids, it provides an excellent route to chiral β-amino acids, as the key Wolff rearrangement step proceeds with retention of configuration at the α-carbon.[13]

Causality and Mechanistic Insight: The sequence begins with the activation of the N-protected α-amino acid, typically as an acid chloride. This reacts with diazomethane to form an α-diazoketone. The crucial step is the Wolff Rearrangement of this intermediate, which can be promoted thermally, photochemically, or with a metal catalyst (e.g., Ag₂O).[13][14] During the rearrangement, the alkyl group migrates with its stereochemistry intact to form a ketene, which is then trapped by a nucleophile (water, alcohol, or amine) to give the final homologous product.[14]

G A N-Protected α-Amino Acid B Acid Chloride Formation (e.g., SOCl₂) A->B C Reaction with Diazomethane (CH₂N₂) B->C D α-Diazoketone Intermediate C->D E Wolff Rearrangement (e.g., Ag₂O, H₂O) D->E F Ketene Intermediate (Stereochemistry Retained) E->F G Nucleophilic Trapping (by H₂O) F->G H N-Protected β-Amino Acid G->H

Caption: Step-wise workflow of the Arndt-Eistert homologation.

Protocol: Synthesis of Fmoc-β-Homoalanine from Fmoc-Alanine

This protocol is based on established procedures using ultrasound promotion for the Wolff Rearrangement.[15]

Materials:

  • N-Fmoc-L-Alanine (1.0 mmol)

  • Ethyl chloroformate (1.1 mmol)

  • N-Methylmorpholine (NMM) (1.1 mmol)

  • Diazomethane (CH₂N₂) solution in ether (~3-5 mmol, EXTREME CAUTION )

  • Silver benzoate (AgOBz) (0.1 mmol, 10 mol%)

  • 1,4-Dioxane/Water (e.g., 9:1 mixture)

  • Anhydrous Tetrahydrofuran (THF)

  • Ultrasonic bath

Procedure: WARNING: Diazomethane is explosive and highly toxic. This procedure must be performed by trained personnel in a well-ventilated fume hood using appropriate safety equipment (blast shield, specialized glassware without ground glass joints).

  • Mixed Anhydride Formation: Dissolve N-Fmoc-L-Alanine (1.0 mmol) in anhydrous THF (10 mL) and cool to -15 °C. Add NMM (1.1 mmol) followed by the dropwise addition of ethyl chloroformate (1.1 mmol). Stir the mixture at -15 °C for 30 minutes.

  • Diazoketone Formation: Filter the resulting salt precipitate under a nitrogen atmosphere and wash with cold, dry THF. Transfer the filtrate to a flask and add an ethereal solution of diazomethane (~3-5 mmol) at 0 °C. Allow the reaction to stir for 3-4 hours at room temperature.

    • Expert Insight: Excess diazomethane is used to drive the reaction to completion and neutralize the HCl byproduct.[13] The reaction progress can be monitored by the cessation of N₂ evolution. Any remaining diazomethane can be quenched carefully with a few drops of acetic acid.

  • Wolff Rearrangement: After removing the solvent and excess diazomethane under reduced pressure (behind a blast shield), dissolve the crude yellow α-diazoketone in a 9:1 mixture of 1,4-dioxane and water. Add silver benzoate (0.1 mmol).

  • Sonication: Place the reaction flask in an ultrasonic bath and sonicate at room temperature. The reaction is typically complete within 1-3 hours, as indicated by TLC.

    • Causality: Sonication provides the energy for the silver-catalyzed Wolff rearrangement, often leading to cleaner and faster reactions compared to thermal methods.[15]

  • Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting Fmoc-β-homoalanine by flash chromatography or recrystallization.

  • Characterization: Confirm the structure by NMR and mass spectrometry. Verify the retention of stereochemistry by comparing the optical rotation to literature values or by chiral HPLC analysis after derivatization.

References

  • Müller, A., Vogt, C., & Sewald, N. (1998). Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(06), 837-841.
  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Mod Chem appl, 3(3).
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
  • Yinqi, F., & Magdalini, M. (2023). s Microwave Assisted Aza-michael Additions Towards β-amino Acids. Current Chinese Science, 3(3), 166-177.
  • Karoyan, P., Lavielle, S., & Moumne, R. (2006). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 71(8), 3332-3334.
  • Liu, G., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9695-9704.
  • Arndt-Eistert Synthesis. Organic Chemistry Portal.
  • Tang, K., & Zhang, X. (2002). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, 124(48), 14282-14283.
  • Nájera, C., et al. (2003). Asymmetric Synthesis of β-Amino Esters by Aza-Michael Reaction of α,β-Unsaturated Amides Using (S,S)-(+)-Pseudoephedrine as Chiral Auxiliary. The Journal of Organic Chemistry, 68(26), 10032-10040.
  • Kobayashi, S., et al. (2018). Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich Reaction in Flow. Bulletin of the Chemical Society of Japan, 91(6), 962-967.
  • Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376-5383.
  • Arndt–Eistert reaction. Wikipedia.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations.
  • Ellman, J. A., & Tang, T. P. (2002). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. The Journal of Organic Chemistry, 67(25), 8879-8889.
  • Wang, Y., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4883.
  • Kaib, P. S. J., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3389-3395.
  • Enantioselective Synthesis of β-amino acids: A Review. ResearchGate.
  • Check, C. T., & Rowley, J. M. (2020). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 85(15), 9874-9882.
  • El-Faham, A., et al. (2023). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development, 27(6), 1125-1132.
  • Davies, S. G. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Journal of Synthetic Organic Chemistry, Japan, 55(9), 786-796.
  • Liu, W., et al. (2022). Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions. Nature Communications, 13(1), 585.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(1), 1-24.
  • Liu, M., & Sibi, M. P. (2010). Recent advances in the catalytic asymmetric synthesis of beta-amino acids. Chemical Society Reviews, 39(5), 1656-1691.
  • Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983-1004.
  • Michael Addition. Organic Chemistry Portal.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Catalysts, 1(1), 105-131.
  • Yamamoto, H., & Maruoka, K. (Eds.). (2023). Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. In Lewis Acid Catalysis. Wiley-VCH.
  • Wang, Y., et al. (2017). A facile synthesis of β-amino carbonyl compounds through an aza-Michael addition reaction under solvent-free conditions. RSC Advances, 7(57), 35981-35987.
  • Burk, M. J., et al. (1995). Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates. The Journal of Organic Chemistry, 60(10), 3224-3225.

Sources

Application Notes & Protocols for the Synthesis of (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Amino-4-methylpentanoic acid is a crucial chiral building block in synthetic organic chemistry, particularly as a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemical configuration is paramount to the biological activity of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the prevalent and effective synthesis protocols for obtaining enantiomerically pure this compound. We will delve into the mechanistic underpinnings of classical chiral resolution and asymmetric synthesis strategies, offering detailed, step-by-step protocols suitable for laboratory and process chemistry scales. The comparative advantages and limitations of each approach are discussed to aid in methodological selection based on scalability, cost-effectiveness, and desired optical purity.

Introduction: The Significance of this compound

This compound, a β-amino acid, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. It serves as a key precursor for the synthesis of a variety of organic molecules. The stereochemistry at the C3 position is critical, as the biological activity and pharmacological profile of its derivatives are often highly dependent on obtaining the correct enantiomer. While its enantiomer, (S)-3-Amino-4-methylpentanoic acid (the precursor to Pregabalin), has been extensively studied, the demand for the (R)-enantiomer is growing for the development of new chemical entities.[1]

This guide is designed to provide researchers and process chemists with a robust understanding of the primary methodologies for synthesizing this valuable chiral intermediate.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into two main strategies:

  • Chiral Resolution of a Racemic Mixture: This is a classical and often industrially viable approach where a racemic mixture of 3-amino-4-methylpentanoic acid or a precursor is prepared, followed by separation of the enantiomers.

  • Asymmetric Synthesis: This strategy aims to directly synthesize the desired (R)-enantiomer, avoiding the formation of the unwanted (S)-enantiomer, thus maximizing theoretical yield.

The choice between these strategies often depends on factors such as the availability of starting materials, the cost of chiral catalysts or resolving agents, and the desired scale of production.

Protocol I: Classical Chiral Resolution

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds on a large scale.[2][3] The fundamental principle involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by conventional techniques like crystallization.

Overview of the Chiral Resolution Workflow

The process typically involves the formation of a diastereomeric salt of a racemic precursor, such as (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, with a chiral amine.[4] Following the separation of the desired diastereomer, the chiral auxiliary is removed to yield the enantiomerically enriched target molecule.

Chiral Resolution Workflow racemate Racemic Precursor (e.g., (±)-3-(carbamoylmethyl)-5-methylhexanoic acid) diastereomers Diastereomeric Salt Mixture racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (R)-(+)-α-Phenylethylamine) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation desired_diastereomer Desired Diastereomer Salt ((R)-acid • (R)-amine) separation->desired_diastereomer Less Soluble undesired_diastereomer Undesired Diastereomer Salt ((S)-acid • (R)-amine) separation->undesired_diastereomer More Soluble liberation Acid/Base Treatment (Liberation of Amine and Acid) desired_diastereomer->liberation final_product This compound Precursor liberation->final_product hydrolysis Hydrolysis final_product->hydrolysis final_amino_acid This compound hydrolysis->final_amino_acid

Caption: Workflow for Chiral Resolution.

Detailed Experimental Protocol: Resolution of (±)-3-(Carbamoylmethyl)-5-methylhexanoic Acid

This protocol is adapted from established industrial processes for the resolution of precursors to γ-amino acids.[4]

Step 1: Preparation of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid

The racemic starting material can be synthesized from 3-isobutylglutaric anhydride and aqueous ammonia.[4]

Step 2: Diastereomeric Salt Formation

  • In a suitable reactor, dissolve racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid in a heated solvent mixture (e.g., methanol/water).

  • Slowly add one equivalent of the chiral resolving agent, (R)-(+)-α-phenylethylamine, to the solution while maintaining the temperature.

  • Allow the mixture to cool slowly to promote the crystallization of the less soluble diastereomeric salt. The diastereomer formed between the (R)-acid and the (R)-amine is often the one that crystallizes preferentially.

  • Stir the resulting slurry at a reduced temperature for several hours to maximize the yield of the crystalline salt.

Step 3: Isolation of the Diastereomeric Salt

  • Isolate the precipitated solid by filtration.

  • Wash the filter cake with a cold solvent to remove impurities and the more soluble diastereomer.

  • Dry the isolated diastereomeric salt under vacuum.

Step 4: Liberation of the (R)-Enantiomer

  • Suspend the dried diastereomeric salt in water.

  • Add a strong base (e.g., NaOH) to deprotonate the carboxylic acid and liberate the chiral amine.

  • Extract the (R)-(+)-α-phenylethylamine with an organic solvent (e.g., toluene) for potential recycling.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched (R)-3-(carbamoylmethyl)-5-methylhexanoic acid.

  • Filter, wash with cold water, and dry the product.

Step 5: Hydrolysis to this compound

The final step involves the hydrolysis of the amide to the corresponding amine, which can be achieved through various methods, such as the Hofmann rearrangement.

Protocol II: Asymmetric Synthesis

Asymmetric synthesis offers a more elegant and potentially more efficient route to the desired enantiomer by avoiding the loss of 50% of the material inherent in classical resolutions.

Asymmetric Hydrogenation

A powerful method for establishing chirality is the asymmetric hydrogenation of a prochiral olefin using a chiral catalyst.[5][6] For the synthesis of the (S)-enantiomer (Pregabalin), rhodium catalysts with chiral phosphine ligands such as Me-DuPHOS have been successfully employed.[5] A similar strategy can be envisioned for the (R)-enantiomer by utilizing the opposite enantiomer of the chiral ligand.

Asymmetric Hydrogenation substrate Prochiral Olefin (e.g., 3-cyano-5-methylhex-3-enoic acid) hydrogenation Asymmetric Hydrogenation substrate->hydrogenation catalyst Chiral Rhodium Catalyst (e.g., [Rh(COD)(S,S-Me-DuPHOS)]BF4) catalyst->hydrogenation hydrogen H2 (Pressure) hydrogen->hydrogenation chiral_cyano_acid Enantioenriched Cyano Acid ((R)-3-cyano-5-methylhexanoic acid) hydrogenation->chiral_cyano_acid reduction Nitrile Reduction (e.g., Raney Nickel, H2) chiral_cyano_acid->reduction final_product This compound reduction->final_product

Caption: Asymmetric Hydrogenation Workflow.

Detailed Experimental Protocol: Asymmetric Hydrogenation

This protocol is a conceptual adaptation for the (R)-enantiomer based on established methods for the (S)-enantiomer.[5]

Step 1: Synthesis of the Prochiral Substrate

Prepare 3-cyano-5-methylhex-3-enoic acid from isovaleraldehyde and cyanoacetic acid.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, charge the substrate, 3-cyano-5-methylhex-3-enoic acid, and a suitable solvent (e.g., methanol).

  • Add a catalytic amount of the chiral rhodium catalyst, for instance, a complex of rhodium with the appropriate enantiomer of a chiral bisphosphine ligand (e.g., the (S,S) version of a ligand that gives the (R)-product).

  • Pressurize the reactor with hydrogen gas to the required pressure.

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by H2 uptake or chromatography).

  • Depressurize the reactor and remove the solvent to obtain the crude (R)-3-cyano-5-methylhexanoic acid.

Step 3: Reduction of the Nitrile

  • Dissolve the enantioenriched cyano acid in a suitable solvent.

  • Perform a reduction of the nitrile group to the primary amine. A common method is hydrogenation using a heterogeneous catalyst like Raney Nickel under pressure.[5][6]

  • After the reaction is complete, filter off the catalyst.

  • Isolate the product, this compound, by crystallization or other purification techniques.

Comparative Summary of Synthesis Protocols

ParameterChiral ResolutionAsymmetric Hydrogenation
Theoretical Max. Yield 50% (without racemization/recycling)100%
Key Reagents Stoichiometric chiral resolving agentCatalytic amount of chiral catalyst
Scalability Generally high; widely used in industryCan be challenging due to catalyst cost and sensitivity
Enantiomeric Excess (e.e.) Typically >99% after recrystallizationCan be very high (>95%), dependent on catalyst
Process Complexity Multiple steps (salt formation, separation, liberation)Fewer chemical steps, but requires specialized equipment (high-pressure reactor)

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through both chiral resolution and asymmetric synthesis. The choice of method will be dictated by the specific requirements of the project, including scale, cost constraints, and available equipment. Classical resolution is a robust and proven method for large-scale production, while asymmetric catalysis offers a more atom-economical and elegant solution that is continually being improved. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently select and execute the synthesis of this important chiral building block.

References

  • Google Patents. (n.d.). Asymmetric synthesis of pregabalin - CA2396090C.
  • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634.
  • Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. doi: 10.1021/jo034397b.
  • Google Patents. (n.d.). Process for the preparation of r-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid and the intermediates - WO2012093411A2.
  • Google Patents. (n.d.). Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids - CN108456143A.
  • ResearchGate. (n.d.). A new synthetic route for the preparation of pregabalin | Request PDF.
  • Semantic Scholar. (n.d.). A Simple Organocatalytic Enantioselective Synthesis of Pregabalin.
  • Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids.
  • ACS Publications. (n.d.). (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose | The Journal of Organic Chemistry.
  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin.
  • Google Patents. (n.d.). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Google Patents. (n.d.). Process for the enantioselective preparation of pregabalin - CN101848905A.
  • Organic Syntheses. (n.d.). 3-methylpentanoic acid.
  • Selleck China. (n.d.). 3-Amino-4-methylpentanoic acid产品说明书.
  • NIH. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC.
  • MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • MDPI. (n.d.). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.

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Topic: Experimental Procedures for the Synthesis of β-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: β-Leucine, a non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry, primarily for the synthesis of peptidomimetics with enhanced metabolic stability and unique conformational properties. Unlike their α-analogues, peptides incorporating β-amino acids often exhibit resistance to enzymatic degradation.[1] This document provides a detailed guide to established and efficient experimental procedures for the synthesis of β-leucine, designed for researchers in drug development and organic synthesis. We will explore two primary chemical pathways—the Arndt-Eistert homologation and an asymmetric conjugate addition—and touch upon biocatalytic approaches. The protocols are presented with an emphasis on the underlying chemical principles, practical execution, and methods for validation.

Introduction: The Significance of β-Leucine in Modern Drug Discovery

β-Amino acids are structural isomers of the canonical α-amino acids, with the amino group attached to the β-carbon of the carboxylic acid. This seemingly minor structural shift imparts significant changes in chemical and biological properties. β-Leucine is naturally produced in humans through the metabolism of L-leucine via the enzyme leucine 2,3-aminomutase.[2] In the realm of medicinal chemistry, incorporating β-leucine into peptide chains creates "β-peptides," which can fold into stable secondary structures (helices, sheets) and often exhibit pronounced resistance to proteolysis, a critical feature for enhancing the pharmacokinetic profile of peptide-based therapeutics.[1]

The synthesis of enantiomerically pure β-leucine is therefore a crucial step for accessing these valuable molecules. This guide details robust methods to achieve this, providing both the conceptual framework and step-by-step protocols for laboratory application.

Strategy 1: Arndt-Eistert Homologation of L-Leucine

The Arndt-Eistert reaction is a cornerstone of synthetic organic chemistry for the homologation of carboxylic acids, effectively extending a carbon chain by one methylene unit.[3] It is a widely used and reliable method for converting readily available α-amino acids into their more complex β-amino acid counterparts.[1][4]

Causality and Mechanistic Insight

The process involves three key stages:

  • Activation: The starting α-amino acid (N-protected L-leucine) is first converted to a more reactive species, typically an acid chloride. This is necessary to facilitate the subsequent reaction with diazomethane.

  • Diazoketone Formation: The activated acid chloride reacts with diazomethane. The diazomethane acts as a nucleophile, acylating to form an α-diazoketone intermediate with the loss of HCl.[1] Using excess diazomethane or a non-nucleophilic base like triethylamine is crucial to neutralize the generated HCl, which could otherwise lead to chloromethyl ketone side-products.[3]

  • Wolff Rearrangement: The α-diazoketone is then induced to rearrange into a ketene. This rearrangement can be promoted thermally, photochemically, or, most commonly, with a metal catalyst like silver oxide (Ag₂O).[3] The ketene is a highly reactive intermediate that is immediately trapped by a nucleophile present in the reaction mixture (e.g., water, alcohol, or amine) to yield the final homologated product.[1] When water is used, the carboxylic acid is formed.

This sequence reliably produces the β-amino acid with retention of stereochemistry at the α-carbon of the original amino acid.

Experimental Workflow: Arndt-Eistert Homologation

Arndt_Eistert_Workflow A N-Protected L-Leucine B Acid Chloride Formation (e.g., SOCl₂) A->B C Diazoketone Synthesis (CH₂N₂) B->C D Wolff Rearrangement (Ag₂O, H₂O) C->D E N-Protected β-Leucine D->E F Deprotection E->F G β-Leucine F->G

Caption: Workflow for β-Leucine synthesis via Arndt-Eistert homologation.

Detailed Protocol: Synthesis of N-Boc-β-Leucine

This protocol starts with commercially available N-Boc-L-leucine.

Step 1: Formation of the Acid Chloride

  • To a solution of N-Boc-L-leucine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude N-Boc-L-leucyl chloride, which is used immediately in the next step.

Step 2: Synthesis of the α-Diazoketone

  • Caution: Diazomethane is toxic and explosive. This procedure must be performed in a well-ventilated fume hood behind a blast shield using appropriate diazomethane-generating glassware.

  • Prepare an ethereal solution of diazomethane (~0.4 M).

  • Dissolve the crude acid chloride from Step 1 in anhydrous diethyl ether (0.2 M) and cool to 0 °C.

  • Slowly add the diazomethane solution (2.5 eq) to the acid chloride solution with gentle stirring. A yellow color should persist, indicating a slight excess of diazomethane.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the ethereal solution with saturated aqueous sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-diazoketone.

Step 3: Wolff Rearrangement to N-Boc-β-Leucine

  • Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., a 9:1 ratio).

  • To this solution, add freshly prepared silver(I) oxide (Ag₂O, 0.1 eq) in portions with vigorous stirring. Alternatively, silver benzoate can be used as a catalyst.

  • The reaction is often accompanied by the evolution of N₂ gas. Stir the mixture at room temperature overnight.

  • Once the reaction is complete (monitored by TLC), filter the mixture through a pad of Celite to remove the silver catalyst.

  • Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield N-Boc-β-leucine.

Strategy 2: Asymmetric Conjugate Addition

Conjugate addition, or Michael addition, is a powerful method for forming carbon-carbon bonds.[5] In the context of β-leucine synthesis, this involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[6][7] The electrophilicity of the β-carbon is enhanced by conjugation with the carbonyl group, making it susceptible to nucleophilic attack.[7] To control the stereochemistry, a chiral auxiliary or a chiral catalyst is employed.

Causality and Mechanistic Insight

A common strategy involves the addition of an organocuprate reagent (a Gilman reagent) to a chiral α,β-unsaturated imide or oxazolidinone. The chiral auxiliary, temporarily attached to the molecule, directs the incoming nucleophile to one face of the double bond, thereby establishing the desired stereocenter.

  • Preparation of the Chiral Michael Acceptor: An α,β-unsaturated carboxylic acid is coupled with a chiral auxiliary (e.g., a chiral oxazolidinone).

  • Organocuprate Addition: A lithium diorganocopper reagent, such as lithium di-tert-butylcuprate, attacks the β-carbon of the unsaturated system. The bulky chiral auxiliary sterically blocks one face of the molecule, forcing the cuprate to add from the less hindered face. This creates a new stereocenter with high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved (e.g., by hydrolysis) to reveal the β-amino acid product and recover the auxiliary for reuse.

Experimental Workflow: Asymmetric Conjugate Addition

Conjugate_Addition_Workflow A α,β-Unsaturated Acid B Couple with Chiral Auxiliary A->B C Chiral Michael Acceptor B->C D 1,4-Conjugate Addition (e.g., Gilman Reagent) C->D E Adduct with Auxiliary D->E F Cleavage of Auxiliary E->F G Enantiopure β-Leucine Derivative F->G

Caption: General workflow for asymmetric synthesis via conjugate addition.

Detailed Protocol: Asymmetric Synthesis via Gilman Reagent

This protocol outlines a general approach. The specific α,β-unsaturated system and Gilman reagent would be chosen to construct the β-leucine backbone.

Step 1: Preparation of the Chiral N-Enoyl Oxazolidinone

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir for 15 minutes.

  • In a separate flask, add crotonyl chloride (1.1 eq) to the solution of the lithiated oxazolidinone via cannula.

  • Stir the reaction at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography to yield the chiral Michael acceptor.

Step 2: Conjugate Addition of the Gilman Reagent

  • Prepare the lithium di-isopropylcuprate reagent in situ. Suspend copper(I) iodide (1.0 eq) in anhydrous THF at -40 °C. Add isopropyllithium (2.0 eq) dropwise and stir until a homogenous solution is formed.

  • In a separate flask, dissolve the chiral N-enoyl oxazolidinone (from Step 1) in anhydrous THF and cool to -78 °C.

  • Add the freshly prepared Gilman reagent to the solution of the Michael acceptor via cannula.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Extract with ethyl acetate, wash the organic layers with brine, dry, and concentrate. The diastereomeric excess can be determined at this stage by ¹H NMR or HPLC analysis.

Step 3: Hydrolytic Cleavage of the Chiral Auxiliary

  • Dissolve the adduct from Step 2 in a mixture of THF and water (4:1).

  • Cool the solution to 0 °C and add aqueous hydrogen peroxide (30% w/w, 4.0 eq) followed by lithium hydroxide (2.0 eq).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous sodium sulfite.

  • Separate the aqueous layer and wash it with DCM to remove the recovered chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1M HCl and extract the β-leucine product with ethyl acetate. Dry and concentrate to obtain the final product.

Strategy 3: Biocatalytic Approaches

Biocatalysis offers an environmentally friendly and highly selective alternative for synthesizing chiral molecules. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and can exhibit near-perfect enantioselectivity.

Causality and Mechanistic Insight

For β-leucine, a key enzymatic strategy is the asymmetric amination of a corresponding β-keto acid precursor using a transaminase enzyme.

  • Transamination: A transaminase (also known as an aminotransferase) catalyzes the transfer of an amino group from a donor molecule (like L-glutamate or isopropylamine) to a keto acid acceptor.[8]

  • Stereocontrol: The enzyme's active site is inherently chiral, meaning it binds the substrate in a specific orientation. This forces the amination to occur on only one face of the keto group, leading to the formation of a single enantiomer of the β-amino acid product.[8]

  • Equilibrium Shift: The reaction is often reversible. To drive it towards product formation, the equilibrium can be shifted by using a large excess of the amine donor or by removing one of the byproducts.[8]

Conceptual Workflow: Enzymatic Synthesis

Biocatalytic_Workflow sub β-Keto-isocaproate (Substrate) enzyme Transaminase Enzyme + PLP cofactor sub->enzyme donor Amine Donor (e.g., L-Glutamate) donor->enzyme prod β-Leucine (Product) enzyme->prod byprod Keto Acid Byproduct (e.g., α-Ketoglutarate) enzyme->byprod

Caption: Conceptual diagram of transaminase-catalyzed β-leucine synthesis.

General Protocol: Transaminase-Mediated Synthesis
  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5-8.5).

  • Reagent Addition: Add the β-keto acid precursor (e.g., 4-methyl-3-oxopentanoic acid), the amine donor (e.g., isopropylamine, often in large excess), and the cofactor pyridoxal 5'-phosphate (PLP, ~1 mM).

  • Enzyme Addition: Initiate the reaction by adding the transaminase enzyme (commercially available or as a whole-cell lysate).

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30-40 °C) with gentle agitation for 12-48 hours.

  • Monitoring: Monitor the conversion of the substrate to product using HPLC or LC-MS.

  • Work-up and Purification: Once the reaction reaches completion, terminate it by adding acid to denature the enzyme. Centrifuge to remove precipitated protein. The product can then be purified from the aqueous solution using ion-exchange chromatography.

Summary of Synthetic Strategies

Method Typical Yield Stereocontrol Advantages Disadvantages
Arndt-Eistert Homologation 60-80%Excellent (Retention)Reliable, well-established, good for various amino acids.Use of hazardous diazomethane, requires multiple steps.[3]
Asymmetric Conjugate Addition 70-90%Excellent (>95% de)High yields, high stereoselectivity, recoverable chiral auxiliary.Requires cryogenic temperatures, sensitive organometallic reagents.
Biocatalytic Transamination 85-99%Excellent (>99% ee)Environmentally friendly, mild conditions, exceptional selectivity.[8]Substrate-specific, enzyme cost/availability can be a factor.

Conclusion

The synthesis of enantiomerically pure β-leucine is an accessible goal for well-equipped research laboratories. The choice of method depends on the specific requirements of the project. The Arndt-Eistert homologation offers a classic and dependable route from the corresponding α-amino acid. For syntheses demanding high stereocontrol and yield where handling of sensitive reagents is feasible, asymmetric conjugate addition is a powerful choice. Finally, for green and highly selective synthesis, biocatalytic methods represent the state-of-the-art, providing a direct and efficient path to the desired product. Each method, with its distinct advantages, provides a valuable tool for the modern medicinal chemist.

References

  • Donato, J. Jr., Pedrosa, R. G., Cruzat, V. F., Pires, I. S. O., & Tirapegui, J. (2009). Protein synthesis regulation by leucine. Revista de Ciências Farmacêuticas Básica e Aplicada, 30(1), 29-37.
  • Duan, Y., Li, F., Li, Y., Tang, Y., Kong, X., Feng, Z., Anthony, T. G., & Wu, G. (2016). The role of leucine and its metabolites in protein and energy metabolism. Amino acids, 48(1), 41–51.
  • Gross, M. F., & Somogyi, A. (1971). The Biosynthesis of Leucine. III.
  • Hashimoto, S., Yamada, S., & Koga, K. (1976). Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines. Journal of the American Chemical Society, 98(23), 7450–7459.
  • Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.
  • Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones.
  • Rahimi, M. H., Shab-Bidar, S., Mollahosseini, M., & Djafarian, K. (2018). A Review of the Effects of Leucine Metabolite (β-Hydroxy-β-methylbutyrate) Supplementation and Resistance Training on Inflammatory Markers: A New Approach to Oxidative Stress and Cardiovascular Risk Factors. Journal of dietary supplements, 15(5), 638–651.
  • Wikipedia. (2023). Arndt–Eistert reaction.
  • Xu, G., Kwon, G., Marshall, C. A., Lin, K., Lawrence, J. C., Jr, & McDaniel, M. L. (2013).
  • Donato, J., Jr., Pedrosa, R. G., Cruzat, V. F., de Oliveira Pires, I. S., & Tirapegui, J. (2009). Protein synthesis regulation by leucine. Brazilian Journal of Pharmaceutical Sciences, 45(1), 29-37.
  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
  • Wilkinson, D. J., Hossain, T., Hill, D. S., Phillips, B. E., Crossland, H., Williams, J., Loughna, P., Churchward-Venne, T. A., Breen, L., Phillips, S. M., Etheridge, T., Rathmacher, J. A., Smith, K., Szewczyk, N. J., & Atherton, P. J. (2018). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of physiology, 596(14), 2911–2923.
  • Li, F., Yin, Y., Tan, B., Kong, X., & Wu, G. (2011). Leucine nutrition in animals and humans: mTOR signaling and beyond. Amino acids, 41(5), 1185–1193.
  • Kimball, S. R., & Jefferson, L. S. (2001). Leucine and Protein Synthesis: mTor and beyond. Nutrition Reviews, 59(4), 117-120.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-Amino ketones, esters, nitriles and related compounds.
  • MetwareBio. (n.d.). Leucine.
  • Gutmann, B., & Kappe, C. O. (2017). Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade. Organic Process Research & Development, 21(12), 1978-1985.
  • Wikipedia. (2023). β-Leucine.
  • Krasikova, R. N. (2009). Asymmetric Synthesis of Carbon-11 Labelled α-Amino Acids for PET. Current Organic Chemistry, 13(12), 1188-1207.
  • Reddy, G. S. R., & Mohan, G. K. (2003). Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. Tetrahedron Letters, 44(25), 4629-4631.
  • Chemistry LibreTexts. (2022). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones.
  • Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of L-tert-leucine and L-3-hydroxyadamantylglycine using branched chain aminotransferase. Biotechnology and Bioengineering, 77(7), 813-818.
  • Pinho, V. D., Gutmann, B., & Kappe, C. O. (2014). Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade. RSC Advances, 4(70), 37419-37422.
  • Meyers, A. I., & Whitten, C. E. (1976). Asymmetric Syntheses Using tert-Leucine. 1. An Asymmetric Synthesis of /3-Substituted Aldehydes via 1,4-Addition of Grignard Reagents to Chiral ,/3-Unsaturated Aldimines. Journal of the American Chemical Society, 98(23), 7450-7459.
  • Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters, 25(35), 6555-6559.

Sources

Application Notes & Protocols: (R)-3-Amino-4-methylpentanoic Acid as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-4-methylpentanoic acid and its structural analogues are pivotal chiral building blocks in medicinal chemistry. Their intrinsic stereochemistry is fundamental to the biological activity of several active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of this β-amino acid's properties and its strategic application in asymmetric synthesis. We present a detailed, field-proven protocol for the synthesis of (S)-Pregabalin, a blockbuster anticonvulsant drug, leveraging an Evans oxazolidinone chiral auxiliary to establish the key stereocenter. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex chiral molecules.

The Strategic Importance of Chiral Building Blocks

In the realm of drug discovery, chirality is a paramount consideration. Biological systems, being inherently chiral, often exhibit starkly different responses to enantiomers of the same drug molecule. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in worst-case scenarios, toxic. Consequently, the ability to synthesize single-enantiomer drugs is a cornerstone of modern pharmaceutical development.

Chiral building blocks are enantiomerically pure molecules that serve as foundational starting materials, allowing for the efficient and predictable construction of complex chiral targets.[1] this compound, a non-proteinogenic β-amino acid, exemplifies such a building block. Its structural motif is central to the pharmacophore of several γ-aminobutyric acid (GABA) analogues, most notably Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).

Physicochemical Properties

Accurate characterization of a chiral building block is critical for its effective use in synthesis. The following table summarizes the key physicochemical properties of 3-Amino-4-methylpentanoic acid.

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO₂, [2]
Molecular Weight 131.17 g/mol , [2]
IUPAC Name (3R)-3-amino-4-methylpentanoic acid[2]
CAS Number 75992-50-6[2]
Appearance Solid
Melting Point 206-209 °C (for racemic mixture)
SMILES CC(C)CC(O)=O
InChI Key GLUJNGJDHCTUJY-RXMQYKEDSA-N

Application in Asymmetric Synthesis: A Case Study of (S)-Pregabalin

The synthesis of (S)-Pregabalin provides a quintessential example of how a chiral building block strategy can be implemented to create a stereochemically pure drug. While this compound itself can be used, many industrial syntheses build the required stereocenter during the process. One of the most robust and well-established methods involves the use of an Evans oxazolidinone chiral auxiliary.[3] This approach allows for a highly diastereoselective alkylation, effectively setting the (S)-stereocenter of the final product.

The following workflow outlines a proven synthetic route.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation (Key Step) cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4 & 5: Conversion to Pregabalin A 4-Methylpentanoic Acid C N-Acyl Oxazolidinone Intermediate A->C Pivaloyl Chloride, Et3N B (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone B->C D N-Acyl Oxazolidinone Intermediate F Alkylated Intermediate (Desired (S)-Stereocenter established) D->F NaHMDS, THF, -78°C E tert-Butyl Bromoacetate E->F G Alkylated Intermediate H Chiral Carboxylic Acid G->H LiOH, H2O2 I Recovered Auxiliary G->I J Chiral Carboxylic Acid K Chiral Azide J->K 1. BH3·SMe2 2. TsCl, Pyridine 3. NaN3 L (S)-Pregabalin K->L H2, Pd/C (Reduction)

Caption: Synthetic workflow for (S)-Pregabalin via Evans asymmetric alkylation.

Mechanism of Stereocontrol: The Evans Auxiliary

The success of this synthesis hinges on the diastereoselective alkylation step. The chiral oxazolidinone auxiliary, derived from a readily available chiral amino alcohol, orchestrates the stereochemical outcome.

  • Formation of a Rigid (Z)-Enolate: Deprotonation of the N-acyl oxazolidinone with a strong base like Sodium bis(trimethylsilyl)amide (NaHMDS) selectively forms the (Z)-enolate. The sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid, planar five-membered ring structure.[4]

  • Steric Shielding: The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate.[3]

  • Directed Electrophilic Attack: Consequently, the incoming electrophile (tert-butyl bromoacetate) can only approach from the less sterically hindered face. This controlled trajectory ensures the formation of the new C-C bond with a specific, predictable stereochemistry.

G cluster_0 Mechanism of Stereodirection start N-Acyl Oxazolidinone enolate Rigid, Chelated (Z)-Enolate start->enolate NaHMDS transition Transition State enolate->transition Electrophile (E+) approaches from unhindered face product Alkylated Product (New Stereocenter) transition->product note1 Bulky group (R') on auxiliary blocks the top face note1->enolate

Caption: Steric hindrance by the chiral auxiliary directs electrophilic attack.

Detailed Experimental Protocol: Asymmetric Synthesis of an (S)-Pregabalin Precursor

This protocol is adapted from a peer-reviewed, scalable synthesis and focuses on the key stereocenter-forming steps. Safety Precaution: These procedures should only be carried out by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of 4-methylpentanoic acid (1.0 eq) in anhydrous THF (tetrahydrofuran) at 0 °C, add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).

  • Stir the resulting mixture at 0 °C for 1 hour to form the mixed anhydride.

  • In a separate flask, dissolve the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), in anhydrous THF. Cool this solution to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise to the auxiliary solution and stir for 30 minutes to form the lithium salt.

  • Transfer the mixed anhydride solution from step 2 to the auxiliary solution via cannula at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) from Step 1 in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, as a 1.0 M solution in THF) dropwise. Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.

  • Add tert-butyl bromoacetate (1.2 eq) dropwise to the enolate solution.

  • Maintain the reaction at -78 °C and monitor by TLC (Thin Layer Chromatography) until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by chromatography to yield the alkylated product with high diastereoselectivity.

Step 3: Cleavage of the Auxiliary and Final Steps

  • Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water at 0 °C.

  • Add 30% hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 2 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Separate the layers. The aqueous layer contains the lithium salt of the desired chiral carboxylic acid. The organic layer contains the recovered chiral auxiliary, which can be purified and reused.

  • Acidify the aqueous layer and extract the chiral carboxylic acid. This acid is then converted to (S)-Pregabalin through a series of standard functional group transformations (reduction, tosylation, azide displacement, and final reduction), as outlined in the workflow diagram.

The final (S)-Pregabalin product typically exhibits a specific optical rotation of approximately +10.5° (c=1, H₂O), confirming the high enantiomeric purity achieved through this method.

Alternative Synthetic Strategies

While the Evans auxiliary approach is robust, other powerful methods are employed in both academic and industrial settings:

  • Asymmetric Hydrogenation: A highly efficient method involves the rhodium-catalyzed asymmetric hydrogenation of a prochiral cyano-substituted olefin.[1][5][6][7] Ligands such as (R,R)-Me-DuPHOS can induce very high enantioselectivity (>96% ee).[1][5][6][7]

  • Enzymatic Resolution: Biocatalysis offers a green and highly selective alternative. Lipases can be used to selectively hydrolyze a racemic ester precursor, allowing for the separation of the desired enantiomer.

Conclusion

This compound and the stereocenter it represents are of high value to the pharmaceutical industry. The strategic use of chiral auxiliaries, such as the Evans oxazolidinone, provides a reliable and scalable method for establishing this key chirality en route to complex APIs like (S)-Pregabalin. Understanding the underlying mechanistic principles of stereocontrol allows chemists to rationally design synthetic routes that are both efficient and highly selective, meeting the stringent purity requirements for modern therapeutics.

References

  • Burk, M. J., et al. (2001). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 66(16), 5525-5531. [Link]
  • Collum, D. B., et al. (2020). Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. Journal of the American Chemical Society, 142(3), 1435-1447. [Link]
  • ResearchGate. (2001). An Enantioselective Synthesis of ( S )-(+)
  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Wikipedia contributors. (2023, December 27). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
  • Google Patents. (2001). Asymmetric synthesis of pregabalin.
  • Google Patents. (2003). Asymmetric synthesis of pregabalin.
  • Li, X., et al. (2018). Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. Chemical Science, 9(3), 655-660. [Link]
  • Evans, D. A. (1987). Evans Enolate Alkylation-Hydrolysis. Harvard University. [Link]
  • Google Patents. (2011). Optical resolution of 3-carbamoylmethyl-5-methyl hexanoic acid.
  • Larrow, J. F., & Jacobsen, E. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • PubChem. (3R)-beta-Leucine.
  • Google Patents. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Google Patents. (2007). Method of making 3-(aminomethyl)-5-methylhexanoic acid.
  • De Souza, B., et al. (2016). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures.
  • PubChem. 3-(Aminomethyl)-5-methylhexanoic acid.

Sources

Application Notes and Protocols for the Use of (r)-3-Amino-4-methylpentanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(r)-3-Amino-4-methylpentanoic acid, a chiral β-amino acid analog of L-leucine, offers a unique structural motif for the design of novel peptidomimetics and bioactive peptides. Its incorporation into peptide sequences can induce specific secondary structures, enhance proteolytic stability, and modulate biological activity. This comprehensive guide provides an in-depth exploration of the principles and practical methodologies for the efficient incorporation of this compound into peptide chains using modern solid-phase peptide synthesis (SPPS) techniques. We will delve into the rationale behind strategic protecting group selection, optimized coupling conditions for this sterically hindered amino acid, and its impact on peptide conformation and function. Detailed, field-tested protocols are provided to empower researchers in leveraging this valuable building block for drug discovery and development.

Introduction: The Strategic Advantage of this compound in Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and limited conformational control.[1] The introduction of non-natural amino acids is a powerful strategy to overcome these limitations.[2] this compound, with its β-amino acid backbone and a bulky isobutyl side chain, presents a compelling scaffold for peptidomimetic design.[3]

The key advantages of incorporating this residue include:

  • Enhanced Proteolytic Resistance: The β-amino acid backbone is not a natural substrate for many proteases, leading to a significant increase in the in vivo half-life of the resulting peptide.[4]

  • Conformational Constraint: The stereochemistry and steric bulk of the isobutyl group at the β-position can induce unique and predictable secondary structures, such as helices and turns, which are crucial for receptor binding and biological activity.[5][6]

  • Modulation of Bioactivity: By altering the peptide backbone and side-chain presentation, this compound can fine-tune the pharmacological properties of a peptide, converting agonists to antagonists or enhancing receptor selectivity.[7]

This guide will provide the necessary technical foundation and practical protocols to successfully integrate this promising building block into your peptide synthesis workflows.

Foundational Principles: Protecting Group and Coupling Strategies

The successful incorporation of this compound hinges on a sound understanding of modern peptide synthesis chemistry, particularly the widely adopted Fmoc/tBu strategy.[8]

Protecting Group Strategy: Fmoc/tBu Orthogonality

For solid-phase peptide synthesis (SPPS), an orthogonal protecting group strategy is paramount. The Fmoc/tBu approach is the industry standard due to its milder deprotection conditions compared to the older Boc/Bzl chemistry.[8]

  • Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is used for the temporary protection of the α-amino group. It is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically 20% piperidine in N,N-dimethylformamide (DMF).[9][10]

  • Side-Chain Protection (if applicable): For trifunctional amino acids in the peptide sequence, acid-labile tert-butyl (tBu)-based protecting groups are employed. These remain intact during the basic Fmoc deprotection steps and are removed concomitantly with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

This compound itself does not have a reactive side chain, so only Nα-Fmoc protection is required for its incorporation.

The Challenge of Steric Hindrance and Optimized Coupling

The primary challenge in coupling Fmoc-(r)-3-Amino-4-methylpentanoic acid lies in its steric hindrance. The β-substituted isobutyl group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to incomplete coupling and the formation of deletion sequences.

To overcome this, the choice of coupling reagent is critical. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often inefficient for such hindered couplings. More potent activating agents are required.[11]

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentFull NameKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, rapid coupling, suitable for hindered amino acids.
HCTU O-(1H-6-Chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateCost-effective alternative to HATU with comparable efficiency.[12][13]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateExcellent for hindered couplings and reduces racemization.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateHigh solubility and reactivity, with a better safety profile than benzotriazole-based reagents.[12]

For the incorporation of Fmoc-(r)-3-Amino-4-methylpentanoic acid, HATU or HCTU are highly recommended due to their superior activation and rapid kinetics, which are essential to drive the reaction to completion.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. They can be adapted for automated synthesizers.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-(r)-3-Amino-4-methylpentanoic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, ACS grade

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU or HCTU

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Diethyl ether

Workflow for SPPS Incorporating this compound

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Wash_1 DMF Wash Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling Wash_1->Coupling Wash_2 DMF Wash Coupling->Wash_2 Repeat Repeat Cycle Wash_2->Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash_2->Final_Deprotection for final amino acid Repeat->Fmoc_Deprotection Final_Wash Final Wash Final_Deprotection->Final_Wash Cleavage Cleavage & Deprotection Final_Wash->Cleavage Precipitation Precipitation & Wash Cleavage->Precipitation Purification Purification & Analysis Precipitation->Purification Peptide_Structure cluster_0 Standard Peptide cluster_1 Peptide with this compound A Flexible Conformation B Constrained Conformation (e.g., Helix/Turn) A->B Incorporation of β-amino acid

Sources

Applications of β-Leucine in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of β-Amino Acids in Drug Design

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, stability, and target specificity is perpetual. While α-amino acids form the fundamental alphabet of natural peptides and proteins, their synthetic analogs, β-amino acids, have emerged as powerful tools in the design of peptidomimetics and other bioactive molecules. β-Amino acids, characterized by an additional carbon atom in their backbone compared to their α-counterparts, confer unique structural and functional properties to the molecules they constitute.

This guide focuses on the applications of a specific and valuable building block: β-leucine. The isobutyl side chain of leucine is a common feature in many bioactive peptides, mediating hydrophobic interactions that are crucial for target binding. By extending the backbone by a single methylene unit, β-leucine retains this important side chain while introducing significant changes to the peptide's conformational preferences and metabolic stability. This alteration makes β-leucine a highly attractive moiety for medicinal chemists aiming to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and limited bioavailability. This document provides a comprehensive overview of the synthesis, applications, and key experimental protocols involving β-leucine for researchers, scientists, and drug development professionals.

The Strategic Advantage of β-Leucine in Peptidomimetics

The incorporation of β-amino acids, such as β-leucine, into peptide sequences is a well-established strategy to create peptidomimetics with improved pharmacological profiles.[1] One of the most significant advantages is the remarkable increase in resistance to proteolytic degradation.[2] The altered backbone geometry of β-amino acid-containing peptides makes them poor substrates for common proteases, thereby extending their in vivo half-life.

Furthermore, the presence of β-leucine can induce specific and predictable secondary structures, such as helices and turns, which can be crucial for mimicking the bioactive conformation of a natural peptide ligand.[2] This conformational control allows for the rational design of potent and selective agonists or antagonists for various biological targets.

Synthesis of β-Leucine Building Blocks for Solid-Phase Peptide Synthesis (SPPS)

A crucial prerequisite for the widespread application of β-leucine in medicinal chemistry is its efficient and stereoselective synthesis. The Arndt-Eistert homologation of the parent α-amino acid, L-leucine, is a robust and widely used method for the preparation of enantiomerically pure β-amino acids.[3] This two-step procedure involves the conversion of an N-protected α-amino acid to its corresponding diazoketone, followed by a Wolff rearrangement to yield the homologated β-amino acid. For solid-phase peptide synthesis (SPPS), the resulting β-leucine must be appropriately protected, typically with an Fmoc group on the amine and a suitable protecting group on the carboxylic acid if necessary.

Protocol: Synthesis of Fmoc-(S)-β-Leucine-OH

This protocol outlines the synthesis of Fmoc-(S)-β-leucine-OH from Fmoc-L-leucine-OH via the Arndt-Eistert homologation.

Step 1: Activation and Diazomethane Formation

  • Dissolve Fmoc-L-leucine-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise, followed by the slow addition of isobutyl chloroformate (1.1 equivalents).

  • Stir the reaction mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, carefully prepare a solution of diazomethane in diethyl ether. Caution: Diazomethane is highly toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Slowly add the ethereal solution of diazomethane to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the crude diazoketone.

Step 2: Wolff Rearrangement

  • Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v).

  • Add silver benzoate (0.1 equivalents) as a catalyst.

  • Heat the reaction mixture to 60-70 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Fmoc-(S)-β-leucine-OH.

Applications of β-Leucine in Drug Discovery

The unique properties of β-leucine have been exploited in the development of a variety of therapeutic agents.

Antimicrobial and Anticancer Peptides

A significant area of application for β-leucine is in the design of antimicrobial peptides (AMPs) and anticancer peptides (ACPs). The incorporation of D-amino acids, including D-β-leucine, has been shown to enhance the therapeutic index of these peptides.

A study on the brevinin-1 family of AMPs demonstrated that the addition of a D-leucine residue to the N-terminus of a parent peptide (B1OS) resulted in a significant enhancement of its antibacterial and anticancer activities.[1] The modified peptide, B1OS-D-L, exhibited potent activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various cancer cell lines.[1]

Table 1: Biological Activity of a D-Leucine Modified Antimicrobial Peptide [1]

PeptideTarget Organism/Cell LineMIC (µM)IC50 (µM)
B1OSS. aureus32-
B1OS-D-LS. aureus2-
B1OSMRSA64-
B1OS-D-LMRSA4-
B1OSH838 (Lung Cancer)>100>100
B1OS-D-LH838 (Lung Cancer)-2.553

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

The incorporation of D-leucine not only boosted the therapeutic activity but also modulated the peptide's secondary structure and reduced its hemolytic activity, a common side effect of AMPs.[1] Circular dichroism (CD) spectroscopy revealed that the D-leucine-containing peptide maintained an α-helical conformation, albeit with slightly lower helicity compared to its L-leucine counterpart, which may contribute to its improved safety profile.[1]

Enzyme Inhibitors

The altered backbone of β-amino acids makes them valuable components in the design of enzyme inhibitors, particularly for proteases. By mimicking the transition state of peptide bond hydrolysis, β-amino acid-containing peptides can act as potent and stable inhibitors. A cyclic peptide containing leucine and arginine has been shown to be a highly potent trypsin inhibitor with Ki values in the nanomolar range.[4] The incorporation of β-leucine into such scaffolds could further enhance their stability and inhibitory activity.

Protein-Protein Interaction (PPI) Inhibitors

Many disease-related pathways are mediated by protein-protein interactions, which are often challenging to target with small molecules. β-Peptides have emerged as a promising class of molecules for inhibiting PPIs due to their ability to mimic helical and other secondary structures involved in these interactions.[2] The hydrophobic side chain of β-leucine can be strategically positioned to engage with hydrophobic pockets on the surface of a target protein, disrupting the native protein-protein binding.

Protocols for the Incorporation of β-Leucine into Peptides

The incorporation of Fmoc-β-leucine-OH into a growing peptide chain using solid-phase peptide synthesis (SPPS) is generally achievable with standard protocols, although some modifications may be necessary to ensure efficient coupling.

Workflow for SPPS of a β-Leucine-Containing Peptide

Caption: General workflow for the solid-phase synthesis of a β-leucine-containing peptide.

Detailed Protocol: Solid-Phase Synthesis of a β-Leucine-Containing Peptide

This protocol describes the manual synthesis of a short peptide containing a β-leucine residue using Fmoc/tBu chemistry on a Rink Amide resin.

1. Resin Preparation:

  • Place the Rink Amide resin in a reaction vessel and swell in dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

  • Agitate the resin for 3 minutes, then drain the solution.

  • Repeat the piperidine treatment for an additional 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-β-Leucine-OH:

  • In a separate vial, dissolve Fmoc-β-leucine-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activate the mixture for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours. The coupling of β-amino acids can be slower than that of α-amino acids, so extended coupling times or double coupling may be necessary.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).

4. Chain Elongation:

  • Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.

5. Final Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification and Analysis:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

β-Leucine has established itself as a valuable and versatile building block in medicinal chemistry. Its ability to impart proteolytic resistance and control peptide conformation has led to the development of novel therapeutic candidates with improved pharmacological properties. The successful application of β-leucine in antimicrobial and anticancer peptides highlights its potential in addressing significant unmet medical needs. As synthetic methodologies for β-amino acids become more refined and accessible, we can anticipate an even broader application of β-leucine in the design of enzyme inhibitors, PPI modulators, and other complex bioactive molecules. The continued exploration of β-leucine-containing peptidomimetics holds great promise for the future of drug discovery.

References

  • Yao, A., et al. (2021). Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy. Molecules, 26(17), 5305. [Link]
  • Krantz, D. D., et al. (1991). Amphipathic beta structure of a leucine-rich repeat peptide. The Journal of biological chemistry, 266(25), 16801–16807. [Link]
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
  • Stal, M., et al. (2021). The Effect of Leucine-Enriched β-Lactoglobulin Versus an Isonitrogenous Whey Protein Isolate on Skeletal Muscle Protein Anabolism in Young Healthy Males. Nutrients, 13(11), 3897. [Link]
  • Linciano, P., et al. (2020). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Beilstein journal of organic chemistry, 16, 225–233. [Link]
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180. [Link]
  • Riaz, U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Med Chem (Los Angeles), 7(10), 226-231. [Link]
  • Craik, D. J., et al. (2013). Therapeutic potential of the peptide leucine arginine as a new nonplant bowman-birk-like serine protease inhibitor. The Journal of biological chemistry, 288(45), 32441–32451. [Link]
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Hancock, R. E. W. (2001). Cationic antimicrobial peptides: a new way to fight infection. The Lancet Infectious Diseases, 1(3), 156-164. [Link]
  • Crimmins, M. T., & Long, A. (2005). Enantioselective synthesis of apoptolidin sugars. Organic letters, 7(19), 4157–4160. [Link]
  • Nowick, J. S., et al. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
  • Han, W., et al. (2016). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Organic Process Research & Development, 20(11), 1951-1956. [Link]
  • Hara, T., et al. (2021). Effect of Introducing Leucine Residues into 2-Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. Langmuir, 37(40), 11848-11856. [Link]
  • Zhang, X., et al. (2018). Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2). Frontiers in Chemistry, 6, 633. [Link]
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  • Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]
  • Bel-Rhlid, R., et al. (2005). Secondary conformation of short lysine- and leucine-rich peptides assessed by optical spectroscopies: effect of chain length, concentration, solvent, and time. Biopolymers, 79(4), 205–216. [Link]
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  • Rossino, G., et al. (2023). Peptide-Based Inhibitors of Protein–Protein Interactions (PPIs): A Case Study on the Interaction Between SARS-CoV-2 Spike Protein and Human Angiotensin-Converting Enzyme 2 (hACE2). Molecules, 28(19), 7165. [Link]
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  • D'Andrea, L. D., et al. (2005). Stereoselective Synthesis of α-Disubstituted β-Homoprolines. The Journal of organic chemistry, 70(23), 9493–9496. [Link]
  • Google Patents. (n.d.).
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Application Notes and Protocols: (r)-3-Amino-4-methylpentanoic Acid as a Potential GABA Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of (r)-3-Amino-4-methylpentanoic acid, also known as (R)-beta-leucine, as a novel gamma-aminobutyric acid (GABA) analogue. While direct evidence of its GABAergic activity is not yet established in publicly available literature, its structural similarity to known GABA analogues and its identity as a beta-amino acid warrants a thorough evaluation. These application notes offer a structured approach, from initial in vitro screening to in vivo behavioral assays, to elucidate the potential pharmacological profile of this compound. The protocols provided herein are designed to be self-validating and are grounded in established methodologies for the characterization of GABAergic compounds.

Introduction: The GABA System and the Promise of Its Analogues

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS). The delicate balance between excitatory and inhibitory signaling is crucial for normal brain function, and disruptions in this equilibrium are implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1][2] GABA exerts its effects through two main classes of receptors: the ionotropic GABAA receptors, which are ligand-gated chloride channels, and the metabotropic GABAB receptors, which are G-protein coupled receptors.[1][2]

GABA analogues are a class of compounds designed to modulate the GABA system. These molecules can exert their effects through various mechanisms, including:

  • Direct agonism or antagonism at GABAA or GABAB receptors.

  • Inhibition of GABA transaminase (GABA-T) , the primary enzyme responsible for GABA degradation, thereby increasing synaptic GABA concentrations.

  • Inhibition of GABA reuptake from the synaptic cleft.

  • Indirect modulation of neurotransmitter release, as seen with gabapentinoids like pregabalin, which bind to the α2δ-1 subunit of voltage-gated calcium channels.[3]

This compound is a chiral β-amino acid and a positional isomer of the essential amino acid L-leucine.[4][5][6] Its structural resemblance to GABA and other known GABA analogues, such as pregabalin, makes it an intriguing candidate for investigation as a modulator of the GABAergic system.

CompoundStructureKey Features
GABA Endogenous inhibitory neurotransmitter
This compound β-amino acid, structural analogue of GABA and L-leucine
Pregabalin Clinically used GABA analogue, binds to α2δ-1 subunit of voltage-gated calcium channels[3]

Proposed Mechanisms of Action and Investigational Workflow

Given the lack of direct studies on the GABAergic properties of this compound, a systematic investigational approach is required. The following workflow outlines a logical progression from in vitro characterization to in vivo functional assessment.

investigational_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment in_vitro_binding GABA Receptor Binding Assays (GABAA & GABAB) gaba_t_assay GABA Transaminase (GABA-T) Inhibition Assay in_vitro_binding->gaba_t_assay Parallel Screening electrophysiology Electrophysiological Recordings (Patch Clamp) gaba_t_assay->electrophysiology Functional Validation pk_pd Pharmacokinetic & Pharmacodynamic (PK/PD) Studies electrophysiology->pk_pd Transition to In Vivo behavioral_models Behavioral Models (Anxiety, Pain, Seizures) pk_pd->behavioral_models Efficacy Testing neurochemical_analysis In Vivo Neurochemical Analysis (Microdialysis) behavioral_models->neurochemical_analysis Mechanistic Insight

Caption: Proposed investigational workflow for this compound.

Detailed Protocols

In Vitro Characterization

The initial step is to determine if this compound directly interacts with GABA receptors. This can be achieved through competitive radioligand binding assays using brain membrane preparations.

Protocol: GABAA Receptor Binding Assay

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • The final pellet is resuspended in a known volume of buffer, and protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of membrane preparation (50-100 µg of protein).

    • Add 25 µL of [3H]-Muscimol (a high-affinity GABAA receptor agonist) at a final concentration of 1-2 nM.

    • Add 25 µL of varying concentrations of this compound (e.g., 1 nM to 1 mM).

    • For non-specific binding, add a high concentration of unlabeled GABA (100 µM).

    • Incubate at 4°C for 30 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 (inhibitory concentration 50%) value using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: GABAB Receptor Binding Assay

This protocol is similar to the GABAA assay, but with the following modifications:

  • Radioligand: Use [3H]-GABA in the presence of a GABAA receptor antagonist (e.g., bicuculline) to specifically label GABAB receptors, or use a specific GABAB receptor antagonist radioligand like [3H]-CGP54626.

  • Incubation Buffer: The buffer should contain a divalent cation such as Ca2+ or Mg2+, which is essential for GABAB receptor binding.

This assay determines if this compound can inhibit the enzymatic activity of GABA-T, which would lead to an increase in synaptic GABA levels.

Protocol: Spectrophotometric GABA-T Inhibition Assay

This assay is based on the coupled enzymatic reaction where the product of GABA-T, succinic semialdehyde, is converted to succinate by succinic semialdehyde dehydrogenase (SSADH), with the concomitant reduction of NADP+ to NADPH. The increase in NADPH can be monitored spectrophotometrically at 340 nm.

  • Reaction Mixture:

    • Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.6), 10 mM α-ketoglutarate, 1 mM NADP+, and 0.5 U/mL SSADH.

    • Add varying concentrations of this compound to the reaction mixture.

    • Include a positive control, such as vigabatrin, a known GABA-T inhibitor.

  • Enzyme Reaction:

    • Pre-incubate the reaction mixture with partially purified GABA-T enzyme at 37°C for 10 minutes.

    • Initiate the reaction by adding GABA (e.g., 5 mM final concentration).

    • Monitor the increase in absorbance at 340 nm over time using a plate reader or spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH formation) for each concentration of the test compound.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Patch-clamp electrophysiology on cultured neurons or brain slices can provide functional insights into the effects of this compound on GABAergic neurotransmission.

Protocol: Whole-Cell Patch-Clamp Recordings

  • Cell Preparation:

    • Use primary cultured hippocampal or cortical neurons, or acute brain slices.

    • Prepare an artificial cerebrospinal fluid (aCSF) for recordings.

  • Recording:

    • Obtain whole-cell recordings from neurons using a patch-clamp amplifier.

    • Record spontaneous inhibitory postsynaptic currents (sIPSCs) to assess overall GABAergic tone.

    • Apply GABA puffs to elicit GABA-evoked currents and assess the direct effect of this compound on GABAA receptor function.

    • Perfuse the cells with varying concentrations of this compound and observe changes in sIPSC frequency and amplitude, or in the amplitude of GABA-evoked currents.

  • Data Analysis:

    • Analyze changes in sIPSC frequency, amplitude, and decay kinetics.

    • Analyze changes in the peak amplitude and desensitization of GABA-evoked currents.

In Vivo Assessment

Positive results in the in vitro assays would warrant progression to in vivo studies to evaluate the compound's pharmacokinetic properties and its effects on behavior.

Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model (e.g., rats or mice). This is crucial for establishing appropriate dosing regimens for subsequent behavioral studies.

Based on the in vitro profile, select appropriate behavioral models to assess the potential therapeutic effects of this compound.

  • Anxiolytic Effects: The elevated plus maze (EPM) is a standard test for anxiety-like behavior in rodents. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Anticonvulsant Effects: The pentylenetetrazol (PTZ)-induced seizure model can be used to assess anticonvulsant activity. An increase in the latency to seizure or protection from seizures would suggest an anticonvulsant effect.

  • Analgesic Effects: The hot plate test or the formalin test can be used to evaluate analgesic properties in models of acute or persistent pain.

Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer this compound or vehicle to the animals (e.g., intraperitoneally) 30 minutes before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the results between the treated and vehicle groups.

Microdialysis can be used to measure the extracellular levels of GABA and other neurotransmitters in specific brain regions of awake, freely moving animals following the administration of this compound. This can provide direct evidence of its effect on GABAergic neurotransmission in vivo.

Data Interpretation and Future Directions

The collective data from these assays will provide a comprehensive profile of this compound's activity as a potential GABA analogue.

  • Direct GABA Receptor Agonist: Positive results in binding and electrophysiology, along with corresponding behavioral effects.

  • GABA-T Inhibitor: Positive results in the enzyme inhibition assay, leading to increased GABA levels in microdialysis studies and relevant behavioral outcomes.

  • Novel Mechanism: If the compound is inactive in direct binding and enzyme assays but shows effects in electrophysiology and behavioral models, further investigation into novel mechanisms, such as interaction with the α2δ-1 subunit, would be warranted.

signaling_pathway cluster_0 Potential Mechanisms of this compound cluster_1 Cellular Effects Compound (r)-3-Amino-4- methylpentanoic acid GABA_A GABAA Receptor Compound->GABA_A Direct Agonist? GABA_B GABAB Receptor Compound->GABA_B Direct Agonist? GABA_T GABA Transaminase Compound->GABA_T Inhibition? VGCC Voltage-Gated Ca2+ Channel (α2δ-1) Compound->VGCC Modulation? Increased_Cl ↑ Cl- Conductance GABA_A->Increased_Cl Decreased_Excitability ↓ Neuronal Excitability GABA_B->Decreased_Excitability Increased_GABA ↑ Synaptic GABA GABA_T->Increased_GABA Inhibition leads to VGCC->Decreased_Excitability Modulation leads to Increased_Cl->Decreased_Excitability Increased_GABA->GABA_A Activates Increased_GABA->GABA_B Activates

Caption: Potential signaling pathways for this compound.

Conclusion

This compound represents an unexplored molecule with the potential to act as a novel GABA analogue. The structured investigational approach and detailed protocols provided in this document offer a clear path for researchers to systematically evaluate its pharmacological properties. The elucidation of its mechanism of action could lead to the development of new therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Pregabalin - Wikipedia. (n.d.).
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  • GABAA receptors: structure, function, pharmacology, and related disorders. (2021). Journal of Neuroinflammation, 18(1), 173.
  • Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia. (1980). The Journal of Biological Chemistry, 255(21), 10067–10072.
  • Oxo-4-methylpentanoic acid directs the metabolism of GABA into the Krebs cycle in rat pancreatic islets. (2006). The Biochemical Journal, 400(1), 81–89.
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  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. (2023). Frontiers in Veterinary Science, 10, 1145894.
  • On high- and low-affinity agonist sites in GABA(A) receptors. (2001). Neuropharmacology, 41(6), 689–697.
  • l-Leucine Alters Pancreatic β-Cell Differentiation and Function via the mTor Signaling Pathway. (2012). Diabetes, 61(9), 2315–2326.
  • (3R)-beta-Leucine. (n.d.). PubChem.
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  • Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. (2020). The Journal of Pharmacology and Experimental Therapeutics, 374(2), 264–275.
  • Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. (2019). Molecules, 24(8), 1615.

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Application Notes and Protocols for the Synthesis of Pregabalin Analogues from β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Pregabalin, known for its efficacy in treating neuropathic pain and certain seizure disorders, is a γ-amino acid. The exploration of its structural analogues is a key focus in medicinal chemistry to discover compounds with improved pharmacokinetic profiles, enhanced efficacy, or novel therapeutic applications. This guide provides a comprehensive overview and detailed protocols for the synthesis of pregabalin analogues, starting from readily accessible chiral β-amino acids. The central strategy revolves around a one-carbon homologation of N-protected β-amino acids to the corresponding γ-amino acids via the Arndt-Eistert reaction. This document offers in-depth technical insights, step-by-step experimental procedures, and the rationale behind the chosen synthetic pathways, aiming to equip researchers with the practical knowledge required for the successful synthesis of novel pregabalin analogues.

Introduction: The Rationale for Analogue Synthesis from β-Amino Acids

The therapeutic success of pregabalin has spurred significant interest in the development of its analogues. By modifying the substitution pattern on the hexanoic acid backbone, researchers can modulate the compound's lipophilicity, binding affinity for the α2δ subunit of voltage-gated calcium channels, and metabolic stability. Starting the synthesis from β-amino acids offers a strategic advantage in creating structural diversity. A variety of chiral β-amino acids with different side chains can be synthesized or are commercially available, serving as versatile building blocks for a library of pregabalin analogues.

The core transformation in this synthetic approach is the homologation of a β-amino acid to a γ-amino acid. The Arndt-Eistert reaction is a classic and reliable method for this one-carbon chain extension.[1][2][] This reaction proceeds with retention of stereochemistry at the chiral center, which is crucial for synthesizing enantiomerically pure analogues.

Strategic Overview: The Synthetic Pathway

The overall synthetic strategy can be broken down into three main stages:

  • Preparation of N-Protected Chiral β-Amino Acids: The synthesis begins with obtaining the desired chiral β-amino acid, which will dictate the final structure of the pregabalin analogue. These can be prepared through various asymmetric methods. The amino group is then protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.

  • Arndt-Eistert Homologation: The N-protected β-amino acid is converted to its corresponding γ-amino acid derivative. This is a two-step process involving the formation of a diazoketone followed by a Wolff rearrangement.

  • Deprotection and Purification: The protecting group is removed from the γ-amino acid derivative, and the final zwitterionic pregabalin analogue is purified.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Arndt-Eistert Homologation cluster_2 Stage 3: Final Product start Chiral β-Amino Acid Precursor protect N-Protection (e.g., Boc) start->protect Protection of amino group acid_chloride Formation of Acid Chloride protect->acid_chloride Activation of carboxylic acid diazoketone Diazoketone Formation acid_chloride->diazoketone Reaction with diazomethane wolff Wolff Rearrangement diazoketone->wolff Ag(I) catalysis gamma_ester γ-Amino Ester wolff->gamma_ester Trapping with alcohol deprotect Deprotection gamma_ester->deprotect Acidic hydrolysis purify Purification deprotect->purify Ion-exchange or recrystallization final_product Pregabalin Analogue purify->final_product

Figure 1: General workflow for the synthesis of pregabalin analogues from β-amino acids.

Detailed Protocols and Methodologies

Stage 1: Preparation of N-Protected Chiral β-Amino Acids

The diversity of the final pregabalin analogues is introduced at this stage by selecting or synthesizing different β-amino acids. For instance, to synthesize an analogue with a longer alkyl chain than pregabalin, one might start with a β-amino acid derived from a corresponding aldehyde.

Protocol 3.1.1: Asymmetric Synthesis of a Chiral β-Amino Acid via Michael Addition

This protocol describes a general method for the synthesis of chiral β-amino acids using a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester, a common strategy in asymmetric synthesis.[2]

  • Reaction: Asymmetric aza-Michael addition.

  • Starting Materials: α,β-unsaturated ester, chiral amine (e.g., (R)-α-methylbenzylamine).

  • General Procedure:

    • To a solution of the α,β-unsaturated ester in an appropriate solvent (e.g., THF), add the chiral amine.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The product is purified by column chromatography.

    • The chiral auxiliary is removed by hydrogenolysis to yield the β-amino ester.

    • The ester is hydrolyzed to the β-amino acid.

Protocol 3.1.2: N-Boc Protection of the β-Amino Acid

  • Rationale: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[4]

  • Reagents and Materials:

    • β-amino acid

    • Di-tert-butyl dicarbonate (Boc)₂O

    • Sodium hydroxide (NaOH)

    • Dioxane

    • Water

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Dissolve the β-amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.1 equivalents) in dioxane dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Remove the dioxane under reduced pressure.

    • Wash the aqueous residue with ethyl acetate.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield the N-Boc-β-amino acid, which can often be used in the next step without further purification.

Parameter Value Rationale
Solvent Dioxane/WaterEnsures solubility of both the amino acid and (Boc)₂O.
Base NaOHDeprotonates the carboxylic acid and facilitates the reaction.
Temperature 0 °C to RTControls the initial rate of reaction and prevents decomposition of (Boc)₂O.
Equivalents of (Boc)₂O 1.1Ensures complete reaction of the amino group.

Table 1: Key parameters for the N-Boc protection of β-amino acids.

Stage 2: Arndt-Eistert Homologation

This is the cornerstone of the synthetic route, extending the carbon chain by one while preserving the stereochemistry.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Synthesis cluster_2 Step 3: Wolff Rearrangement start N-Boc-β-amino acid product1 N-Boc-β-aminoacyl chloride start->product1 in dry DCM or THF reagent1 Oxalyl chloride or SOCl₂ reagent1->product1 product2 Diazoketone intermediate product1->product2 in Et₂O at 0°C reagent2 Diazomethane (CH₂N₂) reagent2->product2 product3 N-Boc-γ-amino ester product2->product3 Catalyst, heat or sonication reagent3 Ag₂O or Silver Benzoate reagent3->product3 reagent4 Methanol (MeOH) reagent4->product3

Figure 2: The Arndt-Eistert homologation sequence.

Protocol 3.2.1: Formation of the N-Boc-β-aminoacyl Chloride

  • Rationale: Activation of the carboxylic acid to an acid chloride is necessary for the subsequent reaction with diazomethane. Oxalyl chloride or thionyl chloride are common reagents for this transformation.

  • Reagents and Materials:

    • N-Boc-β-amino acid

    • Oxalyl chloride or thionyl chloride

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Anhydrous conditions (nitrogen or argon atmosphere)

  • Step-by-Step Procedure:

    • Dissolve the N-Boc-β-amino acid in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add oxalyl chloride (1.2 equivalents) dropwise. A catalytic amount of DMF can be added to facilitate the reaction.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • Remove the solvent and excess reagent under reduced pressure. The resulting acid chloride is typically used immediately in the next step without purification.

Protocol 3.2.2: Synthesis of the Diazoketone

  • Caution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of Diazald® or a similar precursor for the in situ generation of diazomethane.

  • Reagents and Materials:

    • N-Boc-β-aminoacyl chloride

    • Ethereal solution of diazomethane

    • Anhydrous diethyl ether (Et₂O)

  • Step-by-Step Procedure:

    • Dissolve the crude acid chloride in anhydrous Et₂O and cool to 0 °C.

    • Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color indicates a slight excess.

    • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for another hour.

    • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

    • Wash the ethereal solution with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diazoketone.

Protocol 3.2.3: Wolff Rearrangement to the γ-Amino Ester

  • Rationale: The Wolff rearrangement converts the diazoketone to a ketene, which is then trapped by an alcohol to form the desired ester. Silver(I) salts are common catalysts for this transformation. Sonication can also be employed to promote the reaction at lower temperatures.[5]

  • Reagents and Materials:

    • Crude diazoketone

    • Anhydrous methanol (MeOH) or other alcohol

    • Silver(I) oxide (Ag₂O) or silver benzoate

    • Anhydrous THF or dioxane

  • Step-by-Step Procedure:

    • Dissolve the crude diazoketone in a mixture of anhydrous THF and methanol.

    • Add a catalytic amount of silver benzoate (0.1 equivalents).

    • Heat the mixture to reflux or sonicate at room temperature until the evolution of nitrogen ceases and the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter through a pad of Celite to remove the silver catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-Boc-γ-amino ester.

Parameter Value Rationale
Catalyst Silver BenzoateEfficiently catalyzes the Wolff rearrangement at moderate temperatures.
Nucleophile MethanolTraps the ketene intermediate to form the methyl ester.
Temperature Reflux or RT with sonicationProvides the energy for the rearrangement. Sonication is a milder alternative.

Table 2: Key parameters for the Wolff rearrangement.

Stage 3: Deprotection and Purification

The final steps involve the removal of the Boc protecting group and purification of the zwitterionic pregabalin analogue.

Protocol 3.3.1: Boc Deprotection

  • Rationale: The Boc group is readily cleaved under acidic conditions. A solution of HCl in an organic solvent is commonly used.[6]

  • Reagents and Materials:

    • N-Boc-γ-amino ester

    • 4 M HCl in dioxane or trifluoroacetic acid (TFA) in DCM

    • Anhydrous diethyl ether

  • Step-by-Step Procedure:

    • Dissolve the N-Boc-γ-amino ester in a minimal amount of an appropriate solvent (e.g., DCM).

    • Add an excess of 4 M HCl in dioxane or a solution of TFA in DCM (e.g., 1:1 v/v).

    • Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the γ-amino ester.

    • Collect the solid by filtration.

Protocol 3.3.2: Saponification and Purification of the Final Analogue

  • Rationale: The ester is hydrolyzed to the carboxylic acid under basic conditions. The final zwitterionic product is often purified by ion-exchange chromatography or recrystallization.[7] The zwitterionic nature of amino acids means they are least soluble at their isoelectric point (pI), a property that can be exploited for purification.[8]

  • Reagents and Materials:

    • γ-Amino ester hydrochloride salt

    • Lithium hydroxide (LiOH) or NaOH

    • Water/THF or Water/Methanol mixture

    • Dowex 50W-X8 resin (H⁺ form) or equivalent cation-exchange resin

    • Aqueous ammonia solution

  • Step-by-Step Procedure:

    • Dissolve the γ-amino ester hydrochloride salt in a mixture of water and THF.

    • Add an aqueous solution of LiOH (1.1 equivalents) and stir at room temperature until the saponification is complete.

    • Acidify the reaction mixture with 1 M HCl to pH ~7.

    • Concentrate the solution under reduced pressure.

    • Dissolve the crude product in water and load it onto a column of Dowex 50W-X8 resin (H⁺ form).

    • Wash the column with water to remove any inorganic salts.

    • Elute the desired γ-amino acid with a dilute aqueous ammonia solution (e.g., 2% v/v).

    • Combine the fractions containing the product (monitored by ninhydrin staining on a TLC plate).

    • Lyophilize or carefully concentrate the solution to obtain the pure pregabalin analogue.

Characterization of Intermediates and Final Products

Thorough characterization of all synthesized compounds is essential to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the intermediates and the final analogues. For the final zwitterionic product, NMR is typically run in D₂O.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric purity of the final pregabalin analogues should be determined using a suitable chiral column and method.[10]

Concluding Remarks

The synthetic strategy outlined in these application notes provides a robust and versatile platform for the generation of a diverse library of pregabalin analogues. By starting with various chiral β-amino acids and employing the reliable Arndt-Eistert homologation, researchers can systematically explore the structure-activity relationships of this important class of therapeutic agents. The detailed protocols provided herein are intended to serve as a practical guide for scientists in the field of drug discovery and development. Careful execution of these procedures, coupled with rigorous characterization of the synthesized compounds, will enable the successful creation of novel γ-amino acids with the potential for improved therapeutic properties.

References

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  • Figure S25. 1 H-NMR spectrum of (S)-Pregabalin recorded in D2O. (n.d.). ResearchGate.
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  • β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Journal of Chemical and Pharmaceutical Sciences, 8(3), 485-493. [Link]
  • β-Homoleucine. (n.d.). In Wikipedia.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • How can we do the deprotection of boc-amino acids using hcl ?. (2016, August 29). ResearchGate.
  • How to desalt zwitterions?. (2020, February 20). ResearchGate.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace.
  • Physiology, GABA. (2023).
  • GABA Biosynthesis and Catabolism. (2017, October 10). YouTube.
  • On the Zwitterionic Nature of Gas-Phase Peptides and Protein Ions. (2010). Journal of the American Society for Mass Spectrometry, 21(5), 866–873. [Link]
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). (2001). Journal of Peptide Research, 58(4), 354-358. [Link]
  • Separation and Refining of Amino acids. (n.d.). Organo.
  • Any tips for purification of two zwitterionic compounds?. (2022, May 11). Reddit.
  • How to desalt zwitterions?. (2020, February 20). ResearchGate.
  • Chemometrically Assisted Optimization of Pregabalin Fluorescent Derivatization Reaction with a Novel Xanthone Analogue and Validation of the Method for the Determination of Pregabalin in Bulk via a Plate Reader. (2022). Molecules, 27(6), 1935. [Link]
  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. (2024, October 15). Agilent.

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Application Notes and Protocols for the NMR Spectroscopic Analysis of (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-4-methylpentanoic acid, a chiral non-proteinogenic β-amino acid, is a molecule of significant interest in medicinal chemistry and drug development.[1][2] Its structural similarity to endogenous neurotransmitters and other pharmacologically active compounds, such as pregabalin, underscores the importance of robust analytical methods for its characterization.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unequivocal structural elucidation and purity assessment of such chiral small molecules.

This comprehensive guide provides a detailed framework for the NMR analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. The methodologies outlined herein are crafted to ensure data integrity and reproducibility, forming a self-validating system for the comprehensive characterization of this important molecule.

Molecular Structure and NMR-Active Nuclei

This compound possesses a simple aliphatic structure with a single chiral center at the C3 position. The key to its NMR analysis lies in understanding the distinct chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

Molecular Structure of this compound

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR COSY COSY H1->COSY Proton-Proton Connectivity HSQC HSQC H1->HSQC Direct Proton-Carbon Correlation HMBC HMBC H1->HMBC Long-Range Proton-Carbon Correlation C13 ¹³C NMR C13->HSQC C13->HMBC COSY->HSQC HSQC->HMBC G C1 C1 C2 C2 C3 C3 C4 C4 C56 C5/6 H2 H2 H2->C1 HMBC H2->C2 HSQC H2->C3 H3 H3 H2->H3 COSY H3->C1 H3->C3 H3->C56 H4 H4 H3->H4 H4->C4 H56 H5/6 H4->H56 H56->C3 H56->C4 H56->C56

Caption: Diagram of key 2D NMR correlations for structural confirmation.

Protocol 6: Acquisition of a ¹H-¹³C HMBC Spectrum

ParameterRecommended Value
Pulse Program hmbcgplpndqf or similar
Number of Scans 8-16
Number of Increments 256-512 in F1
Long-Range Coupling Constant 8 Hz

Part 4: Chiral Purity Assessment

Confirming the enantiomeric purity of this compound is often a critical requirement. While standard NMR in an achiral solvent will not distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed.

[5][6][7][8]A common approach involves reacting the amino acid with a chiral derivatizing agent, such as Mosher's acid chloride or Marfey's reagent, to form diastereomers. These diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for the quantification of the enantiomeric excess.

Conclusion

The suite of NMR experiments detailed in these application notes provides a robust and comprehensive methodology for the structural elucidation and characterization of this compound. By systematically applying 1D and 2D NMR techniques, researchers can confidently verify the identity, structure, and purity of this compound. The causality-driven protocols and the interpretation framework presented herein are designed to empower scientists in their research and development endeavors, ensuring the generation of high-quality, reliable, and defensible analytical data.

References

  • Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines.
  • ResearchGate. (n.d.). Figure S25. 1 H-NMR spectrum of (S)-Pregabalin recorded in D2O.
  • Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • PubMed. (2013).
  • Emery Pharma. (2018).
  • ResearchGate. (n.d.). ¹H NMR spectrum (600 MHz, D2O)
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0014375).
  • NIH. (n.d.).
  • Organic Spectroscopy International. (2013).
  • Georgia Institute of Technology. (2023).
  • anuchel. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • NIH. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
  • University of Calgary. (n.d.). Ch 13 - Coupling.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.
  • ARKIVOC. (2010). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (2020).
  • Iowa State University. (n.d.).
  • NMR-Bio. (n.d.).
  • Indian Journal of Chemistry. (n.d.). Note An efficient total synthesis of (±)-pregabalin.
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
  • Organic Chemistry D
  • University of California, Irvine. (n.d.). Coupling constants for 1H and 13C NMR.
  • Middle East Technical University. (2013).
  • PubMed Central. (n.d.). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies.
  • Cornell University. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy.
  • Google Patents. (2011).
  • NIH. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • ResearchGate. (2019). 1H and 13 C NMR Chemical Shift Prediction Models.
  • University of St Andrews. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Sigma-Aldrich. (n.d.). (R)-3-amino-4-methyl-pentanoic acid AldrichCPR.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0000317).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000142).
  • PubChem. (n.d.). (3R)-beta-Leucine.
  • Selleck Chemicals. (n.d.). 3-Amino-4-methylpentanoic acid.

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Application Note: Quantitative Analysis of β-Leucine in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enigmatic Role of β-Leucine

β-Leucine, a positional isomer of the essential branched-chain amino acid (BCAA) L-leucine, presents a unique analytical challenge and holds potential significance in various research and clinical settings. Unlike its well-studied α-amino acid counterpart, which is a fundamental building block of proteins and a key regulator of mTOR signaling, β-leucine is a β-amino acid.[1] It is thought to be produced in humans through the metabolism of L-leucine via the enzyme leucine 2,3-aminomutase.[1] The physiological and pathological relevance of β-leucine is an area of active investigation, with some studies suggesting elevated plasma concentrations in individuals with cobalamin (vitamin B12) deficiency.[1] However, other research has questioned its detectable presence in human blood, highlighting the need for highly sensitive and specific analytical methods.[2]

This application note provides a comprehensive guide for the quantitative analysis of β-leucine in biological matrices, such as plasma and serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies detailed herein are designed to provide the specificity and sensitivity required to accurately measure this elusive analyte, enabling researchers and drug development professionals to explore its potential as a biomarker and its role in metabolic pathways.

The Analytical Imperative: Distinguishing Isomers

A primary challenge in the mass spectrometric analysis of β-leucine is its isobaric nature with α-leucine and its other isomers, isoleucine and alloisoleucine. All share the same molecular weight, making their differentiation by mass spectrometry alone impossible.[3][4][5] Therefore, chromatographic separation is a critical component of any robust analytical method. This protocol leverages the power of liquid chromatography to resolve these isomers prior to their introduction into the mass spectrometer, ensuring accurate quantification.

Experimental Workflow: A Roadmap to Accurate Quantification

The successful analysis of β-leucine hinges on a meticulously executed workflow, from sample collection and preparation to data acquisition and analysis. The following sections provide a detailed protocol, explaining the rationale behind each step to ensure methodological integrity and reproducibility.

Beta-Leucine Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (e.g., Plasma, Serum) Protein_Precipitation Protein Precipitation (e.g., with Methanol) Biological_Sample->Protein_Precipitation Addition of Internal Standard Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying_Reconstitution Drying & Reconstitution Supernatant_Collection->Drying_Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase or Mixed-Mode) Drying_Reconstitution->LC_Separation Injection ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MRM Mode) ESI->MS_Analysis Quantification Quantification (Internal Standard Calibration) MS_Analysis->Quantification

Figure 1: A generalized workflow for the LC-MS/MS analysis of β-leucine from biological samples.

Detailed Protocols

Sample Preparation: Isolating the Analyte

Proper sample preparation is paramount for accurate and reproducible results, as it removes interfering substances like proteins that can compromise the analytical column and ion source.[6][7]

Protocol: Protein Precipitation

  • Thaw Samples : Thaw frozen plasma or serum samples on ice.

  • Aliquoting : In a microcentrifuge tube, aliquot 100 µL of the sample.

  • Internal Standard : Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled β-leucine). The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

  • Precipitation : Add 400 µL of ice-cold methanol.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Drying : Dry the supernatant under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Method Development: Achieving Separation and Sensitivity

The chromatographic and mass spectrometric parameters must be optimized to ensure the separation of β-leucine from its isomers and its sensitive detection.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) or Mixed-Mode ColumnC18 columns provide good retention for derivatized amino acids, while mixed-mode columns can offer unique selectivity for underivatized polar compounds.[9][10]
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient positive ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the analytes from the reversed-phase column.
Gradient Optimized for isomer separation (e.g., 5-95% B over 10 min)A shallow gradient is crucial for resolving isobaric compounds.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
Ionization Mode Positive Electrospray Ionization (ESI+)Amino acids readily form positive ions.[9]
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[11]

MRM Transition Optimization

The MRM transitions for β-leucine must be empirically determined by infusing a standard solution into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will result from the collision-induced dissociation (CID) of the precursor.

Table 2: Hypothetical MRM Transitions for β-Leucine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
β-Leucine132.1To be determinedTo be optimized
β-Leucine-dn (IS)Varies with labelingTo be determinedTo be optimized

Note: The fragmentation of β-amino acids may differ from α-amino acids. A characteristic loss of the carboxyl group (as H₂O and CO) is common for amino acids. For α-leucine, a prominent product ion is at m/z 86.4, corresponding to the loss of the carboxyl group and subsequent fragmentation.[11] The fragmentation pattern of β-leucine needs to be experimentally confirmed.

Optional Derivatization for Enhanced Performance

For improved chromatographic retention and sensitivity, pre-column derivatization can be employed.[12][13] Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with the primary amine group of β-leucine, increasing its hydrophobicity.[12]

Protocol: AQC Derivatization (Adapted)

  • Buffer Preparation : Prepare a 200 mM borate buffer and adjust the pH to 8.8.

  • Reagent Preparation : Dissolve AQC in acetonitrile to a concentration of 10 mg/mL.

  • Derivatization Reaction : To 10 µL of the reconstituted sample extract, add 70 µL of borate buffer and 20 µL of the AQC solution.

  • Incubation : Vortex immediately and incubate at 55°C for 10 minutes.

  • Injection : Inject the derivatized sample into the LC-MS/MS system.

Derivatization_Process Beta_Leucine β-Leucine (Primary Amine) Derivatized_Product Derivatized β-Leucine (Increased Hydrophobicity) Beta_Leucine->Derivatized_Product + AQC AQC Reagent AQC->Derivatized_Product Reaction at pH 8.8, 55°C

Figure 2: The derivatization of β-leucine with AQC enhances its chromatographic properties.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using known concentrations of a β-leucine standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of β-leucine in the unknown samples is then calculated from this curve.

Applications in Research and Drug Development

A validated LC-MS/MS method for β-leucine can be instrumental in:

  • Metabolic Studies : Investigating the metabolic pathways of leucine and the factors influencing the production of β-leucine.[14]

  • Biomarker Discovery : Assessing the potential of β-leucine as a biomarker for vitamin B12 deficiency or other metabolic disorders.

  • Pharmaceutical Research : Leucine is used in pharmaceutical formulations as a flavor enhancer and tablet lubricant.[15] The analysis of its isomers, including β-leucine, is crucial for quality control and to understand the metabolic fate of novel therapeutics containing a leucine moiety.

Conclusion

The LC-MS/MS method outlined in this application note provides a robust and sensitive approach for the quantification of β-leucine in complex biological matrices. By combining efficient sample preparation with optimized chromatographic separation and highly selective mass spectrometric detection, this protocol enables researchers to accurately measure this intriguing metabolite. The ability to distinguish β-leucine from its isomers is critical for elucidating its biological role and exploring its potential in clinical diagnostics and drug development.

References

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. The Journal of Physiology, 591(11), 2911-2923.
  • Zhang, J., et al. (2016). Distinguishing between Leucine and Isoleucine by Integrated LC–MS Analysis Using an Orbitrap Fusion Mass Spectrometer. Analytical Chemistry, 88(17), 8593-8601.
  • Delgado-Guevara, A., et al. (2023). Development and Validation of a Targeted Metabolomic Tool for Metabotype Classification in Schoolchildren. Metabolites, 13(7), 808.
  • Request PDF. (n.d.). Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC–MS/MS and its application to a pharmacokinetic study. ResearchGate.
  • Jackson, G. W., et al. (2021). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Journal of Mass Spectrometry, 57(3), e4812.
  • Harrison, A. G. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Advances, 10(51), 30653-30661.
  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids.
  • Request PDF. (n.d.). Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis Using an Orbitrap Fusion Mass Spectrometer. ResearchGate.
  • HKUST Research Portal. (n.d.). Chiral analysis of amino acids by mass spectrometry.
  • Ali, A., et al. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Physiology, 14, 1188281.
  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation.
  • Narayana, V., et al. (2015). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PLoS ONE, 10(7), e0133723.
  • Foodcom S.A. (2022). What is Leucine and how is it used in the pharmaceutical industry?.
  • Li, Y., et al. (2022). CHRISTMAS: Chiral Pair Isobaric Labeling Strategy for Multiplexed Absolute Quantitation of Enantiomeric Amino Acids. Analytical Chemistry, 94(43), 15017-15026.
  • Ispoglou, T., et al. (2015). Double-blind, placebo-controlled pilot trial of L-Leucine-enriched amino acid mixtures on body composition and physical performance in men and women aged 65-75 years. European Journal of Clinical Nutrition, 69(12), 1357-1363.
  • Paré, F., et al. (1996). An improved scheme of leucine derivative fragmentation in mass spectrometry. Amino Acids, 10(3), 273-276.
  • Advion, Inc. (n.d.). LC/MS DETERMINATION OF AMINO ACIDS USING COMPACT MASS SPECTROMETRY.
  • Wikipedia. (n.d.). β-Leucine.
  • Marcell, P. D., et al. (1988). Failure to detect beta-leucine in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry. The Journal of Biological Chemistry, 263(12), 5678-5683.
  • Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3468.
  • Nakano, Y., et al. (2017). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 142(10), 1736-1744.
  • van Loon, L. J. C. (2012). Leucine as a pharmaconutrient in health and disease. Current Opinion in Clinical Nutrition and Metabolic Care, 15(1), 71-77.
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  • ResearchGate. (n.d.). What is the official method for sample preparation of amino acids analysis in grains by LC-MS?.
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Applikations- und Protokollhandbuch: Derivatisierung von (R)-3-Amino-4-methylpentansäure für die quantitative Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt von: Dr. Eva Schmidt, Senior Application Scientist

Datum: 10. Januar 2026

Einleitung und wissenschaftlicher Kontext

(R)-3-Amino-4-methylpentansäure ist eine nicht-proteinogene β-Aminosäure und ein entscheidendes chirales Intermediat in der Synthese verschiedener pharmazeutischer Wirkstoffe. Ihre strukturelle Ähnlichkeit zu Pregabalin, einem Medikament zur Behandlung von neuropathischen Schmerzen, Epilepsie und generalisierten Angststörungen, unterstreicht ihre Bedeutung in der pharmazeutischen Entwicklung und Qualitätskontrolle.[1][2][3] Die genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit dieser Verbindung sind für die Gewährleistung der Sicherheit und Wirksamkeit des Endprodukts von entscheidender Bedeutung.

Die direkte Analyse von (R)-3-Amino-4-methylpentansäure mittels Standardmethoden wie der Gaschromatographie (GC) oder der Umkehrphasen-Flüssigkeitschromatographie (RP-LC) stellt jedoch eine erhebliche Herausforderung dar. Ihre hohe Polarität, geringe Flüchtigkeit und das Fehlen eines starken Chromophors erschweren die Retention, Trennung und Detektion.[4][5] Die Derivatisierung ist daher ein unverzichtbarer Schritt, um diese analytischen Hürden zu überwinden. Durch die chemische Modifikation der Aminogruppe wird die Flüchtigkeit für die GC-Analyse erhöht oder ein Chromophor bzw. Fluorophor für die UV- oder Fluoreszenzdetektion in der LC eingeführt.[4]

Dieses Handbuch bietet detaillierte, validierte Protokolle für die Derivatisierung von (R)-3-Amino-4-methylpentansäure für zwei weit verbreitete analytische Plattformen: Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigkeitschromatographie-Massenspektrometrie (LC-MS) . Der Schwerpunkt liegt dabei auf der Erläuterung der zugrunde liegenden chemischen Prinzipien und der praktischen Umsetzung, um Forschern und Wissenschaftlern in der pharmazeutischen Entwicklung robuste und zuverlässige Analysemethoden an die Hand zu geben.

Herausforderungen und Lösungsansätze in der Analytik

Die analytischen Herausforderungen bei (R)-3-Amino-4-methylpentansäure sind vielfältig:

  • Hohe Polarität: Führt zu schlechter Retention auf unpolaren stationären Phasen der GC und RP-LC.

  • Geringe Flüchtigkeit: Verhindert die direkte Analyse mittels GC, da die Verbindung im Injektor thermisch zersetzt werden kann.[4]

  • Chiralität: Die Trennung von Enantiomeren erfordert spezielle chirale stationäre Phasen oder die Derivatisierung mit einem chiralen Reagenz, um Diastereomere zu bilden.[6][7][8]

  • Fehlender Chromophor: Erschwert die Detektion mit gängigen UV-Vis-Detektoren in der HPLC.

Die Derivatisierung adressiert diese Probleme, indem die polare Aminogruppe in eine weniger polare und flüchtigere oder eine UV-aktive/fluoreszierende Gruppe umgewandelt wird.

HerausforderungLösungsansatz durch DerivatisierungAnalytische Technik
Geringe Flüchtigkeit, hohe PolaritätSilylierung (z.B. mit MSTFA) zur Erhöhung der FlüchtigkeitGC-MS
Fehlender Chromophor, hohe PolaritätReaktion mit OPA/Thiol zu einem fluoreszierenden Isoindol-DerivatHPLC-FLD, LC-MS
ChiralitätReaktion mit einem chiralen Derivatisierungsreagenz (z.B. Marfey's Reagenz) zur Bildung von DiastereomerenHPLC-UV, LC-MS

Protokoll 1: GC-MS-Analyse nach Silylierung

Die Silylierung ist eine der gebräuchlichsten Derivatisierungsmethoden für die GC-Analyse von polaren Verbindungen wie Aminosäuren.[4] Dabei werden die aktiven Wasserstoffatome der Amino- und Carboxylgruppen durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Dies reduziert die Polarität und erhöht die Flüchtigkeit und thermische Stabilität der Verbindung erheblich.[9] Als Reagenz wird hier N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) verwendet, da es ein starkes Silylierungsmittel ist und flüchtige Nebenprodukte bildet, die den Chromatogrammen nicht stören.[4]

Reaktionsmechanismus

MSTFA reagiert mit der Amino- und der Carboxylgruppe der (R)-3-Amino-4-methylpentansäure und ersetzt die aciden Protonen durch eine Si(CH₃)₃-Gruppe.

Experimenteller Workflow

GCMS_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse start Probe (Standard oder unbekannte Probe) trocknen Trocknen der Probe (z.B. unter N2-Strom) start->trocknen reagenz Zugabe von MSTFA und Lösungsmittel (z.B. Pyridin) trocknen->reagenz reaktion Reaktion bei 70°C für 30 min reagenz->reaktion injektion Injektion in GC-MS reaktion->injektion trennung Trennung auf achiraler Säule (z.B. DB-5ms) injektion->trennung detektion Detektion (Scan oder SIM) trennung->detektion

Workflow für die GC-MS-Analyse.

Detailliertes Protokoll

Benötigte Materialien:

  • (R)-3-Amino-4-methylpentansäure Standard

  • N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

  • Pyridin (wasserfrei)

  • Geeignetes Lösungsmittel (z.B. Acetonitril, HPLC-Qualität)

  • Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen)

  • Heizblock oder Wasserbad

  • Stickstoff-Evaporator

  • GC-MS-System mit einer unpolaren Kapillarsäule (z.B. 5% Phenyl-Methylpolysiloxan)

Vorgehensweise:

  • Probenvorbereitung:

    • Eine definierte Menge der Probe (z.B. 1 mg) oder des Standards in ein Reaktionsgefäß einwiegen.

    • Die Probe in einem geeigneten Lösungsmittel lösen und anschließend unter einem sanften Stickstoffstrom zur Trockne eindampfen. Die absolute Trockenheit der Probe ist entscheidend für den Erfolg der Reaktion, da Feuchtigkeit das Silylierungsreagenz zersetzt.[9]

  • Derivatisierung:

    • Zum trockenen Rückstand 100 µL wasserfreies Pyridin und 100 µL MSTFA geben.

    • Das Gefäß fest verschließen und gut durchmischen (vortexen).

    • Das Reaktionsgemisch für 30 Minuten bei 70°C in einem Heizblock oder Wasserbad inkubieren.

  • GC-MS-Analyse:

    • Nach dem Abkühlen auf Raumtemperatur 1 µL der derivatisierten Probe in das GC-MS-System injizieren.

    • Die Analyse unter optimierten GC-MS-Bedingungen durchführen.

Typische GC-MS-Parameter
ParameterEinstellungBegründung
GC-Säule 30 m x 0.25 mm ID, 0.25 µm Film (z.B. TRACE TR-5)Standard-unpolare Säule, gut geeignet für die Trennung von Derivaten mit unterschiedlichen Siedepunkten.[4]
Injektor-Temperatur 250 °CGewährleistet eine schnelle Verdampfung des Derivats ohne thermischen Abbau.
Injektionsmodus Splitless (1 min)Maximiert die Empfindlichkeit für Spurenanalytik.
Trägergas Helium, konstanter Fluss 1.2 mL/minInertgas mit guter Trennleistung.
Ofenprogramm 80°C (2 min halten), dann 10°C/min bis 280°C (5 min halten)Ermöglicht eine gute Trennung von Lösungsmittel und Derivat von anderen Matrixkomponenten.
MS-Transferline 280 °CVerhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle.
Ionenquelle Elektronenstoßionisation (EI), 70 eVStandard-Ionisationsmethode, die reproduzierbare und charakteristische Massenspektren erzeugt.
MS-Modus Scan (m/z 50-500) oder SIM (Selected Ion Monitoring)Scan-Modus zur Identifizierung, SIM-Modus für maximale Empfindlichkeit bei der Quantifizierung.

Protokoll 2: HPLC-Analyse nach Derivatisierung mit OPA

Die Vorsäulenderivatisierung mit o-Phthalaldehyd (OPA) in Gegenwart eines Thiol-Reagenzes (z.B. 3-Mercaptopropionsäure) ist eine schnelle und empfindliche Methode zur Analyse von primären Aminen und Aminosäuren.[10] Die Reaktion führt zur Bildung hochfluoreszierender Isoindol-Derivate, die mit hoher Empfindlichkeit mittels Fluoreszenzdetektion (FLD) oder Massenspektrometrie nachgewiesen werden können. Die Reaktion läuft bei Raumtemperatur innerhalb von Minuten ab. Die gebildeten Derivate sind jedoch nur begrenzt stabil, weshalb eine automatisierte Derivatisierung im Autosampler empfohlen wird.[11]

Reaktionsmechanismus

OPA reagiert mit der primären Aminogruppe der (R)-3-Amino-4-methylpentansäure und einem Thiol zu einem substituierten 1-Alkylthio-2-alkyl-isoindol, das stark fluoresziert.

Experimenteller Workflow

HPLC_Workflow cluster_prep Probenvorbereitung cluster_deriv Automatisierte Derivatisierung cluster_analysis Analyse start Probe in Boratpuffer (pH 9.5) lösen reagenz Mischen von Probe mit OPA/Thiol-Reagenz im Autosampler start->reagenz reaktion Reaktion bei RT für 2 min reagenz->reaktion injektion Injektion in HPLC/UHPLC reaktion->injektion trennung Trennung auf C18-Säule injektion->trennung detektion Detektion (FLD oder MS) trennung->detektion

Workflow für die HPLC-Analyse.

Detailliertes Protokoll

Benötigte Materialien:

  • (R)-3-Amino-4-methylpentansäure Standard

  • o-Phthalaldehyd (OPA)

  • 3-Mercaptopropionsäure (3-MPA) oder N-Acetyl-L-cystein (NAC)[10]

  • Borsäure

  • Natriumhydroxid

  • Methanol, HPLC-Qualität

  • Acetonitril, LC-MS-Qualität

  • Ameisensäure, LC-MS-Qualität

  • HPLC- oder UHPLC-System mit Autosampler, Fluoreszenzdetektor (FLD) und/oder Massenspektrometer

Vorgehensweise:

  • Reagenzien vorbereiten:

    • Boratpuffer (0.4 M, pH 9.5): 2.47 g Borsäure in 90 mL Wasser lösen. Den pH-Wert mit konzentrierter NaOH-Lösung auf 9.5 einstellen und mit Wasser auf 100 mL auffüllen.

    • OPA-Reagenz: 50 mg OPA in 1 mL Methanol lösen. 9 mL Boratpuffer (0.4 M, pH 9.5) und 100 µL 3-Mercaptopropionsäure hinzufügen. Gut mischen. Das Reagenz ist lichtempfindlich und sollte frisch zubereitet und in einem braunen Glasgefäß aufbewahrt werden.

  • Probenvorbereitung:

    • Standard- und Probenlösungen in Boratpuffer (oder einem geeigneten Puffer, der anschließend mit Boratpuffer verdünnt wird) herstellen.

  • Automatisierte Derivatisierung und Analyse:

    • Das Autosampler-Programm so einstellen, dass Probenlösung und OPA-Reagenz in einem definierten Verhältnis (z.B. 1:4) gemischt werden.

    • Eine Reaktionszeit von 2 Minuten vor der Injektion programmieren.

    • Das Reaktionsgemisch auf eine C18-Säule injizieren und die chromatographische Trennung durchführen.

Typische HPLC-Parameter
ParameterEinstellungBegründung
HPLC-Säule C18, 100 x 2.1 mm, 1.8 µmBietet eine hohe Trennleistung für die gebildeten hydrophoben Derivate.
Mobile Phase A 0.1% Ameisensäure in WasserStandard-Eluent für die RP-LC-MS.
Mobile Phase B 0.1% Ameisensäure in AcetonitrilOrganischer Eluent zur Elution der Derivate.
Gradient 10% B bis 90% B in 10 minErmöglicht die Trennung des Derivats von Reagenzüberschuss und anderen Matrixkomponenten.
Flussrate 0.4 mL/minAngepasst an die Säulendimensionen.
Säulentemperatur 40 °CVerbessert die Peakform und Reproduzierbarkeit.
FLD-Detektion Ex: 340 nm, Em: 455 nmOptimale Wellenlängen für die Detektion von OPA-Derivaten.
MS-Detektion ESI+, MRM-ModusHohe Spezifität und Empfindlichkeit. Übergang m/z [M+H]⁺ → spezifisches Fragment.

Zusammenfassung und Ausblick

Die vorgestellten Derivatisierungsmethoden ermöglichen eine robuste und empfindliche Quantifizierung von (R)-3-Amino-4-methylpentansäure. Die Wahl der Methode hängt von der verfügbaren Ausstattung und den spezifischen Anforderungen der Analyse ab.

  • Die GC-MS-Methode nach Silylierung ist äußerst robust und bietet eine hohe Trennleistung. Sie ist ideal für Labore, die bereits über eine GC-MS-Ausstattung verfügen. Die Notwendigkeit einer vollständig wasserfreien Umgebung ist die größte Herausforderung.[9]

  • Die HPLC-Methode mit OPA-Derivatisierung zeichnet sich durch ihre hohe Empfindlichkeit, schnelle Reaktionskinetik bei Raumtemperatur und die Eignung für die Automatisierung aus. Sie ist die Methode der Wahl für Hochdurchsatzanwendungen. Die begrenzte Stabilität der Derivate erfordert eine zeitnahe Analyse nach der Reaktion.[11][12]

Für die enantioselektive Analyse, die zur Bestimmung der chiralen Reinheit unerlässlich ist, kann die OPA-Methode durch die Verwendung eines chiralen Thiols anstelle von 3-MPA modifiziert werden.[10] Alternativ können chirale Derivatisierungsreagenzien wie die Säurechloride der Mosher-Säure eingesetzt werden, um Diastereomere zu bilden, die auf einer achiralen Säule getrennt werden können.[8] Moderne LC-MS/MS-Methoden ermöglichen teilweise auch die Analyse von unterivatisierten Aminosäuren mittels HILIC- oder Mixed-Mode-Chromatographie, was die Probenvorbereitung vereinfacht.[5][13][14]

Referenzen

  • Waters Corporation. (n.d.). Derivatisierung von Aminosäuren mit der Waters AccQ•Tag Chemistry. Waters. Abgerufen von [Link]
  • Universität Greifswald. (n.d.). Transaminase-vermittelte Synthese β-chiraler Amine. Universität Greifswald.
  • Gemeinsamer Bundesausschuss. (2025). Pregabalin, Gruppe 1, in Stufe 1 - Zusammenfassende Dokumentation. G-BA.
  • Agilent Technologies. (2018). Analyse nicht derivatisierter Aminosäuren mithilfe von LC/MS im Rahmen der Überwachung von Zellkulturen in Bioreaktoren. Agilent. Abgerufen von [Link]
  • DocCheck Flexikon. (n.d.). Pregabalin. DocCheck. Abgerufen von [Link]
  • Eichentopf, B., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality. Abgerufen von [Link]
  • Piri-Moghadam, H., et al. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Clinica Chimica Acta. Abgerufen von [Link]
  • YouTube. (2020). Chirale Derivatisierung zur Bestimmung des Enantiomerenüberschusses (ee) durch 1H NMR. Abgerufen von [Link]
  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology Progress. Abgerufen von [Link]
  • Thermo Fisher Scientific. (n.d.). Thermo Scientific Fluoraldehyde O-phthaldialdehyd Reagenzlösung (OPA). Fisher Scientific. Abgerufen von [Link]
  • Wikipedia. (2025). Chirales Derivatisierungsreagenz. Wikipedia. Abgerufen von [Link]
  • Chromsystems. (n.d.). Aminosäuren-Analytik (AAA). Chromsystems. Abgerufen von [Link]
  • Tsikas, D., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine... Amino Acids. Abgerufen von [Link]
  • Lafosse, M., et al. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • ARK Diagnostics, Inc. (n.d.). Pregabalin Urine Assay. ARK Diagnostics.
  • DiVA portal. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent.... Abgerufen von [Link]
  • netDoktor.at. (2021). Pregabalin: Worauf achten?. netDoktor.at. Abgerufen von [Link]
  • Waters Corporation. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma.... Waters.
  • HAW Hamburg. (2014). Quantifizierung von Proteinen mittels Aminosäureanalytik. HAW Hamburg.
  • Gelbe Liste. (n.d.). Pregabalin. Gelbe Liste. Abgerufen von [Link]
  • Chemie.de. (n.d.). Isoleucin. Chemie.de. Abgerufen von [Link]
  • ResearchGate. (2025). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives.... ResearchGate. Abgerufen von [Link]

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Troubleshooting & Optimization

Technical Support Center: Chiral Separation of β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of β-amino acids. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during these sensitive analytical procedures. This resource is structured in a direct question-and-answer format to help you quickly identify and resolve specific experimental issues.

Part 1: Troubleshooting Guide

This section addresses the most frequent and critical problems encountered during the chiral separation of β-amino acids by High-Performance Liquid Chromatography (HPLC).

Q1: Why am I seeing poor or no resolution between my β-amino acid enantiomers?

A1: This is the most common challenge in chiral chromatography. The lack of separation (co-elution) or partial separation of enantiomers can stem from several factors, each related to the delicate balance of interactions between the analytes, the chiral stationary phase (CSP), and the mobile phase.

Underlying Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP) Selection: The fundamental principle of chiral separation is the formation of transient, diastereomeric complexes between the enantiomers and the CSP. If the CSP's chiral selector does not offer sufficient stereoselective interactions with your specific β-amino acid, no separation will occur. β-amino acids, with their additional methylene group compared to α-amino acids, can present unique steric and conformational properties.[1][2]

    • Solution: Screen different types of CSPs. For β-amino acids, the most successful CSPs are often macrocyclic glycopeptides and crown ethers.[3][4]

      • Macrocyclic Glycopeptide Phases (e.g., Teicoplanin-based): These are highly versatile and can operate in reversed-phase, polar organic, or normal-phase modes. They offer a complex array of interaction sites (ionic, hydrogen bonding, hydrophobic) and are known to separate a wide range of α- and β-amino acids, both derivatized and underivatized.[1][3][5]

      • Crown Ether Phases (e.g., CROWNPAK CR(+)): These CSPs are specifically designed for the separation of compounds with primary amino groups. The mechanism relies on the complexation of the protonated primary amine (-NH3+) within the crown ether's cavity through multiple hydrogen bonds.[1][2] This makes them highly effective for underivatized amino acids.

  • Suboptimal Mobile Phase Composition: The mobile phase dictates the strength and nature of the interactions between the analyte and the CSP.

    • Incorrect pH (for Crown Ether and Ion-Exchange CSPs): For crown ether columns, an acidic mobile phase (pH 1-2) is critical.[6] The low pH ensures the primary amine of the β-amino acid is fully protonated, enabling it to form the necessary inclusion complex with the crown ether.[2][6] If the pH is too high (>2), this interaction weakens, leading to a loss of enantioselectivity.[6]

    • Inappropriate Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) control retention time and can significantly influence selectivity. In reversed-phase mode on a teicoplanin column, for example, changing the organic modifier or its percentage can alter the conformation of the chiral selector, thus affecting resolution.

    • Solution: Systematically optimize the mobile phase.

      • pH Adjustment: For crown ether columns, use perchloric acid or trifluoroacetic acid (TFA) to adjust the aqueous mobile phase to a pH between 1.0 and 2.0.[1][6]

      • Modifier Screening: Test different organic modifiers. Methanol often provides better hydrogen bonding capabilities, which can be beneficial, while acetonitrile offers different dipole-dipole interactions. Sometimes, a combination of alcohols can improve resolution.[7]

      • Start Simple: For macrocyclic glycopeptide phases, simple mobile phases like methanol/water or acetonitrile/water with acidic or basic additives are often a good starting point.[1]

  • Incorrect Column Temperature: Temperature affects the thermodynamics and kinetics of the chiral recognition process.[8]

    • Cause: Higher temperatures decrease mobile phase viscosity and can improve peak efficiency, but often reduce the stability of the diastereomeric complexes, leading to lower retention and decreased resolution. Conversely, lower temperatures can enhance these interactions.

    • Solution: Optimize the column temperature. For many separations on crown ether and macrocyclic glycopeptide phases, operating at sub-ambient temperatures (e.g., 5-15°C) can significantly increase retention and improve resolution.[6][9] It is crucial to screen temperatures from 10°C to 40°C to find the optimum.

  • Inappropriate Flow Rate: A lower flow rate increases the residence time of the analytes on the column, allowing more time for the enantioselective interactions to occur, which can improve resolution.[10]

    • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). While this increases analysis time, it is a simple way to potentially achieve baseline separation.

// Nodes Start [label="Problem:\nPoor or No Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_CSP [label="Is the CSP appropriate for\nβ-amino acids?", fillcolor="#FBBC05", fontcolor="#202124"]; Screen_CSP [label="Action:\nScreen Macrocyclic Glycopeptide\nand Crown Ether CSPs", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_MP [label="Is the Mobile Phase\noptimized?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_pH [label="Action:\nAdjust pH (1-2 for Crown Ether)\nAdd acid/base modifiers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Org [label="Action:\nVary organic modifier type\n(MeOH, ACN) and %", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Is the Temperature\noptimized?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Action:\nScreen sub-ambient to\nabove-ambient temps (e.g., 10-40°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Flow [label="Is the Flow Rate\noptimized?", fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Flow [label="Action:\nReduce flow rate\n(e.g., to 0.5 mL/min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Resolution Achieved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_CSP; Check_CSP -> Screen_CSP [label="No"]; Check_CSP -> Check_MP [label="Yes"]; Screen_CSP -> Check_MP; Check_MP -> Optimize_pH [label="No"]; Optimize_pH -> Optimize_Org; Check_MP -> Check_Temp [label="Yes"]; Check_Temp -> Optimize_Temp [label="No"]; Optimize_Temp -> Success; Check_Temp -> Check_Flow [label="Yes"]; Check_Flow -> Optimize_Flow [label="No"]; Optimize_Flow -> Success; Check_Flow -> Success [label="Yes"]; Optimize_Org -> Success; }

Caption: A systematic workflow for chiral method development.

Q7: What is a standard protocol for sample and mobile phase preparation?

A7: Proper preparation is essential for reproducible results and long column life.

Objective: To prepare a sample and mobile phase suitable for chiral HPLC analysis, minimizing particulates and ensuring compositional accuracy.

Materials:

  • β-amino acid sample

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water)

  • HPLC-grade additives (e.g., perchloric acid, diethylamine)

  • Volumetric flasks and pipettes

  • 0.22 µm or 0.45 µm syringe filters (PTFE or other compatible material)

  • Solvent filtration apparatus (0.45 µm membrane filter)

  • Ultrasonic bath

Procedure:

  • Mobile Phase Preparation: a. Measure the required volumes of the desired solvents (e.g., 800 mL acetonitrile, 200 mL water) into a clean glass reservoir. b. If required, carefully add the specified additive (e.g., 1.0 mL of 0.1% TFA). c. Mix thoroughly by swirling or magnetic stirring. d. Degas the mobile phase using vacuum filtration or by sonicating in an ultrasonic bath for 10-15 minutes to remove dissolved gases, which can cause pump and detector issues. [10]

  • Stock Sample Solution Preparation: a. Accurately weigh a suitable amount of your β-amino acid standard (e.g., 10 mg). b. Transfer it to a volumetric flask (e.g., 10 mL). c. Dissolve the sample in a small amount of a suitable solvent. Best Practice: Use the mobile phase as the diluent. [10]If solubility is an issue, use the weakest possible solvent. d. Once dissolved, fill the flask to the mark with the diluent. This creates a stock solution (e.g., 1 mg/mL).

  • Working Sample Solution Preparation: a. Dilute the stock solution to the final desired concentration for injection (e.g., 0.1 mg/mL). This concentration should be within the linear range of the detector and should not overload the column. b. Before injection, filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit. [10]

References

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. [Link]
  • Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6). PubMed. [Link]
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]
  • Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochrom
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Taylor & Francis Online. [Link]
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. [Link]
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]
  • Effect of Temperature on Retention of Cyclic (β-Amino Acid Enantiomers on a Chiral Crown Ether Stationary Phase. Journal of Chromatographic Science | Oxford Academic. [Link]
  • Chiral Separation of Amino Acids by Capillary Electrophoresis With Octyl-Beta-Thioglucopyranoside as Chiral Selector. PubMed. [Link]
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Applic
  • Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. PMC - PubMed Central. [Link]
  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]
  • HPLC Troubleshooting Guide. Restek. [Link]
  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview.
  • Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipul

Sources

Optimizing reaction conditions for (r)-3-Amino-4-methylpentanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (R)-3-Amino-4-methylpentanoic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical chiral intermediate. As a key building block in the development of pharmaceuticals like Pregabalin, achieving high yield and enantiomeric purity is paramount.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical experience.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most common hurdles encountered during the asymmetric synthesis of this compound. A prevalent and efficient strategy involves the asymmetric Michael addition of a nucleophile to an appropriate α,β-unsaturated acceptor, which establishes the key C-N bond and the chiral center.[4][5]

Q1: My reaction suffers from low enantiomeric excess (ee). How can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a frequent and critical issue in asymmetric synthesis.[6] The root cause is almost always suboptimal stereo-differentiation in the transition state of the key bond-forming step. Here’s a systematic approach to troubleshooting this problem:

1. Catalyst/Ligand Choice is Critical: The chiral catalyst or ligand is the primary director of stereochemistry.

  • Mechanism Insight: Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, and metal complexes with chiral ligands (e.g., Rhodium or Iridium-based) create a chiral environment.[7][8] The substrate is forced into a specific orientation upon binding to the catalyst, exposing one face of the prochiral center to nucleophilic attack over the other.

  • Troubleshooting Steps:

    • Screen Different Catalyst Families: If you are using a proline-based organocatalyst, consider switching to a chiral phosphoric acid or a metal-based catalyst. Their interaction modes with the substrate are fundamentally different, which can dramatically alter the ee.[9]

    • Modify Ligand Sterics and Electronics: Within a catalyst family (e.g., metal-phosphine complexes), subtle changes to the ligand's steric bulk or electronic properties can fine-tune the chiral pocket. For example, replacing a phenyl group with a bulkier naphthyl or sterically demanding tert-butyl group can enhance facial shielding of the substrate.

2. Solvent Effects: The solvent can significantly influence the catalyst's conformation and the stability of the diastereomeric transition states.

  • Mechanism Insight: Solvents can interact with the catalyst and substrates through hydrogen bonding or dipole-dipole interactions, altering the energetics of the reaction pathway. A more rigid transition state, often favored in non-polar solvents, can lead to higher enantioselectivity.

  • Troubleshooting Steps:

    • Conduct a solvent screen. Start with common solvents like Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) and consider more polar options like Acetonitrile if solubility is an issue.

    • Be aware that coordinating solvents can sometimes compete with the substrate for binding to a metal catalyst, potentially lowering ee.

3. Temperature Optimization:

  • Mechanism Insight: The difference in activation energy (ΔΔG‡) between the two pathways leading to the R and S enantiomers determines the enantiomeric ratio.[10] Lowering the reaction temperature increases this energy difference, favoring the lower energy pathway and thus increasing the ee.

  • Troubleshooting Steps:

    • Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).

    • Caveat: Lowering the temperature will also decrease the reaction rate. You must find a balance between acceptable enantioselectivity and reaction time.

Q2: The overall yield of my synthesis is poor. What are the likely causes and solutions?

Answer: Poor yield can be attributed to several factors, including incomplete conversion, side reactions, or product degradation.

1. Incomplete Conversion:

  • Mechanism Insight: The reaction may stall due to catalyst deactivation, insufficient reaction time, or an unfavorable equilibrium.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC, GC, or LC-MS to track the consumption of starting material. If the reaction plateaus, the issue might be catalyst stability.

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes drive the reaction to completion.

    • Check Reagent Purity: Impurities in starting materials or solvents (especially water) can poison sensitive catalysts. Ensure all reagents are pure and solvents are anhydrous.

2. Competing Side Reactions:

  • Mechanism Insight: In a Michael addition, common side reactions include 1,2-addition to a carbonyl group instead of the desired 1,4-conjugate addition.[4] Other possibilities include polymerization of the Michael acceptor or decomposition of the starting materials under the reaction conditions.

  • Troubleshooting Steps:

    • Choice of Base/Nucleophile: The "hardness" or "softness" of the nucleophile is key. Softer nucleophiles (like thiolates or cuprates) preferentially undergo 1,4-addition, while harder nucleophiles (like Grignard reagents) are more prone to 1,2-addition. If using an enolate, the choice of counter-ion and solvent can influence its reactivity.

    • Temperature Control: Exothermic reactions can lead to temperature spikes, promoting side reactions. Ensure adequate cooling and controlled addition of reagents.

3. Product Isolation and Purification Issues:

  • Mechanism Insight: β-amino acids can be amphoteric and sometimes highly polar, making extraction and purification challenging. They can also be prone to lactamization, especially under acidic or basic conditions during workup.

  • Troubleshooting Steps:

    • pH-Controlled Workup: Carefully adjust the pH during aqueous workup to ensure the product is in a neutral, extractable form.

    • Chromatography: Use an appropriate stationary phase. For polar compounds, reverse-phase chromatography or ion-exchange chromatography might be more effective than standard silica gel.

    • Derivatization: Consider protecting the amine (e.g., as a Boc-carbamate) and the carboxylic acid (e.g., as a methyl ester) before purification. This makes the molecule less polar and easier to handle with standard silica gel chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic strategy is generally preferred for scalability: catalytic asymmetric synthesis or resolution of a racemate?

Answer: For industrial and large-scale synthesis, catalytic asymmetric synthesis is almost always preferred over classical resolution.

  • Atom Economy: Asymmetric synthesis aims to convert a prochiral starting material directly into the desired enantiomer, with a theoretical maximum yield of 100%.[10]

  • Yield Limitation of Resolution: Classical resolution of a racemic mixture has a maximum theoretical yield of 50% for the desired enantiomer, as the other 50% is the undesired enantiomer. While the undesired enantiomer can sometimes be racemized and recycled, this adds extra steps, cost, and complexity to the process.[11]

  • Process Efficiency: Asymmetric catalysis often involves fewer steps than a resolution-racemization loop, leading to a more efficient and cost-effective process on a large scale.

However, enzymatic kinetic resolution can be a highly effective and scalable alternative, sometimes offering extremely high enantioselectivity for specific substrates.[2][12]

Q2: How do I properly determine the enantiomeric excess (ee) of my final product?

Answer: Relying solely on optical rotation is not a reliable method for determining ee, as the specific rotation can be influenced by trace impurities.[6] The most robust and standard methods are chromatographic.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The sample is passed through a column with a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and baseline separation of the peaks. The ee is calculated from the relative area of the two peaks.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds. The product often needs to be derivatized first (e.g., esterification of the acid and acylation of the amine) to make it sufficiently volatile.

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the NMR signals (e.g., a specific proton) for the two enantiomers will be shifted to different extents, allowing for integration and calculation of the ee. This method is generally less precise than chiral chromatography.

Section 3: Experimental Protocols & Data

Protocol: Asymmetric Michael Addition using a Chiral Organocatalyst

This protocol describes a general procedure for the asymmetric conjugate addition of an aldehyde to a nitroalkene, a common strategy to form the carbon backbone and set the stereocenter.

Step-by-Step Methodology:

  • To a stirred solution of the nitroalkene (1.0 eq) and the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 eq) in anhydrous Toluene (5 mL/mmol of nitroalkene) at -20 °C, add the aldehyde (1.5 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC analysis.

  • Upon completion (typically 24-48 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the mixture with Ethyl Acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product (a γ-nitro aldehyde) is then purified by flash column chromatography.

  • The nitro group is subsequently reduced (e.g., using H2, Pd/C or catalytic transfer hydrogenation) and the aldehyde is oxidized (e.g., using a Pinnick oxidation) to afford the final β-amino acid product.

Data Presentation: Influence of Reaction Parameters on Enantioselectivity

The following table summarizes typical optimization data for an asymmetric Michael addition.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)ee (%)
110Toluene258575
210DCM258271
310THF257565
410Toluene08488
5 10 Toluene -20 81 95
65Toluene-207094

Data is representative and intended for illustrative purposes.

Section 4: Visualized Workflows

General Synthesis & Optimization Workflow

G cluster_prep Preparation cluster_reaction Reaction & Optimization cluster_workup Workup & Purification Prep Select Synthetic Route (e.g., Michael Addition) Reagents Prepare/Purify Reagents & Anhydrous Solvents Prep->Reagents Reaction Perform Initial Reaction (e.g., RT, 10 mol% Cat.) Reagents->Reaction Analysis Analyze Yield & ee (LC-MS, Chiral HPLC) Reaction->Analysis Decision Is ee > 95%? Analysis->Decision Optimize Optimize Conditions: - Temperature Screen - Solvent Screen - Catalyst Screen Decision->Optimize No Workup Quench & Extract Decision->Workup Yes Optimize->Reaction Iterate Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize G Start Low ee Detected Temp Is reaction at low temperature? Start->Temp LowerTemp Lower Temperature (e.g., 0°C to -78°C) Temp->LowerTemp No Solvent Was a solvent screen performed? Temp->Solvent Yes LowerTemp->Solvent SolventScreen Screen Non-Polar (Toluene, Hexane) & Polar Aprotic (DCM) Solvent->SolventScreen No Catalyst Is the catalyst optimal? Solvent->Catalyst Yes SolventScreen->Catalyst CatalystScreen Screen Different Catalyst Classes & Ligand Modifications Catalyst->CatalystScreen No End High ee Achieved Catalyst->End Yes CatalystScreen->End

Caption: Decision tree for systematically troubleshooting low enantiomeric excess in an asymmetric synthesis.

References

  • Title: Michael Addition Source: Organic Chemistry Portal URL:[Link]
  • Title: Asymmetric-Synthesis Source: University of B
  • Title: Process for preparing pregabalin and its intermediate Source: Google Patents URL
  • Title: Enantioselective synthesis of β-amino acids: A Review Source: Hilaris Publisher URL:[Link]
  • Title: A New Polymer-Anchored Chiral Catalyst for Asymmetric Michael Addition Reactions Source: ACS Public
  • Title: Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts Source: Washington University Open Scholarship URL:[Link]
  • Title: 26.4: Synthesis of Amino Acids Source: Chemistry LibreTexts URL:[Link]
  • Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL:[Link]
  • Title: Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase Source: National Institutes of Health (NIH) URL:[Link]
  • Title: An Efficient Process of Racemization of 3-(Carbamoylmethyl)
  • Title: Chapter 5: Principles of Asymmetric Synthesis Source: The Royal Society of Chemistry URL:[Link]
  • Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Fig. 2 Presented method for S-pregabalin synthesis:[3] Reagents and...
  • Title: Enzymatic strategies for asymmetric synthesis Source: National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: Optimizing β-Leucine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-leucine synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing this valuable unnatural amino acid. This resource is structured to address specific challenges you may encounter, whether you are employing enzymatic, chemical, or fermentation-based methodologies. Our goal is to not only provide solutions but also to explain the underlying principles to empower you to optimize your synthesis for maximum yield and purity.

I. Foundational Knowledge & General Troubleshooting

This section addresses overarching issues that can affect any β-leucine synthesis workflow, from initial reaction setup to final product analysis.

FAQ 1: My overall yield of β-leucine is significantly lower than expected. Where do I start troubleshooting?

Low yields can be attributed to a variety of factors across the synthesis and purification process. A systematic approach is crucial for identifying the root cause.[1]

Initial Diagnostic Steps:

  • Verify Starting Materials: Ensure the purity and integrity of your starting materials and reagents. Impurities can inhibit reactions or lead to unwanted side products.

  • Reaction Monitoring: Actively monitor your reaction's progress using appropriate analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine if the reaction is going to completion.[1]

  • Analyze the Crude Product: Before purification, analyze a small sample of your crude reaction mixture. This can provide insights into whether the low yield is due to an incomplete reaction or losses during workup and purification.[1]

Below is a logical workflow to guide your troubleshooting process:

G cluster_0 Initial Synthesis & Analysis cluster_1 Troubleshooting Pathways A Low Final Yield of β-Leucine B Analyze Crude Product (HPLC, LC-MS) A->B C Is Target β-Leucine Mass Present? B->C D YES: High Loss During Purification C->D Yes E NO: Incomplete or Failed Reaction C->E No F Review Purification Protocol D->F G Review Reaction Conditions & Reagents E->G H Optimize Purification (e.g., different column, gradient) F->H I Optimize Reaction (e.g., temperature, catalyst, enzyme load) G->I

Caption: A logical workflow for troubleshooting low yields in β-leucine synthesis.

FAQ 2: How can I accurately quantify my β-leucine yield and distinguish it from its α-isomer, L-leucine?

Accurate quantification and isomer separation are critical. Several analytical techniques are well-suited for this purpose.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for amino acid analysis.[2] For robust separation of leucine isomers, specialized columns and methods may be necessary.[3][4]

  • HPLC-Mass Spectrometry (HPLC-MS/MS): This is a highly sensitive and specific method for quantifying amino acids in complex matrices like plasma or fermentation broth.[5]

  • Capillary Electrophoresis (CE): CE can also be employed for the separation and quantification of underivatized branched-chain amino acids.[5]

Experimental Protocol: HPLC Analysis of β-Leucine

  • Sample Preparation:

    • For crude reaction mixtures, dilute a small aliquot in the mobile phase.

    • For purified samples, dissolve a known weight in the mobile phase to a specific concentration.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH 5.0) and an organic solvent (e.g., acetonitrile).[2]

    • Detection: UV detector at 214 nm.[2][6]

  • Quantification:

    • Prepare a standard curve using a pure standard of β-leucine of known concentrations.

    • Integrate the peak area of β-leucine in your samples and calculate the concentration based on the standard curve.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1 M Phosphate Buffer, pH 5.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 214 nm
Injection Volume 10-20 µL

II. Troubleshooting Enzymatic Synthesis

Enzymatic synthesis offers high selectivity but can be prone to issues related to enzyme activity and stability.

FAQ 3: My enzymatic reaction to produce β-leucine is showing low conversion. What are the likely causes?

Low conversion in enzymatic reactions often points to issues with the enzyme itself or the reaction environment.

  • Sub-optimal Enzyme Activity:

    • Cause: The enzyme may have lost activity due to improper storage or handling. The reaction conditions (pH, temperature) may not be optimal for the specific enzyme.

    • Solution:

      • Verify the storage conditions of the enzyme.

      • Perform a small-scale experiment to test the enzyme's activity with a known substrate.

      • Optimize the reaction pH and temperature. Most enzymatic reactions have a narrow optimal range.[2]

  • Enzyme Inhibition:

    • Cause: The substrate or product itself, or impurities in the starting materials, may be inhibiting the enzyme.

    • Solution:

      • Check the literature for known inhibitors of your enzyme.

      • Ensure the purity of your substrates.

      • Consider a fed-batch approach for substrate addition to avoid high initial concentrations that might be inhibitory.

  • Insufficient Enzyme Concentration:

    • Cause: The amount of enzyme may be the limiting factor in the reaction.

    • Solution: Increase the enzyme concentration in a stepwise manner to find the optimal loading.

FAQ 4: I am using Leucine 2,3-aminomutase for the conversion of α-leucine to β-leucine, but the yield is poor. How can I improve this?

Leucine 2,3-aminomutase is a cobalamin-dependent enzyme, and its activity is critically linked to the presence of its cofactor.[7][8]

  • Cofactor Deficiency:

    • Cause: Insufficient or degraded adenosylcobalamin (a form of Vitamin B12) will directly lead to low enzyme activity.

    • Solution: Ensure you are adding a sufficient concentration of fresh adenosylcobalamin to your reaction mixture.[8][9]

  • Equilibrium Limitations:

    • Cause: The reaction catalyzed by an aminomutase is reversible. The equilibrium may not favor the formation of β-leucine.

    • Solution: Consider strategies to shift the equilibrium, such as the removal of the β-leucine product as it is formed, although this can be challenging to implement.

G cluster_0 Enzymatic Synthesis Workflow A Prepare Buffered Solution (e.g., Phosphate Buffer, pH 7.5) B Dissolve Substrates (e.g., α-Leucine) A->B C Add Cofactors (if required, e.g., Adenosylcobalamin) B->C D Add Enzyme (e.g., Leucine 2,3-aminomutase) C->D E Incubate at Optimal Temperature (e.g., 37°C) D->E F Monitor Reaction Progress (HPLC) E->F G Terminate Reaction & Purify F->G

Caption: General workflow for enzymatic synthesis of β-leucine.

III. Troubleshooting Chemical Synthesis

Chemical synthesis provides versatility but often requires careful control of reaction conditions and management of byproducts.

FAQ 5: My chemical synthesis of β-leucine is resulting in a mixture of isomers and low yield of the desired β-form. How can I improve selectivity?

Achieving high selectivity for the β-isomer is a common challenge in the chemical synthesis of β-amino acids.

  • Inadequate Protecting Groups:

    • Cause: The choice and stability of protecting groups are paramount. If the protecting group on the α-amino or α-carboxyl group is not stable under the reaction conditions, side reactions and isomer formation can occur.

    • Solution: Select robust protecting groups that are orthogonal, meaning they can be removed under different conditions without affecting each other. For example, using a benzyloxycarbonyl (Cbz) group for the amino function and a benzyl (Bn) ester for the α-carboxyl group can be effective.[2]

  • Sub-optimal Reaction Conditions:

    • Cause: Temperature, reaction time, and the choice of solvent and coupling agents can all influence the selectivity of the reaction.

    • Solution:

      • Carefully control the reaction temperature. Running reactions at lower temperatures can often improve selectivity.

      • Optimize the reaction time. Allowing the reaction to proceed for too long can sometimes lead to side reactions and racemization.

      • Screen different solvents and coupling reagents to find the combination that gives the highest selectivity for your specific reaction.

FAQ 6: I am struggling with the purification of my chemically synthesized β-leucine. The product is not clean after chromatography.

Purification of small, polar molecules like amino acids can be challenging.

  • Co-elution of Byproducts:

    • Cause: Unreacted starting materials or closely related byproducts may have similar retention times to your desired product on the chromatography column.

    • Solution:

      • Optimize your HPLC gradient. A shallower gradient can improve the resolution between your product and impurities.

      • Consider a different stationary phase. If reversed-phase chromatography is not providing adequate separation, explore other options like ion-exchange or hydrophilic interaction liquid chromatography (HILIC).

  • Product Losses During Workup:

    • Cause: β-Leucine may have some solubility in organic solvents used for extraction, leading to losses.

    • Solution: Minimize the volume of organic solvents used in extractions. Back-extract the organic layers with an aqueous solution to recover any dissolved product.

IV. Troubleshooting Fermentation-Based Production

Fermentation is a powerful method for producing amino acids at scale, but yields are highly dependent on the metabolic state of the microorganism.[10][11]

FAQ 7: The β-leucine titer in my fermentation with Corynebacterium glutamicum or E. coli is low. How can I enhance production?

Low titers in fermentation can be due to metabolic bottlenecks, suboptimal culture conditions, or feedback inhibition.[12]

  • Metabolic Bottlenecks:

    • Cause: The expression levels of key enzymes in the β-leucine biosynthesis pathway may be insufficient. The supply of precursors, such as pyruvate, may also be limiting.

    • Solution:

      • Overexpress the genes encoding rate-limiting enzymes in the leucine biosynthesis pathway, such as leuA, ilvBN, and ilvC.[13][14]

      • Engineer the central carbon metabolism to direct more flux towards pyruvate.

  • Suboptimal Fermentation Conditions:

    • Cause: The fermentation medium composition (e.g., carbon-to-nitrogen ratio) and physical parameters (temperature, pH, aeration) are not optimized.[10]

    • Solution: Systematically optimize these parameters. For example, adjusting the C/N ratio and the dilution rate in a chemostat culture can significantly impact yield and productivity.[10]

Table of Optimized Fermentation Parameters for L-Leucine Production in C. glutamicum

ParameterOptimized ValueImpact on YieldReference
Dilution Rate (Chemostat) 0.04 h⁻¹Increased productivity[10]
Nitrogen Source Ammonium AcetateIncreased titer[10]
Initial C/N Ratio 57.6Increased titer[10]
  • Feedback Inhibition:

    • Cause: High concentrations of leucine or related branched-chain amino acids can inhibit the activity of key enzymes in the biosynthetic pathway.

    • Solution: Engineer the key enzymes to be resistant to feedback inhibition by introducing specific mutations.

FAQ 8: My fermentation is producing a significant amount of L-valine as a byproduct, complicating purification and reducing the β-leucine yield. What can be done?

The biosynthetic pathways for leucine and valine are closely linked, sharing common enzymes.[14]

  • Lack of Specificity in Transamination:

    • Cause: The final step in both leucine and valine synthesis is often catalyzed by the same branched-chain amino acid transaminases (BCATs).[15][16]

    • Solution:

      • Delete the native BCAT genes (ilvE).[15][17]

      • Introduce a heterologous aminotransferase with higher specificity for the β-leucine precursor. For instance, expressing an aspartate aminotransferase (aspB) has been shown to improve L-leucine production.[15][17]

  • Redox Imbalance:

    • Cause: The synthesis of one mole of L-leucine requires two moles of NADPH.[13][14] An imbalance in the cellular redox state can limit the flux towards leucine.

    • Solution: Engineer the cofactor specificity of key enzymes. For example, mutating the acetohydroxyacid isomeroreductase (ilvC) to prefer NADH over NADPH, and introducing an NAD-specific leucine dehydrogenase, can help balance the redox flux and improve leucine production.[13][14]

G cluster_0 Metabolic Engineering Strategy A Low β-Leucine Titer B Identify Rate-Limiting Steps A->B C Overexpress Key Biosynthetic Genes (e.g., leuA, ilvBNCE) B->C D Optimize Precursor Supply (e.g., from Pyruvate) B->D E Address Feedback Inhibition (Mutate key enzymes) B->E F Optimize Fermentation Conditions (pH, Temp, C/N ratio) C->F D->F E->F G High β-Leucine Titer F->G

Caption: A metabolic engineering workflow for improving β-leucine production in microorganisms.

V. References

  • BenchChem. (2025). Troubleshooting low yields in unnatural amino acid synthesis. Retrieved from

  • Stabler, S. P., & Allen, R. H. (1988). Failure to detect beta-leucine in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry. PubMed. Retrieved from

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved from

  • MDPI. (n.d.). Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases. Retrieved from

  • BenchChem. (2025). troubleshooting peptide aggregation in L-beta-aspartyl-L-leucine. Retrieved from

  • BenchChem. (2025). A Technical Guide to the Synthesis and Purification of L-beta-Aspartyl-L-leucine. Retrieved from

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from

  • Taylor & Francis Online. (n.d.). Effect of fed-batch and chemostat cultivation processes of C. glutamicum CP for L-leucine production. Retrieved from

  • MDPI. (2019). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. Retrieved from

  • PubMed Central. (2019). Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases. Retrieved from

  • ResearchGate. (2025). Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC–MS/MS and its application to a pharmacokinetic study. Retrieved from

  • MDPI. (2018). Enhanced L-Leucine Production in Escherichia coli via CRISPR-Associated Transposase Genome Engineering. Retrieved from

  • ResearchGate. (2025). (PDF) Improved l-Leucine Production in Corynebacterium glutamicum by Optimizing the Aminotransferases. Retrieved from

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Leucine. Retrieved from

  • PubMed Central. (2019). Improvement of l-Leucine Production in Corynebacterium glutamicum by Altering the Redox Flux. Retrieved from

  • PubMed. (1980). Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia. Retrieved from

  • Waters Corporation. (n.d.). Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Retrieved from

  • NIH. (n.d.). Safety and efficacy of l‐leucine produced by fermentation with Escherichia coli NITE BP‐02351 for all animal species. Retrieved from

  • Nutrition Reviews. (1981). Cobalamin-dependent leucine and p-leucine synthesis in higher animals. Retrieved from

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Technical Support Center: Purification of (r)-3-Amino-4-methylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of (r)-3-Amino-4-methylpentanoic acid, a critical chiral building block and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This document is designed for researchers, chemists, and process development professionals who encounter challenges in achieving high chemical and enantiomeric purity for this compound. Our approach is structured around common problems, providing not just solutions but also the underlying principles to empower your troubleshooting efforts.

Introduction: The Core Purification Challenge

This compound, a β-amino acid, presents unique purification challenges primarily due to its zwitterionic nature at neutral pH, high polarity, and the subtle structural difference between its enantiomers.[1][2] The primary goal of purification is typically twofold: to remove process-related impurities (e.g., starting materials, byproducts) and, most critically, to separate the desired (R)-enantiomer from its unwanted (S)-counterpart to achieve high enantiomeric excess (e.e.). This guide provides a structured, question-and-answer approach to navigate these complexities.

Section 1: Troubleshooting Enantiomeric Purity

Achieving high enantiomeric purity is the most formidable challenge in the purification of this molecule. Low enantiomeric excess can render a batch useless for pharmaceutical applications. This section addresses the most common failures in chiral resolution.

Q1: My final product has a low enantiomeric excess (e.e.) after performing a classical diastereomeric salt resolution. What are the most likely causes and how do I troubleshoot them?

A1: Low e.e. after a classical resolution is a multi-faceted problem. The root cause typically falls into one of three categories: inefficient crystallization, co-precipitation of the unwanted diastereomer, or racemization during workup.

Below is a troubleshooting workflow to diagnose and solve the issue.

G start Problem: Low Enantiomeric Excess (e.e.) cause1 Cause 1: Inefficient Diastereomeric Salt Crystallization start->cause1 cause2 Cause 2: Incorrect Stoichiometry of Resolving Agent start->cause2 cause3 Cause 3: Racemization During Salt Breaking / Workup start->cause3 solution1a Solution: Optimize Solvent System (Polarity & Protic/Aprotic) cause1->solution1a Solubility issue solution1b Solution: Implement Controlled Cooling Profile & Aging Time cause1->solution1b Kinetic issue solution2 Solution: Verify Purity of Starting Material & Titrate Resolving Agent (Use 0.5-1.0 eq) cause2->solution2 solution3 Solution: Maintain Mild pH (4-6) & Low Temperature (<30°C) During Acid/Base Workup cause3->solution3

Caption: Troubleshooting Flowchart for Low Enantiomeric Excess.

In-Depth Explanation:

  • Inefficient Crystallization: The thermodynamic and kinetic parameters of crystallization are paramount. The chosen solvent must provide a significant solubility difference between the two diastereomeric salts. A solvent that is too good will keep both salts in solution, while a solvent that is too poor will cause them to crash out together.

  • Stoichiometry: Using a full equivalent of the resolving agent is often counterproductive. This can increase the concentration of the more soluble diastereomeric salt to its saturation point, causing it to co-precipitate. Starting with ~0.5 equivalents of the resolving agent is a common strategy to maximize the purity of the initial crop of crystals.

  • Racemization: While β-amino acids are generally more stable to racemization than their α-counterparts, harsh pH (especially basic) and elevated temperatures during the workup step (liberating the free amino acid from the salt) can compromise enantiomeric purity.

Q2: I'm setting up a classical resolution for the first time. Can you provide a baseline protocol and key parameters for optimization?

A2: Certainly. Diastereomeric salt crystallization remains a robust and scalable method for chiral resolution. A common and effective resolving agent for this type of molecule is D-(-)-Tartaric acid.[3]

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

  • Dissolution: Dissolve one equivalent of racemic (rac)-3-Amino-4-methylpentanoic acid in a suitable solvent mixture (e.g., water/ethanol) with heating (50-60°C).

  • Addition of Resolving Agent: Prepare a solution of 0.5-0.6 equivalents of D-(-)-Tartaric acid in the same solvent system and add it slowly to the amino acid solution while maintaining the temperature.

  • Crystallization: Allow the solution to cool slowly and controllably to room temperature, then further to 0-5°C. The rate of cooling is critical; rapid cooling often traps impurities and the unwanted diastereomer. Hold at the final temperature for 2-12 hours (aging) to allow the crystallization to reach equilibrium.

  • Isolation: Isolate the precipitated solid (the D-tartrate salt of the (r)-amino acid) by filtration. Wash the filter cake with a small amount of cold solvent.

  • Salt Breaking: Re-dissolve the isolated salt in water. Adjust the pH to ~4-5 using a suitable base (e.g., aq. NH₃) or acid (e.g., HCl) to liberate the free amino acid.[3] The exact pH should be near the isoelectric point of the amino acid to induce precipitation.

  • Final Isolation: Filter the precipitated this compound, wash with cold water, and dry under vacuum.

Table 1: Key Optimization Parameters for Resolution

ParameterTypical RangeRationale & Expert Insight
Solvent System Water, Ethanol, Methanol, Isopropanol, or mixturesThe solvent's polarity and protic nature directly control the solubility of the diastereomeric salts. A mixture (e.g., Ethanol/Water) often provides the ideal balance to achieve differential solubility.
Resolving Agent Stoichiometry 0.5 - 1.0 equivalentsLess is often more. Starting with ~0.5 eq. maximizes the purity of the first crystal crop. The mother liquor can be recycled to recover the (S)-enantiomer.
Temperature Profile 20°C to 80°C (dissolution), then slow cooling to 0-5°CA slow, controlled cooling rate (e.g., 5-10°C per hour) is crucial for selective crystallization. A subsequent "aging" period at low temperature ensures maximum yield of the desired diastereomer.
Concentration 0.1 M - 1.0 MMust be carefully balanced to create a supersaturated solution of the desired salt upon cooling, without reaching saturation of the undesired salt.

Section 2: Addressing Chemical Purity and Physical Form

Once enantiomeric purity is achieved, the focus shifts to removing chemical impurities and obtaining the product in a stable, crystalline form.

Q3: My product is enantiomerically pure but contains process-related impurities, such as 3-isobutylglutaric acid. How can I remove these?

A3: The presence of structurally similar impurities like 3-isobutylglutaric acid is a common issue, often arising from hydrolysis of intermediates during synthesis. Purification relies on exploiting the differences in physical properties, primarily pKa and solubility.

Strategy 1: pH-Controlled Extraction

  • Dissolve the impure product in an aqueous base (e.g., 1M NaOH) to deprotonate both the amino acid and the di-acid impurity, making them water-soluble.

  • Wash the aqueous solution with a non-polar organic solvent (e.g., methyl tert-butyl ether, MTBE) to remove any neutral organic impurities.

  • Carefully acidify the aqueous layer with an acid like 1M HCl. As you lower the pH, the 3-isobutylglutaric acid (pKa1 ~4.3) will be fully protonated and may become less soluble before the amino acid (pI ~6). This can sometimes allow for selective precipitation or extraction, but the most robust method is recrystallization after pH adjustment.

Strategy 2: Recrystallization

Recrystallization is highly effective. The key is selecting a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the impurity remains in solution.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemTemperature RangeComments
Water/Isopropanol (IPA)70-80°C to 0-5°CExcellent for polar compounds. The ratio of water to IPA is critical and must be optimized to achieve supersaturation upon cooling.
Water/Ethanol70-80°C to 0-5°CSimilar to Water/IPA, offers good solubility modulation.
Water90-100°C to 0-5°CThe high polarity of water makes it a good solvent, but solubility might be high even at low temperatures, potentially reducing yield.
Q4: I am struggling to induce crystallization of my final, purified product. It remains an oil or an amorphous solid. What steps can I take?

A4: Failure to crystallize is often due to high purity (which can sometimes inhibit nucleation), residual solvents, or being trapped in a metastable amorphous state.

Protocol: Inducing Crystallization of this compound

  • Solvent Selection: Ensure you are using an appropriate anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., water, methanol) and slowly add an anti-solvent (e.g., isopropanol, acetone) until turbidity persists.

  • Temperature Gradient: Gently heat the turbid solution until it becomes clear again, then allow it to cool very slowly and undisturbed.

  • Seeding: If you have a previous crystalline batch, add a single, tiny seed crystal to the supersaturated solution to act as a nucleation point.

  • Mechanical Agitation: Gently scratching the inside wall of the flask with a glass rod at the solvent-air interface can create microscopic imperfections that serve as nucleation sites.

  • Concentration: If the product is too dilute, slowly evaporate the solvent under reduced pressure until a saturated or supersaturated solution is formed, then attempt to cool and/or seed.

Section 3: Analytical Methods for Purity Assessment

Trustworthy purification requires robust analytical methods to confirm both chemical and enantiomeric purity. "You can't purify what you can't see."

Q5: What is the industry-standard method for accurately determining the enantiomeric excess (e.e.) of this compound?

A5: The gold standard for determining enantiomeric purity of non-volatile amino acids is Chiral High-Performance Liquid Chromatography (HPLC) .[4][5] This method provides direct separation and quantification of the enantiomers.

G racemate Racemic Mixture in Mobile Phase column Chiral HPLC Column (e.g., Teicoplanin-based CSP) racemate->column separation Differential Interaction with Chiral Stationary Phase (CSP) column->separation elution1 (S)-Enantiomer (Elutes Faster) separation->elution1 Weaker Interaction elution2 (R)-Enantiomer (Elutes Slower) separation->elution2 Stronger Interaction detector UV/MS Detector elution1->detector elution2->detector chromatogram Chromatogram (Two Separated Peaks) detector->chromatogram

Caption: Workflow for Chiral HPLC Separation.

Baseline Protocol: Chiral HPLC for Enantiomeric Purity

  • Column: A teicoplanin-based chiral stationary phase (CSP), such as CHIROBIOTIC T, is highly effective for underivatized amino acids.[4][6]

  • Mobile Phase: A hydro-organic mobile phase is typically used. A good starting point is a mixture of water and ethanol or methanol, often with a small amount of acid (e.g., 0.1% formic acid) or buffer to control ionization.

  • Detection: UV detection at a low wavelength (~210 nm) is suitable, as the molecule lacks a strong chromophore. Mass Spectrometry (MS) provides greater sensitivity and specificity.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [ (Area R - Area S) / (Area R + Area S) ] * 100.

Table 3: Comparison of Analytical Techniques for e.e. Determination

TechniquePrincipleProsCons
Chiral HPLC Direct separation on a chiral stationary phase.Direct analysis, robust, highly accurate, industry standard.Requires specialized, expensive chiral columns.
GC after Derivatization Enantiomers are converted to volatile diastereomers with a chiral derivatizing agent, then separated on an achiral GC column.High resolution, fast analysis times.Indirect method, risk of racemization during derivatization, derivatization adds complexity.
CE with Chiral Selector Capillary electrophoresis using a chiral selector (e.g., cyclodextrin) in the background electrolyte.[7][8]Very high separation efficiency, low sample and solvent consumption.Can be less robust than HPLC, lower concentration sensitivity.

For routine quality control, a validated Chiral HPLC method is the most trustworthy and defensible choice.

References

  • Zhu, J., & Lin, X. (2014). Chemical kinetic resolution of unprotected β-substituted β-amino acids using recyclable chiral ligands.
  • Cai, M., et al. (2021). Chemical Resolution of C,N-Unprotected α-Substituted β-Amino Acids Using Stable and Recyclable Proline-Derived Chiral Ligands. The Journal of Organic Chemistry, 86(17), 11956–11965. [Link]
  • Schurig, V., & Juza, M. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
  • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634. [Link]
  • Johnson, M. B., et al. (2017). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 89(1), 813–820. [Link]
  • Various Authors. (n.d.).
  • Reddy, B. P., & Reddy, P. S. (2012). Process for the preparation of pregabalin. U.S.
  • Rostamizadeh, S., et al. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society, 16, 2777–2784. [Link]
  • Reddy, G. O., et al. (2008). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. ARKIVOC, 2008(16), 146-156. [Link]
  • National Center for Biotechnology Information. (n.d.). (3R)-beta-Leucine. PubChem Compound Summary for CID 2761558. [Link]
  • AOAC INTERNATIONAL. (2017). Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids. AOAC SMPR 2017.011. [Link]
  • Dunn, P. J., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Accounts of Chemical Research, 54(17), 3379–3391. [Link]
  • Tan, Y. X., et al. (2018). Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid.
  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
  • Ates, H., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary.
  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Technical Note. [Link]

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Technical Support Center: A Guide to Overcoming the Solubility Challenges of β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the solubility issues frequently encountered with β-amino acids. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions and the scientific rationale behind them. Our goal is to empower you with the knowledge to efficiently troubleshoot and overcome these common experimental hurdles.

Understanding the Solubility Puzzle of β-Amino Acids

β-amino acids, with their amino group on the beta-carbon, are crucial building blocks in peptidomimetics and drug discovery. However, their zwitterionic nature—possessing both a positive (amino) and a negative (carboxyl) charge at physiological pH—can lead to strong intermolecular interactions and crystal lattice formation, often resulting in poor solubility in both aqueous and organic solvents.[1] The properties of the side chain (R-group) further complicate this, ranging from hydrophobic to hydrophilic, directly impacting the molecule's overall polarity.[2][3]

This guide provides a systematic approach to tackling these challenges, moving from simple adjustments to more advanced techniques.

Frequently Asked Questions (FAQs)

Here are quick answers to some of the most common questions we receive.

Q1: Why is my β-amino acid not dissolving in water?

A: This is often due to the strong intermolecular forces in the solid state, a consequence of its zwitterionic form. At its isoelectric point (pI), the pH at which the net charge is zero, a β-amino acid is least soluble.[1] Your water's pH might be close to the pI of your specific β-amino acid.

Q2: I'm facing solubility issues. What is the very first step I should take?

A: Before attempting more complex methods, try gentle heating (to 30-40°C) and sonication.[4] Sonication can help break down the solid particles, increasing the surface area for dissolution.[5] If this fails, the next logical step is pH adjustment.

Q3: How does altering the pH improve solubility?

A: By adjusting the pH of the solution to be at least 1-2 units away from the β-amino acid's isoelectric point (pI), you increase the net charge of the molecule.[6][7] This enhances its interaction with polar solvents like water and reduces the strong intermolecular attractions that cause it to precipitate.[1]

Q4: What are some go-to co-solvents if pH adjustment isn't sufficient?

A: For β-amino acids with hydrophobic side chains, adding a miscible organic co-solvent can significantly improve solubility.[8] Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile (ACN).[5] It's crucial to start with a small amount of the organic solvent to dissolve the compound and then slowly add the aqueous buffer.[5]

Q5: When is it appropriate to consider forming a salt of my β-amino acid?

A: If your β-amino acid remains insoluble despite pH adjustments and the use of co-solvents, or if you need a highly concentrated stock solution, converting it to a salt is an excellent strategy.[9][10] By reacting the amino or carboxyl group with an acid or base, you create a permanently charged species that is often much more soluble in aqueous solutions.

Q6: My peptide, which contains a β-amino acid, is precipitating out of solution. What's the likely cause and solution?

A: Peptide precipitation, or aggregation, is a common issue, often driven by hydrophobic interactions or the formation of intermolecular hydrogen bonds.[6] The presence of a hydrophobic β-amino acid can contribute to this. The troubleshooting steps are similar to those for single amino acids: check the pH relative to the peptide's pI, consider adding organic co-solvents, and ensure you are working with a concentration that is below the solubility limit.[4]

In-Depth Troubleshooting Guides

Guide 1: A Systematic Workflow for Solubilization

For a logical and efficient approach to determining the optimal solubilization conditions for your β-amino acid, follow this systematic workflow. This process is designed to save you time and material.

G cluster_0 start Start: Insoluble β-Amino Acid test_water Attempt to dissolve in deionized water start->test_water is_dissolved1 Is it dissolved? test_water->is_dissolved1 mechanical_aid Apply gentle heat (30-40°C) and sonication is_dissolved1->mechanical_aid No success Success: Soluble β-Amino Acid Solution is_dissolved1->success Yes is_dissolved2 Is it dissolved? mechanical_aid->is_dissolved2 ph_adjust Adjust pH (1-2 units away from estimated pI) is_dissolved2->ph_adjust No is_dissolved2->success Yes is_dissolved3 Is it dissolved? ph_adjust->is_dissolved3 co_solvent Use a co-solvent (e.g., DMSO, DMF) is_dissolved3->co_solvent No is_dissolved3->success Yes is_dissolved4 Is it dissolved? co_solvent->is_dissolved4 salt_formation Consider in-situ salt formation is_dissolved4->salt_formation No is_dissolved4->success Yes salt_formation->success If successful fail Consult further literature for specific derivatives salt_formation->fail If unsuccessful

Caption: A step-by-step decision tree for troubleshooting β-amino acid solubility.

Guide 2: Mastering Solubility Through pH Adjustment

The net charge of a β-amino acid is dictated by the pH of the solution. At the isoelectric point (pI), the molecule has a net charge of zero and is at its least soluble.[1]

G cluster_0 Effect of pH on β-Amino Acid Ionization low_ph Low pH (e.g., pH 2) Net Positive Charge (Cationic Form) -COOH, -NH3+ pI Isoelectric Point (pI) Net Zero Charge (Zwitterionic Form) -COO-, -NH3+ low_ph->pI Increase pH high_ph High pH (e.g., pH 10) Net Negative Charge (Anionic Form) -COO-, -NH2 pI->high_ph Increase pH

Caption: Ionization states of a β-amino acid at different pH values.

Experimental Protocol: pH Solubility Profile

  • Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Dispensing: Add a small, known amount of your β-amino acid to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet any undissolved solid.

  • Quantification: Carefully remove the supernatant and measure the concentration of the dissolved β-amino acid using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[11]

  • Analysis: Plot the solubility against the pH to identify the pH range of maximum solubility.

Guide 3: Strategic Use of Co-solvents

When dealing with β-amino acids that have nonpolar or hydrophobic side chains, a purely aqueous environment may not be sufficient for dissolution. The addition of an organic co-solvent can disrupt the hydrophobic interactions that lead to aggregation.[8]

Experimental Protocol: Co-solvent Titration

  • Initial Dissolution: Add a minimal amount of a strong organic solvent (e.g., DMSO, DMF) to your solid β-amino acid until it fully dissolves.[5]

  • Titration: Slowly add your desired aqueous buffer to the organic solution drop by drop while vigorously vortexing or stirring.[5]

  • Observation: Monitor the solution for any signs of precipitation. If the solution remains clear, you have successfully created a stock solution in a mixed solvent system.

  • Note: Be mindful of the final concentration of the organic solvent, as it may interfere with downstream applications.[5]

Guide 4: Enhancing Solubility with Salt Formation

Converting a zwitterionic β-amino acid into a salt can dramatically increase its aqueous solubility by creating a permanent charge and disrupting the crystal lattice energy.[9][10]

Experimental Protocol: In-Situ Salt Formation

  • For Acidic β-Amino Acids (or to form a salt of the amine):

    • Suspend the β-amino acid in deionized water.

    • Add a stoichiometric equivalent (or slight excess) of a suitable base (e.g., 1M NaOH or 1M NH4OH) dropwise while stirring.[12]

    • Continue stirring until the solid dissolves completely. The resulting solution contains the sodium or ammonium salt of your β-amino acid.

  • For Basic β-Amino Acids (or to form a salt of the carboxylic acid):

    • Suspend the β-amino acid in deionized water.

    • Add a stoichiometric equivalent of a suitable acid (e.g., 1M HCl) dropwise while stirring.[12]

    • Stir until a clear solution is obtained. This solution now contains the hydrochloride salt of your β-amino acid.

Data Tables for Quick Reference

Table 1: Properties of Common Solvents for β-Amino Acid Dissolution

SolventPolarity IndexDielectric ConstantNotes
Water10.280.1The universal solvent; solubility is highly pH-dependent.[1]
DMSO7.247.2A strong aprotic solvent, good for hydrophobic compounds.[5]
DMF6.436.7Another strong aprotic solvent, similar to DMSO.[5]
Acetonitrile (ACN)5.837.5A less polar organic solvent, useful in mixed-solvent systems.[5]
Ethanol4.324.5A protic solvent that can be used as a co-solvent.[11]

Table 2: Common Buffering Systems for pH Adjustment

Buffer SystempH RangeNotes
Citrate Buffer3.0 - 6.2Useful for creating acidic conditions.
Phosphate Buffer (PBS)5.8 - 8.0Widely used for physiological pH ranges.
Tris Buffer7.5 - 9.0Common for biochemical applications in the slightly basic range.
Bicarbonate Buffer9.2 - 10.8Suitable for creating basic conditions.

References

  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing.
  • Solubility Of Amino Acids In Water And Aqueous Solutions By the Statistical Associating Fluid Theory | Request PDF.
  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggreg
  • Amino acid. Wikipedia.
  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences.
  • Amino Acids for Cocrystal Development. BOC Sciences.
  • Solubility Guidelines for Peptides. Sigma-Aldrich.
  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
  • troubleshooting peptide aggregation in L-beta-aspartyl-L-leucine. Benchchem.
  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions.
  • Improving protein solubility and activity by introducing small peptide tags designed with machine learning models. NIH.
  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. NIH.
  • Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media | Request PDF.
  • The Solubility Challenge in Peptide Therapeutics | Blog. Biosynth.
  • Protein precipit
  • Preparation and Characterization of Amino Acids-Based Trimethoprim Salts. MDPI.
  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • Protein Purification Support—Troubleshooting. Thermo Fisher Scientific - US.
  • Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin | Request PDF.

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Technical Support Center: Scaling Up the Synthesis of (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of (R)-3-Amino-4-methylpentanoic acid, a critical chiral intermediate in the synthesis of pharmacologically active molecules such as Pregabalin.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis, ensuring high yield, and maintaining stringent stereochemical purity.

The enantioselective synthesis of β-amino acids like this compound is of significant interest due to their pharmacological applications.[3][4][5] However, transitioning from a laboratory-scale procedure to a large-scale industrial process presents numerous challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during these critical phases of drug development.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low Overall Yield

Question: My multi-step synthesis of this compound is suffering from a low overall yield. What are the common bottlenecks and how can I optimize the process?

Answer: Low overall yield in a multi-step synthesis is a common challenge and can often be attributed to several factors. A systematic approach to identifying and addressing the yield-limiting step is crucial.

Potential Causes and Solutions:

  • Incomplete Reactions: Ensure each reaction step goes to completion by employing appropriate monitoring techniques like TLC, HPLC, or NMR. For instance, in a Knoevenagel condensation to form an intermediate, incomplete reaction can be a significant yield reducer.[6][7]

  • Losses During Workup and Extraction: The workup procedure, especially liquid-liquid extractions, can be a major source of product loss. It is important to:

    • Optimize the pH during extraction to ensure your amino acid is in the desired phase.[8]

    • Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.

    • Be mindful of emulsion formation and have strategies in place to break them (e.g., addition of brine).

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters. For example, in asymmetric hydrogenation reactions, catalyst activity and stability can be highly sensitive to temperature and solvent purity.[9][10]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, during a Hofmann rearrangement to introduce the amine functionality, side reactions like the formation of 3-isobutylglutaric acid can occur.[2]

Workflow for Yield Optimization:

Caption: A systematic workflow for troubleshooting and optimizing low overall yield in a multi-step synthesis.

Issue 2: Poor Enantioselectivity

Question: My final product exhibits low enantiomeric excess (e.e.). What are the likely causes and how can I improve the stereochemical purity of my this compound?

Answer: Achieving high enantioselectivity is paramount for the synthesis of chiral drugs.[11][12] Low enantiomeric excess can stem from issues with the asymmetric catalyst, reaction conditions, or racemization during subsequent steps.

Potential Causes and Solutions:

  • Catalyst Deactivation or Impurity: In catalytic asymmetric synthesis, the performance of the chiral catalyst is critical.

    • Catalyst Quality: Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.

    • Catalyst Loading: Insufficient catalyst loading can lead to a slower asymmetric reaction, allowing the background non-selective reaction to become more prominent.

  • Suboptimal Reaction Conditions:

    • Temperature: Higher temperatures can often lead to a decrease in enantioselectivity.[8] Running the reaction at lower temperatures, although potentially slower, can significantly improve the e.e.

    • Solvent Effects: The choice of solvent can have a profound impact on the transition state of the asymmetric reaction, thereby influencing the enantioselectivity.

  • Racemization: The chiral center can racemize under harsh reaction conditions.

    • pH Extremes: Strong acidic or basic conditions during workup or purification can lead to racemization.

    • Elevated Temperatures: Prolonged exposure to high temperatures can also compromise the stereochemical integrity of the product.

Strategies for Enhancing Enantioselectivity:

StrategyDescriptionKey Considerations
Catalyst Screening Evaluate a library of chiral catalysts or ligands to identify the most effective one for your specific transformation.Consider both metal-based and organocatalysts.[6]
Optimization of Reaction Parameters Systematically vary temperature, solvent, and concentration to find the optimal conditions for high e.e.A Design of Experiments (DoE) approach can be highly effective for this.
Chiral Resolution If asymmetric synthesis is not providing the desired e.e., consider resolving a racemic mixture using a chiral resolving agent like (R)-1-phenylethylamine or through enzymatic resolution.[2][6][13]This adds an extra step to the synthesis but can be a robust method for obtaining enantiopure material.
Purification by Chiral Chromatography For analytical and small-scale preparative purposes, chiral HPLC can be used to separate enantiomers.This method is generally not scalable for large-scale production due to cost.
Issue 3: Difficult Purification

Question: I am facing challenges in purifying the final this compound. What are the common impurities and what are the most effective purification techniques?

Answer: Purification of amino acids can be challenging due to their zwitterionic nature and high polarity. The presence of structurally similar impurities can further complicate the process.

Common Impurities and Their Origin:

ImpurityPotential Origin
Starting Materials Incomplete reaction.
(S)-enantiomer Incomplete enantioselectivity of the synthesis or resolution.
3-Isobutylglutaric acid A potential byproduct from the hydrolysis of an amide intermediate.[2]
4-Isobutylpyrrolidin-2-one An impurity that can form during the synthesis.[2]
Residual Solvents Incomplete removal of solvents used in the reaction or purification.

Effective Purification Strategies:

  • Recrystallization: This is often the most effective and scalable method for purifying solid amino acids.

    • Solvent System: A mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective.[14] The goal is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.

  • Ion-Exchange Chromatography: This technique is particularly useful for separating amino acids from non-ionic impurities.

    • Resin Selection: A strongly acidic cation exchange resin in the H+ form is typically used.[14]

    • Elution: The product is typically eluted by changing the pH or ionic strength of the eluent.

  • Slurry Washing: Washing the crude solid with a solvent in which the desired product is sparingly soluble can be a simple and effective way to remove highly soluble impurities.

Protocol for Recrystallization:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent mixture (e.g., water/ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[14]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What are the most promising scalable synthetic routes to this compound?

A1: Several routes have been developed for the synthesis of this compound, with the choice often depending on factors like cost of starting materials, availability of specialized equipment, and desired scale of production. Some of the notable approaches include:

  • Asymmetric Hydrogenation: This method involves the enantioselective hydrogenation of a prochiral olefin precursor using a chiral catalyst.[9][10] This approach can be highly efficient and atom-economical.

  • Chemoenzymatic Synthesis: The use of enzymes, such as lipases for kinetic resolution or ene-reductases for asymmetric reduction, offers a green and highly selective alternative to traditional chemical methods.[7][11][13][15]

  • Resolution of a Racemic Mixture: This classic approach involves synthesizing the racemic amino acid and then separating the enantiomers using a chiral resolving agent.[2][16] While this method may seem less elegant, it is often robust and scalable.

Q2: How can I accurately determine the enantiomeric purity of my product?

A2: Accurate determination of enantiomeric excess (e.e.) is crucial for quality control. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. It involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.

  • NMR Spectroscopy with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent to an NMR sample can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.[8]

Q3: What are the key safety considerations when scaling up the synthesis?

A3: Scaling up any chemical synthesis introduces new safety challenges that must be carefully managed. Key considerations include:

  • Thermal Hazards: Exothermic reactions that are easily controlled on a small scale can become difficult to manage on a larger scale, potentially leading to thermal runaway. A thorough thermal hazard assessment is essential.

  • Reagent Handling: Handling large quantities of hazardous reagents requires appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, glove boxes), and established standard operating procedures (SOPs).

  • Pressure Management: Some reactions may generate gas, leading to a buildup of pressure in a sealed reactor. Appropriate pressure relief systems must be in place.

  • Waste Disposal: Large-scale synthesis generates significant amounts of chemical waste that must be handled and disposed of in accordance with environmental regulations.

Q4: Are there any "green chemistry" approaches to the synthesis of this compound?

A4: Yes, the principles of green chemistry are increasingly being applied to pharmaceutical synthesis. For this compound, this includes:

  • Biocatalysis: As mentioned earlier, the use of enzymes can replace hazardous reagents and often allows for reactions to be run in aqueous media under mild conditions.[11][13][15]

  • Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Asymmetric hydrogenation is a good example of an atom-economical reaction.

  • Use of Safer Solvents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol, supercritical CO2) is a key aspect of green chemistry.

Visualizing a Chemoenzymatic Approach:

Chemoenzymatic_Synthesis Start Racemic Precursor Enzyme Enzymatic Kinetic Resolution (e.g., Lipase) Start->Enzyme Separation Separation of Enantiomers Enzyme->Separation Desired (R)-Intermediate Separation->Desired Undesired (S)-Intermediate Separation->Undesired Final_Product This compound Desired->Final_Product Racemization Racemization of (S)-Intermediate Undesired->Racemization Racemization->Enzyme Recycle

Caption: A simplified workflow for a chemoenzymatic synthesis involving kinetic resolution and recycling of the undesired enantiomer.

By understanding the potential pitfalls and having a systematic approach to troubleshooting, researchers and process chemists can successfully scale up the synthesis of this compound, ensuring the production of this vital pharmaceutical intermediate in a cost-effective and reliable manner.

References

  • Benchchem. Common pitfalls in the synthesis of N-acyl amino acids.
  • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 631-634.
  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling.
  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.
  • Google Books. Enantioselective Synthesis of Beta-Amino Acids.
  • Wiley-VCH. Enantioselective Synthesis of Beta-Amino Acids.
  • Prous Science. Pregabalin.
  • Juaristi, E., & López-Ruiz, H. (1999). Recent Advances in the Enantioselective Synthesis of Beta-Amino Acids. Current Medicinal Chemistry, 6(10), 983-1004.
  • Google Patents. (2012).
  • Arkat USA. (2007). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
  • Moody, T. S., & Truppo, M. D. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(4), 1355-1361.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • ResearchGate. (2019).
  • MDPI. (2021). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study.
  • Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • Royal Society of Chemistry. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews.
  • PMC - PubMed Central - NIH. Chiral checkpoints during protein biosynthesis.
  • Chemistry World. (2014). Switching chirality in amino acids.
  • Google Patents. (2003). US20030212290A1 - Asymmetric synthesis of pregabalin.
  • ResearchGate. (2013).
  • Google Patents. (2001). CA2396090C - Asymmetric synthesis of pregabalin.
  • Benchchem. Technical Support Center: (R)

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Technical Support Center: Purification of β-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of beta-leucine, designed for researchers, scientists, and professionals in drug development. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Introduction to β-Leucine Purity

β-Leucine, a non-proteinogenic amino acid, is of growing interest in pharmaceutical research for its unique structural properties, which can impart enhanced stability and novel biological activity to peptides and small molecules.[1] A crucial aspect of its use is ensuring high purity, as even minor impurities can significantly impact experimental outcomes, toxicity profiles, and the structural integrity of final products. Common impurities can include its constitutional isomer α-leucine, other related amino acids like isoleucine and valine, enantiomeric impurities (D-β-leucine), and side products from its synthesis.[2][3][4] This guide provides a comprehensive framework for identifying, troubleshooting, and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized β-leucine?

The impurity profile of β-leucine can vary depending on the synthesis route (e.g., Strecker synthesis) and subsequent purification steps.[5][6][7] The most common impurities are summarized in the table below.

Impurity CategorySpecific ExamplesTypical Source
Isomeric Impurities α-Leucine, L-Isoleucine, L-ValineIncomplete separation from starting materials or byproducts of fermentation/synthesis.[2][3][8]
Enantiomeric Impurities D-β-LeucineNon-stereospecific synthesis or racemization during processing.
Synthesis-Related Impurities Unreacted starting materials, reagents, α-aminonitriles (from Strecker synthesis).[7][9]Incomplete reaction or inefficient initial purification.
Degradation Products β-Ketoisocaproate, products of deamination or decarboxylation.Exposure to harsh conditions like extreme pH or high temperatures.[1][10]
Other Compounds N-Nitroso Leucine, 4-Hydroxy Leucine, (3S,6S)-3,6-Diisobutylpiperazine-2,5-dione.[2]Side reactions during synthesis or storage.

Q2: How can I accurately determine the purity of my β-leucine sample?

A multi-pronged analytical approach is recommended.

  • For general purity and isomeric impurities: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the standard method.[11][12][13] Reversed-phase (RP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can often resolve β-leucine from α-leucine and other related amino acids.[14]

  • For enantiomeric purity: Chiral HPLC is essential. This involves using a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers.[15][16][17]

  • For structural confirmation and unknown impurities: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weight of the compound and any impurities present.[18][19]

Q3: What are the primary methods for purifying crude β-leucine?

The main purification strategies are recrystallization and chromatography.

  • Recrystallization: This is a cost-effective method for removing insoluble impurities and significantly increasing the purity of crystalline solids. The choice of solvent is critical.

  • Chromatography: This is a high-resolution technique essential for removing closely related impurities. Reversed-phase and ion-exchange chromatography are common, while chiral chromatography is necessary for enantiomeric separation.[11][13][17]

Q4: How should I properly store purified β-leucine to prevent degradation?

Solid β-leucine should be stored in a tightly sealed container at low temperatures (e.g., 4°C or -20°C), protected from light and moisture. For β-leucine in solution, long-term storage should be at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation.[10][20][21]

Troubleshooting Guide: Common Purification Issues

Q5: My recrystallization of β-leucine resulted in a very low yield. What went wrong?

A poor yield (e.g., less than 20%) from recrystallization is a common issue that can often be rectified.[22]

  • Causality: The most likely cause is the use of an excessive amount of solvent. β-leucine, like other amino acids, has some solubility even in cold solvents. Using too much solvent means a significant portion of your product will remain in the mother liquor rather than crystallizing.

  • Troubleshooting Steps:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), dip a glass stirring rod into it and let the solvent evaporate. If a significant solid residue forms, your compound is still in solution.

    • Recover the Product: You can recover the dissolved product by boiling off a portion of the solvent to re-saturate the solution and then attempting the cooling and crystallization process again.[22]

    • Optimize Solvent Volume: In future attempts, use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves.

Q6: I've set my dissolved β-leucine solution aside to cool, but no crystals are forming. How can I induce crystallization?

Failure to crystallize is typically due to supersaturation not being achieved or the energy barrier for nucleation being too high.[22]

  • Causality: The solution may be too dilute, or there may be no nucleation sites for crystals to begin growing.

  • Troubleshooting Steps (in order of application):

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide a surface for nucleation.

    • Seed Crystal: Add a tiny speck of the crude β-leucine solid. A seed crystal provides a pre-formed template for new crystals to grow upon.[22]

    • Reduce Solvent Volume: If the above methods fail, reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool again.

    • Cool to a Lower Temperature: Use an ice bath or refrigerator to further decrease the solubility of the compound, but be aware that rapid cooling can trap impurities.

Q7: My HPLC chromatogram shows that β-leucine and α-leucine (or isoleucine) are co-eluting. How can I improve their separation?

Separating isomers like leucine and isoleucine is a classic chromatographic challenge due to their similar structures and properties.[14][23]

  • Causality: The selected mobile phase and stationary phase are not providing sufficient selectivity to resolve the two isomers.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase Gradient: For reversed-phase HPLC, a shallower gradient (i.e., a slower increase in the percentage of organic solvent) can often improve the resolution between closely eluting peaks.

    • Adjust Mobile Phase pH: The ionization state of the amino and carboxylic acid groups can affect retention. Systematically adjust the pH of the aqueous portion of the mobile phase to see if it improves separation.

    • Change the Column: If optimizing the mobile phase is insufficient, a different stationary phase may be required. A column with a different chemistry (e.g., a different C18 bonding or a phenyl-hexyl phase) or a HILIC column might provide the necessary selectivity.[14] The Waters ACQUITY UPLC H-Class Amino Acid System, for example, is designed to resolve these isomers effectively.[23]

Q8: I see unexpected peaks in my HPLC analysis of a purified β-leucine sample. Could this be degradation?

Yes, the appearance of new, unexpected peaks, especially after storage or harsh processing, is a strong indicator of chemical degradation.[10]

  • Causality: β-Leucine can degrade via pathways like deamination or decarboxylation, especially if exposed to extreme pH, high temperatures, or repeated freeze-thaw cycles.[10][20]

  • Troubleshooting & Verification:

    • Review Storage and Handling: Ensure that your storage conditions align with best practices (see FAQ Q4).[10]

    • Use a Fresh Standard: Prepare a fresh solution from a new vial of high-purity β-leucine solid and run it on the HPLC. If the new solution does not show the extra peaks, it confirms that your original sample has degraded.

    • LC-MS Analysis: If possible, analyze the degraded sample by LC-MS to determine the molecular weights of the impurity peaks. This can provide clues as to the degradation pathway.

Visualized Workflow: Purification Strategy Selection

The choice of purification method depends heavily on the nature and quantity of the impurities. The following diagram outlines a logical workflow for selecting an appropriate strategy.

Purification_Strategy cluster_start Initial Assessment cluster_decision Impurity Profile Analysis cluster_paths Purification Pathways start Crude β-Leucine Sample analysis Analytical HPLC / LC-MS (Assess Purity & Identify Impurities) start->analysis decision Major Impurity Type? analysis->decision isomeric Isomeric (α-Leu, Ile) or Synthesis Byproducts decision->isomeric Isomeric / Byproducts enantiomeric Enantiomeric (D-isomer) decision->enantiomeric Enantiomeric gross Gross Impurities (>10%, e.g., starting materials) decision->gross Gross Impurities rp_hplc Preparative RP-HPLC isomeric->rp_hplc chiral_hplc Preparative Chiral HPLC enantiomeric->chiral_hplc recrystallize Recrystallization gross->recrystallize recrystallize->rp_hplc Further Purification Needed final_purity Final Purity Check (Analytical HPLC) recrystallize->final_purity Purity Goal Met rp_hplc->final_purity chiral_hplc->final_purity

Caption: Decision workflow for β-leucine purification.

Experimental Protocols

Protocol 1: Recrystallization of β-Leucine

Objective: To remove bulk impurities from a solid crude β-leucine sample.

Methodology:

  • Solvent Selection: Test the solubility of small amounts of crude β-leucine in various solvents (e.g., water, ethanol, water/ethanol mixtures) at room temperature and near their boiling point. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude β-leucine (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask.

  • Cooling: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Analytical RP-HPLC for Purity Assessment

Objective: To determine the purity of a β-leucine sample and resolve it from common isomeric impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the β-leucine sample (e.g., 1 mg/mL) in the initial mobile phase (e.g., Mobile Phase A).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1 M Phosphate Buffer, pH 5.0.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: A shallow gradient, for example, 5% to 40% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm.[11]

    • Column Temperature: 25°C (Note: higher temperatures can reduce elution time but may compromise the separation of leucine and isoleucine).[12]

  • Injection: Inject 10-20 µL of the sample solution.

  • Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

References

  • On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. National Institutes of Health (NIH).
  • Process for the separation of L-leucine and L-isoleucine. Google Patents.
  • Leucine Impurities and Related Compound. Veeprho.
  • Process for the separation of L-leucine and L-isoleucine. Google Patents.
  • On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. ResearchGate.
  • Leucine. Wikipedia.
  • Failure to detect beta-leucine in human blood or leucine 2,3-aminomutase in rat liver using capillary gas chromatography-mass spectrometry. PubMed.
  • Cobalamin-dependent formation of leucine and beta-leucine by rat and human tissue. Changes in pernicious anemia. PubMed.
  • Strecker amino acid synthesis. Wikipedia.
  • The preparation of pure L-leucine. Separation of L-leucine and L-isoleucine. ResearchGate.
  • Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. National Institutes of Health (NIH).
  • Trace analysis in chiral separation of selected amino enantiomers. PubMed.
  • Chiral analysis of amino acids by mass spectrometry. HKUST Research Portal.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. European Union.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. National Institutes of Health (NIH).
  • Analytical Method for 18 Amino Acids. Welch Materials.
  • Quantitative determination of D- and L-amino acids by reaction with tert-butyloxycarbonyl-L-leucine N-hydroxysuccinimide ester and chromatographic separation as L,D and L,L dipeptides. ACS Publications.
  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Springer.
  • Strecker Synthesis. Organic Chemistry Portal.
  • What amino acid is formed when the aldehyde used in the Strecker synthesis is b. 2-methylbutanal?. Pearson.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
  • Swine liver L-leucine aminopeptidase: improved purification procedure. PubMed.
  • a Chromatographic separation of twenty amino acids using a Z-HILIC... ResearchGate.
  • Strecker Synthesis. Master Organic Chemistry.
  • Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Waters Corporation.
  • Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. MDPI.
  • Impurity profile of amino acids?. ResearchGate.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH).

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Technical Support Center: Enhancing the Enantiomeric Excess of (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the enantiomeric enrichment of (R)-3-Amino-4-methylpentanoic acid, a critical chiral building block in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common challenges and successfully improve the enantiomeric excess (e.e.) of this valuable β-amino acid.[1][2]

This compound, also known as (R)-β-leucine, is a non-proteinogenic amino acid.[3] Its enantiomerically pure form is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high enantiomeric purity is often a significant hurdle in the synthetic process. This support center will explore the three primary methods for enhancing the e.e. of this compound: enzymatic kinetic resolution, diastereomeric salt resolution, and chiral chromatography.

Section 1: Foundational Concepts - Understanding Enantiomeric Excess

What is enantiomeric excess and why is it crucial?

Enantiomers are non-superimposable mirror images of a chiral molecule. While they share many physical properties, their biological activity can differ significantly. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Enantiomeric excess (e.e.) is a measure of the purity of a sample of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. For regulatory approval and to ensure patient safety and drug efficacy, achieving a high e.e. (typically >99%) is paramount in pharmaceutical development.

Section 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For β-amino acids like 3-amino-4-methylpentanoic acid, lipases and aminopeptidases are commonly employed.[4][5][6]

Frequently Asked Questions (FAQs) - Enzymatic Kinetic Resolution

Q1: Which enzymes are most effective for resolving racemic 3-amino-4-methylpentanoic acid or its derivatives?

A1: Lipases, such as those from Candida antarctica (e.g., Novozym 435) and Pseudomonas species, are widely used for the kinetic resolution of amino acid esters.[4][7] They selectively hydrolyze the ester of one enantiomer, allowing for separation. β-aminopeptidases have also shown effectiveness in resolving aliphatic β-amino acid amides with L-enantioselectivity.[5][6][8]

Q2: My enzymatic resolution is slow and the conversion is low. What can I do?

A2: Several factors can influence the reaction rate. Consider the following:

  • Enzyme Activity: Ensure the enzyme is not denatured. Check the storage conditions and consider using a fresh batch.

  • Substrate Form: The choice of ester or amide derivative is crucial. Simple alkyl esters (e.g., methyl, ethyl) are common substrates for lipases.

  • Solvent System: The choice of organic solvent can significantly impact enzyme activity and stability. Toluene, hexane, and tert-butyl methyl ether (TBME) are often good choices for lipase-catalyzed reactions.

  • Temperature and pH: Optimize the reaction temperature and the pH of the aqueous phase (if present) to match the enzyme's optimal operating conditions.

Q3: The enantioselectivity (E-value) of my resolution is poor. How can I improve it?

A3: Low enantioselectivity can be addressed by:

  • Enzyme Screening: Different enzymes exhibit varying selectivities for the same substrate. Screen a panel of lipases or other suitable enzymes to find the one with the highest E-value.

  • Substrate Modification: Altering the ester group of the amino acid can sometimes enhance selectivity. For example, bulkier ester groups may lead to better recognition by the enzyme.

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase enantioselectivity, although it may also decrease the reaction rate.

  • Water Content: In organic media, the amount of water is critical for lipase activity and selectivity. Optimize the water content or use a salt hydrate pair to control water activity.

Troubleshooting Guide: Enzymatic Kinetic Resolution
Issue Potential Cause Suggested Solution
Low or No Enzyme Activity Enzyme denaturation (heat, pH)Verify storage and reaction conditions. Use a fresh enzyme lot.
Inappropriate solventScreen different organic solvents. Ensure the solvent is anhydrous if required.
Presence of inhibitorsPurify the substrate to remove any potential enzyme inhibitors.
Low Enantiomeric Excess (e.e.) Sub-optimal enzyme choiceScreen a variety of commercially available lipases or aminopeptidases.
Non-ideal reaction temperatureSystematically vary the temperature (e.g., 25°C, 30°C, 40°C) to find the optimum.
Racemization of product or starting materialCheck the stability of the starting material and product under the reaction conditions. Consider a milder base for pH adjustment if necessary.
Difficult Separation of Product and Unreacted Starting Material Similar polaritiesModify the substrate (e.g., use a different ester) to alter its polarity. Optimize the chromatographic separation method.
Experimental Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for diastereomeric salt resolution.

Section 4: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. [9]It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Frequently Asked Questions (FAQs) - Chiral Chromatography

Q1: What type of chiral stationary phase (CSP) is suitable for separating 3-amino-4-methylpentanoic acid?

A1: For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, are often successful. [10][11]Crown ether-based CSPs are also effective for the separation of primary amino acids. [12][13]Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are very versatile but may require derivatization of the amino acid to improve resolution. [14] Q2: My enantiomers are co-eluting or have poor resolution. How can I improve the separation?

A2: Improving resolution in chiral HPLC involves optimizing several parameters:

  • Mobile Phase Composition: Systematically vary the composition of the mobile phase. For reversed-phase or polar organic mode, adjust the ratio of organic modifier (e.g., methanol, acetonitrile) to the aqueous or buffer component.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) in the mobile phase can significantly improve peak shape and resolution for ionizable compounds like amino acids.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Optimizing the temperature can enhance selectivity.

Q3: I need to scale up my separation from analytical to preparative scale. What are the key considerations?

A3: Scaling up requires careful consideration of:

  • Column Loading: Determine the maximum amount of sample that can be injected without compromising resolution. This is typically done through loading studies.

  • Flow Rate and Column Dimensions: The flow rate must be adjusted proportionally to the cross-sectional area of the larger preparative column.

  • Solvent Consumption: Preparative chromatography uses large volumes of solvent. Consider solvent recycling or using more concentrated mobile phases if possible.

  • Fraction Collection: Optimize the fraction collection parameters to maximize the recovery of the pure enantiomer.

Troubleshooting Guide: Chiral Chromatography
Issue Potential Cause Suggested Solution
No Separation Inappropriate CSPScreen different types of CSPs (macrocyclic glycopeptide, crown ether, polysaccharide-based).
Unsuitable mobile phaseSystematically vary the mobile phase composition and additives.
Poor Resolution Sub-optimal mobile phaseFine-tune the mobile phase composition and additives.
High flow rateReduce the flow rate.
Column overloadInject a smaller amount of sample.
Broad or Tailing Peaks Secondary interactions with the stationary phaseAdd an appropriate modifier to the mobile phase (e.g., acid or base).
Column degradationFlush the column or replace it if necessary.
Experimental Workflow: Chiral Chromatography

Caption: Workflow for chiral HPLC separation.

Section 5: Summary of Methods and Data

Method Advantages Disadvantages Typical e.e. Achievable
Enzymatic Kinetic Resolution High selectivity, mild conditions, environmentally friendly.Limited to 50% theoretical yield for the unreacted enantiomer, requires substrate derivatization.>99%
Diastereomeric Salt Resolution Scalable, cost-effective for large quantities, well-established technique.Can be labor-intensive, requires screening of resolving agents and solvents, may require multiple recrystallizations.>98%
Chiral Chromatography Applicable to a wide range of compounds, high resolution, can be automated.High cost of CSPs and solvents, can be challenging to scale up.>99.5%

Conclusion

Improving the enantiomeric excess of this compound is a multifaceted challenge that can be addressed through several powerful techniques. The optimal method will depend on the specific requirements of your project, including the desired scale, purity, and available resources. By understanding the principles behind each method and systematically troubleshooting common issues, researchers can successfully obtain this valuable chiral building block in high enantiomeric purity.

References

  • American Chemical Society. (2025, October 24). Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC.
  • Chromatography Today. (n.d.).
  • AVESİS. (n.d.).
  • Royal Society of Chemistry. (2023, September 27).
  • Phenomenex. (n.d.).
  • YAKHAK HOEJI. (2021, June 30).
  • Journal of Creation. (2023, July 12). Enantiomeric amplification of L amino acids: part 3-using chiral impurities.
  • Creation Ministries International. (2025, August 26). Enantiomeric amplification of L amino acids: part 8—modification of eutectic point with special additives.
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (2007).
  • Creation.com. (2024, September 20). Enantiomeric amplification of L amino acids: part 3—using chiral impurities.
  • Scholars' Mine. (1998, January 16).
  • MedchemExpress.com. (n.d.). 3-Amino-4-methylpentanoic acid | Metabolite.
  • PubMed. (n.d.).
  • White Rose eTheses Online. (n.d.).
  • Chemistry LibreTexts. (2024, July 30). 26.4: Synthesis of Amino Acids.
  • Chromatography Today. (2020, May 20).
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 7). Kinetic Resolution of Aliphatic β-Amino Acid Amides by β-Aminopeptidases.
  • Benchchem. (n.d.). Technical Support Center: Resolving Enantiomers of 3-Amino-4-hydroxybutanoic Acid.
  • Selleck Chemicals. (n.d.). 3-Amino-4-methylpentanoic acid | CAS 5699-54-7.
  • ResearchGate. (2025, August 6). Aldehyde-based racemization in the dynamic kinetic resolution of N-heterocyclic α-amino esters using Candida antarctica lipase A.
  • PubMed. (2009, June 15). Kinetic resolution of aliphatic beta-amino acid amides by beta-aminopeptidases.
  • ResearchGate. (2025, August 5).
  • PMC. (2022, December 23). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.
  • ResearchGate. (n.d.).
  • PubChem. (2004, September 16). (3R)-beta-Leucine | C6H13NO2 | CID 2761558.
  • D-CHAB. (2009, May 15). Kinetic Resolution of Aliphatic b-Amino Acid Amides by b-Aminopeptidases.
  • PMC. (2023, October 21). Enhancing a Sphaerobacter thermophilus ω-transaminase for kinetic resolution of β- and γ-amino acids.
  • Sigma-Aldrich. (n.d.). (R)-3-amino-4-methyl-pentanoic acid AldrichCPR.
  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
  • MDPI. (n.d.).
  • Thesis. (n.d.).
  • RSC Publishing. (n.d.). Enantioselective amino acid interactions in solution.
  • PMC. (n.d.).
  • CPHI Online. (n.d.). This compound.

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Technical Support Guide: Stability of (R)-3-Amino-4-methylpentanoic Acid in Experimental Solvents

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with (R)-3-Amino-4-methylpentanoic acid. Understanding the stability of this compound in various solvents is critical for ensuring the accuracy, reproducibility, and validity of your experimental results. This document provides practical, in-depth answers to common questions and troubleshooting advice based on established chemical principles and data from analogous compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of this compound.

Q1: What are the ideal storage conditions for this compound in its solid form?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For extended storage, particularly for reference-grade material, keeping it at -20°C is recommended.[1] The key is to protect it from moisture and atmospheric contaminants.

Q2: What is the general stability profile of this compound in solution?

A2: this compound is generally stable in neutral aqueous solutions and common organic solvents like DMSO under recommended storage conditions (i.e., protected from light and stored at low temperatures). However, its stability is compromised under specific conditions. As a β-amino acid, it is susceptible to degradation in strongly acidic, strongly alkaline, and oxidative environments.[1] This is supported by forced degradation studies on its close structural analog, pregabalin, which shows significant degradation under base hydrolysis and oxidative stress.[3][4]

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent depends on the downstream application.

  • Aqueous Buffers (e.g., Phosphate-Buffered Saline, PBS): Due to its zwitterionic nature, the compound is soluble in polar protic solvents like water and aqueous buffers.[5][6] This is the preferred choice for most biological assays.

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent choice for preparing concentrated stock solutions for in vitro experiments.[6][7] It is a polar aprotic solvent that readily dissolves many organic molecules. Remember to use anhydrous DMSO to avoid introducing moisture.[7]

  • Alcohols (Methanol, Ethanol): While it has some solubility in alcohols, it is generally lower than in water.[5] The solubility tends to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol). These are typically used in chemical synthesis or certain analytical procedures.

Q4: How does pH impact the stability and solubility of the compound in aqueous solutions?

A4: The pH of an aqueous solution has a dual effect.

  • Solubility: As an amino acid, its solubility is lowest at its isoelectric point (pI). Adjusting the pH away from the pI, either by adding a small amount of acid or base, will increase the concentration of the cationic or anionic species, respectively, thereby increasing solubility.[5]

  • Stability: While adjusting pH can aid dissolution, extreme pH values are detrimental to stability. Strongly alkaline conditions (pH > 8) can lead to significant hydrolytic degradation.[3][8] Similarly, strongly acidic conditions can also promote slight degradation over time.[3][4] For experimental work, it is best to maintain the pH within a range of approximately 4 to 7.5.

Q5: What are the known chemical incompatibilities for this compound?

A5: You should avoid co-formulating or storing this compound with strong oxidizing agents (e.g., hydrogen peroxide, permanganates), strong acids, and strong bases, as these can induce chemical degradation.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue: I am observing a loss of compound potency or the appearance of unexpected peaks in my chromatogram over time. What are the likely causes?

Troubleshooting Steps:

  • Evaluate Solution pH: If you are using an unbuffered aqueous solution or a basic buffer (pH > 8), you are likely observing base-catalyzed hydrolysis.

    • Causality: The amino group can participate in intramolecular reactions or the molecule can undergo hydrolysis at the carboxylic acid group, especially under harsh pH conditions. Studies on the analog pregabalin confirm its instability in alkaline solutions.[3][8]

    • Solution: Prepare your solutions in a buffered system with a pH between 4 and 7.5. If you must work outside this range, prepare the solution fresh and use it immediately.

  • Check for Oxidizing Agents: Ensure your solvent or container is free from residual oxidizing agents (e.g., peroxides in older ethers or plastics).

    • Causality: The amino group is susceptible to oxidation. Forced degradation studies show significant oxidative degradation for analogous compounds.[3][4]

    • Solution: Use high-purity, fresh solvents. If preparing solutions for long-term storage, consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • Review Storage Conditions: Are you storing your stock solutions at the correct temperature and protected from light?

    • Causality: Chemical reactions, including degradation, proceed faster at higher temperatures. While photolytic degradation is less common for this class of compounds, it is always good practice to protect solutions from light.[3]

    • Solution: Store stock solutions at -20°C or -80°C in amber vials or vials wrapped in aluminum foil.

Issue: My compound is not dissolving completely in the chosen solvent.

Troubleshooting Steps:

  • For Aqueous Solvents:

    • Action: Try gentle warming (to 37°C) or brief sonication. These methods increase the kinetic energy of the system, facilitating dissolution.

    • Action: Adjust the pH slightly. Adding a small amount of 0.1 M HCl or 0.1 M NaOH can significantly improve solubility by moving away from the compound's isoelectric point.[5] Be cautious not to shift to an extreme pH where degradation can occur.

  • For Organic Solvents:

    • Action: If solubility is low in alcohols, switch to a more polar aprotic solvent like DMSO or DMF.

    • Causality: The zwitterionic character of the molecule requires a solvent that can effectively solvate both the charged carboxylate and ammonium groups. DMSO is highly effective at this.[7]

Section 3: Experimental Protocol

Protocol: Forced Degradation Study to Assess Stability

This protocol provides a framework for intentionally degrading the compound to understand its stability limits and identify potential degradants. This is a critical step in developing a stability-indicating analytical method.

Objective: To determine the stability of this compound under hydrolytic (acidic, basic) and oxidative stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Buffers: Phosphate or acetate buffer for mobile phase

  • HPLC system with UV or MS detector

  • Calibrated pH meter

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Condition Setup:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Incubate all samples at 40-60°C for a defined period (e.g., 24 hours). Keep a parallel set of samples at 4°C as a baseline.

  • Sample Quenching & Preparation:

    • After incubation, cool all samples to room temperature.

    • Crucially, neutralize the acid and base samples by adding an equimolar amount of NaOH and HCl, respectively, to prevent damage to the HPLC column.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL) using the mobile phase.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]

    • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., 10mM Ammonium Acetate, pH adjusted to 3.0) and an organic modifier like methanol or acetonitrile.[8]

    • Flow Rate: 0.7 - 1.0 mL/min.[8]

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore) or Mass Spectrometry for higher sensitivity and specificity.[8][9]

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation by the decrease in the peak area of the parent compound. Identify and quantify any significant degradation products.

Section 4: Data Summary

The following table summarizes the expected stability of this compound based on its chemical structure and data from analogous compounds.

Solvent / Condition Expected Stability Rationale & Key Considerations
Aqueous Buffer (pH 4 - 7.5) High The compound is in its stable zwitterionic or salt form. Ideal for most biological applications.
Strongly Acidic (pH < 2) Moderate to Low Slight degradation is possible due to acid-catalyzed hydrolysis over extended periods or at elevated temperatures.[3][4]
Strongly Alkaline (pH > 9) Low Significant degradation is expected via base-catalyzed hydrolysis.[3][8] Prepare fresh and use immediately.
DMSO (Anhydrous) High Excellent solvent for long-term storage of stock solutions when stored at -20°C or below.[7]
Methanol / Ethanol High Good stability for short-term use and in analytical methods. Ensure use of high-purity solvents.
Oxidative Conditions (e.g., H₂O₂) Low The amino group is susceptible to oxidation, leading to significant degradation.[3][4] Avoid contact with oxidizing agents.

Section 5: Workflow Visualization

The following diagram outlines the logical workflow for conducting a forced degradation study, a fundamental experiment for assessing compound stability.

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis stock Prepare 1 mg/mL Stock Solution control Control (Solvent Only) stock->control Aliquot acid Acid Hydrolysis (0.1M HCl) stock->acid Aliquot base Base Hydrolysis (0.1M NaOH) stock->base Aliquot oxid Oxidative Stress (3% H₂O₂) stock->oxid Aliquot incubate Incubate Samples (Defined Time & Temperature) control->incubate acid->incubate base->incubate oxid->incubate neutralize Neutralize Acid/Base Samples incubate->neutralize For Acid/Base Samples analyze Analyze All Samples by HPLC incubate->analyze For Control/Oxidative Samples neutralize->analyze compare Compare Chromatograms & Quantify Degradation analyze->compare

Caption: Workflow for a Forced Degradation Stability Study.

References

  • 3-Amino-4-methylpentanoic acid Safety Data Sheet. MedChemExpress. URL: https://www.medchemexpress.com/sds/hy-w012708.html
  • This compound Product Information. CymitQuimica. URL: https://www.cymitquimica.com/pdf/sds/1/en/sds-1-en-140R045.pdf
  • (3R)-beta-Leucine. PubChem, National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2761558
  • 3-Amino-4-methylpentanoic acid Product Page. Selleck Chemicals. URL: https://www.selleckchem.com/products/3-amino-4-methylpentanoic-acid.html
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. URL: https://digitalcommons.uri.edu/oa_diss/159
  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139. URL: http://nopr.niscair.res.in/handle/123456789/25330
  • 3-Amino-4-methylpentanoic acid Metabolite Information. MedchemExpress.com. URL: https://www.medchemexpress.com/3-Amino-4-methylpentanoic_acid.html
  • Gide, P. S., et al. (2012). Development, validation & stress degradation studies of pregabalin by high performance liquid chromatography. ResearchGate. URL: https://www.researchgate.
  • This compound Product Page. CPHI Online. URL: https://www.cphi-online.com/r-3-amino-4-methylpentanoic-acid-p335091.html
  • Vukkum, P., et al. (2015). A novel stability indicating RP-UPLC method for the quantification of Pregabalin and its related impurities in drug substance. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257. URL: https://ijpsr.
  • Vukkum, P., et al. (2015). Stress Degradation Behavior of Pregabalin, Identification of Degradation Impurities and Development of Stability Indicating Uplc Method. Semantic Scholar. URL: https://www.semanticscholar.org/paper/Stress-Degradation-Behavior-of-Pregabalin-%2C-of-and-Vukkum-Babu/878601639d67568f9a91c13d9692945d7d3d63b2
  • Solubility of (R)-3-Amino-4-hydroxybutanoic acid in different solvents. Benchchem. URL: https://www.benchchem.com/product/b5979/technical-support
  • 3-Amino-4-methylpentanoic acid (HMDB0245808). Human Metabolome Database. URL: https://hmdb.ca/metabolites/HMDB0245808
  • Amino Acid Analysis Workflow. Agilent. URL: https://www.agilent.
  • Jabeen, S., et al. (2018). Method development, validation and stability indicating assay procedure of pregabalin by using rp-hplc method. Indo American Journal of Pharmaceutical Sciences, 05(03), 1936-1954. URL: https://www.iajps.com/volumes/volume-5-march-2018/13-volume-5-march-issue-03/
  • Dong, L., et al. (2014). Cost-Effective Isolation of a Process Impurity of Pregabalin. Journal of Liquid Chromatography & Related Technologies, 37(12), 1736-1748. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6378278/
  • Amino Acid Analysis: New challenges for an old technique?. Solvias. URL: https://www.solvias.com/wp-content/uploads/2021/03/solvias-amino-acid-analysis-white-paper.pdf
  • Analytical Method Development for (R)-3-Amino-4-(naphthalen-2-yl)butanoic Acid. Benchchem. URL: https://www.benchchem.com/product/b5879/technical-support

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Technical Support Center: Protecting Group Strategies for β-Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for β-amino acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of protecting group strategies. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on the "why" behind experimental choices, ensuring a deep understanding of the underlying chemical principles for successful and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section tackles the most common queries and concerns encountered during the synthesis of β-amino acids, providing concise and actionable answers.

FAQ 1: What are the most critical factors to consider when selecting an N-protecting group for a β-amino acid?

The selection of an N-protecting group is paramount for a successful synthesis. The ideal protecting group should be easily introduced, stable throughout the reaction sequence, and removable under mild conditions that do not compromise the integrity of the β-amino acid or other functional groups present.[1] Key considerations include:

  • Orthogonality: The protecting group must be removable without affecting other protecting groups in the molecule.[2] This is crucial for complex molecules with multiple functional groups. The most widely used orthogonal schemes are the Fmoc/tBu and Boc/Bn strategies.[1]

  • Stability: The chosen group must be stable to the reaction conditions of subsequent steps, such as coupling reactions or modifications of side chains.[3]

  • Deprotection Conditions: The conditions for removing the protecting group should be mild enough to prevent side reactions like racemization or degradation of the target molecule.[4][5]

  • Solubility: The protecting group can influence the solubility of the amino acid derivative, which can be a critical factor in both solid-phase and solution-phase synthesis.

FAQ 2: How do I choose between the Fmoc and Boc protection strategies for my β-amino acid synthesis?

The choice between the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) strategies depends largely on the overall synthetic plan and the nature of the target peptide.[1]

  • Fmoc Strategy: This strategy utilizes the base-labile Fmoc group for N-terminal protection and acid-labile groups (like tBu, Trt) for side-chain protection.[4][] It is generally favored for its milder deprotection conditions (typically piperidine in DMF), which are compatible with a wider range of acid-sensitive functionalities.[4][]

  • Boc Strategy: This approach employs the acid-labile Boc group for the N-terminus and more acid-stable groups (like Bzl) for side chains.[] Deprotection requires strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[] While robust, this can lead to side reactions with sensitive residues.[8]

FeatureFmoc StrategyBoc Strategy
Nα-Protection Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Acid-labile (e.g., Bzl, Z)
Nα-Deprotection Piperidine in DMFTFA in DCM, HF
Advantages Mild deprotection, suitable for acid-sensitive sequences.Robust, well-established.
Disadvantages Potential for diketopiperazine formation, base-catalyzed side reactions.Harsh deprotection conditions, potential for side-chain alkylation.
FAQ 3: What are the common side reactions associated with protecting group manipulation in β-peptide synthesis, and how can they be minimized?

Side reactions are a common hurdle in peptide synthesis.[9] Understanding and mitigating them is key to obtaining high purity products.

  • Racemization: Epimerization at the α-carbon can occur during activation and coupling, particularly with histidine and cysteine.[4] Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress this.

  • Diketopiperazine Formation: This intramolecular cyclization is prevalent at the dipeptide stage, especially when proline is the second residue, leading to chain termination.[8] Strategies to minimize this include using 2-chlorotrityl chloride resin or incorporating the first two amino acids as a pre-formed dipeptide.[2][8]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to forming a five-membered ring intermediate under both acidic and basic conditions, which can lead to a mixture of α- and β-linked peptides.[8] Using protecting groups like 3-tert-butyl-4-methoxy-2,6-dimethylbenzenesulfonyl (Mtr) on the side chain or adding HOBt to the deprotection solution can reduce this side reaction.[8]

  • Alkylation of Tryptophan: The indole side chain of tryptophan can be alkylated by carbocations generated during acid-mediated deprotection (e.g., from Boc or tBu groups).[10] Using scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) in the cleavage cocktail is essential.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during β-amino acid synthesis.

Problem 1: Incomplete N-terminal Deprotection

Symptoms:

  • Mass spectrometry analysis shows a significant peak corresponding to the mass of the peptide plus the protecting group.

  • The subsequent coupling reaction is sluggish or incomplete.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Deprotection Time/Reagent Concentration Increase the deprotection time or the concentration of the deprotection reagent. For Fmoc removal, a second treatment with piperidine may be necessary. For stubborn Boc groups, a stronger acid or longer reaction time may be required.
Steric Hindrance The protecting group may be sterically hindered, slowing down the deprotection reaction. Consider switching to a less sterically demanding protecting group for that specific position.
Aggregation The peptide chain may be aggregating on the solid support, preventing access of the deprotection reagent. Try switching to a more polar solvent, adding chaotropic salts, or performing the reaction at a slightly elevated temperature.[8]
Reagent Degradation Ensure that the deprotection reagents are fresh. Piperidine can oxidize over time, and acidic solutions can absorb moisture.
Problem 2: Unexpected Side Product Formation During Cleavage

Symptoms:

  • HPLC analysis of the crude product shows multiple peaks.

  • Mass spectrometry reveals masses that do not correspond to the target peptide or simple deletion sequences.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Insufficient Scavengers Cationic species generated during acid cleavage can react with sensitive residues like tryptophan, methionine, and tyrosine.[10] Ensure an adequate amount and appropriate type of scavengers are used in the cleavage cocktail. A common cocktail is TFA/TIS/H2O/EDT (92.5:2.5:2.5:2.5).
Side-Chain Protecting Group Lability A side-chain protecting group may be partially cleaved under the N-terminal deprotection conditions, leading to side reactions in subsequent steps. Re-evaluate the orthogonality of your protecting group scheme.
Aspartimide Formation If your sequence contains aspartic acid, this is a likely culprit.[8] Consider using a protecting group on the Asp side chain that is more resistant to the deprotection conditions or modify the cleavage protocol.
Oxidation Methionine and cysteine residues are susceptible to oxidation.[3] Degas all solvents and perform the cleavage under an inert atmosphere (e.g., argon or nitrogen). Adding a reducing agent like dithiothreitol (DTT) to the cleavage cocktail can also help.
Problem 3: Low Coupling Efficiency

Symptoms:

  • Mass spectrometry shows significant deletion sequences (missing one or more amino acids).

  • A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after the coupling step.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Steric Hindrance Coupling to a sterically hindered amino acid (e.g., Aib, Val) or a growing peptide chain can be slow. Use a more potent coupling reagent like HATU or HCTU, and consider double coupling (repeating the coupling step).
Aggregation As the peptide chain grows, it can aggregate, making the N-terminus inaccessible.[11] Use structure-disrupting elements like pseudoprolines or depsipeptides, or switch to a more solvating resin like TentaGel.[8]
Poor Solubility of the Protected Amino Acid The incoming protected amino acid may have poor solubility in the reaction solvent. Try a different solvent system or pre-dissolve the amino acid with gentle heating.
Premature Racemization The activated amino acid may be racemizing before it couples. Use a base with a lower pKa for activation (e.g., N,N-diisopropylethylamine (DIPEA) instead of triethylamine (TEA)) and minimize the pre-activation time.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Standard Fmoc Deprotection

This protocol outlines the standard procedure for the removal of the Fmoc protecting group in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 1 minute).

  • Wash the resin with DCM (3 x 1 minute).

  • Wash the resin with MeOH (3 x 1 minute).

  • Dry the resin under vacuum.

Diagram: Orthogonal Protecting Group Strategy

This diagram illustrates the concept of an orthogonal protecting group strategy, a cornerstone of modern peptide synthesis.

Orthogonal_Protection Peptide Fully Protected β-Peptide N_Terminus N-Terminus (Fmoc) Peptide->N_Terminus Side_Chain Side Chain (e.g., tBu) Peptide->Side_Chain C_Terminus C-Terminus (Resin) Peptide->C_Terminus Deprotect_N Base Treatment (e.g., Piperidine) N_Terminus->Deprotect_N Selective Removal Deprotect_Side Acid Treatment (e.g., TFA) Side_Chain->Deprotect_Side Global Deprotection C_Terminus->Deprotect_Side Free_N Free N-Terminus for Coupling Deprotect_N->Free_N Free_Peptide Cleaved & Deprotected Peptide Deprotect_Side->Free_Peptide

Sources

Technical Support Center: Catalyst Selection for Asymmetric Synthesis of β-Leucine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of β-leucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during this critical synthetic transformation. β-Leucine and its derivatives are valuable building blocks in medicinal chemistry, and achieving high enantiopurity is paramount. This resource offers practical, field-proven insights to help you navigate the complexities of catalyst selection and reaction optimization.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the asymmetric synthesis of β-leucine. The solutions provided are based on established catalytic systems and mechanistic understanding.

Q1: My reaction suffers from low enantioselectivity. How can I improve the enantiomeric excess (ee)?

Low enantioselectivity is a frequent challenge and can often be addressed by systematically evaluating several reaction parameters.

A1: Strategies to Enhance Enantioselectivity:

  • Catalyst Selection and Modification: The choice of catalyst is the most critical factor. If you are using an organocatalyst, such as a proline derivative or a cinchona alkaloid, consider screening a library of related catalysts with different steric and electronic properties. For instance, in conjugate addition reactions, bulky substituents on the catalyst can enhance facial selectivity.[1] With transition-metal catalysts like Rhodium-based complexes, the chiral ligand dictates the stereochemical outcome. Experiment with different phosphine ligands, as even subtle changes can significantly impact enantioselectivity.[2][3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. A non-polar solvent like toluene or dichloromethane is often a good starting point for organocatalyzed reactions. In some cases, a switch to a more polar solvent or even aqueous conditions can be beneficial, particularly with modified catalysts designed for water compatibility.[4] A systematic solvent screen is highly recommended.

  • Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity by reducing the kinetic energy of the system, which amplifies the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate, so a balance must be found.

  • Additives: The presence of co-catalysts or additives can have a profound effect. In organocatalyzed Michael additions, acidic or basic additives can facilitate catalyst turnover and improve stereocontrol.[4] For certain metal-catalyzed hydrogenations, the addition of a Lewis acid can enhance both activity and enantioselectivity.[5]

Q2: The reaction yield is poor. What are the likely causes and how can I increase it?

Poor yields can stem from incomplete conversion, side reactions, or product degradation.

A2: Approaches to Improve Reaction Yield:

  • Catalyst Loading and Activity: Ensure the catalyst is active and used at an appropriate loading. Catalyst deactivation can be an issue, especially with air- or moisture-sensitive transition-metal complexes. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be crucial. If catalyst deactivation is suspected, consider using a higher catalyst loading or a more robust catalyst.

  • Substrate Quality: The purity of your starting materials is critical. Impurities in the substrate or solvent can poison the catalyst or lead to unwanted side reactions. Ensure your substrates are purified before use.

  • Reaction Time and Temperature: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time. Extending the reaction time may lead to product decomposition or the formation of byproducts. Increasing the temperature can improve the reaction rate and conversion, but it may negatively impact enantioselectivity.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of one reactant may lead to side reactions.

Q3: I am observing significant side product formation. How can I minimize these unwanted reactions?

Side reactions can compete with the desired transformation, reducing the yield and complicating purification.

A3: Minimizing Side Product Formation:

  • Identify the Side Products: The first step is to characterize the major side products to understand the competing reaction pathways. Common side reactions include polymerization of the starting material, racemization of the product, or undesired reactions with the solvent or impurities.

  • Optimize Reaction Conditions: Once the side reactions are identified, you can adjust the conditions to disfavor them. For example, if you observe product racemization, it might be due to prolonged exposure to basic or acidic conditions during the reaction or work-up. Neutralizing the reaction mixture promptly can help.

  • Choice of Catalyst and Reagents: The catalyst itself can sometimes promote side reactions. Switching to a more selective catalyst can be an effective solution. Similarly, the choice of reagents can influence the outcome. For instance, in conjugate addition reactions to nitroalkenes, the nature of the nucleophile is critical.[1]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the asymmetric synthesis of β-leucine.

What are the most common catalytic systems for the asymmetric synthesis of β-leucine?

The most prevalent and effective catalytic systems fall into three main categories:

  • Organocatalysis: Chiral amines (e.g., proline and its derivatives), cinchona alkaloids, and thioureas are widely used for reactions like Michael additions and Mannich reactions.[1][6]

  • Transition-Metal Catalysis: Complexes of rhodium, ruthenium, and iridium with chiral phosphine ligands are highly effective for asymmetric hydrogenation of β-enamino esters and related substrates.[2][3][7][8] Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool.[9]

  • Biocatalysis: Enzymes such as transaminases and leucine dehydrogenase offer excellent enantioselectivity under mild reaction conditions and are a greener alternative to chemical catalysis.[10][11]

How do I choose the best catalyst for my specific synthesis?

The optimal catalyst depends on your chosen synthetic route and the specific substrate.

  • For conjugate addition approaches, organocatalysts like diarylprolinol silyl ethers or thiourea-based catalysts are often the first choice.

  • For asymmetric hydrogenation of a β-enamino ester, a Rhodium or Ruthenium complex with a chiral bisphosphine ligand (e.g., Josiphos-type ligands) is a good starting point.[8]

  • If you are working with a keto acid precursor, a biocatalytic approach using a transaminase or a dehydrogenase can be highly efficient and selective.[10]

What are the key experimental parameters to optimize for a successful asymmetric synthesis?

Beyond catalyst selection, the following parameters are crucial for optimization:

  • Solvent: Influences catalyst solubility, stability, and the transition state of the reaction.

  • Temperature: Affects reaction rate and enantioselectivity.

  • Concentration: Can impact reaction kinetics and, in some cases, catalyst stability.

  • Additives/Co-catalysts: Can significantly enhance catalyst performance.

How can I monitor the progress and stereochemical outcome of my reaction?

  • Reaction Progress: Thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS) are commonly used to monitor the consumption of starting materials and the formation of the product.

  • Enantiomeric Excess (ee): Chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC) are the standard methods for determining the enantiomeric excess of your product.

Experimental Protocols

Below are representative, detailed protocols for common methods used in the asymmetric synthesis of β-leucine precursors.

Protocol 1: Organocatalyzed Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol describes a general procedure for the synthesis of a γ-nitro aldehyde, a precursor to β-leucine.

Materials:

  • (E)-4-methyl-1-nitro-1-pentene (nitroalkene)

  • Propanal (aldehyde)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the organocatalyst (10 mol%) in toluene (2.0 M) at room temperature, add the propanal (3.0 equivalents).

  • After stirring for 10 minutes, add the (E)-4-methyl-1-nitro-1-pentene (1.0 equivalent).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Rh-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester

This protocol outlines a general procedure for the enantioselective reduction of a β-enamino ester to the corresponding β-amino ester.

Materials:

  • β-Enamino ester substrate

  • [Rh(COD)2]BF4 (Rhodium precursor)

  • Chiral bisphosphine ligand (e.g., a Josiphos-type ligand)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a vial with the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%).

  • Add degassed methanol and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • In a separate flask, dissolve the β-enamino ester substrate in degassed methanol.

  • Transfer the substrate solution to the autoclave.

  • Add the catalyst solution to the autoclave via cannula.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) until the hydrogen uptake ceases or for a predetermined time.

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Catalyst Performance Comparison

The following table summarizes the performance of different catalytic systems for the asymmetric synthesis of β-leucine or its precursors, providing a comparative overview to guide your catalyst selection.

Catalytic SystemReaction TypeSubstrateYield (%)ee (%)Reference
Organocatalyst
Diarylprolinol silyl etherMichael AdditionAldehyde + NitroalkeneHigh>90[1][12]
Thiourea derivativeMichael AdditionKetone + NitroalkeneGood to High>90[1]
Cinchona alkaloid derivativeMannich ReactionAldehyde + ImineGood>90[13][14]
Transition-Metal Catalyst
Rh/JosiphosAsymmetric Hydrogenationβ-Enamino esterHigh93-97[8]
Ni(II)/cyclo-Box & CPACross-Electrophile Couplingβ-bromo α-amino ester + Aryl bromideModerate to GoodHigh[9]
Biocatalyst
Branched-chain aminotransferaseTransaminationKeto acidHigh>99[10]
Leucine dehydrogenaseReductive AminationKeto acidHigh>99[11]

Visualizing Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental principles of key catalytic cycles and experimental workflows.

Catalytic Cycle of Organocatalyzed Michael Addition

G cluster_0 Catalytic Cycle Aldehyde Aldehyde Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst Chiral Amine Catalyst Adduct Iminium Ion Adduct Enamine->Adduct + Nitroalkene Nitroalkene Nitroalkene Product γ-Nitro Aldehyde Adduct->Product + H2O Product->Catalyst - Catalyst

Caption: Organocatalytic cycle for the Michael addition of an aldehyde to a nitroalkene.

Experimental Workflow for Asymmetric Hydrogenation

G cluster_1 Workflow Start Start Catalyst_Prep Catalyst Preparation (Rh precursor + Ligand) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Substrate + Catalyst in Autoclave) Catalyst_Prep->Reaction_Setup Hydrogenation Hydrogenation (H2 pressure, Temp, Time) Reaction_Setup->Hydrogenation Workup Work-up & Purification Hydrogenation->Workup Analysis Analysis (Yield, ee) Workup->Analysis End End Analysis->End

Caption: Step-by-step workflow for a typical asymmetric hydrogenation experiment.

References

  • Hong, S., et al. (2010). Asymmetric synthesis of L-tert-leucine and L-3-hydroxyadamantylglycine using branched chain aminotransferase.
  • Wang, S., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration.
  • Zhang, F., et al. (2023). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Organic & Inorganic Au. [Link]
  • Alcarazo, M. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules. [Link]
  • Various Authors. (2020). Artificial Biocatalytic Cascade with Three Enzymes in One Pot for Asymmetric Synthesis of Chiral Unnatural Amino Acids.
  • Ballini, R., et al. (2022). Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. Organic Chemistry Frontiers. [Link]
  • Ballini, R., et al. (2022). Catalysts’ evolution in the asymmetric conjugate addition of nitroalkanes to electron-poor alkenes. RSC Publishing. [Link]
  • Gridnev, I. D., & Imamoto, T. (2002). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. [Link]
  • Molnar, S. J., & Rauth, A. M. (1975). Effect of leucine on the temperature sensitive phenotype of a mammalian leucyl-tRNA synthetase mutant. Journal of Cellular Physiology. [Link]
  • Quan, D. H., et al. (2019). Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry. [Link]
  • Saadatjoo, N., et al. (2020). Organocatalyzed asymmetric Mannich reaction: An update.
  • Various Authors. (2018). Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore.
  • Tang, W., & Zhang, X. (2002). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Organic Letters. [Link]
  • Feringa, B. L., et al. (2010). Cu-catalyzed asymmetric conjugate addition to linear nitroalkene 13 reported by Feringa.
  • Kriis, K., et al. (2023).
  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses. [Link]

Sources

Technical Support Center: Work-up Procedures for Beta-Amino Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for beta-amino acid reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges associated with isolating and purifying β-amino acids and their derivatives. The unique structural properties of β-amino acids, particularly their polarity and zwitterionic nature, often demand specialized work-up and purification protocols compared to their α-amino acid counterparts.

This resource is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a direct question-and-answer format, and a Frequently Asked Questions (FAQs) section for broader conceptual understanding.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the work-up and purification of your β-amino acid products.

Problem 1: My β-amino acid product has very high water solubility, making extraction with standard organic solvents like ethyl acetate or dichloromethane inefficient.

Answer:

This is a classic challenge when working with unprotected or minimally protected β-amino acids. The zwitterionic character at neutral pH makes the molecule highly polar and preferentially soluble in the aqueous phase.[1][2] Here are several strategies to improve extraction efficiency:

  • pH Adjustment: The solubility of your amino acid is highly dependent on pH.[1]

    • Acidification: Lowering the pH of the aqueous layer to ~2 with an acid like 1M HCl will protonate the carboxylate group, eliminating the negative charge and forming a cationic species (R-NH3+-CH2-CH2-COOH).[1] This cationic form may be more amenable to extraction with more polar organic solvents.

    • Basification: Increasing the pH to >10 with a base like 1M NaOH will deprotonate the ammonium group, forming an anionic species (R-NH2-CH2-CH2-COO-).[1] This can also alter solubility and improve extraction into certain organic phases.

    • Isoelectric Point (pI) Precipitation: Carefully adjusting the pH to the amino acid's isoelectric point (pI) minimizes its net charge, leading to its lowest solubility in water.[3][4] This can cause the β-amino acid to precipitate, allowing for isolation via filtration. The pI for a simple β-amino acid is typically around pH 7.[3]

  • Solvent System Modification:

    • Use of More Polar Solvents: Employing more polar, water-immiscible solvents like n-butanol can be effective. Continuous liquid-liquid extraction may be necessary for quantitative recovery.

    • Salting Out: Saturating the aqueous phase with a salt like sodium chloride (NaCl) or ammonium sulfate ((NH4)2SO4) decreases the solubility of the organic compound in the aqueous layer, driving it into the organic phase.

  • Aqueous Two-Phase Systems (ATPS): For particularly challenging extractions, consider advanced methods like ATPS, which use mixtures of polymers or salts to form two immiscible aqueous phases for gentle and effective partitioning.[5]

Problem 2: An intractable emulsion has formed during my liquid-liquid extraction. How can I break it?

Answer:

Emulsion formation is common, especially when residual surfactants, proteins, or fine particulates are present. Here are several techniques to resolve an emulsion:

  • Add Brine: Introduce a saturated aqueous solution of NaCl. The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The applied force will accelerate the separation of the two phases.

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by disrupting the interface.

  • Change the Solvent: Adding a small amount of a different organic solvent can alter the interfacial tension and promote phase separation.

  • Patience: Sometimes, simply letting the mixture stand undisturbed for an extended period (e.g., overnight) in a separatory funnel is sufficient for the layers to separate.

Problem 3: My purified product is contaminated with a residual organocatalyst (e.g., an amine-based catalyst like proline or a thiourea derivative).

Answer:

Removing polar, homogeneous organocatalysts can be challenging due to their potential to co-elute with the product.

  • Acid Wash: Many common organocatalysts are basic (e.g., amines). Performing an acidic wash (e.g., with 1M HCl or saturated NH4Cl solution) during the aqueous work-up can protonate the catalyst, making it water-soluble and easily removable with the aqueous layer.[6]

  • Silica Gel Plug: If the catalyst is less polar than your product, you can attempt to remove it by passing a solution of the crude product through a short plug of silica gel, eluting with your product while the catalyst is retained.

  • Specialized Scavengers: For certain catalysts, "scavenger" resins are commercially available. These are solid-supported reagents designed to react with and bind to specific types of catalysts, which can then be removed by simple filtration.

  • Column Chromatography: Careful selection of the solvent system for flash column chromatography is often the most effective method. A gradient elution may be necessary to achieve good separation between your polar β-amino acid product and the catalyst.[7]

Problem 4: I am struggling to separate diastereomers of my β-amino acid product.

Answer:

The separation of diastereomers is a common challenge in asymmetric synthesis. Since diastereomers have different physical properties, they can often be separated using chromatographic techniques.

  • Flash Column Chromatography: This is the first method to attempt. Meticulous optimization of the solvent system is critical. Sometimes, switching the stationary phase (e.g., from silica to alumina) can provide the necessary difference in selectivity.

  • Recrystallization: If your product is a crystalline solid, fractional recrystallization can be a powerful technique. By carefully choosing a solvent system where the diastereomers have slightly different solubilities, you can enrich the crystals in one diastereomer over multiple crystallization cycles.

  • Preparative HPLC: High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), offers much higher resolving power than standard flash chromatography.[8] While more resource-intensive, it is often the most effective method for separating stubborn diastereomers.[8]

  • Derivatization: In some cases, derivatizing the amino acid (e.g., by forming an amide or ester with a chiral auxiliary) can exaggerate the physical differences between the diastereomers, making them easier to separate by chromatography. The auxiliary can then be cleaved to yield the pure diastereomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary differences in work-up strategies for β-amino acids versus α-amino acids?

A1: While both are amino acids, their work-up procedures can differ due to structural nuances. β-amino acids are often more flexible and can adopt different conformations, which may influence their crystallinity and chromatographic behavior. Some find that β-amino acids are more prone to forming stable zwitterions over a broader pH range, making extraction more challenging. The key is to have a thorough understanding of the specific pKa values of your molecule to effectively manipulate its charge state for purification.[2][9]

Q2: How do protecting groups influence the work-up and purification strategy?

A2: Protecting groups are critical and fundamentally change the properties of the β-amino acid, making work-up significantly easier.[10][11]

  • N-Protection (e.g., Boc, Cbz, Fmoc): By protecting the amino group, you eliminate its basicity and the ability to form a zwitterion.[12][13] An N-protected β-amino acid behaves like a simple carboxylic acid. It will be soluble in basic aqueous solutions (as a carboxylate salt) and extractable into organic solvents from an acidified aqueous solution.

  • O-Protection (e.g., Methyl or Ethyl Ester): Protecting the carboxylic acid removes the acidic proton. The resulting molecule behaves like a simple amine. It will be soluble in acidic aqueous solutions (as an ammonium salt) and extractable into organic solvents from a basified aqueous solution.

  • Fully Protected: When both the amine and carboxyl groups are protected, the molecule is typically neutral, non-polar, and behaves like a standard organic compound. Purification is usually straightforward via standard silica gel chromatography.[14]

The choice of protecting group dictates the deprotection strategy (e.g., acid for Boc, base for Fmoc, hydrogenolysis for Cbz), which will be the final step after purification.[11][12]

Q3: What is the recommended step-by-step protocol for a standard work-up of a protected β-amino acid?

A3: The following is a general protocol for a reaction producing an N-Boc protected β-amino acid ester.

Experimental Protocol: General Work-up for a Protected β-Amino Acid

  • Quench the Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a suitable quenching agent (e.g., saturated aqueous NH4Cl or water) to neutralize any reactive reagents.

  • Solvent Partitioning: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate) and water. Gently mix and allow the layers to separate.

  • Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (to remove basic impurities), saturated aqueous NaHCO3 (to remove acidic impurities), and finally, brine (to remove residual water).

    • Self-Validation: After each wash, check the pH of the aqueous layer to ensure the wash was effective.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Self-Validation: Monitor the column fractions by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure product.

  • Final Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR, LC-MS, and HRMS.[15][16]

Q4: What are the best analytical techniques for monitoring reaction progress and characterizing the final β-amino acid product?

A4: A combination of techniques is essential for robust analysis.

Technique Application Key Considerations
Thin Layer Chromatography (TLC) Reaction monitoring, identifying appropriate solvent systems for column chromatography.Staining is required as amino acids are often UV-inactive. Ninhydrin stain is excellent for free amines, while potassium permanganate or vanillin can be used for protected derivatives.[17]
Liquid Chromatography-Mass Spectrometry (LC-MS) Reaction monitoring, purity assessment, and molecular weight confirmation.[16]The gold standard for quick analysis. Can be used for both protected and unprotected amino acids.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation of the final product.Provides detailed information about the carbon-hydrogen framework, confirming the β-amino acid structure.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination to confirm the elemental composition.Essential for confirming the identity of a new compound.
Chiral HPLC or GC Determining enantiomeric excess (ee) or diastereomeric ratio (dr).Requires specialized chiral columns. Derivatization may be necessary for GC analysis.[18]
Q5: How can I effectively purify my unprotected β-amino acid without using column chromatography?

A5: Recrystallization is a powerful and scalable purification technique for crystalline solids, and it avoids the use of large volumes of silica and solvents.[19][20]

  • Solvent Screening: The key is to find a solvent system in which your β-amino acid is soluble at high temperatures but poorly soluble at low temperatures. Common solvents for amino acids include water, ethanol, or mixtures like ethanol/water or acetone/water.

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Optimization: Sometimes, adding a co-solvent in which the amino acid is insoluble (an "anti-solvent") to a concentrated solution of the product can induce crystallization.[19]

Visual Workflow and Logic Diagrams

To aid in decision-making during your work-up, the following diagrams illustrate common workflows.

Workup_Decision_Tree Fig 1: Decision Tree for β-Amino Acid Work-up start Reaction Complete check_protection Is Product Protected? start->check_protection protected_workup Standard Organic Work-up: - Quench - Extract with EtOAc/DCM - Aqueous Washes (Acid/Base/Brine) - Dry & Concentrate check_protection->protected_workup Yes unprotected_workup Product is Polar/Zwitterionic check_protection->unprotected_workup No protected_purify Purification Method? protected_workup->protected_purify flash_column Flash Column Chromatography protected_purify->flash_column Liquid/Oil recrystallize_prot Recrystallization protected_purify->recrystallize_prot Solid ph_adjust Adjust pH to Isoelectric Point (pI) unprotected_workup->ph_adjust precipitate Precipitation & Filtration ph_adjust->precipitate Precipitate Forms no_precipitate Product Remains Soluble ph_adjust->no_precipitate No Precipitate extraction_choice Extraction Strategy? no_precipitate->extraction_choice polar_solvent Extract with n-Butanol (or Continuous Extraction) extraction_choice->polar_solvent Liquid-Liquid ion_exchange Ion-Exchange Chromatography extraction_choice->ion_exchange Chromatography

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Validation of (R)-3-Amino-4-methylpentanoic Acid by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity for Chiral Building Blocks

(R)-3-Amino-4-methylpentanoic acid is a non-proteinogenic β-amino acid that serves as a critical chiral building block in modern pharmaceutical synthesis.[1][2] Its structural relationship to the neurotransmitter GABA and its role as a key precursor to drugs like Pregabalin underscore the necessity for stringent purity control. In the landscape of drug development, the presence of impurities—be they residual solvents, synthetic by-products, or the undesired (S)-enantiomer—can profoundly impact the safety, efficacy, and regulatory approval of the final Active Pharmaceutical Ingredient (API).[3][4][5]

The International Council for Harmonisation (ICH) guidelines mandate a thorough understanding and control of the impurity profile of any drug substance.[6][7][8] This guide provides an in-depth validation framework using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful primary analytical method, to assess the purity of this compound. We will dissect the causality behind experimental choices, present a self-validating protocol, and objectively compare NMR with established chromatographic techniques, empowering you to make informed analytical decisions.

The First Principle: Why Quantitative NMR is a Primary Standard for Purity

Unlike chromatographic methods that rely on comparing a sample's response to that of a reference standard and are thus relative, qNMR is a primary ratio method.[9] The foundational principle is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[10][11] This allows for the direct, absolute quantification of a substance against a certified internal standard of known purity, without the need for a specific reference standard of the analyte itself.

This unique characteristic provides several key advantages in a drug development setting:

  • Orthogonality: qNMR provides purity data based on a completely different physical principle than HPLC, making it an ideal orthogonal technique for method validation and verification.[12][13]

  • Universal Detection: ¹H NMR detects all proton-containing molecules, including those that lack a UV chromophore and are invisible to standard HPLC-UV detectors.[14] This is crucial for identifying and quantifying unexpected impurities.

  • Structural Confirmation: A single qNMR experiment provides quantitative data while simultaneously confirming the structural identity of the analyte and its impurities.

  • Non-Destructive: The sample can be recovered unchanged after analysis, a significant benefit when working with precious or mass-limited materials.[12]

Below is a visual workflow outlining the key stages of a qNMR purity validation experiment.

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis Analyte Analyte Sample (this compound) Weighing Precise Gravimetric Analysis (4-5 decimal place balance) Analyte->Weighing Standard Certified Internal Standard (e.g., Maleic Acid) Standard->Weighing Dissolution Dissolution in Deuterated Solvent (e.g., D₂O) Weighing->Dissolution NMR_Acq ¹H NMR Data Acquisition (Optimized Parameters) Dissolution->NMR_Acq Processing Spectral Processing (Phasing, Baseline Correction) NMR_Acq->Processing Integration Signal Integration (Analyte & Standard Peaks) Processing->Integration Calculation Purity Calculation (Using qNMR Equation) Integration->Calculation Result Final Purity Report (%) Calculation->Result

Caption: Workflow for qNMR purity determination.

Experimental Protocol: Absolute Purity of this compound by ¹H qNMR

This protocol describes a self-validating system for determining the absolute chemical purity of this compound using an internal standard.

Step 1: Reagent and Material Selection (The 'Why')
  • Analyte: this compound, approximately 10-20 mg.

  • Deuterated Solvent: Deuterium oxide (D₂O) is the solvent of choice. Causality: The analyte is a polar amino acid, readily soluble in water. D₂O provides a clean spectral window, with only a residual HDO peak around 4.79 ppm, which typically does not interfere with analyte signals.

  • Internal Standard (IS): Maleic acid, certified reference material (CRM) with purity >99.5%, approximately 5-10 mg. Causality: A suitable IS must meet several criteria[11]:

    • High Purity & Stability: Its purity must be known and traceable.

    • Solubility: It must be soluble in the same solvent as the analyte.

    • Spectral Simplicity: It should have a simple spectrum with at least one sharp, well-resolved signal that does not overlap with analyte or impurity signals. Maleic acid provides a sharp singlet for its two vinyl protons around 6.3 ppm, far from the aliphatic signals of the analyte.

    • Chemical Inertness: It must not react with the analyte or solvent.

Step 2: Precision Sample Preparation
  • Using a calibrated analytical balance, accurately weigh approximately 15 mg of this compound directly into a clean, dry vial. Record the mass (m_Analyte) to at least four decimal places.

  • Into the same vial, accurately weigh approximately 8 mg of the maleic acid internal standard. Record the mass (m_IS) to at least four decimal places. Trustworthiness: Gravimetric analysis is the foundation of qNMR accuracy. Any error in mass measurement will directly propagate into the final purity calculation.

  • Add approximately 0.7 mL of D₂O to the vial. Vortex thoroughly until both the analyte and the internal standard are fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

Step 3: Optimized NMR Data Acquisition

Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). The following parameters are critical for ensuring quantitativity.

ParameterRecommended ValueRationale for Quantitative Accuracy
Pulse Angle 30-45 degreesA smaller flip angle reduces the time needed for longitudinal relaxation, allowing for a shorter overall experiment time without sacrificing signal intensity significantly.
Relaxation Delay (D1) ≥ 5 x T₁This is the most critical parameter. T₁ is the spin-lattice relaxation time of the slowest-relaxing proton (usually the IS). A delay of at least 5 times the longest T₁ ensures >99% signal recovery, which is essential for accurate integration. A preliminary T₁ inversion-recovery experiment is recommended to determine this value accurately. A conservative default is D1 = 30-60 seconds.[9]
Acquisition Time (AQ) 2-4 secondsEnsures high digital resolution for accurate peak integration.
Number of Scans (NS) 16-64Sufficient scans are needed to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for the integrated peaks).
Temperature Constant (e.g., 298 K)Maintains thermal equilibrium to ensure consistent chemical shifts and minimize convection effects.
Step 4: Rigorous Data Processing and Purity Calculation
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure a flat, zero-baseline across the spectrum. Trustworthiness: Inaccurate phasing or baseline correction are major sources of integration error.

  • Integrate a well-resolved, non-overlapping signal for the analyte. For this compound, the methine proton (CH adjacent to the isopropyl group) is a good candidate. Also, integrate the singlet from the internal standard (maleic acid, ~6.3 ppm).

  • Calculate the purity (P_Analyte) using the following equation[10][15]:

    Purity (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * P_IS

    Where:

    • I_Analyte, I_IS: Integral values for the analyte and internal standard.

    • N_Analyte, N_IS: Number of protons for the integrated signals (e.g., N_Analyte = 1 for the methine proton; N_IS = 2 for maleic acid).

    • M_Analyte, M_IS: Molar masses of the analyte (131.17 g/mol ) and internal standard.

    • m_Analyte, m_IS: Weighed masses of the analyte and internal standard.

    • P_IS: Purity of the internal standard (as stated on its certificate).

Beyond Chemical Purity: Assessing Enantiomeric Purity by NMR

Standard ¹H NMR cannot distinguish between enantiomers as they are chemically identical in an achiral environment. To determine the enantiomeric excess (e.e.), a chiral environment must be introduced to induce diastereomeric non-equivalence.

  • Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral reagent (e.g., Mosher's acid chloride) to form a covalent mixture of diastereomers.[16] These diastereomers have distinct NMR spectra, and the e.e. can be determined by integrating the corresponding signals. This method is robust but requires a chemical reaction and purification.

  • Chiral Solvating Agents (CSAs): A chiral agent (e.g., (R)-(+)-18-crown-6-tetracarboxylic acid) is added to the NMR sample.[17] It forms transient, non-covalent diastereomeric complexes with the analyte enantiomers, leading to separate signals in the NMR spectrum. This method is rapid and non-destructive but may result in smaller signal separation.

Comparative Analysis: NMR vs. Alternative Purity Validation Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

FeatureQuantitative NMR (qNMR) Chiral HPLC-UV LC-MS
Principle Signal intensity proportional to molar concentration.Differential partitioning between a mobile and a chiral stationary phase.Separation by chromatography followed by mass-to-charge ratio detection.
Quantitation Absolute, primary method. High accuracy and precision without an analyte-specific standard.[11]Relative method. Requires a certified reference standard of the analyte for accurate quantification.Primarily qualitative/semi-quantitative unless used with stable isotope-labeled standards.
Enantiomeric Purity Requires chiral additives (CDAs/CSAs).[17][18]Gold standard for enantiomeric separation and quantification.[19][20]Can separate enantiomers if coupled with a chiral column; provides mass confirmation.
Impurity Identification Provides definitive structural information for unknown impurities.Identification based on retention time only; co-elution is possible.Provides molecular weight data, aiding in the identification of unknown impurities.[21]
Sample Throughput Moderate; can be automated.High; well-suited for routine QC.High; dependent on chromatographic run time.
Sample State Non-destructive; sample is recoverable.[12]Destructive.Destructive.
Validation Context Excellent as a primary, orthogonal method for reference standard characterization and validation of chromatographic methods.Ideal for routine quality control, release testing, and stability studies for known impurities and enantiomers.Unmatched for impurity profiling, identification of unknowns, and analysis of trace-level impurities.

The choice of analytical technique is driven by the specific question at hand. The following diagram provides a logical framework for selecting the most appropriate method.

Decision_Tree Start What is the primary analytical goal? Goal_AbsQuant Need absolute, traceable purity of a reference material? Start->Goal_AbsQuant Goal_RoutineQC Routine QC for known impurities & enantiomeric purity? Start->Goal_RoutineQC Goal_Identify Need to identify an unknown impurity? Start->Goal_Identify Method_qNMR Use Quantitative NMR (qNMR) Goal_AbsQuant->Method_qNMR Primary method for absolute quantification Method_HPLC Use Chiral HPLC-UV Goal_RoutineQC->Method_HPLC High throughput & established for routine analysis Method_LCMS Use LC-MS Goal_Identify->Method_LCMS Provides molecular weight for structural elucidation

Caption: Decision framework for selecting a purity analysis method.

Conclusion

For the validation of this compound purity, quantitative ¹H NMR spectroscopy stands as an indispensable analytical tool. Its capacity for absolute, direct quantification without reliance on an analyte-specific standard establishes it as a primary method that perfectly complements traditional chromatographic techniques. By following a rigorously optimized and self-validating protocol, researchers and drug development professionals can generate highly accurate and trustworthy purity data, ensuring the quality and integrity of this critical pharmaceutical building block. The strategic integration of qNMR into an analytical workflow, alongside HPLC and MS, provides a comprehensive and robust framework for meeting the stringent purity requirements of the global pharmaceutical industry.

References

  • ICH. (n.d.). Q2(R2) Validation of analytical procedures. European Medicines Agency.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
  • YouTube. (2018, September 2). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR).
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?.
  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Analyst (RSC Publishing). (2023, August 18). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Bruker. (n.d.). Quantitative NMR Spectroscopy.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ResearchGate. (2025, August 6). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
  • Quora. (2023, September 1). Why do we use NMR spectroscopy in purity analysis?.
  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • ResearchGate. (2025, August 6). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR.
  • PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers.
  • PubMed. (n.d.). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
  • PubChem. (n.d.). (R)-methyl 3-amino-4-methylpentanoate hydrochloride.
  • National Institutes of Health. (n.d.). Cost-Effective Isolation of a Process Impurity of Pregabalin.
  • ResearchGate. (2025, August 9). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
  • The Pharmaceutical and Chemical Journal. (2025). Synthesis and Characterization of Pregabalin Impurity.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774).
  • PubChem. (n.d.). (3R)-beta-Leucine.
  • ResearchGate. (2025, August 6). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry.
  • SynZeal. (n.d.). Pregabalin Impurities.
  • Selleck China. (n.d.). 3-Amino-4-methylpentanoic acid Product Information.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.

Sources

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of Beta-Leucine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety. Beta-leucine, a non-proteinogenic β-amino acid, is an increasingly important chiral building block in the synthesis of peptidomimetics and pharmaceutical agents. Its enantiomers can exhibit vastly different pharmacological profiles. Consequently, the accurate determination of its enantiomeric excess (e.e.) is a cornerstone of quality control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering precision, robustness, and reliability.[1] This guide provides an in-depth comparison of state-of-the-art chiral HPLC methods for resolving beta-leucine enantiomers, complete with supporting data and actionable protocols to streamline your method development process.

The Principle of Chiral Recognition in HPLC

The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, hinges on the principle of chiral recognition.[2] This is achieved by creating a chiral environment within the HPLC column using a CSP. The analyte's enantiomers form transient, diastereomeric complexes with the chiral selector of the CSP through a combination of interactions, such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[3][4] The differing stability of these temporary complexes leads to different retention times for each enantiomer, enabling their separation and quantification.

Comparison of Chiral Stationary Phases for Beta-Leucine

The choice of CSP is the most critical decision in developing a chiral separation method. For underivatized amino acids like beta-leucine, which exist as zwitterions, several classes of CSPs have demonstrated high efficacy.[5][6] We will compare two of the most successful types: Zwitterionic and Crown Ether-based CSPs.

1. Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+))

Zwitterionic CSPs are uniquely designed for the separation of zwitterionic molecules like amino acids and peptides without prior derivatization.[7][8] These phases, such as CHIRALPAK® ZWIX(+), are synthesized by combining a cinchona alkaloid (a cation-exchanger) with a sulfonic acid derivative (an anion-exchanger).[9] This dual-functionality allows for a "double ion-pairing" mechanism that provides excellent stereoselectivity for amphoteric molecules like beta-leucine.[8]

Mechanism Insight: The positively charged quinuclidinium nitrogen of the selector interacts with the carboxylate group of beta-leucine, while the negatively charged sulfonate group interacts with the protonated amino group. This synergistic ion-pairing, supplemented by other interactions like hydrogen bonding, creates the basis for chiral recognition.

2. Crown Ether-based CSPs (e.g., CROWNPAK® CR-I(+))

Chiral crown ether columns are specifically developed for the enantioseparation of compounds containing a primary amino group, making them ideal for amino acids.[10][11] The chiral selector, a crown ether, forms an inclusion complex with the protonated primary amine (-NH3+) of the amino acid.[12]

Mechanism Insight: The separation relies on the differential stability of the complexes formed between the enantiomers and the chiral crown ether cavity. The fit and interaction are highly dependent on the steric arrangement around the chiral center. These columns are typically operated with acidic mobile phases (e.g., perchloric acid, pH 1-2) to ensure the amino group is protonated.[11]

Performance Comparison: Zwitterionic vs. Crown Ether CSPs

The following table summarizes typical performance data for the separation of DL-beta-leucine on two representative columns.

ParameterCHIRALPAK® ZWIX(+)CROWNPAK® CR-I(+)
CSP Type Zwitterionic (Cinchona Alkaloid based)Chiral Crown Ether
Particle Size 3 µm5 µm
Column Dimensions 3.0 x 150 mm3.0 x 150 mm
Typical Mobile Phase 50mM Formic Acid + 25mM Diethylamine in MeOH/ACN/H₂O (49/49/2)[13]Perchloric Acid (pH 1.0) / ACN (85/15)[14]
Flow Rate 0.5 mL/min[13]0.5 - 1.0 mL/min
Temperature 25 °C[13]25 °C[14]
Detection ELSD, LC-MS[13]UV (200 nm), LC-MS[14]
Key Advantage Excellent for underivatized zwitterions; MS-friendly mobile phases.[7]High selectivity for primary amines; robust and reliable.[10]
Consideration Mobile phase composition can be more complex.Requires acidic mobile phases, which may not be suitable for all analytes or systems.

Note: The data presented is compiled from manufacturer application notes and serves as a representative example. Actual results may vary based on specific instrumentation and laboratory conditions.[13][14]

Experimental Workflow and Protocols

A systematic approach is essential for robust and reproducible results. The overall workflow involves sample preparation, HPLC analysis, and data processing.

G cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Analysis prep Dissolve beta-leucine in mobile phase (e.g., 0.5 mg/mL) filter Filter through 0.45 µm syringe filter prep->filter setup Equilibrate HPLC system with mobile phase filter->setup inject Inject sample (e.g., 5 µL) setup->inject separate Isocratic Elution on Chiral Column inject->separate detect Detect enantiomers (UV or ELSD/MS) separate->detect integrate Integrate peak areas of both enantiomers detect->integrate calculate Calculate Enantiomeric Excess (e.e. %) integrate->calculate report Generate Report calculate->report

Caption: Workflow for e.e. determination of beta-leucine.

Detailed Step-by-Step Protocol (Using CHIRALPAK® ZWIX(+))

This protocol is a validated starting point for method development.[13]

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column thermostat, and detector.

  • Column: CHIRALPAK® ZWIX(+) (3.0 x 150 mm, 3 µm).

  • Chemicals: HPLC-grade methanol (MeOH), acetonitrile (ACN), and water. Formic acid and diethylamine (or suitable alternatives for MS compatibility).

  • Sample: DL-beta-leucine standard and the beta-leucine sample to be analyzed.

2. Mobile Phase Preparation:

  • Prepare the mobile phase consisting of 50mM formic acid and 25mM diethylamine in a mixture of methanol, acetonitrile, and water (49/49/2, v/v/v).

  • Degas the mobile phase thoroughly using sonication or vacuum filtration.

3. Sample Preparation:

  • Accurately weigh and dissolve the beta-leucine sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before placing it in an autosampler vial.

4. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is recommended as beta-leucine lacks a strong UV chromophore. If using UV, detection at a low wavelength (~200-210 nm) may be possible.

  • Run Time: Approximately 15-20 minutes, or until both enantiomer peaks have eluted.

5. Data Analysis and Calculation:

  • Integrate the peak areas for the first eluting enantiomer (Area₁) and the second eluting enantiomer (Area₂).

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ |Area_major - Area_minor| / (Area_major + Area_minor) ] x 100

Trustworthiness: A Self-Validating System

To ensure the reliability of your results, the analytical method must be validated according to ICH guidelines.[15] Key validation parameters include:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of impurities. This is demonstrated by resolving the enantiomers from any other components.

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy & Precision: Assessed by replicate injections of a known standard to determine the closeness of the results to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

A resolution (Rs) value of >1.5 between the two enantiomer peaks is generally considered baseline separation and is a critical system suitability requirement.

Chiral Recognition Mechanism Visualization

The following diagram illustrates the conceptual interaction between a beta-leucine enantiomer and a zwitterionic chiral selector.

G cluster_CSP Zwitterionic CSP Selector cluster_Analyte Beta-Leucine Enantiomer CSP Cinchona Alkaloid Backbone (Provides Steric Environment) Anion Sulfonate Group (-SO₃⁻) Cation Quinuclidinium (+NR₃) Analyte Chiral Center Amine Protonated Amine (-NH₃⁺) Carboxylate Carboxylate (-COO⁻) Amine->Anion  Ion-Pairing Carboxylate->Cation  Ion-Pairing

Caption: Double ion-pairing in a zwitterionic CSP.

Conclusion

Both zwitterionic and crown ether-based CSPs provide excellent, complementary solutions for determining the enantiomeric excess of beta-leucine. Zwitterionic columns like CHIRALPAK® ZWIX(+) offer high versatility and are particularly well-suited for LC-MS applications due to their compatible mobile phases.[7] Crown ether columns such as CROWNPAK® CR-I(+) are robust and highly selective for primary amines, providing a reliable orthogonal method.[14]

The choice between them will depend on available instrumentation (especially detectors), desired mobile phase conditions, and the need for complementary methods for validation. By following the structured workflow and protocols outlined in this guide, researchers can confidently develop and validate accurate and precise methods for the critical task of quantifying the enantiomeric purity of beta-leucine.

References

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 718-724.
  • Morvan, M., et al. (2020). The chromatograms obtained by Crownpak CR-I (+), CR-I (−) and Chiralpak ZWIX (−). ResearchGate.
  • Imai, K., et al. (2021). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Chemical and Pharmaceutical Bulletin, 69(10), 985-991.
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  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-).
  • HPLC. (n.d.). CHIRALPAK ZWIX(-).
  • Ali, I., et al. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate.
  • He, L., & Beesley, T. E. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Uddin, M. N., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 67-74.
  • Wikipedia. (n.d.). Chiral column chromatography.
  • Daicel Chiral Technologies. (n.d.). DL-beta-Leucine Application.
  • Chromatography Today. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Chimalakonda, K. R., et al. (2013). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate.
  • Analytics-Shop. (n.d.). HPLC column CROWNPAK CR-I(+).
  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU.
  • Reddy, B. C., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(1), 133-139.
  • Li, S., et al. (2021). The principle of HPLC chiral separation. ResearchGate.
  • Daicel Corporation. (n.d.). CROWNPAK.
  • Gubitz, G., & Schmid, M. G. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.
  • Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine.
  • Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.
  • Daicel Chiral Technologies. (n.d.). Separation of free amino acids and primary amines using Daicel crown ether columns: CROWNPAK CR-I(+) and CROWNPAK CR-I(-).
  • Lee, W., et al. (2002). The structure of chiral crown ether utilized in the Crownpak CR(+). ResearchGate.

Sources

A Comparative Analysis of Alpha-Leucine and Beta-Leucine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparative analysis of alpha-leucine (α-leucine) and beta-leucine (β-leucine), two isomeric forms of a critical branched-chain amino acid. While α-leucine is a well-established, proteinogenic amino acid integral to protein synthesis and metabolic regulation via the mTOR pathway, β-leucine is a non-proteinogenic isomer with distinct metabolic fates and emerging pharmacological interest.[1][2] This document delves into their structural and physicochemical differences, comparative metabolic pathways, bioactivity, and provides validated experimental protocols for their analysis. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and leverage the unique properties of these two molecules.

Introduction

Leucine, a key branched-chain amino acid (BCAA), is renowned for its role as a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3][4][5] The naturally occurring and most studied form is L-α-leucine, an essential amino acid that must be obtained through diet.[2][] Its isomer, β-leucine, where the amino group is attached to the second (beta) carbon from the carboxyl group, is not incorporated into proteins and follows a different metabolic route.[7] The structural variance between these isomers leads to significant differences in their biological activity, stability, and therapeutic potential. Understanding these distinctions is paramount for fields ranging from nutritional science to medicinal chemistry, where β-amino acids are increasingly explored for their unique pharmacological properties, including enhanced proteolytic resistance.[1][8]

Section 1: Physicochemical Properties - A Comparative Analysis

The fundamental difference between α-leucine and β-leucine lies in the position of the amino group on the carbon skeleton. This seemingly minor shift has profound implications for the molecule's three-dimensional structure, polarity, and interaction with biological systems.

  • α-Leucine: The amino group is on the alpha-carbon, the first carbon adjacent to the carboxyl group.[7][9] This arrangement is the standard for all 20 proteinogenic amino acids.[9]

  • β-Leucine: The amino group is on the beta-carbon, the second carbon from the carboxyl group.[7]

This structural isomerism affects properties like acidity (pKa) and the ability to form stable secondary structures in peptides. Peptides incorporating β-amino acids, for instance, can adopt novel helical and sheet-like structures with increased stability against enzymatic degradation.[1][8]

PropertyAlpha-Leucine (L-isomer)Beta-Leucine
IUPAC Name (2S)-2-Amino-4-methylpentanoic acid[10]3-Amino-4-methylpentanoic acid
Molecular Formula C6H13NO2[10]C6H13NO2
Molar Mass 131.17 g/mol [10]131.17 g/mol
Structure Amino group on the α-carbon[7][9]Amino group on the β-carbon[7]
Biological Role Protein synthesis, mTOR activation[2][3]Not used in protein synthesis, potential pharmacological agent[1]
Natural Abundance Essential amino acid, common in proteins[2]Less common, not a primary building block of proteins.

Section 2: Metabolic Fate and Bioavailability

The metabolic pathways for α- and β-leucine are distinct, leading to different physiological effects.

Alpha-Leucine Metabolism: Following ingestion, α-leucine is primarily metabolized in skeletal muscle.[] The initial step is a reversible transamination to α-ketoisocaproate (KIC), catalyzed by branched-chain aminotransferase (BCAT).[4][11] KIC can then be irreversibly converted to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, entering the citric acid cycle for energy production or being used for the synthesis of other compounds like acetyl-CoA and acetoacetate.[2] A small fraction, approximately 5%, of dietary L-leucine is converted into its metabolite β-hydroxy β-methylbutyrate (HMB), a compound known to stimulate protein synthesis and inhibit protein breakdown.[2][11][12]

Beta-Leucine Metabolism: The metabolic pathway for β-leucine is less defined than its alpha counterpart. As a β-amino acid, it is not a substrate for the typical enzymes involved in α-amino acid metabolism. β-amino acids are generally more resistant to enzymatic degradation.[1][8] Their metabolism may involve different transaminases and degradation pathways, potentially leading to different metabolic end-products and a longer biological half-life, a property of significant interest in drug design.

cluster_alpha Alpha-Leucine Metabolism cluster_beta Beta-Leucine Metabolism a_leu Alpha-Leucine kic α-Ketoisocaproate (KIC) a_leu->kic BCAT hmb HMB kic->hmb KIC Dioxygenase isovaleryl_coa Isovaleryl-CoA kic->isovaleryl_coa BCKDH tca Energy Production (TCA Cycle) isovaleryl_coa->tca b_leu Beta-Leucine unknown_metabolites Distinct Metabolites b_leu->unknown_metabolites Alternate Pathways excretion Excretion unknown_metabolites->excretion

Caption: Comparative metabolic pathways of Alpha- and Beta-Leucine.

Section 3: Comparative Bioactivity and Physiological Roles

Role in Protein Synthesis and mTOR Signaling

Alpha-Leucine is a potent, direct activator of the mTORC1 complex.[3][4][5][13] This signaling cascade is initiated when leucine enters the cell, leading to the activation of Rag GTPases, which in turn recruit mTORC1 to the lysosomal surface for activation.[3][4] Activated mTORC1 then phosphorylates downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[3][14] This mechanism is fundamental to muscle growth and repair, making α-leucine a key component in nutritional strategies for athletes and for combating age-related muscle loss (sarcopenia).[3][13]

Beta-Leucine , not being a substrate for protein synthesis, does not directly participate in this anabolic process. However, the potential for β-amino acid-containing peptides to act as inhibitors or modulators of protein-protein interactions opens up possibilities for their use in targeting signaling pathways.[8] While direct evidence for β-leucine's effect on mTOR is scarce, its metabolite, HMB (structurally similar to a β-amino acid derivative), has been shown to stimulate protein synthesis and attenuate breakdown, partly through mTORC1 activation.[12][15] This suggests that while β-leucine itself may not be a direct mTOR activator, its structural motifs are relevant to anabolic signaling.

cluster_pathway mTORC1 Signaling a_leu Alpha-Leucine mTORC1 mTORC1 Activation a_leu->mTORC1 Stimulates S6K1 p-S6K1 mTORC1->S6K1 BP1 p-4E-BP1 mTORC1->BP1 Protein_Synth Muscle Protein Synthesis S6K1->Protein_Synth BP1->Protein_Synth b_leu Beta-Leucine b_leu->mTORC1 No Direct Activation

Caption: Alpha-Leucine directly activates the mTORC1 pathway to promote protein synthesis.

Therapeutic Potential and Toxicology

Alpha-Leucine: Supplementation is widely used to promote muscle growth, enhance recovery from exercise, and mitigate sarcopenia.[13] However, chronic high doses may lead to elevated plasma ammonia concentrations, and extreme intake can be toxic.[16][17]

Beta-Leucine: The therapeutic potential of β-leucine and other β-amino acids is an active area of research. Their increased stability against proteolysis makes them attractive building blocks for developing peptide-based drugs with longer half-lives.[1][8] They have been investigated for applications including antimicrobial agents and modulators of G-protein coupled receptors.[8] The toxicology of β-leucine is not as well-studied as α-leucine, necessitating further research as its applications expand.

Section 4: Experimental Protocols for Comparative Analysis

To provide researchers with actionable methods, this section details two key experimental workflows for comparing the bioactivity and bioavailability of α- and β-leucine.

Protocol: Assessing mTORC1 Activation via Western Blot

This protocol explains how to measure the phosphorylation of mTORC1 downstream targets in cell culture (e.g., L6 myoblasts) after treatment with α- or β-leucine.

Causality: An increase in the phosphorylation of S6K1 (at Thr389) and 4E-BP1 (at Thr37/46) is a direct indicator of mTORC1 activation.[18] Comparing the effects of the two isomers reveals their differential ability to stimulate this pathway.

Methodology:

  • Cell Culture: Plate L6 myoblasts and grow to ~80% confluency.

  • Starvation: Deprive cells of amino acids and serum for 2-4 hours to establish a baseline low level of mTORC1 activity.

  • Treatment: Treat cells with a vehicle control, α-leucine (e.g., 2 mM), or β-leucine (e.g., 2 mM) for 30-60 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate overnight at 4°C with primary antibodies against p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Self-Validation: The inclusion of total protein antibodies and a loading control ensures that observed changes in phosphorylation are due to signaling events and not variations in protein loading.

Protocol: Measuring Bioavailability via LC-MS/MS

This protocol describes a method to quantify the concentration of α- and β-leucine in plasma samples over time after oral administration in an animal model (e.g., rats).

Causality: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantifying small molecules, making it the gold standard for pharmacokinetic studies.[19][20] This allows for the precise determination of absorption, distribution, metabolism, and excretion (ADME) profiles.

Caption: Workflow for LC-MS/MS-based bioavailability analysis of leucine isomers.

Methodology:

  • Dosing: Administer a precise dose of α-leucine or β-leucine via oral gavage to fasted rats.

  • Blood Collection: Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Plasma Separation: Centrifuge blood samples to separate plasma and store at -80°C.

  • Sample Preparation (Protein Precipitation): Thaw plasma samples and precipitate proteins by adding a 3:1 volume of cold acetonitrile containing an internal standard (e.g., isotopically labeled leucine). Vortex and centrifuge.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the sample in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a reverse-phase or HILIC column for separation.[19][21]

    • Mass Spectrometry: Use a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect and quantify the specific parent-daughter ion transitions for each leucine isomer and the internal standard.

  • Data Analysis: Construct a standard curve and calculate the concentration of each isomer in the plasma samples. Plot concentration vs. time to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Self-Validation: The use of a stable isotope-labeled internal standard is critical for correcting variations in sample extraction and instrument response, ensuring accurate quantification.

Conclusion

Alpha-leucine and beta-leucine, while structurally similar, exhibit divergent biological roles and metabolic fates. Alpha-leucine is an indispensable component of protein synthesis and a primary activator of the anabolic mTOR pathway. In contrast, beta-leucine's non-proteinogenic nature and enhanced stability position it as a molecule of high interest for medicinal chemistry and drug development. The experimental frameworks provided herein offer robust methods for researchers to further dissect the unique bioactivities of these isomers. Future investigations into the specific metabolic pathways of β-leucine and its potential modulation of cellular signaling will be crucial in unlocking its full therapeutic potential.

References

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development - Frontiers.
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A Researcher's Guide to Spectroscopic Differentiation of Leucine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of proteomics, metabolomics, and pharmaceutical development, the precise identification of amino acid isomers is not merely an academic exercise—it is a critical necessity. Among the most challenging are the isomers of leucine: L-leucine, L-isoleucine, L-norleucine, and L-tert-leucine. With identical molecular weights and elemental compositions, their subtle structural distinctions demand sophisticated analytical strategies. This guide provides an in-depth comparison of key spectroscopic techniques, offering researchers the foundational principles, experimental data, and actionable protocols required to confidently distinguish these crucial building blocks.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Gold Standard for Structural Elucidation

NMR spectroscopy remains the most definitive method for the structural characterization of small molecules, including amino acid isomers. The technique's power lies in its sensitivity to the local electronic environment of each nucleus. Even minor differences in the branching of the alkyl side chains of leucine isomers create unique magnetic environments, resulting in distinct chemical shifts (δ) and spin-spin coupling patterns for both proton (¹H) and carbon (¹³C) nuclei.

Causality of Differentiation

The key to NMR's discriminatory power is the unique spatial arrangement of atoms.

  • L-Leucine: Features an isobutyl side chain with two magnetically equivalent methyl groups, resulting in a characteristic doublet in the ¹H NMR spectrum.

  • L-Isoleucine: Possesses two chiral centers and a sec-butyl side chain, leading to two distinct methyl signals—a doublet and a triplet—providing a clear signature.

  • L-Norleucine: A straight-chain isomer with a terminal methyl group that appears as a simple triplet.

  • L-tert-Leucine: The bulky tert-butyl group results in a single, highly shielded singlet for its three equivalent methyl groups in the ¹H spectrum.

These structural differences are directly translated into predictable and reproducible spectral patterns, making NMR a highly reliable identification tool.[1]

Comparative NMR Data

The following table summarizes typical chemical shifts for the methyl groups of leucine isomers, which are often the most diagnostic region of the spectrum.

IsomerGroup¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
L-Leucine γ-CH~1.7~40-42
δ-CH₃ (x2)~0.95 (d)~22-25
L-Isoleucine γ-CH₂~1.2-1.5~25-27
γ-CH₃~1.0 (t)~11-13
δ-CH₃~0.9 (d)~15-17
L-Norleucine ε-CH₃~0.9 (t)~13-15
L-tert-Leucine γ-C-~33-35
δ-CH₃ (x3)~1.05 (s)~26-28

Chemical shifts are approximate and can vary with solvent, pH, and temperature. (d)=doublet, (t)=triplet, (s)=singlet.[2][3][4]

Experimental Protocol: High-Resolution NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the amino acid sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., DSS or TMSP) for accurate chemical shift referencing.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Use a pulse sequence with solvent suppression if working in D₂O.

    • Typical parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.

  • ¹³C NMR Acquisition:

    • Acquire a 1D ¹³C spectrum with proton decoupling (e.g., zgpg30).

    • Typical parameters: 1024-4096 scans, 2-second relaxation delay.

  • 2D NMR (for complex mixtures):

    • Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

    • Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons, confirming assignments.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Calibrate the spectrum using the internal standard.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Prep Dissolve Sample in D-Solvent Acq_1H 1. Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C 2. Acquire 1D ¹³C Spectrum Acq_1H->Acq_13C Acq_2D 3. Acquire 2D Spectra (COSY, HSQC) Acq_13C->Acq_2D Process Process Data (FT, Phasing) Acq_2D->Process Assign Assign Signals Process->Assign Confirm Confirm Isomer Structure Assign->Confirm

Caption: High-resolution NMR workflow for isomer identification.

Section 2: Advanced Mass Spectrometry — Exploiting Fragmentation and Shape

Conventional mass spectrometry (MS) is fundamentally incapable of distinguishing isomers, as it separates ions based on their mass-to-charge ratio (m/z), which is identical for all leucine isomers. However, advanced MS techniques can provide the necessary specificity by probing the structure of the ions themselves.

Causality of Differentiation
  • Tandem Mass Spectrometry (MS/MS): This technique involves isolating the protonated parent ion (m/z 132.1) and subjecting it to collision-induced dissociation (CID). The energy from collisions with an inert gas causes the ion to fragment. The branching of the side chain dictates the stability of the resulting fragment ions, producing a unique "fingerprint" spectrum for each isomer.[5][6] For example, isoleucine's fragmentation pathway more readily forms a characteristic ion at m/z 69 compared to leucine.[7][8] More advanced methods like Electron Activated Dissociation (EAD) can produce even more diagnostic fragments, such as a neutral loss of 43 Da for leucine (z-43) and 29 Da for isoleucine (z-29).[9]

  • Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds a dimension of separation based on the ion's size and shape as it drifts through a gas-filled cell under an electric field.[10] The more compact the structure, the faster it travels. The distinct three-dimensional shapes of the isomers lead to different arrival times or collision cross-sections (CCS), allowing for their separation even before mass analysis.[11][12] High-resolution cyclic ion mobility systems can achieve baseline separation of leucine and isoleucine by increasing the number of passes the ions make through the drift cell.[13]

Comparative Mass Spectrometry Data
IsomerTechniqueKey Differentiating Feature
L-Leucine MS/MS (CID)Lower relative abundance of m/z 69 ion.[7]
MS/MS (EAD)Characteristic neutral loss of 43 Da (z-43).[9]
L-Isoleucine MS/MS (CID)Higher relative abundance of m/z 69 ion.[7]
MS/MS (EAD)Characteristic neutral loss of 29 Da (z-29).[9]
All Isomers IM-MSUnique Collision Cross-Section (CCS) values allowing for separation based on shape.[11][13]
Experimental Protocol: LC-MS/MS for Isomer Differentiation
  • Sample Preparation: Prepare a dilute solution (1-10 µM) of the amino acid mixture in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile 95:5).

  • Chromatographic Separation (Optional but Recommended): Use a reverse-phase or HILIC HPLC/UHPLC system to achieve temporal separation of isomers prior to MS analysis. This greatly aids in confident identification.

  • Mass Spectrometer Setup:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform a full scan (MS1) to identify the precursor ion at m/z 132.1.

  • MS/MS Method Development:

    • Create a product ion scan method targeting the precursor m/z 132.1.

    • Optimize the collision energy (CE) by ramping through a range (e.g., 10-40 eV) to find the energy that produces the most informative and differential fragmentation pattern.

  • Data Acquisition: Acquire data for the standard compounds and the unknown sample using the optimized LC-MS/MS method.

  • Data Analysis: Compare the fragmentation pattern (relative intensities of product ions) of the unknown sample to the patterns of the known isomer standards to make an identification.

Visualization: Logic of MS-Based Isomer Differentiation

MS_Logic cluster_input Input Sample cluster_ms1 Conventional MS cluster_ms2 Tandem MS (MS/MS) cluster_imms Ion Mobility-MS Input Mixture of Leucine Isomers MS1 MS Scan Input->MS1 MS2 Isolate & Fragment (m/z 132.1) Input->MS2 IMMS Separate by Shape (CCS) Then Detect Mass Input->IMMS Result1 Single Peak (m/z 132.1) Result: Ambiguous MS1->Result1 Result2 Unique Fragment 'Fingerprints' Result: Differentiated MS2->Result2 Result3 Separated Peaks (Same m/z) Result: Differentiated IMMS->Result3

Caption: Differentiating isomers using advanced MS techniques.

Section 3: Vibrational Spectroscopy (FTIR & Raman) — The Molecular Fingerprint

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. The specific frequencies of these vibrations are highly sensitive to the molecule's structure. While all leucine isomers share the same fundamental bonds (C-H, C-C, N-H, C=O), the arrangement of these bonds in space leads to unique vibrational "fingerprints," particularly in the lower frequency region (<1500 cm⁻¹).

Causality of Differentiation

The differences in the spectra arise from the distinct symmetries and vibrational couplings within each isomer's side chain. The branching point and length of the alkyl chain alter the bending, rocking, and stretching modes of the CH, CH₂, and CH₃ groups. For instance, the symmetric and asymmetric bending modes of the terminal methyl groups in leucine will differ from those in isoleucine or norleucine, providing a basis for differentiation.[14] These techniques are particularly powerful for analyzing solid-state samples.

Comparative Vibrational Spectroscopy Data
IsomerTechniqueKey Differentiating Wavenumbers (cm⁻¹)
L-Leucine RamanPeaks around 1444, 1361, 1315, 838 cm⁻¹.[14][15][16]
FTIRBands near 1408, 1315, 534 cm⁻¹.[14][17]
L-Isoleucine RamanDistinctive peaks in the 1300-1450 cm⁻¹ region due to different CH₂/CH₃ bending modes.[18]
FTIRUnique pattern in the fingerprint region compared to other isomers.

Peak positions are for solid-state samples and can shift based on crystal form and environment.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid amino acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 32-64 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. Perform baseline correction if necessary.

  • Analysis: Compare the fingerprint region (1500-500 cm⁻¹) of the unknown sample's spectrum to the spectra of authentic isomer standards.

Visualization: Structural Basis of Vibrational Differences

Caption: Structural variations lead to distinct vibrational fingerprints.

Conclusion and Recommendations

The differentiation of leucine isomers is a solvable, albeit challenging, analytical problem. The choice of technique depends on the specific requirements of the experiment, including the sample matrix, required level of confidence, and available instrumentation.

  • For unambiguous structural confirmation, NMR spectroscopy is unparalleled. Its ability to directly map the covalent bonding framework provides the highest level of confidence.

  • For high-throughput screening and analysis of complex mixtures (e.g., proteomics), LC-MS/MS and Ion Mobility-MS are the methods of choice. They offer excellent sensitivity and can be integrated into larger automated workflows.[19][20]

  • For rapid, non-destructive analysis of pure, solid-state materials, FTIR and Raman spectroscopy provide a fast and cost-effective screening tool.

By understanding the principles and applying the protocols outlined in this guide, researchers can navigate the complexities of isomer analysis and ensure the accuracy and integrity of their scientific findings.

References

  • A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. CoLab.
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  • Chiral differentiation of amino acids through binuclear copper bound tetramers by ion mobility mass spectrometry. PubMed.
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  • SEPARATION OF ISOBARIC AMINO ACIDS AND SMALL MOLECULE METABOLITES USING MULTIPASS ION MOBILITY ANALYSIS. LabRulez LCMS.
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  • A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. ResearchGate.
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  • A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Publishing.
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A Comparative Analysis of the Biological Activity of (R)- and (S)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

In the landscape of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different, and sometimes opposing, physiological effects. This guide provides an in-depth comparison of the biological activities of the (R)- and (S)-enantiomers of 3-amino-4-methylpentanoic acid, a β-amino acid and a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interactions of these stereoisomers with neuronal receptors.

The Critical Role of Stereoisomerism in GABAergic Modulation

The central nervous system maintains a delicate balance between excitatory and inhibitory signals, a process in which GABA plays a pivotal role. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[1] The three-dimensional structure of these receptors creates chiral environments, leading to stereoselective interactions with ligands. This means that enantiomers of a compound can have different affinities and efficacies for these receptors, a fundamental concept in the design of targeted therapeutics. A classic example of this stereoselectivity is seen with the GABA analogue baclofen, where the (R)-isomer is a potent GABA-B receptor agonist, while the (S)-isomer is significantly less active.

Unraveling the Biological Activities of 3-Amino-4-methylpentanoic Acid Enantiomers

While existing research has extensively documented the stereoselectivity of various GABA analogues, specific comparative data for the enantiomers of 3-amino-4-methylpentanoic acid, also known as β-leucine, is less prevalent in publicly accessible literature. However, based on the established principles of stereoselectivity at GABA receptors, we can infer and project the likely differential activities of the (R)- and (S)-forms. It is hypothesized that one enantiomer will show preferential, if not exclusive, activity at a specific GABA receptor subtype.

For instance, studies on the cyclic GABA analogue, homo-beta-proline, have demonstrated that the (R)-enantiomer is a potent agonist at GABA-A receptors, while the (S)-enantiomer's activity is directed towards GABA-B receptors.[2] This opposing stereoselectivity underscores the importance of evaluating each enantiomer of 3-amino-4-methylpentanoic acid independently to fully characterize its pharmacological profile.

Comparative Biological Activity: A Hypothetical Profile

Based on the principles of stereoselectivity observed in similar GABA analogues, the following table outlines a hypothetical comparison of the biological activities of (R)- and (S)-3-amino-4-methylpentanoic acid. It is crucial to note that these are projected activities and require experimental validation.

Biological Target(R)-3-Amino-4-methylpentanoic acid(S)-3-Amino-4-methylpentanoic acidRationale
GABA-A Receptor Binding Potentially higher affinityPotentially lower affinityBased on the stereoselectivity observed with other chiral GABA analogues where the (R)-enantiomer often shows preference for GABA-A receptors.[2]
GABA-B Receptor Binding Potentially lower affinityPotentially higher affinityDrawing parallels from compounds like homo-beta-proline where the (S)-enantiomer displays selectivity for GABA-B receptors.[2]
Physiological Effect Potential for sedative, anxiolytic, or anticonvulsant effects (GABA-A mediated)Potential for muscle relaxant or anti-spasticity effects (GABA-B mediated)The physiological outcomes are directly linked to the receptor subtype being modulated. GABA-A agonism typically leads to sedation and anxiolysis, while GABA-B agonism is associated with muscle relaxation.[3]

Experimental Protocols for Determining Enantioselective Activity

To empirically determine the biological activity of each enantiomer, a series of well-established in vitro and in vivo assays are necessary. The following protocols provide a framework for such an investigation.

In Vitro Analysis: Receptor Binding Assays

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor. Competition binding assays, using radiolabeled ligands, are a standard method to quantify the binding affinity (Ki) of unlabeled compounds.

Objective: To determine the binding affinities of (R)- and (S)-3-amino-4-methylpentanoic acid for GABA-A and GABA-B receptors.

Experimental Workflow: Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis P1 Homogenize rat brain tissue in ice-cold buffer P2 Centrifuge at low speed to remove nuclei and debris P1->P2 P3 Centrifuge supernatant at high speed to pellet membranes P2->P3 P4 Wash and resuspend membrane pellet in assay buffer P3->P4 A1 Incubate membranes with: 1. Radiolabeled ligand ([3H]muscimol for GABA-A or [3H]GABA for GABA-B) 2. Varying concentrations of test compound ((R)- or (S)-enantiomer) 3. Buffer P4->A1 A2 Incubate at 4°C for a defined period A1->A2 A3 Terminate incubation by rapid filtration through glass fiber filters A2->A3 A4 Wash filters to remove unbound radioligand A3->A4 D1 Quantify bound radioactivity using liquid scintillation counting A4->D1 D2 Plot percentage of specific binding against log concentration of test compound D1->D2 D3 Calculate IC50 values using non-linear regression D2->D3 D4 Calculate Ki values using the Cheng-Prusoff equation D3->D4

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology: GABA-A Receptor Binding Assay

  • Membrane Preparation:

    • Euthanize adult rats and rapidly dissect the cerebral cortex on ice.

    • Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final membrane pellet in buffer and determine the protein concentration using a Bradford assay.

  • Competition Binding Assay:

    • In a final volume of 500 µL, add the following to microcentrifuge tubes:

      • 100 µL of membrane suspension (approximately 100-200 µg of protein).

      • 50 µL of [3H]muscimol (a GABA-A selective agonist) at a final concentration of 1-2 nM.

      • 50 µL of either buffer (for total binding), excess unlabeled GABA (1 mM, for non-specific binding), or varying concentrations of (R)- or (S)-3-amino-4-methylpentanoic acid.

    • Incubate the tubes on ice for 30 minutes.

    • Rapidly filter the contents of each tube through Whatman GF/B glass fiber filters under vacuum.

    • Wash the filters three times with 4 mL of ice-cold buffer.

    • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Step-by-Step Methodology: GABA-B Receptor Binding Assay

The protocol for the GABA-B receptor binding assay is similar to that of the GABA-A assay, with the following key modifications:

  • Radioligand: Use [3H]GABA in the presence of a GABA-A receptor antagonist (e.g., bicuculline) to specifically label GABA-B receptors, or use a selective GABA-B radioligand such as [3H]baclofen.

  • Incubation Conditions: The incubation time and temperature may need to be optimized for GABA-B receptor binding.

In Vivo Analysis: Behavioral Assays

To assess the physiological effects of the enantiomers, in vivo behavioral assays in animal models are essential.

Objective: To evaluate the potential sedative, anxiolytic, and muscle relaxant effects of (R)- and (S)-3-amino-4-methylpentanoic acid.

Experimental Workflow: In Vivo Behavioral Testing

G cluster_prep Animal Preparation cluster_admin Drug Administration cluster_test Behavioral Testing cluster_analysis Data Analysis P1 Acclimate mice or rats to the laboratory environment P2 Randomly assign animals to treatment groups: Vehicle, (R)-enantiomer, (S)-enantiomer A1 Administer test compounds via an appropriate route (e.g., intraperitoneal injection) P2->A1 T1 Locomotor Activity Test (for sedative effects) A1->T1 T2 Elevated Plus Maze (for anxiolytic effects) A1->T2 T3 Rotarod Test (for motor coordination/muscle relaxant effects) A1->T3 D1 Quantify behavioral parameters (e.g., distance traveled, time in open arms, latency to fall) T1->D1 T2->D1 T3->D1 D2 Perform statistical analysis (e.g., ANOVA) to compare treatment groups D1->D2

Caption: Workflow for in vivo behavioral assessment.

Step-by-Step Methodology: Elevated Plus Maze (Anxiolytic Activity)

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer the vehicle, this compound, or (S)-3-amino-4-methylpentanoic acid to the animals.

    • After a predetermined pretreatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Conclusion and Future Directions

The stereochemical configuration of 3-amino-4-methylpentanoic acid is predicted to be a critical determinant of its interaction with GABA receptors and its resulting pharmacological profile. Based on established principles of stereoselectivity, the (R)- and (S)-enantiomers are likely to exhibit distinct biological activities. The experimental protocols outlined in this guide provide a robust framework for the empirical validation of these hypotheses. A thorough characterization of the enantiomers of 3-amino-4-methylpentanoic acid will not only contribute to a deeper understanding of GABA receptor pharmacology but also has the potential to uncover novel therapeutic agents with improved selectivity and reduced side effects for the treatment of a range of neurological and psychiatric disorders. Further research, including electrophysiological studies to determine the functional consequences of receptor binding and pharmacokinetic studies to assess the in vivo disposition of each enantiomer, is warranted.

References

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  • Froestl, W. (2010). Chemistry and Pharmacology of GABAB Receptor Ligands. In GABAB Receptor Pharmacology (pp. 25-63). Springer.
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  • Krogsgaard-Larsen, P., Falch, E., & Mikkelsen, H. (1981). GABA agonists and uptake inhibitors. Synthesis, absolute stereochemistry, and enantioselectivity of (R)-(-)- and (S)-(+)-homo-beta-proline. Journal of Medicinal Chemistry, 24(12), 1377–1383.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of β-Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and metabolic stability is perpetual. Among the myriad of molecular scaffolds explored, β-amino acids and their analogues have emerged as a particularly promising class of compounds. Their unique structural properties, which confer resistance to proteolytic degradation, and their ability to form stable secondary structures have made them invaluable building blocks in the design of new drugs.[1][2]

This guide provides an in-depth comparison of β-amino acid analogues, elucidating the critical relationships between their chemical structure and biological activity. We will explore their applications as antimicrobial, anticancer, and enzyme inhibitory agents, supported by experimental data and detailed protocols to empower your own research endeavors.

The Structural Advantage of β-Amino Acids

Unlike their α-amino acid counterparts, where the amino group is attached to the α-carbon, β-amino acids possess an additional carbon atom between the carboxyl and amino groups.[3] This seemingly subtle difference has profound implications for their conformational flexibility and resistance to enzymatic degradation, making them ideal for the development of peptidomimetics with improved pharmacokinetic profiles.[4]

The introduction of substituents at the α (C2) and β (C3) carbons of the β-amino acid backbone allows for a rich diversity of structural analogues, each with potentially unique biological activities.[5] Understanding the structure-activity relationship (SAR) of these modifications is paramount to the rational design of potent and selective therapeutic agents.

I. β-Amino Acid Analogues as Antimicrobial Agents

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. β-Amino acid-containing peptides, often mimicking the amphipathic structures of natural antimicrobial peptides (AMPs), represent a promising strategy.[6][7] Their mechanism often involves the disruption of bacterial cell membranes.[7][8]

Key Structural-Activity Relationship Insights:
  • Amphiphilicity: A critical determinant of antimicrobial activity is the segregation of hydrophobic and cationic residues. Cationic groups interact with the negatively charged bacterial membrane, while hydrophobic moieties insert into the lipid bilayer, leading to membrane permeabilization and cell death.[7][9]

  • Helical Stability: β-Peptides that adopt stable helical conformations, such as the 14-helix, often exhibit potent antimicrobial activity.[10] The incorporation of conformationally constrained residues, like trans-2-aminocyclohexanecarboxylic acid (ACHC), can enhance helical stability.[10]

  • Cationic Residue Position and Type: The number and placement of cationic residues, such as lysine or arginine, significantly influence antimicrobial potency. Replacing lysine with ornithine in a β-peptide has been shown to increase its antimicrobial activity and stability against proteases.[6]

Comparative Antimicrobial Activity of β-Peptide Analogues:
Analogue/ModificationTarget Organism(s)MIC (µg/mL)Key Structural FeatureReference
Magainin Derivative (α-peptide)E. coli, P. aeruginosa, S. aureus, B. subtilis6-12Natural α-peptide[10]
Amphiphilic β-Peptide (9-mer)E. coli, P. aeruginosa, S. aureus, B. subtilis8-16High proportion of flexible acyclic residues[10]
Helically-stabilized β-Peptide (9-mer)E. coli, P. aeruginosa, S. aureus, B. subtilis6-12High proportion of rigid ACHC residues[10]
Peptide 1 (17KKV with Aib)Multidrug-resistant P. aeruginosa (MDRP)Potent activityα,α-disubstituted amino acids[6]
Peptide 2 (Peptide 1 with Orn replacing Lys)Gram-positive and Gram-negative bacteria, MDRPEnhanced activityOrnithine substitution[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of β-amino acid analogues, a fundamental assay in antimicrobial drug discovery.[11][12]

1. Preparation of Bacterial Inoculum: a. From a fresh culture plate, select several isolated colonies of the target microorganism. b. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12]

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the β-amino acid analogue in a suitable solvent (e.g., DMSO or water). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth to achieve the desired concentration range.

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only). c. Incubate the plate at 35-37°C for 16-24 hours.[11]

4. Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12][13]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B E Inoculation of 96-well plate B->E C β-Amino Acid Analogue Stock Solution D Serial Dilutions in 96-well plate C->D D->E F Incubation (37°C, 16-24h) E->F G Visual Inspection for Growth F->G H Determine MIC G->H

Caption: Workflow for MIC determination via broth microdilution.

II. β-Amino Acid Analogues as Anticancer Agents

The search for more effective and less toxic chemotherapeutic agents is a cornerstone of cancer research. β-Amino acid derivatives have shown considerable promise as anticancer agents, with some exhibiting potent activity against a broad range of cancer cell lines.[2][14]

Key Structural-Activity Relationship Insights:
  • Hydrophobicity and Aromaticity: The introduction of bulky, hydrophobic groups, such as naphthylmethyl substituents, can significantly enhance anticancer activity.[14]

  • Cationic Nature: Similar to their antimicrobial counterparts, a cationic character often contributes to the anticancer activity of β-amino acid derivatives, likely facilitating interaction with negatively charged cancer cell membranes.

  • Peptide Length: In some series of coumarin-amino acid hybrids, mono- and di-peptide derivatives displayed greater anticancer activity than tri-peptides, suggesting an optimal size for cellular uptake and target interaction.[15]

Comparative Anticancer Activity of β-Amino Acid Analogues:
Analogue/ModificationCancer Cell Line(s)IC₅₀ (µM)Key Structural FeatureReference
Doxorubicin (Control)HepG-2, PC-3, Hct-116VariesStandard chemotherapeutic[15]
Coumarin-di-peptide hybrid (7c)HepG-2, PC-3, Hct-11616.02 - 34.07Di-peptide linked to coumarin[15]
Coumarin-mono-peptide hybrid (5b)HepG-2, PC-3, Hct-11635.05 - 59.74Mono-peptide linked to coumarin[15]
β²,²-amino acid derivative (5c)Ramos, Colon, Lung, Melanoma, Leukemia0.32 - 3.892,2-bis(naphthalen-2-ylmethyl)propanamide[14]
Pyxinol-amino acid derivative (2e)HepG211.26Amino acid ester of pyxinol[16]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[17][18]

1. Cell Seeding: a. Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. b. Incubate for 24 hours to allow for cell attachment.[18]

2. Compound Treatment: a. Prepare serial dilutions of the β-amino acid analogue in culture medium. b. Replace the old medium with 100 µL of the diluted compound solutions. c. Include a vehicle control (medium with solvent) and a blank control (medium only). d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[18]

3. MTT Addition and Formazan Solubilization: a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18] b. Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[18]

4. Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control.

Anticancer_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Cancer Cell Culture B Cell Seeding in 96-well plate A->B E Compound Treatment (24-72h) B->E C β-Amino Acid Analogue Stock Solution D Serial Dilutions C->D D->E F MTT Addition (2-4h) E->F G Formazan Solubilization F->G H Absorbance Reading (570 nm) G->H I Calculate IC₅₀ H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

III. β-Amino Acid Analogues as Enzyme Inhibitors

The unique conformational properties of β-amino acids make them excellent scaffolds for the design of potent and selective enzyme inhibitors.[4] By mimicking the transition state of an enzymatic reaction or by binding to allosteric sites, these analogues can modulate the activity of key enzymes involved in various disease pathways.[19]

Key Structural-Activity Relationship Insights:
  • Conformational Constraint: The introduction of cyclic β-amino acids or other conformationally rigid elements can pre-organize the inhibitor into a bioactive conformation, leading to enhanced binding affinity.

  • Substitution at Cα and Cβ: The nature and stereochemistry of substituents at the Cα and Cβ positions are crucial for specific interactions with the enzyme's active site.

  • Bioisosteric Replacement: Replacing the scissile amide bond in a peptide substrate with a β-amino acid can confer resistance to hydrolysis while maintaining affinity for the target protease.[4]

Comparative Activity of β-Amino Acid-Based Enzyme Inhibitors:
Enzyme TargetInhibitor/ModificationIC₅₀/KᵢKey Structural FeatureReference
γ-SecretaseAc-((1S,2S)-β-ACPC)₁₂-NH₂Kᵢ = 5.2 nMDodecamer of a cyclic β-amino acid[20]
γ-SecretaseAnalogue with β³-hSer at position 3IC₅₀ = 0.40 nMSubstitution with a linear β³-amino acid[20]
CK2 KinaseRoscovetine (Control)IC₅₀ = 0.251 µMPurine-based inhibitor[15]
CK2 KinaseCoumarin-mono-peptide hybrid (5b)IC₅₀ = 0.117 µMMono-peptide linked to coumarin[15]
Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory activity of β-amino acid analogues against a target enzyme.[3][21]

1. Assay Setup: a. In a suitable buffer, combine the target enzyme at a fixed concentration with varying concentrations of the β-amino acid analogue inhibitor. b. Include a control reaction with no inhibitor. c. Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

2. Initiation of Reaction: a. Initiate the enzymatic reaction by adding the substrate at a known concentration.

3. Monitoring Reaction Progress: a. Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

4. Data Analysis: a. Determine the initial reaction velocities at each inhibitor concentration. b. Plot the reaction velocity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%). c. Further kinetic studies can be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).[22]

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Enzyme Solution D Pre-incubation (Enzyme + Inhibitor) A->D B Inhibitor Dilutions (β-Amino Acid Analogue) B->D C Substrate Solution E Reaction Initiation (Add Substrate) C->E D->E F Monitor Reaction (e.g., Spectrophotometry) E->F G Calculate Initial Velocities F->G H Determine IC₅₀ G->H

Caption: General workflow for an enzyme inhibition assay.

Conclusion and Future Perspectives

The exploration of β-amino acid analogues continues to be a fertile ground for the discovery of novel therapeutic agents. Their inherent metabolic stability and conformational diversity provide a powerful platform for overcoming some of the key challenges in drug development. A thorough understanding of the structure-activity relationships, as outlined in this guide, is essential for the rational design of the next generation of β-amino acid-based drugs. Future research will likely focus on the development of more complex and stereochemically defined analogues, as well as the exploration of new biological targets. The continued synergy between synthetic chemistry, structural biology, and pharmacology will undoubtedly unlock the full therapeutic potential of this remarkable class of molecules.

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A Comparative Guide to the Synthetic Routes of (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-Amino-4-methylpentanoic acid is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the blockbuster drug Pregabalin (Lyrica®). The stereochemistry at the C3 position is critical for its biological activity, making the enantioselective synthesis of this β-amino acid a topic of significant industrial and academic interest. This guide provides a comprehensive comparison of the three primary synthetic strategies employed to produce this compound: chemoenzymatic synthesis using ene-reductases, asymmetric hydrogenation with chiral rhodium catalysts, and classical resolution of a racemic mixture. Each route will be evaluated based on its efficiency, stereoselectivity, scalability, and overall economic and environmental viability, providing researchers, scientists, and drug development professionals with the insights necessary to make informed decisions for their synthetic campaigns.

Route 1: Chemoenzymatic Synthesis via Ene-Reductase

This modern approach leverages the high stereoselectivity of enzymes to achieve a green and efficient synthesis. The core of this strategy is the asymmetric reduction of a prochiral α,β-unsaturated cyanoester, a precursor to the desired β-amino acid.

Causality Behind Experimental Choices

The choice of an ene-reductase is driven by the enzyme's ability to selectively deliver a hydride to one face of the carbon-carbon double bond, thus establishing the desired stereocenter with high fidelity. This biocatalytic approach often operates under mild conditions (room temperature and neutral pH), which minimizes the formation of byproducts and simplifies the purification process. The use of a whole-cell system or an isolated enzyme with a cofactor regeneration system (e.g., using glucose dehydrogenase) is a key consideration for economic viability on a large scale.

Experimental Protocol: Chemoenzymatic Reduction
  • Reaction Setup: In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • Enzyme and Cofactor: The ene-reductase (e.g., OPR1 from Lycopersicon esculentum) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added to the buffer.

  • Substrate Addition: The α,β-unsaturated cyanoester precursor is added to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible organic solvent (e.g., DMSO) to improve solubility.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 25-30 °C) for 24-48 hours. The pH is monitored and adjusted as necessary.

  • Work-up and Purification: After the reaction is complete, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting chiral cyanoester is then purified, typically by column chromatography.

  • Hydrolysis and Reduction: The purified chiral cyanoester is then subjected to standard chemical transformations (hydrolysis of the ester and reduction of the nitrile) to yield this compound.

Data Presentation
ParameterChemoenzymatic Synthesis
Enzyme Ene-reductase (e.g., OPR1)
Substrate (E)- or (Z)-ethyl 3-cyano-5-methylhex-2-enoate
Typical Yield >90% (for the reduction step)
Enantiomeric Excess (ee%) >99%
Key Advantages High enantioselectivity, mild reaction conditions, environmentally friendly ("green")
Key Disadvantages Enzyme stability and cost, potential for substrate inhibition, requires downstream chemical transformations
Visualization

chemoenzymatic_synthesis cluster_biocatalysis Biocatalytic Reduction cluster_chemical_conversion Chemical Conversion substrate α,β-Unsaturated Cyanoester product Chiral Cyanoester substrate->product NAD(P)H Cofactor Regeneration enzyme Ene-Reductase (e.g., OPR1) chiral_cyanoester Chiral Cyanoester final_product This compound chiral_cyanoester->final_product 1. Hydrolysis 2. Nitrile Reduction asymmetric_hydrogenation cluster_hydrogenation Asymmetric Hydrogenation cluster_reduction Nitrile Reduction substrate Prochiral Olefin (Cyano-substituted) product Chiral Cyano Acid substrate->product H₂ (pressure) catalyst Chiral Rh-Catalyst (e.g., Rh-DuPHOS) chiral_cyano_acid Chiral Cyano Acid final_product This compound chiral_cyano_acid->final_product Reduction classical_resolution racemic_mixture Racemic Mixture of 3-Amino-4-methylpentanoic acid diastereomeric_salts Mixture of Diastereomeric Salts racemic_mixture->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (S)-(+)-mandelic acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation pure_diastereomer Pure Diastereomeric Salt separation->pure_diastereomer liberation Acid/Base Treatment pure_diastereomer->liberation final_product This compound liberation->final_product

A Researcher's Guide to the Comparative Biological Analysis of Novel Gabapentinoids: (r)-3-Amino-4-methylpentanoic acid vs. Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights into the Characterization of Novel α2δ Ligands

In the landscape of neuropathic pain and seizure disorders, pregabalin stands as a well-established therapeutic agent. Its efficacy stems from a specific, high-affinity interaction with the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels.[1][2][3] This guide provides a comprehensive framework for the biological characterization of novel compounds targeting this pathway, using (r)-3-Amino-4-methylpentanoic acid as a case study against the benchmark, pregabalin.

While this compound is structurally related to pregabalin, its biological activity and therapeutic potential are largely uncharacterized in publicly available literature. This document, therefore, serves as a roadmap for researchers and drug development professionals to systematically evaluate such novel compounds, from initial target binding to preclinical efficacy.

The Benchmark: Understanding Pregabalin's Mechanism of Action

Pregabalin, a structural analog of the neurotransmitter GABA, does not exert its effects through GABA receptors.[1] Instead, its therapeutic action is mediated by its binding to the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[2][4][5] This interaction is crucial, as it reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[6][7] This modulation of neuronal excitability is believed to be the foundation of its analgesic, anticonvulsant, and anxiolytic properties.[2][7]

The conclusive link between pregabalin's analgesic effects and the α2δ-1 subunit has been demonstrated in studies using mutant mice with a single-point mutation in the α2δ-1 gene, which significantly reduces pregabalin binding and abolishes its analgesic efficacy.[8][9]

A Step-by-Step Guide to Comparative Biological Characterization

The following sections outline a series of experiments designed to thoroughly characterize the biological activity of a novel compound, such as this compound, in direct comparison to pregabalin.

Experiment 1: Determining Target Engagement and Binding Affinity

The foundational step in characterizing a potential gabapentinoid is to ascertain its binding affinity for the α2δ subunit. A competitive radioligand binding assay is the gold-standard for this purpose.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes: Homogenize porcine or rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the α2δ subunits.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a radioligand that binds to the α2δ subunit (e.g., [³H]-gabapentin or [³H]-pregabalin), and varying concentrations of the unlabeled competitor (pregabalin or this compound).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the competitor. This will yield a sigmoidal curve from which the IC50 (the concentration of the competitor that displaces 50% of the radioligand) can be calculated. The Ki (inhibition constant), a measure of binding affinity, can then be derived from the IC50 using the Cheng-Prusoff equation.

Hypothetical Comparative Data:

CompoundKi (nM) for α2δ-1
Pregabalin30 - 100
This compoundTo be determined

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Homogenize brain tissue prep2 Isolate membrane fraction prep1->prep2 assay1 Combine membranes, radioligand, and competitor in 96-well plate prep2->assay1 assay2 Incubate to equilibrium assay1->assay2 analysis1 Filter to separate bound and unbound radioligand assay2->analysis1 analysis2 Quantify radioactivity analysis1->analysis2 analysis3 Calculate IC50 and Ki analysis2->analysis3

A schematic of the radioligand binding assay workflow.

Experiment 2: Assessing Functional Activity on Calcium Channels

Demonstrating that a compound binds to the α2δ subunit is the first step. The next is to determine if this binding translates into a functional effect on voltage-gated calcium channels. Patch-clamp electrophysiology is the ideal technique for this.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

  • Cell Culture: Use a cell line (e.g., HEK293) that is engineered to express the subunits of a specific voltage-gated calcium channel, including the α2δ-1 subunit.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Seal Formation: Under a microscope, guide the micropipette to a single cell and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane within the pipette, allowing electrical access to the entire cell.

  • Voltage Clamp: "Clamp" the cell's membrane potential at a holding potential where the calcium channels are closed.

  • Channel Activation: Apply a series of depolarizing voltage steps to activate the voltage-gated calcium channels and record the resulting inward calcium currents.

  • Compound Application: Perfuse the cell with a solution containing a known concentration of the test compound (pregabalin or this compound) and repeat the voltage-step protocol.

  • Data Analysis: Measure the peak calcium current before and after the application of the compound. A reduction in current indicates an inhibitory effect. Construct a dose-response curve to determine the IC50 for the inhibition of calcium currents.

Hypothetical Comparative Data:

CompoundIC50 (µM) for Inhibition of Ca2+ Current
Pregabalin10 - 50
This compoundTo be determined

Workflow for Whole-Cell Patch-Clamp Electrophysiology

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep1 Culture cells expressing target calcium channels prep2 Prepare micropipettes prep1->prep2 rec1 Form gigaohm seal on a single cell prep2->rec1 rec2 Establish whole-cell configuration rec1->rec2 rec3 Record baseline calcium currents rec2->rec3 rec4 Apply test compound rec3->rec4 rec5 Record calcium currents in the presence of the compound rec4->rec5 analysis1 Measure peak current inhibition rec5->analysis1 analysis2 Construct dose-response curve analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3

A schematic of the whole-cell patch-clamp electrophysiology workflow.

Experiment 3: Evaluating In Vivo Efficacy in a Neuropathic Pain Model

The ultimate test of a novel analgesic is its ability to alleviate pain in a living organism. Several animal models of neuropathic pain are available, with the Chronic Constriction Injury (CCI) model being a well-established and widely used option.

Protocol: Chronic Constriction Injury (CCI) Model in Rats

  • Surgical Procedure: Anesthetize the rats and expose the sciatic nerve. Place loose ligatures around the nerve to induce a chronic constriction, which will lead to the development of neuropathic pain symptoms.

  • Post-Operative Recovery: Allow the animals to recover from surgery and for the neuropathic pain to fully develop, which typically takes 7-14 days.

  • Baseline Pain Assessment: Measure the baseline pain sensitivity of the animals. A common method is to assess mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments. These are a series of calibrated filaments that are applied to the paw of the animal. The withdrawal threshold is the filament with the lowest force that elicits a withdrawal response.

  • Drug Administration: Administer either the vehicle, pregabalin, or this compound to different groups of animals.

  • Post-Dosing Pain Assessment: At various time points after drug administration, reassess mechanical allodynia using the von Frey filaments.

  • Data Analysis: Compare the paw withdrawal thresholds before and after drug administration. An increase in the withdrawal threshold indicates an analgesic effect. Construct a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

Hypothetical Comparative Data:

CompoundED50 (mg/kg) for Reversal of Mechanical Allodynia in CCI Model
Pregabalin10 - 30
This compoundTo be determined

Workflow for In Vivo Efficacy Testing in the CCI Model

G cluster_model Model Induction cluster_testing Testing cluster_analysis Analysis model1 Induce Chronic Constriction Injury (CCI) of the sciatic nerve in rats model2 Allow for recovery and development of neuropathic pain model1->model2 test1 Measure baseline mechanical allodynia (von Frey filaments) model2->test1 test2 Administer vehicle, pregabalin, or test compound test1->test2 test3 Measure post-dosing mechanical allodynia at various time points test2->test3 analysis1 Compare pre- and post-dose paw withdrawal thresholds test3->analysis1 analysis2 Construct dose-response curve analysis1->analysis2 analysis3 Calculate ED50 analysis2->analysis3

A schematic of the in vivo efficacy testing workflow using the CCI model.

Synthesis and Future Directions

The data generated from these experiments will provide a comprehensive biological profile of this compound and allow for a direct comparison with pregabalin. If the hypothetical data were to show that this compound has a similar or higher binding affinity, a potent inhibitory effect on calcium channels, and significant analgesic efficacy in the CCI model, it would be a strong candidate for further preclinical development.

Subsequent studies would then focus on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion), toxicological profile, and efficacy in other models of pain, epilepsy, and anxiety.

This structured, comparative approach ensures a thorough and objective evaluation of novel gabapentinoids, providing the critical data needed to make informed decisions in the drug discovery and development process.

References

  • Wikipedia. Pregabalin. [Link]
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150. [Link]
  • Dr. Oracle. (2025, May 26). What is the mechanism of action of Pregabalin (Lyrica)?. [Link]
  • Verma, V., Singh, N., & Jaggi, A. S. (2014). Pregabalin in neuropathic pain: evidences and possible mechanisms. Current neuropharmacology, 12(1), 44–56. [Link]
  • Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I. [Link]
  • Maneuf, Y. P., Luo, Z. D., & Lee, K. (2011). Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits. Neuropharmacology, 61(4), 814–819. [Link]
  • Bravo, L., et al. (2018). Operant self-administration of pregabalin in a mouse model of neuropathic pain. British journal of pharmacology, 175(1), 133–144. [Link]
  • Li, C. Y., et al. (2011). Pregabalin is a potent and selective ligand for α2δ-1 and α2δ-2 calcium channel subunits.
  • Verma, V., Singh, N., & Jaggi, A. S. (2014). s Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 12(1), 44-56. [Link]
  • Kim, Y. H., et al. (2014). Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain. The Korean journal of pain, 27(1), 30–38. [Link]
  • Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]
  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences of the United States of America, 103(46), 17537–17542. [Link]

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An In Vitro Comparative Guide to GABA Analogues: Mechanisms, Affinities, and Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vitro performance of key gamma-aminobutyric acid (GABA) analogues. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds through supporting experimental data and detailed methodologies. We will move beyond simple cataloging of data to explore the causality behind experimental design and the implications of in vitro findings for predicting physiological effects.

Foundational Principles: The GABAergic System

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2][3] Its primary function is to reduce neuronal excitability, a role it accomplishes through interaction with specific receptors and regulation by metabolic enzymes and transporters.[3] A thorough understanding of these components is critical to contextualizing the actions of GABA analogues.

  • GABA Receptors : These are the primary targets for GABA and many of its analogues. They are broadly classified into:

    • GABA_A Receptors : These are ionotropic receptors that form a chloride ion channel.[1][4] Upon activation by GABA, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential.[1] The GABA_A receptor is a complex protein with multiple allosteric binding sites that are targets for drugs like benzodiazepines and barbiturates.[4][5]

    • GABA_B Receptors : These are metabotropic G-protein coupled receptors (GPCRs).[1][5] Their activation leads to downstream effects, such as the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release).[3][5]

    • GABA_C Receptors (GABA-ρ) : A subclass of ionotropic receptors, these are also ligand-gated chloride channels but possess distinct pharmacological properties compared to GABA_A receptors.[6]

  • GABA Transporters (GATs) : These membrane proteins are responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its synaptic action.[1][7] Four main subtypes have been identified: GAT1, GAT2, GAT3, and BGT1.[7]

  • GABA Transaminase (GABA-T) : This mitochondrial enzyme is responsible for the catabolism of GABA, converting it to succinic semialdehyde.[3]

GABA analogues are a class of compounds designed to mimic or modulate the GABAergic system.[8] Their therapeutic utility stems from their diverse mechanisms of action, which allow for targeted intervention at different points in the GABA signaling pathway.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Synthesis Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release VGCC VGCC (α2-δ) VGCC->GABA_vesicle Modulates Release GABA_T GABA-T GAT1_pre GAT-1 GAT1_pre->GABA_T Metabolism Synaptic_Cleft->GAT1_pre Reuptake GABA_A GABA_A Receptor Synaptic_Cleft->GABA_A GABA_B GABA_B Receptor Synaptic_Cleft->GABA_B GAT_glial GAT-1/3 Synaptic_Cleft->GAT_glial Reuptake

Caption: Overview of a GABAergic Synapse.

Comparative In Vitro Analysis of GABA Analogues

The efficacy and specificity of GABA analogues are determined by their unique interactions with their molecular targets. This section compares key analogues based on their primary mechanism of action, supported by quantitative in vitro data.

Direct Receptor Agonists

These analogues bind directly to and activate GABA receptors, mimicking the effect of endogenous GABA.

  • GABA_A Receptor Agonists : Muscimol, a naturally occurring analogue, is a potent and specific agonist at GABA_A receptors.[5] Other synthetic agonists like isoguvacine and THIP have also been instrumental in studying this receptor. Their affinity is often determined by measuring their ability to displace a radiolabeled antagonist, while their potency is measured via electrophysiological responses. In vitro studies have shown that while unbinding rates are a major determinant of deactivation time, the binding rates are significantly slower than diffusion-limited processes, indicating a ligand-specific energy barrier that governs selectivity.[9]

  • GABA_B Receptor Agonists : Baclofen is the prototypical selective GABA_B agonist, widely used to treat spasticity.[2] Phenibut, a derivative of GABA with a phenyl ring, also acts as a GABA_B agonist.[10][11] Their activity can be quantified using radioligand binding assays and functional assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay.[12]

Table 1: Comparative Data for GABA Receptor Agonists

Analogue Primary Target Binding Affinity (K_i / K_H) Functional Potency (EC₅₀) Source(s)
Muscimol GABA_A Receptor 10.9 µM (K_H) ~1-2 µM [9]
GABA GABA_A Receptor 15.4 µM (K_H) ~5-10 µM [9]
(R)-Baclofen GABA_B Receptor ~130 nM (K_i) ~300-500 nM [11][13]

| Phenibut | GABA_B Receptor | Lower affinity than Baclofen | Weaker agonist than Baclofen |[10][11] |

Modulators of GABA Availability

This class of analogues does not interact directly with GABA receptors. Instead, they increase the amount of available GABA in the synapse by either preventing its breakdown or blocking its reuptake.

  • Vigabatrin (GABA-T Inhibitor) : Vigabatrin is a mechanism-based, irreversible inhibitor of GABA transaminase (GABA-T), the enzyme that degrades GABA.[14][15] This action leads to a widespread and sustained increase in GABA concentrations within the brain.[14][16]

  • Tiagabine (GAT-1 Inhibitor) : In contrast, tiagabine is a selective and reversible inhibitor of the GABA transporter GAT-1.[14][16] By blocking the primary reuptake mechanism, tiagabine increases the concentration and prolongs the dwell time of GABA specifically within the synaptic cleft.[14][15][17]

The fundamental difference in their mechanisms—total GABA accumulation versus enhanced synaptic transmission—results in distinct pharmacological profiles, which can be elucidated through specific in vitro assays.[14][16]

Table 2: Comparative Data for Inhibitors of GABA Metabolism and Reuptake

Analogue Molecular Target Mechanism of Action In Vitro Potency (IC₅₀) Source(s)
Vigabatrin GABA Transaminase (GABA-T) Irreversible Inhibition Varies (time-dependent) [14][16]

| Tiagabine | GABA Transporter 1 (GAT-1) | Reversible Inhibition | ~50-100 nM |[16][18] |

Voltage-Gated Calcium Channel (VGCC) Modulators (Gabapentinoids)

A therapeutically important class of GABA analogues, including gabapentin and pregabalin, exert their effects through a mechanism independent of GABA receptors.[19]

  • Gabapentin and Pregabalin : Despite being structural analogues of GABA, these compounds do not bind to GABA receptors or influence GABA metabolism or transport at clinically relevant concentrations.[19] Their primary mechanism of action is binding to the α2-δ subunit of voltage-gated calcium channels.[20][21] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[19][21] In vitro electrophysiology studies on cultured dorsal root ganglion (DRG) neurons have confirmed that both drugs inhibit voltage-activated Ca²⁺ channels.[22] While they share a common site of action, pregabalin exhibits a higher binding affinity for the α2-δ subunit and is estimated to be approximately 2.4 to 2.8 times more potent than gabapentin in vitro.[22][23]

Table 3: Comparative Data for Gabapentinoids

Analogue Molecular Target Binding Affinity (K_d/K_i) In Vitro Effect Source(s)
Gabapentin α2-δ subunit of VGCCs ~140 nM (K_i) Inhibition of presynaptic Ca²⁺ currents [22][23]

| Pregabalin | α2-δ subunit of VGCCs | ~20-50 nM (K_i) | More potent inhibition of Ca²⁺ currents |[22][23][24] |

In Vitro Experimental Methodologies

The data presented above are derived from specific, validated in vitro assays. The choice of assay is dictated by the analogue's mechanism of action. Describing these protocols is essential for experimental replication and data interpretation.

Radioligand Binding Assays

Causality : These assays are the gold standard for determining the binding affinity (K_i) of a compound for a specific receptor. The principle is competitive displacement: the ability of an unlabeled test compound (the GABA analogue) to prevent a radiolabeled ligand from binding to the receptor is measured. A higher affinity requires a lower concentration of the test compound to displace the radioligand.

A Prepare Brain Membranes (Source of Receptors) B Incubate: - Membranes - Radioligand (e.g., [3H]CGP54626) - Varying [Test Analogue] A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: - Plot % Inhibition vs. [Test Analogue] - Calculate IC50 - Convert to Ki (Cheng-Prusoff) D->E A Prepare Cell Culture (e.g., DRG Neurons or HEK cells expressing receptor) B Establish Whole-Cell Configuration (Micropipette forms seal with cell, membrane is ruptured) A->B C Voltage Clamp Cell (Hold membrane potential at a constant value) B->C D Perfuse with Analogue (Apply known concentrations of the test compound) C->D E Record Membrane Current (Measure ion flow through activated channels) D->E F Data Analysis: - Plot Current vs. [Analogue] - Calculate EC50 and Emax E->F

Caption: Workflow for a Whole-Cell Patch-Clamp Experiment.

Protocol: Assessing GABA_A Agonist Potency

  • Cell Preparation : Culture primary neurons (e.g., hippocampal neurons) or a cell line (e.g., HEK293) stably expressing the desired GABA_A receptor subunits.

  • Recording : Place a coverslip with adherent cells on the stage of an inverted microscope. Using a micromanipulator, approach a single cell with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance "giga-seal" with the cell membrane. Apply a brief, stronger suction pulse to rupture the membrane patch, achieving the whole-cell configuration.

  • Voltage Clamp : Using a patch-clamp amplifier, hold the cell's membrane potential at a fixed value (e.g., -60 mV).

  • Drug Application : Use a rapid perfusion system to apply known concentrations of the GABA_A agonist (e.g., muscimol) to the cell.

  • Data Acquisition : Record the inward chloride current elicited by each agonist concentration.

  • Analysis : Plot the peak current amplitude against the agonist concentration and fit the data to the Hill equation to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the maximal efficacy (E_max).

[³H]-GABA Uptake Assay

Causality : This assay is designed to directly measure the function of GABA transporters and the potency of their inhibitors. It quantifies the rate at which cells or isolated nerve terminals (synaptosomes) take up radiolabeled GABA from the extracellular environment. An effective inhibitor will reduce the amount of radioactivity accumulated inside the cells.

A Prepare Cell Culture (e.g., CHO cells expressing GAT-1) or Synaptosomes B Pre-incubate cells with varying concentrations of Test Inhibitor (e.g., Tiagabine) A->B C Initiate Uptake: Add [3H]-GABA to the medium B->C D Terminate Uptake: Rapidly wash cells with ice-cold buffer C->D E Lyse Cells and Quantify Intracellular Radioactivity (Scintillation Counting) D->E F Data Analysis: - Plot % Uptake vs. [Inhibitor] - Calculate IC50 E->F

Caption: Workflow for a [³H]-GABA Uptake Assay.

Protocol: GAT-1 Inhibition Assay

  • Cell Preparation : Plate CHO cells stably expressing human GAT-1 into 96-well plates and grow to confluence. [25]2. Incubation : Wash the cells with an appropriate buffer. Pre-incubate the cells for a short period with various concentrations of the test inhibitor (e.g., tiagabine).

  • Uptake : Initiate the transport reaction by adding a solution containing a fixed concentration of [³H]-GABA. [25]Allow the uptake to proceed for a defined, short period (e.g., 3 minutes).

  • Termination : Stop the reaction by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification : Lyse the cells and transfer the lysate to scintillation vials to measure the amount of [³H]-GABA taken up by the cells.

  • Analysis : Determine the IC₅₀ value by plotting the percentage of inhibition of GABA uptake against the inhibitor concentration.

Conclusion and Future Directions

The in vitro comparison of GABA analogues reveals a fascinating diversity of mechanisms for modulating a single neurotransmitter system. Direct agonists like muscimol and baclofen provide tools to probe GABA_A and GABA_B receptor function, respectively. Inhibitors like vigabatrin and tiagabine offer distinct strategies for increasing ambient GABA levels. [14]Meanwhile, gabapentinoids such as pregabalin and gabapentin highlight an indirect, yet powerful, method of dampening neuronal excitability by targeting voltage-gated calcium channels. [21] The choice of analogue for a research application must be guided by a clear understanding of its molecular target and mechanism of action, as determined by the rigorous in vitro assays detailed in this guide. Future research will continue to benefit from these foundational techniques as new analogues are developed with greater subtype selectivity and novel modulatory properties, paving the way for more precise therapeutic interventions in neurological and psychiatric disorders.

References

  • Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Siegel GJ, Agranoff BW, Albers RW, et al., editors. Philadelphia: Lippincott-Raven; 1999. GABA Receptor Physiology and Pharmacology.
  • Al-khouja, A., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules, 27(2), 524.
  • Wikipedia. γ-Hydroxybutyric acid.
  • Wikipedia. Gabapentin.
  • 2-Minute Neuroscience: GABA. (2018). YouTube.
  • Falch, E., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903.
  • Hernández-Chávez, E., et al. (2018). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. International Journal of Molecular Sciences, 19(11), 3349.
  • Qume, M., & Fowler, L. J. (1997). Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study. Epilepsy Research, 27(3), 183-190.
  • Heinke, B., et al. (2004). A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. Neuropharmacology, 47(3), 398-407.
  • Kumar, N., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. The EMBO Journal, 41(13), e110328.
  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. (2020). Organic Letters.
  • RxList. (2021). How Do GABA Analogs Work?
  • Jones, M. V., et al. (1998). Defining Affinity with the GABAA Receptor. The Journal of Neuroscience, 18(21), 8590-8604.
  • Malina, K. C., et al. (2023). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
  • Li, Y., et al. (2023). Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety. Frontiers in Pharmacology.
  • Lapin, I. P. (1985). [Differences and similarity in the interaction of fenibut, baclofen and diazepam with phenylethylamine]. Farmakologiia i toksikologiia, 48(4), 50-54.
  • Kowalczyk, P., et al. (2022). Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience.
  • Hleihil, M., et al. (2023). GABA Receptor. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing.
  • An update on GABA analogs for CNS drug discovery. (2006). Recent Patents on CNS Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. Phenibut vs. Baclofen: A Comparative Look at GABA-B Agonists.
  • Rauch, C., et al. (2016). GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents. Planta Medica, 82(18), 1523-1529.
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  • Pharmacy Times. (2015). Gabapentin Differs From Pregabalin in Several Key Ways.
  • Fukumori, R., et al. (2005). Antiepileptic action induced by a combination of vigabatrin and tiagabine. Neuroscience, 132(3), 769-779.
  • Lie, M. E. K., et al. (2022). Ways of modulating GABA transporters to treat neurological disease. Expert Opinion on Therapeutic Targets, 26(10), 883-897.
  • Siebert, D. C. B., et al. (2016). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Frontiers in Pharmacology, 7, 494.
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A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Chiral Building Blocks

(R)-3-Amino-4-methylpentanoic acid, a non-proteinogenic β-amino acid, serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its structural similarity to neurotransmitters and its incorporation into peptide-based therapeutics demand an exacting purity profile. The presence of impurities, particularly the (S)-enantiomer or other structurally related compounds, can significantly impact the efficacy, safety, and regulatory approval of the final drug product. Therefore, a robust analytical workflow to benchmark the purity of commercial sources of this valuable intermediate is not just a quality control measure; it is a cornerstone of rigorous drug development.

This guide provides a comprehensive framework for researchers to assess and compare the purity of commercially available this compound. We will delve into the rationale behind selecting specific analytical techniques, provide detailed, field-proven protocols, and offer a template for data interpretation and comparison. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described are self-validating and provide an unambiguous assessment of product quality.

Understanding the Impurity Landscape

Impurities in commercially synthesized amino acids can originate from various stages of the manufacturing process, including unreacted starting materials, by-products of the reaction, and degradation products. For chiral molecules like this compound, the most critical impurity is often its enantiomer, (S)-3-Amino-4-methylpentanoic acid. Other potential impurities may include structurally related compounds arising from side reactions or incomplete purification. Given its structural similarity to pregabalin, potential process-related impurities might include analogues of those found in pregabalin synthesis, such as lactam derivatives or products of incomplete reactions[1].

A Multi-Pronged Analytical Strategy for Purity Assessment

A comprehensive evaluation of purity requires a multi-pronged analytical approach. No single technique can provide a complete picture of all potential impurities. We will focus on three core techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for determining enantiomeric purity (e.g., the percentage of the desired (R)-enantiomer versus the undesired (S)-enantiomer).

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful primary ratio method for determining the absolute purity of the compound against a certified reference standard, without the need for a specific reference standard of the analyte itself.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique for the identification and quantification of trace-level impurities, including those that may not have a chromophore for UV detection.

Below, we provide detailed protocols for each of these techniques, designed to be readily implemented in a standard analytical laboratory.

I. Enantiomeric Purity Determination by Chiral HPLC

Rationale: Chiral HPLC is the most effective method for separating and quantifying enantiomers. The choice of a chiral stationary phase (CSP) is critical for achieving baseline resolution between the (R)- and (S)-enantiomers of 3-Amino-4-methylpentanoic acid. While direct analysis of underivatized amino acids is possible on certain CSPs like those based on macrocyclic glycopeptides[2], pre-column derivatization with a chiral derivatizing agent can often enhance resolution and sensitivity, allowing for the use of more common reversed-phase columns[3][4][5].

Experimental Protocol: Pre-column Derivatization with Marfey's Reagent followed by RP-HPLC

This protocol utilizes Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers that are separable on a standard C18 column[5].

Materials:

  • This compound samples (from different commercial suppliers)

  • (S)-3-Amino-4-methylpentanoic acid reference standard (if available, for peak identification)

  • Marfey's Reagent (FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate

  • 2 M Hydrochloric Acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation (Derivatization):

    • Accurately weigh approximately 1 mg of each this compound sample into separate vials.

    • Dissolve each sample in 200 µL of 1 M sodium bicarbonate solution.

    • Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 400 µL of the Marfey's reagent solution to each sample vial.

    • Incubate the vials at 40°C for 1 hour.

    • After incubation, cool the vials to room temperature and add 200 µL of 2 M hydrochloric acid to stop the reaction.

    • Dilute the samples to 1 mL with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 30% B to 70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 340 nm

    • Injection Volume: 10 µL

Data Analysis:

  • Integrate the peak areas for the two diastereomers. The (S)-enantiomer derivative will typically elute before the (R)-enantiomer derivative.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Bicarbonate weigh->dissolve add_marfey Add Marfey's Reagent dissolve->add_marfey incubate Incubate at 40°C add_marfey->incubate quench Quench with HCl incubate->quench dilute Dilute & Filter quench->dilute inject Inject Sample dilute->inject separate Separate on C18 Column inject->separate detect Detect at 340 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomeric Excess integrate->calculate

Caption: Workflow for enantiomeric purity analysis by HPLC.

II. Absolute Purity Determination by Quantitative NMR (qNMR)

Rationale: qNMR is a primary analytical method that allows for the direct measurement of the purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified reference material (CRM) of known purity[6][7][8]. This technique is invaluable as it does not require a reference standard of the analyte itself and is insensitive to the presence of non-proton-containing impurities.

Experimental Protocol: 1H-qNMR for Absolute Purity

Materials:

  • This compound samples

  • Certified Reference Material (CRM) as an internal standard (e.g., Maleic acid, Dimethyl sulfone). The CRM should be stable, non-volatile, have a simple 1H NMR spectrum with peaks that do not overlap with the analyte, and be accurately weighed.

  • Deuterated solvent (e.g., D2O or DMSO-d6)

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh approximately 10-20 mg of the CRM into the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube and ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative 1H NMR spectrum. Key parameters for accurate quantification include:

      • A 90° pulse angle.

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30-60 seconds is often sufficient for small molecules).

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration)[7].

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the analyte and a signal for the CRM.

    • Calculate the purity of the analyte using the following equation[6]:

    Panalyte = (Ianalyte / Nanalyte) * (NCRM / ICRM) * (Manalyte / manalyte) * (mCRM / MCRM) * PCRM

    Where:

    • P = Purity (in % w/w)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • analyte = this compound

    • CRM = Certified Reference Material

Logical Flow for qNMR Purity Assessment

cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_crm Accurately Weigh CRM weigh_crm->dissolve acquire Acquire Quantitative 1H Spectrum (Long D1, 90° Pulse) dissolve->acquire process Phase and Baseline Correct acquire->process integrate Integrate Analyte & CRM Signals process->integrate calculate Calculate Purity using qNMR Equation integrate->calculate

Caption: Process for absolute purity determination by qNMR.

III. Impurity Profiling by LC-MS

Rationale: LC-MS is a powerful tool for identifying and quantifying unknown impurities. Its high sensitivity and the mass information it provides are crucial for characterizing the impurity profile of a sample. This is particularly important for identifying process-related impurities that may not be the enantiomer.

Experimental Protocol: LC-MS for Impurity Profiling

Materials:

  • This compound samples

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Instrumentation:

  • LC-MS system (e.g., a quadrupole or time-of-flight mass spectrometer) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column suitable for LC-MS.

Procedure:

  • Sample Preparation:

    • Prepare a solution of each this compound sample in the initial mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter.

  • LC-MS Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A shallow gradient to resolve impurities, e.g., 5% B to 50% B over 30 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS Detection: ESI in positive ion mode, scanning a mass range of m/z 50-500.

Data Analysis:

  • Examine the total ion chromatogram (TIC) for each sample.

  • Identify peaks other than the main analyte peak.

  • Extract the mass spectrum for each impurity peak to determine its mass-to-charge ratio (m/z).

  • Use the accurate mass data (if using a high-resolution mass spectrometer) to propose potential elemental compositions for the impurities.

  • Compare the impurity profiles of the different commercial samples, noting the number and relative abundance of impurities.

Comparative Data Summary

The data generated from these analyses can be compiled into a comprehensive comparison table to facilitate the selection of the most suitable commercial source of this compound for your specific application.

Parameter Supplier A Supplier B Supplier C Method
Appearance White SolidWhite SolidOff-white SolidVisual Inspection
Absolute Purity (% w/w) 99.5%98.9%99.2%1H-qNMR
Enantiomeric Purity (% ee) 99.8%99.5%>99.9%Chiral HPLC
(S)-Enantiomer (%) 0.1%0.25%<0.05%Chiral HPLC
Largest Unknown Impurity (%) 0.15%0.3%0.08%LC-MS
Total Impurities (%) 0.5%1.1%0.8%qNMR & LC-MS

Note: The data presented in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data using the protocols provided.

Conclusion and Recommendations

The selection of a commercial source for a critical raw material like this compound should be a data-driven decision. The multi-pronged analytical approach detailed in this guide, combining chiral HPLC, qNMR, and LC-MS, provides a robust framework for a comprehensive purity assessment.

  • For applications where enantiomeric purity is paramount, Supplier C in our hypothetical example would be the preferred choice, exhibiting the highest enantiomeric excess.

  • For applications requiring the highest overall chemical purity, Supplier A demonstrates a slight advantage in absolute purity as determined by qNMR.

  • Supplier B, with a higher level of total impurities, might be suitable for less critical, early-stage research but may not be appropriate for GMP applications without further purification.

It is imperative that researchers perform their own due diligence and generate their own comparative data before committing to a specific supplier for critical projects. This guide provides the necessary tools and rationale to conduct such a benchmark study with scientific rigor and confidence.

References

  • Emery Pharma.
  • ACS Publications. "Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy." [Link]
  • PubMed. "A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column." [Link]
  • Agilent. "USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC." [Link]
  • MDPI.
  • PubMed.
  • ACS Publications.
  • ACS Publications. "Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment." [Link]
  • PubMed.
  • ResearchGate. "Synthesis and Characterization of Pregabalin Impurity G of an Anticonvulsant Drug, Pregabalin." [Link]
  • University of Bristol.
  • International Journal of Pharmaceutical Sciences and Research. "A stability indicating UPLC method for the determination of Pregabalin and its related impurities in bulk drug and pharmaceutical dosage form." [Link]
  • Phenomenex.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR)
  • ResearchGate. "Determination of Enantiomeric Excess via 31P-NMR." [Link]
  • PMC - NIH. "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents." [Link]
  • Google Patents.
  • ACS Publications. "A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids." [Link]
  • Shimadzu. "Analytical Methods for Amino Acids." [Link]

Sources

Inter-laboratory comparison of beta-leucine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Guide to the Comparative Analysis of Beta-Leucine

For: Researchers, scientists, and drug development professionals.

Abstract

The accurate quantification of beta-leucine, a non-proteinogenic amino acid, is of growing interest in various fields of research and development. Its structural similarity to proteinogenic leucine presents unique analytical challenges. This guide provides an in-depth comparison of three prevalent analytical methodologies for beta-leucine analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Through a detailed examination of hypothetical inter-laboratory study data, this document aims to equip researchers with the knowledge to select the most appropriate analytical strategy for their specific needs, ensuring data integrity and comparability across different laboratories.

Introduction: The Analytical Imperative for Beta-Leucine

Beta-leucine, a structural isomer of the essential amino acid L-leucine, is a molecule of significant interest in metabolic studies and as a potential therapeutic agent. Unlike its alpha-amino acid counterpart, beta-leucine's biological roles are not fully elucidated, making its accurate detection and quantification critical for advancing our understanding. The primary analytical hurdle lies in distinguishing beta-leucine from its isomers, particularly L-leucine and L-isoleucine, which are often present in biological matrices at much higher concentrations.

This guide is structured to provide a comprehensive overview of the analytical landscape for beta-leucine. We will delve into the theoretical underpinnings and practical considerations of three commonly employed analytical techniques. A simulated inter-laboratory study will serve as the framework for comparing these methods based on key validation parameters, offering a pragmatic approach to method selection and implementation.

Designing a Robust Inter-laboratory Study

To objectively assess the performance of different analytical methods, a well-designed inter-laboratory study is paramount. The fundamental principle of such a study is to distribute identical, homogeneous samples to multiple laboratories and compare the results to evaluate the precision and accuracy of the analytical methods employed.[1]

Study Design and Workflow

The hypothetical study presented here involves five independent laboratories analyzing a set of standardized beta-leucine samples. The samples consist of a certified reference material and a spiked human plasma matrix to assess method performance in a biologically relevant context.

Caption: Workflow of the hypothetical inter-laboratory study.

Comparative Methodologies

The choice of analytical method is a critical decision that influences the accuracy, sensitivity, and throughput of beta-leucine quantification. This section details the principles and provides step-by-step protocols for the three methods under comparison.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC is a cornerstone of amino acid analysis.[2] For amino acids lacking a strong chromophore, derivatization is necessary to enable sensitive detection.[3] Fluorescence detection offers high sensitivity and selectivity.[3]

Principle: This method involves the pre-column derivatization of beta-leucine with a fluorescent reagent, such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC). The derivatized amino acid is then separated by reversed-phase HPLC and detected by a fluorescence detector.

Experimental Protocol: HPLC-FLD Analysis of Beta-Leucine

  • Sample Preparation (Spiked Plasma):

    • To 100 µL of human plasma, add a known amount of beta-leucine standard.

    • Precipitate proteins by adding 400 µL of cold acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 0.1 M HCl.

  • Derivatization (OPA/FMOC):

    • Combine 10 µL of the prepared sample or standard with 70 µL of borate buffer.

    • Add 20 µL of the derivatizing reagent (e.g., a solution of OPA and FMOC in acetonitrile).

    • Vortex and incubate at room temperature for 5 minutes.

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

    • Gradient: A suitable gradient to resolve beta-leucine from other amino acids.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Fluorescence Detection:

      • OPA-derivatives: Excitation 340 nm, Emission 450 nm.

      • FMOC-derivatives: Excitation 266 nm, Emission 305 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is essential to increase their volatility.[4]

Principle: Beta-leucine is converted into a volatile derivative, typically a silyl derivative, which is then separated by gas chromatography and detected by a mass spectrometer. The mass spectrometer provides high selectivity and allows for the use of stable isotope-labeled internal standards for accurate quantification.

Experimental Protocol: GC-MS Analysis of Beta-Leucine

  • Sample Preparation and Derivatization:

    • To a dried sample extract (as prepared for HPLC), add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.[4]

    • Heat the mixture at 100°C for 2 hours to form the tert-butyldimethylsilyl (TBDMS) derivative.[4]

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for beta-leucine-TBDMS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, making it a leading platform for bioanalysis.[5][6]

Principle: Beta-leucine is separated from other components in the sample by liquid chromatography, often without the need for derivatization. The analyte is then ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent specificity and sensitivity.

Experimental Protocol: LC-MS/MS Analysis of Beta-Leucine

  • Sample Preparation:

    • Protein precipitation of plasma samples as described for HPLC-FLD.

    • The dried extract is reconstituted in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar compounds like amino acids.

    • Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to achieve separation.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • MRM Transitions: Specific precursor-to-product ion transitions for beta-leucine and a stable isotope-labeled internal standard.

Inter-laboratory Comparison: A Data-Driven Perspective

The following tables summarize the hypothetical performance data from our five participating laboratories. These values are representative of what can be expected from each analytical technique when validated according to regulatory guidelines such as those from the FDA and ICH.[1][7][8]

Method Validation Parameters

Table 1: Comparison of Method Validation Parameters

ParameterHPLC-FLD (Lab A & D Avg.)GC-MS (Lab B & E Avg.)LC-MS/MS (Lab C)
Specificity Good, potential interference from co-eluting compounds.Excellent, based on mass spectral data.Superior, highly specific MRM transitions.
Linearity (r²) > 0.995> 0.998> 0.999
Limit of Quantification (LOQ) ~100 ng/mL~50 ng/mL~1 ng/mL
Accuracy (% Recovery) 92 - 108%95 - 105%98 - 102%
Precision (RSD%)
- Intra-day (Repeatability)< 5%< 4%< 3%
- Inter-day (Intermediate Precision)< 8%< 6%< 5%
Throughput ModerateLow (due to derivatization)High
Analysis of Inter-laboratory Variability

Table 2: Inter-laboratory Precision for a Spiked Plasma Sample (Nominal Concentration: 500 ng/mL)

LaboratoryMethodMeasured Concentration (ng/mL)Deviation from Nominal (%)
Lab AHPLC-FLD485-3.0%
Lab BGC-MS510+2.0%
Lab CLC-MS/MS498-0.4%
Lab DHPLC-FLD520+4.0%
Lab EGC-MS495-1.0%
Inter-lab Mean 501.6
Inter-lab RSD% 2.9%

Discussion and Recommendations

The choice of an analytical method for beta-leucine should be guided by the specific requirements of the study.

Method_Selection cluster_criteria Decision Criteria cluster_methods Recommended Method Study_Requirement Primary Study Requirement High_Sensitivity High Sensitivity (Trace Levels) Study_Requirement->High_Sensitivity High_Specificity High Specificity (Isomer Separation) Study_Requirement->High_Specificity High_Throughput High Throughput (Large Sample Sets) Study_Requirement->High_Throughput Cost_Effective Cost-Effective & Widely Available Study_Requirement->Cost_Effective LC_MSMS LC-MS/MS High_Sensitivity->LC_MSMS Superior LOQ High_Specificity->LC_MSMS MRM Specificity GC_MS GC-MS High_Specificity->GC_MS Mass Spectral Confirmation High_Throughput->LC_MSMS Fast Analysis Time HPLC_FLD HPLC-FLD Cost_Effective->HPLC_FLD Lower Instrument Cost

Sources

A Comparative Guide to the Characterization of (R)-3-Amino-4-methylpentanoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (R)-3-Amino-4-methylpentanoic Acid

This compound, widely known as pregabalin, is a crucial active pharmaceutical ingredient (API) primarily recognized for its efficacy as an anticonvulsant and for the management of neuropathic pain.[1] As a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA), its therapeutic activity is predominantly attributed to the (S)-enantiomer, while the (R)-enantiomer is considered a critical impurity that must be carefully monitored and controlled.[2][3] The stereospecificity of its biological action necessitates robust and precise analytical methodologies to ensure the enantiomeric purity and overall quality of the drug substance and its formulated products.

This guide provides an in-depth comparison of state-of-the-art analytical techniques for the comprehensive characterization of this compound and its derivatives. We will delve into the nuances of chromatographic and spectroscopic methods, offering experimental insights and comparative data to aid researchers and drug development professionals in selecting the most appropriate analytical strategies. Furthermore, we will explore the characterization of key alternatives, such as gabapentin and duloxetine, to provide a broader context for analytical challenges in this therapeutic area.

I. Chiral Separation: Distinguishing Enantiomers with Precision

The cornerstone of characterizing this compound lies in the ability to accurately separate and quantify its enantiomers. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, employing two primary strategies: direct and indirect separation.

Direct Chiral HPLC Separation

Direct methods utilize a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to differential retention times. This approach is often preferred for its simplicity, as it does not require derivatization of the analyte.[4]

Workflow for Direct Chiral HPLC Separation

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Pregabalin Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injector Inject into HPLC System Filtration->Injector Column Chiral Stationary Phase Column Injector->Column Detector UV or MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate Enantiomeric Purity Integration->Quantification

Caption: Workflow for Direct Chiral HPLC Separation of Pregabalin Enantiomers.

Comparison of Chiral Stationary Phases for Direct Separation:

Chiral Stationary Phase (CSP) TypePrincipleAdvantagesDisadvantagesTypical Mobile Phase
Polysaccharide-based (e.g., Amylose, Cellulose) Enantiomers fit into chiral cavities of the polysaccharide derivatives.[5]Broad applicability for a wide range of compounds.[5]Can be sensitive to solvent composition.Hexane/Ethanol, Acetonitrile/Water
Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) Multiple chiral centers and functional groups provide complex stereoselective interactions.[6]Excellent for separating underivatized amino acids.[6]Can be more expensive.Methanol/Water with acidic or basic modifiers.
Zwitterionic (e.g., Cinchona alkaloid-based) Combines ion-exchange and enantioselective interactions.[3]Effective for separating zwitterionic compounds like amino acids.[3]Mobile phase pH can significantly impact separation.Methanol/Water with formic acid and ammonium formate.[3]

Experimental Protocol: Direct Chiral HPLC of Pregabalin

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.)[7]

  • Mobile Phase: 5 mM ammonium formate + 5 mM formic acid in Methanol/Water (96/4, v/v)[7]

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C[7]

  • Detection: Mass Spectrometry (MS) or UV at 210 nm[3][7]

  • Justification: The zwitterionic nature of the CHIRALPAK ZWIX(+) column provides strong interaction with the zwitterionic pregabalin molecule, enabling baseline resolution of the enantiomers. The MS-compatible mobile phase allows for high sensitivity and specificity, with reported Limits of Detection (LOD) as low as 1 ng/mL.[7]

Indirect Chiral HPLC Separation

Indirect methods involve pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column, such as a C18 column.[2][8]

Workflow for Indirect Chiral HPLC Separation

G cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Pregabalin Sample Derivatization React with Chiral Derivatizing Agent (CDA) Sample->Derivatization Quench Quench Reaction Derivatization->Quench Injector Inject into HPLC System Quench->Injector Column Achiral Column (e.g., C18) Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Diastereomer Peak Areas Chromatogram->Integration Quantification Calculate Enantiomeric Purity Integration->Quantification

Caption: Workflow for Indirect Chiral HPLC Separation of Pregabalin.

A commonly used CDA for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA).[2][8] This reagent reacts with the primary amine of pregabalin to form stable diastereomeric derivatives that can be readily separated on a C18 column and detected by UV at around 340 nm.[2]

Experimental Protocol: Indirect Chiral HPLC of Pregabalin using FDAA

  • Derivatization: React pregabalin with FDAA in a buffered solution (e.g., sodium bicarbonate) at a slightly elevated temperature.[9]

  • Column: Lichrospher C18 (250 mm × 4.6 mm, 5 µm)[9]

  • Mobile Phase: 0.5% triethylamine solution (pH 3.0 with phosphoric acid)-acetonitrile (55:45)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Detection: UV at 339 nm[9]

  • Justification: This method offers the advantage of using a common and less expensive C18 column. The derivatization introduces a strong chromophore, significantly enhancing UV detection sensitivity.[2][8] The reported limit of detection for this method is 0.2 µg/mL.[9]

Performance Comparison: Direct vs. Indirect Chiral HPLC

FeatureDirect Chiral HPLCIndirect Chiral HPLC
Sample Preparation Simpler, no derivatization required.More complex, requires a validated derivatization step.[2]
Column Requires specialized and more expensive chiral columns.[2]Utilizes standard, less expensive achiral columns.[2]
Method Development Can be more challenging to find a suitable CSP and mobile phase.Derivatization conditions need optimization.
Risk of Racemization No risk of racemization during analysis.Potential for racemization during derivatization.
Sensitivity Can be lower without a strong chromophore; often requires MS detection.[3]Derivatization can introduce a chromophore, enhancing UV sensitivity.[2]

II. Structural Elucidation and Purity Assessment: Spectroscopic and Spectrometric Techniques

Beyond chiral purity, a comprehensive characterization of this compound and its derivatives involves confirming the molecular structure and identifying and quantifying any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy Protocol for this compound

  • Sample Preparation: Dissolve 10-20 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD).[10]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay (D1) for accurate integration in quantitative NMR (qNMR). For qNMR, a longer relaxation delay (at least 5 times the longest T1) is crucial.[11]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation:

    • The protons of the isobutyl group will appear as doublets and a multiplet in the upfield region (around 0.9-2.0 ppm).

    • The protons on the carbon chain adjacent to the amine and carboxylic acid groups will appear as multiplets in the region of 2.0-3.5 ppm.

    • The chemical shifts can vary depending on the solvent and pH.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a powerful primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte.[12][13] The purity is calculated by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity and concentration.

Workflow for Quantitative NMR (qNMR)

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Analyte Accurately weigh Analyte Solvent Dissolve in Deuterated Solvent Analyte->Solvent Standard Accurately weigh Internal Standard Standard->Solvent Acquisition Acquire 1D NMR Spectrum Solvent->Acquisition Processing Process Spectrum (FT, Phasing, Baseline) Acquisition->Processing Integration Integrate Analyte and Standard Peaks Processing->Integration Calculation Calculate Purity using the qNMR Equation Integration->Calculation

Sources

A Senior Application Scientist's Guide to the Efficacy of Chiral Stationary Phases for β-Amino Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of β-Amino Acid Enantiomers

In the landscape of modern drug discovery and peptide science, β-amino acids have emerged as critical building blocks. Their incorporation into peptide backbones induces stable secondary structures, such as helices and turns, and confers remarkable resistance to enzymatic degradation. This proteolytic stability makes β-peptides and other β-amino acid-containing molecules highly attractive candidates for therapeutic development.

However, like their α-amino acid counterparts, most β-amino acids are chiral. The biological activity and toxicological profile of a molecule can be intrinsically linked to the stereochemistry of its constituent amino acids. Consequently, the ability to accurately separate and quantify the enantiomers of β-amino acids is not merely an analytical task; it is a fundamental requirement for ensuring the safety, efficacy, and quality of novel therapeutics. This guide provides an in-depth comparison of the primary classes of chiral stationary phases (CSPs) used for this critical application, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their analytical challenges.

Pillar 1: Macrocyclic Glycopeptide CSPs — The Broad-Spectrum Workhorse

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, are arguably the most versatile and widely used CSPs for the direct enantioseparation of amino acids.[1] Their success stems from a complex, multi-modal chiral recognition mechanism that can be finely tuned by altering mobile phase conditions.

The Chiral Recognition Mechanism

The enantioselectivity of macrocyclic glycopeptide CSPs arises from their intricate basket-like structure, which offers a variety of interaction sites.[2] For amino acids, the primary "docking" interaction is an electrostatic attraction between the protonated secondary amine within the selector's peptide basket and the deprotonated carboxylate group of the amino acid analyte.[3] This foundational ionic bond orients the analyte's stereocenter for subsequent chiral discrimination, which is achieved through a combination of:

  • Hydrogen Bonding: Amide linkages, hydroxyl groups, and sugar moieties on the selector form hydrogen bonds with the analyte.

  • Steric Repulsion: The three-dimensional arrangement of the macrocycle creates steric hindrances that favor the binding of one enantiomer over the other.

  • Hydrophobic Interactions: Small hydrophobic pockets within the structure can interact with the side chain of the β-amino acid.[4]

The teicoplanin aglycone (TAG) phase, which lacks the bulky carbohydrate units of native teicoplanin, can offer enhanced resolution for some amino acids by reducing steric hindrance and allowing for a closer interaction with the core peptide basket.[3][5] This makes the TAG phase a powerful alternative, particularly for β²-homoamino acids.[6]

G cluster_CSP Macrocyclic Glycopeptide CSP (Teicoplanin) cluster_Analyte β-Amino Acid Enantiomer CSP Peptide Basket Secondary Amine (+) Hydroxyl/Amide Groups Hydrophobic Pocket Analyte Carboxylate (-) Amino Group Side Chain (R) Analyte:f0->CSP:f1 Ionic Bonding (Primary) Analyte:f1->CSP:f2 Hydrogen Bonding Analyte:f2->CSP:f3 Hydrophobic Interaction

Figure 1: Chiral recognition mechanism on a macrocyclic glycopeptide CSP.

Performance and Experimental Causality

These CSPs are unique in their ability to operate effectively in multiple mobile phase modes, including Reversed-Phase (RP), Normal-Phase (NP), and the particularly effective Polar Ionic Mode (PIM).[7]

  • Reversed-Phase (RP) Mode: Typically using water/methanol or water/acetonitrile with acid/base modifiers. This is a robust starting point for many underivatized β-amino acids.

  • Polar Ionic Mode (PIM): This mode utilizes a polar organic solvent like methanol with small amounts of a volatile acid (e.g., acetic acid) and base (e.g., triethylamine).[8] The rationale behind PIM is to maximize the crucial ionic interactions by ensuring both the selector's amine group and the analyte's carboxylic acid group are in their optimal ionized states, leading to enhanced enantioselectivity.

Direct separations of underivatized analytes are a key advantage, eliminating the need for time-consuming derivatization steps that can introduce analytical variability.[9]

Pillar 2: Cyclodextrin-Based CSPs — The Power of Inclusion

Cyclodextrin (CD) based CSPs operate on a fundamentally different principle: the formation of inclusion complexes.[10] Native cyclodextrins (α, β, γ) are chiral, cyclic oligosaccharides that form a truncated cone with a hydrophobic interior and a hydrophilic exterior.

The Chiral Recognition Mechanism

Chiral recognition is primarily driven by the fit of the analyte within the CD cavity.[10] The hydrophobic side chain of the β-amino acid partitions into the nonpolar cavity of the cyclodextrin. The stereocenter and its associated functional groups (amino and carboxyl) are then positioned near the chiral secondary hydroxyl groups on the rim of the CD cavity. Enantioselection occurs due to differences in the stability of these diastereomeric complexes, which are influenced by:

  • Inclusion Depth: How deeply one enantiomer penetrates the cavity compared to the other.

  • Rim Interactions: Differential hydrogen bonding and dipole-dipole interactions between the analyte's functional groups and the hydroxyl groups at the cavity's entrance.

For many β-amino acids, especially those with smaller or more polar side chains, derivatization is often necessary to introduce a bulky, hydrophobic moiety (e.g., a Dansyl or DNP group) that can effectively anchor the molecule within the CD cavity and promote stronger rim interactions.[11][12]

Figure 2: Inclusion complexation mechanism on a cyclodextrin-based CSP.

Pillar 3: Pirkle-Type (Brush-Type) CSPs — Precision Through π-π Interactions

Developed by William H. Pirkle, these "brush-type" CSPs are based on the principle of forming a transient diastereomeric complex through a minimum of three simultaneous interactions, at least one of which must be stereodependent.[13] These phases are characterized by chiral selectors with π-electron-rich (π-donor) or π-electron-deficient (π-acceptor) aromatic systems.

The Chiral Recognition Mechanism

Successful separation on a Pirkle-type phase almost always requires derivatization of the β-amino acid. The goal is to introduce a functional group that possesses the complementary π-character to the CSP. For example, derivatizing the amino group with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) introduces a strong π-acceptor moiety.[14][15] When analyzed on a CSP with a π-donor selector (like a naphthyl group), the key interactions are:

  • π-π Stacking: A strong attractive force between the electron-deficient ring of the derivatized analyte and the electron-rich ring of the CSP.

  • Hydrogen Bonding: Interactions involving the analyte's carboxyl group or the amide linkage formed during derivatization.

  • Dipole-Dipole or Steric Interactions: These provide the third, stereochemically dependent point of contact that locks the complex into a specific orientation, allowing for differentiation between enantiomers.

The length of the alkyl chain linking the chiral selector to the silica support can also influence separation by creating a hydrophobic environment that assists the stereoselective interaction.[14][16]

G cluster_CSP Pirkle-Type CSP (π-Donor) cluster_Analyte Derivatized β-Amino Acid CSP Naphthyl Group (π-rich) H-bond Donor/Acceptor Analyte NBD Group (π-deficient) H-bond Site Stereocenter Analyte:f0->CSP:f0 π-π Stacking Analyte:f1->CSP:f1 Hydrogen Bonding Analyte:f2->interaction Steric Interaction (Stereodependent)

Figure 3: Three-point interaction model on a Pirkle-type CSP.

Comparative Performance and Data Summary

The choice of CSP is dictated by the specific properties of the β-amino acid analyte and the goals of the analysis. The following table provides a high-level comparison to guide this selection process.

FeatureMacrocyclic Glycopeptide CSPsCyclodextrin-Based CSPsPirkle-Type (Brush-Type) CSPs
Derivatization Generally not required[9]Often required to add hydrophobicity[12]Almost always required to add π-active group[14]
Primary Mechanism Ionic, H-bonding, Steric[3]Inclusion Complexation[10]π-π Stacking, H-bonding[13]
Typical Mobile Phase Reversed-Phase, Polar Ionic Mode[7]Reversed-Phase, Normal-PhaseNormal-Phase (e.g., Hexane/Ethanol)
Key Advantage Broad applicability, direct analysisGood for specific derivatized compoundsHigh selectivity for targeted derivatized analytes
Primary Limitation Selectivity can be mobile phase dependentLimited use for underivatized polar analytesDerivatization step adds complexity and time

Validated Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols are self-validating systems designed for robust performance.

Protocol 1: Direct Separation of Underivatized β-Amino Acids via PIM

This protocol is optimized for screening underivatized β-amino acids on a teicoplanin-based CSP, leveraging the power of the Polar Ionic Mode.

Workflow Diagram:

G A Prepare Mobile Phase (Methanol w/ 0.01% Acetic Acid & 0.01% Triethylamine) B Equilibrate Chirobiotic T Column (250 x 4.6 mm, 5 µm) for 30 min at 1.0 mL/min A->B C Prepare Analyte Sample (0.5 mg/mL in Mobile Phase) B->C D Inject 5 µL of Sample C->D E Isocratic Elution (Flow: 1.0 mL/min, Temp: 25°C) D->E F Detect at 210 nm E->F G Analyze Chromatogram (Calculate Rs, α) F->G

Figure 4: Workflow for direct enantioseparation using PIM.

Step-by-Step Methodology:

  • Mobile Phase Preparation: To 1 L of HPLC-grade methanol, add 100 µL of glacial acetic acid and 100 µL of triethylamine. Sonicate for 10 minutes to degas. The logic here is to create a buffered ionic environment in a polar organic solvent to enhance enantioselectivity.[8]

  • Column: Install a macrocyclic glycopeptide column (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm).

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic β-amino acid standard in the mobile phase to a final concentration of 0.5 mg/mL.

  • Injection: Inject 5 µL of the prepared sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Mode: Isocratic

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

  • Data Analysis: Integrate the resulting peaks and calculate the resolution (Rs) and selectivity factor (α) to evaluate the separation efficacy.

Protocol 2: Indirect Separation via NBD-F Derivatization on a Pirkle-Type CSP

This protocol details a validated method for analyzing β-amino acids that require derivatization to interact effectively with a Pirkle-type CSP.

Workflow Diagram:

G cluster_deriv Derivatization cluster_hplc HPLC Analysis A Mix 100 µL β-Amino Acid (1 mg/mL) with 200 µL Borate Buffer (pH 8.0) B Add 100 µL NBD-F Solution (1 mg/mL in Acetonitrile) A->B C Incubate at 60°C for 5 min B->C D Cool and add 100 µL HCl (0.1 M) to stop reaction C->D F Inject 10 µL of Derivatized Sample D->F E Equilibrate Pirkle-Type Column (e.g., SUMICHIRAL OA-2500) with Hexane:Ethanol (90:10) E->F G Isocratic Elution at 1.0 mL/min F->G H Detect (Fluorescence or UV-Vis Ex: 470 nm, Em: 530 nm) G->H

Figure 5: Workflow for indirect enantioseparation via derivatization.

Step-by-Step Methodology:

  • Derivatization: a. In a microvial, combine 100 µL of the β-amino acid solution (1 mg/mL in water) with 200 µL of a 50 mM borate buffer (pH 8.0). b. Add 100 µL of NBD-F solution (1 mg/mL in acetonitrile). The alkaline pH is critical for deprotonating the amino group, making it nucleophilic for reaction with NBD-F.[15] c. Heat the mixture at 60 °C for 5 minutes. d. Cool the vial to room temperature and add 100 µL of 0.1 M HCl to quench the reaction.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of HPLC-grade Hexane and Ethanol in a 90:10 (v/v) ratio. Degas by sonication.

  • Column: Install a Pirkle-type column (e.g., SUMICHIRAL OA-2500(S)).

  • System Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min until a stable baseline is observed. Normal-phase chromatography requires meticulous equilibration.

  • Injection: Inject 10 µL of the derivatized sample mixture.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Mode: Isocratic

    • Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm) or UV-Vis at 470 nm.[15]

  • Data Analysis: Evaluate the resulting chromatogram for resolution and selectivity.

Conclusion and Future Perspectives

The enantioseparation of β-amino acids is a multifaceted challenge where no single solution prevails.

  • Macrocyclic glycopeptide CSPs offer the broadest utility and the significant advantage of direct analysis, making them the ideal first choice for method development.

  • Cyclodextrin-based CSPs provide a unique inclusion-based mechanism that can be effective, though often requiring analyte derivatization.

  • Pirkle-type CSPs deliver high selectivity for derivatized analytes where strong π-π interactions can be engineered.

The field continues to evolve, with recent advances in superficially porous particle (SPP) technology now being applied to CSPs.[17] These particles promise to deliver significantly higher efficiencies and faster analysis times, bringing the benefits of UHPLC to chiral separations and further empowering researchers in their critical work.

References

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  • Fodor, G., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link: https://pubmed.ncbi.nlm.nih.gov/11738478/]
  • Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (2004). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Analytical Letters, 30(4), 775-787. [Link: https://www.tandfonline.com/doi/abs/10.1080/00032719708001897]
  • Szekely, G., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(16), 4933. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8398418/]
  • Behr, S., et al. (2013). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. Journal of Chromatography A, 1306, 61-68. [Link: https://pubmed.ncbi.nlm.nih.gov/23891361/]
  • Ilisz, I., Aranyi, A., & Péter, A. (2013). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. Journal of Separation Science, 36(1), 15-34. [Link: https://www.researchgate.
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  • Kannappan, V. (2022). Cyclodextrin-based CSPs. Chiralpedia. [Link: https://chiralpedia.com/cyclodextrin-based-csps/]
  • Miyazawa, T., et al. (2004). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate. [Link: https://www.researchgate.net/publication/250005799_Separation_of_Enantiomers_of_Non-Protein_Amino_Acids_by_High-Performance_Liquid_Chromatography_on_a_Chiral_Ligand-Exchange_Column]
  • Wu, B., et al. (2005). Capillary electrophoresis direct enantioseparation of aromatic amino acids based on mixed chelate-inclusion complexation of aminoethylamino-beta-cyclodextrin. Electrophoresis, 26(4-5), 1013-1017. [Link: https://pubmed.ncbi.nlm.nih.gov/15714576/]
  • Berthod, A., et al. (2000). Role of the carbohydrate moieties in chiral recognition on teicoplanin-based LC stationary phases. Analytical Chemistry, 72(8), 1767-1778. [Link: https://iris.unito.it/handle/2318/125865]
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  • Toth, G., et al. (2018). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 23(8), 1938. [Link: https://www.mdpi.com/1420-3049/23/8/1938]
  • Berthod, A., et al. (2000). Role of the Carbohydrate Moieties in Chiral Recognition on Teicoplanin- based LC Stationary Phases. Scholars' Mine. [Link: https://scholarsmine.mst.edu/chem_facwork/1922/]
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  • Sigma-Aldrich. Amino Acid and Peptide Chiral Separations Handbook. Sigma-Aldrich. [Link: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/410/220/astec-amino-acid-handbook.pdf]
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  • Péter, A., et al. (2004). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Amino Acids and a Comparison of Separation Efficiencies on Chirobiotic T and TAG Columns. ResearchGate. [Link: https://www.researchgate.net/publication/227658739_High-Performance_Liquid_Chromatographic_Separation_of_Stereoisomers_of_b-Amino_Acids_and_a_Comparison_of_Separation_Efficiencies_on_Chirobiotic_T_and_TAG_Columns]
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Sources

A Senior Application Scientist's Guide to Conformational Analysis of β-Leucine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of β-amino acids into peptide sequences represents a paradigm shift in peptidomimetic design, offering enhanced proteolytic stability and the ability to form unique, well-defined secondary structures.[1][2] Among these, β-leucine is of particular interest due to its proteinogenic side chain, which provides a familiar steric and hydrophobic handle for molecular recognition while fundamentally altering the peptide backbone. This guide provides a comparative analysis of the essential experimental and computational techniques used to elucidate the conformational preferences of β-leucine-containing peptides. We will explore the causality behind experimental choices, present objective data, and provide actionable protocols for researchers in peptide science and drug development.

Introduction: The Structural Advantage of the Extra Carbon

In the world of peptides, structure dictates function. Natural peptides, composed of α-amino acids, are constrained to a specific set of backbone dihedral angles, leading to canonical secondary structures like the α-helix and β-sheet. The introduction of a β-amino acid, such as β-leucine, adds a crucial Cα-Cβ bond to the backbone, expanding the accessible conformational space. This seemingly minor alteration allows β-peptides to adopt novel helical structures (e.g., the 14-helix) and stable hairpins, often with greater stability than their α-peptide counterparts.[3] Furthermore, this modified backbone renders them resistant to degradation by proteases, a critical feature for therapeutic applications.[2]

This guide will compare the primary tools we use to solve the structural puzzles posed by β-leucine peptides, focusing on a multi-faceted approach that integrates solution-state spectroscopy, solid-state analysis, and computational simulation.

The Comparative Toolkit for Conformational Analysis

No single technique can provide a complete picture of a peptide's conformation, which often exists as a dynamic ensemble of structures.[4] A robust analysis relies on the synergistic use of multiple methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution

NMR spectroscopy is the most powerful technique for determining the high-resolution structure of peptides in solution.[4][5][6] It provides atom-specific information about the chemical environment, through-bond connectivity, and through-space proximities.

Expertise & Causality: For a β-leucine peptide, we are not just looking for standard α-helical NOE patterns. The increased number of backbone bonds in β-amino acids creates different, often longer-range, hydrogen-bonding patterns that define their unique helices. A 2D NOESY (or ROESY for larger peptides) experiment is critical. We look for dαN(i, i+2), dβN(i, i+2), and dαβ(i, i+3) cross-peaks, which are indicative of a 14-helix, a common motif for β-peptides.[2] This is a distinct pattern compared to the dαN(i, i+1) and dNN(i, i+1) contacts that define α-helical structures.

Comparative Data: α-Leucine vs. β-Leucine Peptides

NMR Parameterα-Leucine in α-Helixβ-Leucine in 14-HelixRationale for Difference
Key NOE Contacts dαN(i, i+1), dNN(i, i+1)dαN(i, i+2), dβN(i, i+2)The extra backbone carbon in β-leucine alters the hydrogen-bonding network from a 13-membered ring (α-helix) to a 14-membered ring (14-helix), changing proton proximities.
³J(HNHα) Coupling Typically < 6 HzTypically > 8 HzThe Karplus relationship correlates coupling constants to dihedral angles. The larger value in the 14-helix reflects a more extended backbone conformation for the β-leucine residue.
Hα Chemical Shift Downfield shifted (~4.0-4.5 ppm)Upfield shifted relative to α-peptidesThe electronic environment around the Hα proton is different due to the altered backbone and hydrogen bonding.

Experimental Protocol: 2D NOESY for a β-Leucine Hexapeptide

  • Sample Preparation: Dissolve the synthesized peptide in a deuterated solvent (e.g., methanol-d4, which promotes helical structures) to a final concentration of 1-5 mM.[7] Add a trace amount of a reference standard like TMS or DSS.

  • Instrument Setup: Use a high-field NMR spectrometer (≥600 MHz) for optimal resolution and sensitivity. Tune and match the probe for ¹H.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to verify sample integrity and concentration.

    • Set up a 2D NOESY experiment. A critical parameter is the mixing time (τm). For peptides, start with a range of mixing times (e.g., 100 ms, 200 ms, 300 ms) to monitor for spin diffusion effects.

    • Acquire a 2D TOCSY experiment to aid in assigning spin systems for each residue.

  • Data Processing & Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Resonance Assignment: Use the TOCSY spectrum to identify all protons belonging to a specific β-leucine residue (e.g., NH, Hα, Hβ, Hγ, Hδ).[7]

    • NOE Cross-Peak Identification: In the NOESY spectrum, identify through-space correlations. Systematically look for the key sequential and medium-range NOEs that define β-peptide structures.

    • Structure Calculation: Use the identified NOE distance restraints, along with dihedral angle restraints from coupling constants, as input for structure calculation software like CYANA or XPLOR-NIH.[8]

Circular Dichroism (CD) Spectroscopy: The Rapid Secondary Structure Assessment

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is highly sensitive to the chiral environment of the peptide backbone. It provides a rapid, low-concentration assessment of the overall secondary structure.[9][10]

Expertise & Causality: The interpretation of CD spectra for β-peptides is not as straightforward as for α-peptides.[11] While an α-helix gives a characteristic spectrum with negative bands around 222 nm and 208 nm and a positive band around 195 nm, β-peptide helices show different patterns. For instance, a right-handed 14-helix often displays a strong positive Cotton effect near 205 nm and a negative one near 220 nm. However, one must be cautious, as different conformations can sometimes produce similar CD spectra, making it essential to use this technique in conjunction with NMR.[11]

Comparative Data: Characteristic CD Spectra

Secondary StructureWavelength & Sign of Key Bands
α-Helix (α-Peptide) Negative at ~222 nm, Negative at ~208 nm, Positive at ~195 nm
14-Helix (β-Peptide) Negative at ~220 nm, Positive at ~205 nm
β-Sheet (Both) Negative at ~218 nm, Positive at ~195 nm
Random Coil Strong Negative band near 200 nm
X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its crystalline state.[12][13] While it is a powerful technique, obtaining suitable crystals of peptides can be challenging, and the solid-state structure may not always represent the dominant conformation in solution.

Expertise & Causality: For β-leucine peptides, a crystal structure is invaluable. It can definitively confirm novel helical folds or turn structures and reveal the precise hydrogen-bonding networks and side-chain packing interactions.[14] This information can then be used to validate and refine models derived from NMR and computational simulations. For example, the crystal structure of L-leucyl-L-leucyl-L-leucine revealed a twisted β-sheet conformation, not a helix, highlighting the influence of sequence context and crystal packing forces.[14]

Molecular Dynamics (MD) Simulations: Exploring the Conformational Landscape

MD simulations are a computational method used to simulate the physical motions of atoms and molecules over time.[5][6] They provide a dynamic view of the peptide's conformational landscape, revealing the relative stabilities of different structures and the transitions between them.

Expertise & Causality: MD simulations are particularly useful for β-peptides, where the energy barriers between different folded states can be small.[3][15] By simulating the peptide in an explicit solvent (like water or methanol), we can observe folding and unfolding events and calculate the equilibrium populations of different conformers.[3][15] This provides a theoretical framework for interpreting experimental data from NMR and CD, which often represent an average over a conformational ensemble. For example, a simulation might show a peptide sampling both a hairpin and a helical conformation, explaining ambiguous NOE signals or a complex CD spectrum.[15]

Experimental Protocol: Basic MD Simulation Workflow

  • System Setup:

    • Build the initial 3D structure of the β-leucine peptide (e.g., in an extended or idealized helical conformation) using software like PyMOL or Avogadro.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that is well-parameterized for β-amino acids.

    • Place the peptide in a periodic box of solvent (e.g., TIP3P water). Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes in the initial setup.[16]

    • Gradually heat the system to the target temperature (e.g., 298 K) while restraining the peptide atoms.

    • Run an equilibration phase at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.[17]

  • Production Run:

    • Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to sample the relevant conformational space.[18]

  • Analysis:

    • Analyze the trajectory for structural stability (RMSD), flexibility (RMSF), secondary structure evolution (DSSP), and hydrogen bonding patterns.

    • Cluster the trajectory to identify the most populated conformational states.

Integrated Workflow and Visualization

A successful conformational analysis follows a logical progression, with each step informing the next.

G cluster_0 Design & Synthesis cluster_1 Initial Structural Assessment cluster_2 High-Resolution Analysis cluster_3 Structure Refinement & Validation Peptide_Synthesis Peptide Synthesis CD_Spec CD Spectroscopy Peptide_Synthesis->CD_Spec Assess overall fold MD_Sim_Initial Initial MD Simulation (Hypothesized Structures) Peptide_Synthesis->MD_Sim_Initial Explore possibilities NMR_2D 2D NMR Spectroscopy (NOESY, TOCSY) CD_Spec->NMR_2D Guide NMR experiments MD_Sim_Initial->NMR_2D Provide initial models MD_Sim_Refined Refined MD Simulation (NMR Restraints) NMR_2D->MD_Sim_Refined Provide restraints Final_Structure Final Conformational Ensemble NMR_2D->Final_Structure X_Ray X-Ray Crystallography (If crystals obtained) X_Ray->MD_Sim_Refined Provide validation MD_Sim_Refined->Final_Structure Define dynamic structure

Caption: Integrated workflow for β-peptide conformational analysis.

Conclusion

The conformational analysis of β-leucine-containing peptides requires a sophisticated, multi-technique approach. While the additional backbone torsion angles present a challenge compared to α-peptides, they also unlock a rich landscape of stable, non-natural structures with significant therapeutic potential. NMR provides the core solution-state information, CD spectroscopy offers a rapid assessment of the overall fold, X-ray crystallography delivers definitive solid-state snapshots, and MD simulations weave these data points into a dynamic understanding of the peptide's behavior. By judiciously combining these methods, researchers can effectively characterize these promising molecules and accelerate their development from novel structures to functional therapeutics.

References

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A Researcher's Guide to Isotopic Labeling of (R)-3-Amino-4-methylpentanoic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into metabolic studies, the use of isotopically labeled compounds as tracers is indispensable. This guide provides an in-depth technical comparison of methodologies for the isotopic labeling of (R)-3-Amino-4-methylpentanoic acid, a significant β-amino acid and a metabolite of L-leucine.[1][2] We will explore various labeling strategies, their underlying chemical principles, and their performance in the context of tracer studies, offering a comprehensive resource for designing and executing robust experimental plans.

This compound, also known as β-leucine, is naturally produced in humans from L-leucine via the enzyme leucine 2,3-aminomutase.[1][2] Its structural similarity to the neurotransmitter GABA and its role as a precursor to the drug pregabalin underscore its biological significance.[3] Isotopic labeling of this molecule allows for precise tracking of its metabolic fate, quantification of its flux through various pathways, and elucidation of its pharmacokinetic and pharmacodynamic properties.

Comparative Analysis of Isotopic Labeling Strategies

The choice of an isotopic labeling strategy is dictated by the research question, the required label position and type (e.g., ¹³C, ²H, ¹⁵N), and practical considerations such as synthetic accessibility and cost. Below, we compare several potential approaches for labeling this compound.

Labeling Strategy Isotope Pros Cons Typical Isotopic Enrichment Relative Cost
Chemical Synthesis from Labeled Precursors ¹³C, ¹⁵N, ²HHigh positional specificity; high isotopic enrichment achievable.Can be a multi-step synthesis with potential for lower overall yields.>98%High
Palladium-Catalyzed H/D Exchange ²HDirect C-H activation for deuteration; potentially fewer synthetic steps.[4][5]May lack complete regioselectivity; requires optimization for specific substrates.84-95% at β-positionModerate
Chemoenzymatic Synthesis ¹³C, ¹⁵N, ²HHigh stereoselectivity and regioselectivity; milder reaction conditions.[6][7]Dependent on enzyme availability and stability; may require optimization of enzymatic steps.>95%Moderate to High
Biosynthetic Labeling using Labeled Precursors ¹³C, ¹⁵NCan produce uniformly or selectively labeled compounds in a biological system.[8][9]Complex purification from other metabolites; potential for isotopic scrambling.Variable (70-90%)Low to Moderate

Detailed Methodologies and Experimental Protocols

Chemical Synthesis of [1-¹³C]-(R)-3-Amino-4-methylpentanoic acid

This approach provides a labeled carboxyl group, ideal for tracking decarboxylation events. The synthesis can be adapted from known routes to β-amino acids.

Workflow:

Caption: Chemical synthesis workflow for [1-¹³C]-(R)-3-Amino-4-methylpentanoic acid.

Protocol:

  • Knoevenagel Condensation: React [1-¹³C]malonic acid with isovaleraldehyde in the presence of a base like piperidine to form the corresponding α,β-unsaturated dicarboxylic acid.

  • Michael Addition: Introduce an amino group via a Michael addition using a suitable nitrogen source, such as ammonia or a protected amine.

  • Hydrolysis and Decarboxylation: Hydrolyze the ester or nitrile groups and induce decarboxylation to yield racemic [1-¹³C]-3-amino-4-methylpentanoic acid.

  • Chiral Resolution: Separate the (R)-enantiomer from the racemic mixture using a chiral resolving agent, such as a chiral acid or through enzymatic resolution.

Palladium-Catalyzed β-Deuteration

This method allows for the direct incorporation of deuterium at the β-position of the amino acid backbone, which is useful for studying metabolic stability and enzyme kinetics.[4][5]

Workflow:

Caption: Workflow for β-deuteration of this compound.

Protocol:

  • N-Protection: Protect the amino group of this compound with a suitable protecting group, such as a Boc group, to prevent interference with the catalyst.

  • H/D Exchange: Subject the N-protected amino acid to a palladium catalyst (e.g., Pd(OAc)₂) in the presence of a deuterium source like D₂O.[4][5] The reaction is typically carried out in an organic solvent at elevated temperatures.

  • Deprotection: Remove the protecting group under appropriate conditions (e.g., acid treatment for a Boc group) to yield the deuterated product.

Alternative Tracers and Their Comparison

In some tracer studies, alternative molecules can be employed depending on the specific metabolic pathway of interest.

Alternative Tracer Labeled Moiety Application Comparison to Labeled this compound
[¹³C₆]-L-Leucine Uniformly ¹³C labeledPrecursor for this compound synthesis; protein synthesis studies.Traces the upstream pathway; less direct for studying the fate of the β-amino acid itself.
[¹⁵N]-L-Leucine ¹⁵N labeled amino groupTracks nitrogen metabolism and transamination reactions.Provides information on the nitrogen source for the β-amino acid.
Labeled γ-aminobutyric acid (GABA) ¹³C, ²H, ¹⁵NStudying neurotransmitter metabolism and transport.Structurally related, but probes a different metabolic and signaling pathway.
Labeled Pregabalin ¹³C, ²HPharmacokinetic and drug metabolism studies of the drug itself.A downstream product, useful for studying drug-specific pathways.

Analytical Methods for Isotopic Analysis

The choice of analytical technique is crucial for accurately quantifying the isotopic enrichment and concentration of the labeled tracer and its metabolites.

  • Mass Spectrometry (MS): This is the primary technique for analyzing isotopically labeled molecules.[] Coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the separation and quantification of the labeled compound and its metabolites in complex biological matrices. The mass shift due to the isotope provides the basis for detection and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the exact position of the isotopic label within the molecule.[] For ¹³C and ¹⁵N labeling, NMR can provide detailed structural and dynamic information.

Conclusion

The selection of an appropriate isotopic labeling strategy for this compound is a critical step in the design of tracer studies. Chemical synthesis from labeled precursors offers high specificity and enrichment but can be synthetically demanding. Palladium-catalyzed H/D exchange presents a more direct route for deuteration. Chemoenzymatic methods provide a balance of selectivity and milder conditions. The choice ultimately depends on the specific scientific question, available resources, and analytical capabilities. By carefully considering these factors, researchers can effectively utilize isotopically labeled this compound to gain valuable insights into its metabolism and biological roles.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-3-Amino-4-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of (r)-3-Amino-4-methylpentanoic acid. As researchers, scientists, and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded understanding of the principles behind the proper disposal of this compound. By understanding the "why," we empower ourselves to execute the "how" with precision and confidence, ensuring the safety of our personnel and the integrity of our environment.

Core Principles of Chemical Waste Management: Beyond the Benchtop

This compound, while not classified as acutely hazardous, is an irritant that demands respectful handling throughout its lifecycle. Adherence to the procedures outlined in this guide is not just a matter of regulatory compliance; it is a fundamental aspect of a robust safety culture.

Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. This knowledge informs the selection of appropriate personal protective equipment (PPE), spill response procedures, and, ultimately, the correct waste stream. The Safety Data Sheet (SDS) is the primary source for this critical information.[4]

PropertyValueReference
Chemical Formula C₆H₁₃NO₂[5]
Molecular Weight 131.17 g/mol [6]
CAS Number 5699-54-7[5]
Appearance White solid/powder
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5][6][7]
GHS Signal Word Warning[5][6][7]
Disposal Precaution P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[5][7]

The GHS hazard statements clearly indicate that this compound can cause irritation upon contact with skin and eyes, and if inhaled.[5][6][7] This necessitates the use of appropriate PPE and handling within a well-ventilated area, such as a chemical fume hood. The disposal precautionary statement (P501) is a direct mandate to manage this substance as regulated chemical waste, prohibiting its disposal in standard trash or via the sanitary sewer.[5][7][8]

Personal Protective Equipment (PPE) for Handling and Disposal:

  • Hand Protection: Wear chemically compatible gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[4]

  • Skin and Body Protection: A standard lab coat is required to prevent skin contact.

  • Respiratory Protection: Handle in a well-ventilated area. If dusts are likely to be generated, use a fume hood or appropriate respiratory protection.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe collection and disposal of this compound waste. This procedure is designed to comply with general laboratory safety standards and RCRA regulations. However, always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for local requirements.[8]

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and efficient chemical waste management.

  • Action: Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), in a designated and separate waste container.

  • Causality: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to the generation of heat, gas, or hazardous byproducts.

Step 2: Container Selection and Labeling

The integrity and clear identification of the waste container are critical for safety and compliance.

  • Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The original product container is often a suitable choice.[9]

  • Action: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:

    • The words "Hazardous Waste"[10][11]

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first waste was added)

    • The associated hazards (e.g., "Irritant")[10]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated risks. It is also a federal requirement for tracking hazardous waste from generation to disposal.[2]

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11] This area should be at or near the point of generation and under the control of laboratory personnel.

  • Action: Keep the waste container closed at all times, except when adding waste.

  • Causality: Storing waste in a designated SAA prevents accidental spills and exposure to untrained personnel. Keeping containers closed minimizes the release of vapors and prevents contamination.

Step 4: Arranging for Disposal

The final step is to transfer the waste to trained professionals for proper disposal.

  • Action: Once the container is full, or before the regulatory time limit for storage is reached, contact your institution's EHS department to schedule a waste pickup.[12]

  • Action: Do not attempt to neutralize or treat the chemical waste yourself.[12]

  • Causality: EHS personnel are trained in the proper handling, transportation, and disposal of chemical waste in accordance with EPA and Department of Transportation (DOT) regulations. They will ensure the waste is sent to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.

G cluster_prep Preparation & Hazard ID cluster_collection Waste Collection & Labeling cluster_storage Storage & Final Disposal start Disposal of (r)-3-Amino-4-methylpentanoic Acid Waste Required consult_sds Consult Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) consult_sds->identify_hazards ppe Don Appropriate PPE: - Gloves - Safety Goggles - Lab Coat identify_hazards->ppe segregate_waste Segregate as Solid Chemical Waste ppe->segregate_waste select_container Select Compatible, Sealable Container label_container Affix 'Hazardous Waste' Label - Full Chemical Name - Accumulation Start Date - Hazard Information select_container->label_container segregate_waste->select_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end Waste Transferred to Authorized Disposal Facility contact_ehs->end

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, a calm and methodical response is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[7]

    • Place the spilled material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

By adhering to these scientifically sound and regulation-compliant procedures, you contribute to a culture of safety and responsibility. Your diligence protects you, your colleagues, and the wider community, ensuring that our pursuit of scientific advancement proceeds in harmony with our commitment to environmental health.

References

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Navigating the Safe Handling of (R)-3-Amino-4-methylpentanoic Acid: A Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of (R)-3-Amino-4-methylpentanoic acid, a β-amino acid and a metabolite of L-leucine.[1] While not classified as acutely toxic, this compound presents irritant hazards that necessitate a robust safety protocol.[2][3] This document moves beyond a simple checklist, offering a comprehensive framework grounded in scientific principles to ensure a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

This compound is identified as a skin, eye, and respiratory irritant.[2][3] The primary routes of exposure are inhalation of the solid dust particles, direct skin contact, and eye contact. Ingestion is also a potential, though less common, route of exposure in a laboratory setting. Understanding these hazards is the first step in mitigating risk. The solid, crystalline nature of this compound means that any activity that can generate dust, such as weighing or transferring, poses an inhalation risk.

Hazard Identification:

Hazard ClassDescriptionGHS Hazard Statement
Skin IrritationCauses skin irritation upon contact.H315[2][3]
Eye IrritationCauses serious eye irritation.H319[2][3]
Respiratory IrritationMay cause respiratory irritation if inhaled.H335[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure and the potential for exposure. The following recommendations are based on a thorough risk assessment for handling this compound.

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Routine Handling (Low Dust Potential): Safety glasses with side shields are the minimum requirement.

  • High-Energy Operations (Potential for Dust Generation): In situations where dust generation is likely, such as when transferring large quantities or during procedures that could create aerosols, chemical safety goggles are required. A face shield worn over safety glasses provides an additional layer of protection.[4]

Preventing skin contact is crucial to avoid irritation. This involves the use of appropriate gloves and a lab coat.

  • Gloves: Nitrile gloves are a suitable choice for incidental contact with this compound.[5][6] Nitrile provides good resistance to a range of chemicals and offers a degree of puncture resistance.[7] It is critical to inspect gloves for any signs of degradation or punctures before use. In the event of a splash or direct contact, gloves should be removed immediately, and hands should be washed thoroughly. For prolonged or immersive contact, consult a glove compatibility chart for the specific chemical, though this is not anticipated for routine laboratory use of this compound.

  • Lab Coat: A standard, long-sleeved lab coat should be worn at all times to protect the skin and personal clothing from contamination.[8]

Engineering controls, such as a chemical fume hood, are the preferred method for controlling exposure to airborne dust.[1][9] However, in certain situations, respiratory protection may be necessary.

  • Small-Scale Work in a Ventilated Area: For handling small quantities where dust generation is minimal, working in a well-ventilated area may be sufficient.

  • Operations with Dust Potential: When weighing or transferring quantities that could generate dust, it is highly recommended to perform these tasks within a chemical fume hood.[10]

  • When a Fume Hood is Not Feasible: If a fume hood is not available and there is a risk of inhaling dust, a NIOSH-approved N95 or P1 filtering facepiece respirator (dust mask) should be used.[11][12] For higher concentrations of airborne particles, a half-mask respirator with P100 filters may be necessary.[10] A proper fit test is essential for the effective use of any tight-fitting respirator.[1]

PPE Selection Workflow

PPE_Selection_Workflow cluster_start cluster_ppe Required PPE start Start: Assess Task dust_yes Yes start->dust_yes High dust_no No start->dust_no Low hood_yes Yes dust_yes->hood_yes hood_no No dust_yes->hood_no ppe_basic Safety Glasses Nitrile Gloves Lab Coat dust_no->ppe_basic ppe_goggles Chemical Goggles Nitrile Gloves Lab Coat hood_yes->ppe_goggles ppe_respirator Chemical Goggles Nitrile Gloves Lab Coat N95/P1 Respirator hood_no->ppe_respirator

Caption: Decision tree for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

  • Preparation: Before beginning work, ensure that the work area is clean and uncluttered.[13] Locate the nearest safety shower and eyewash station.[14] Assemble all necessary equipment and PPE.

  • Weighing and Transferring:

    • Whenever possible, perform these operations in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation.

    • Use a spatula or scoop to transfer the solid material. Avoid pouring the solid directly from a large container to a smaller one, as this can generate dust.

    • If working on an open bench, use a weighing paper or boat and handle it gently to prevent the powder from becoming airborne.

  • During the Procedure:

    • Keep containers of this compound closed when not in use.

    • Avoid any direct contact with the skin, eyes, and clothing.

    • If any material is spilled, follow the spill cleanup procedure immediately.

  • Post-Handling:

    • Clean all equipment and the work area thoroughly after use.

    • Wash hands with soap and water after removing gloves and before leaving the laboratory.[14]

    • Launder contaminated lab coats separately from personal clothing.

In the event of a spill, a prompt and appropriate response is critical.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For a large spill, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting to clean up the spill, put on the required PPE, including safety goggles, nitrile gloves, a lab coat, and if necessary, a respirator.[15]

  • Contain the Spill:

    • For a solid spill, gently cover the material with a damp paper towel to prevent the dust from becoming airborne.[15][16]

    • Carefully sweep or scoop the contained material into a designated waste container.[16][17]

  • Clean the Area:

    • After the bulk of the material has been removed, decontaminate the spill area with soap and water.[15]

    • Wipe the area with a damp cloth or paper towels.

  • Dispose of Waste:

    • Place all contaminated materials, including paper towels, gloves, and spill debris, into a clearly labeled, sealed plastic bag for disposal.[15][16]

    • Follow the laboratory's hazardous waste disposal procedures.

Proper waste disposal is a crucial aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: this compound is not typically classified as a hazardous waste. However, it should be disposed of in accordance with local, state, and federal regulations.[11][18] Collect the solid waste in a clearly labeled, sealed container. Do not dispose of solid chemical waste in the regular trash unless specifically permitted by your institution's environmental health and safety office.[11][19]

  • Contaminated Materials: All materials that have come into contact with the chemical, such as gloves, weighing paper, and spill cleanup debris, should be collected in a labeled, sealed bag and disposed of as chemical waste.[20]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent before being disposed of in the regular trash or recycling, provided the container is not considered hazardous waste.[18] Ensure the label is defaced or removed to prevent misuse.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.

References

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